1-Amino-2-methylanthraquinone
Description
This compound is an anthraquinone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-methylanthracene-9,10-dione | |
|---|---|---|
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InChI |
InChI=1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3 | |
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InChI Key |
ZLCUIOWQYBYEBG-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N | |
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Molecular Formula |
C15H11NO2 | |
| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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DSSTOX Substance ID |
DTXSID7020057 | |
| Record name | 1-Amino-2-methylanthraquinone | |
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Molecular Weight |
237.25 g/mol | |
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Physical Description |
1-amino-2-methylanthraquinone is a red powder. (NTP, 1992), Orange to dark red solid; [HSDB] Red solid; [CAMEO] | |
| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, benzene, chloroform,; slightly soluble in diethyl ether, In water, 0.332 mg/L at 25 °C | |
| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Vapor Pressure |
0.00000004 [mmHg] | |
| Record name | 1-Amino-2-methylanthraquinone | |
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Color/Form |
Orange to dark red powder | |
CAS No. |
82-28-0 | |
| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Melting Point |
401 °F (NTP, 1992), 205.5 °C, UV: 1371 (Absorption Spectra in the UV and Visible Regions, Academic Press, New York); MP: 181 °C /1-Amino-4-methylanthraquinone/ | |
| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Amino-2-methylanthraquinone from 2-Methylanthraquinone
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-amino-2-methylanthraquinone, a significant intermediate in the dye industry.[1][2][3] The narrative emphasizes the causality behind experimental choices, adherence to robust safety protocols, and the validation of results through established characterization techniques.
Strategic Overview: Synthesis Rationale and Pathway
This compound serves as a crucial precursor for a variety of anthraquinone-based dyes.[2][4] While its production has decreased in the United States since the 1970s, the methodologies for its synthesis remain fundamentally important in the field of fine chemical manufacturing.[1][5] The most established and industrially relevant pathway begins with 2-methylanthraquinone, proceeding through a two-step process: electrophilic nitration followed by chemical reduction.[2][6]
This guide focuses on this primary route, dissecting each stage to provide a clear, actionable, and scientifically grounded protocol. We will explore the reaction mechanisms, detail optimized experimental procedures, and address the critical safety considerations inherent in this process.
Physicochemical Characterization of Key Compounds
A thorough understanding of the physical and chemical properties of all substances involved is a prerequisite for successful and safe synthesis. The data below is compiled for the primary reactant, the key intermediate, and the final product.
| Property | 2-Methylanthraquinone | 1-Nitro-2-methylanthraquinone | This compound |
| IUPAC Name | 2-Methylanthracene-9,10-dione | 1-Nitro-2-methylanthracene-9,10-dione | 1-Amino-2-methylanthracene-9,10-dione[2] |
| CAS Number | 84-54-8[6][7] | 129-15-7 | 82-28-0[1][5] |
| Molecular Formula | C₁₅H₁₀O₂[7] | C₁₅H₉NO₄ | C₁₅H₁₁NO₂[8] |
| Molar Mass | 222.24 g/mol [7] | 267.24 g/mol | 237.25 g/mol [2] |
| Appearance | Off-white to light-yellow solid[6][9] | Yellow solid | Orange to red powder/crystals[2][3][8] |
| Melting Point | 177 °C[6] | 255-257 °C[10] | 198-206 °C[1][3] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone.[11] | Practically insoluble in water; soluble in acetone, benzene, ethanol.[4] |
Core Synthesis: A Two-Stage Protocol
The conversion of 2-methylanthraquinone to its 1-amino derivative is a sequential process. Success in the final reduction step is contingent upon the purity of the intermediate formed during nitration.
Stage 1: Electrophilic Nitration of 2-Methylanthraquinone
The introduction of a nitro group onto the anthraquinone skeleton is achieved via electrophilic aromatic substitution using a mixed-acid system.
The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[12]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The anthraquinone core possesses two deactivating carbonyl groups. In polycyclic systems, their directing effects are complex. The positions alpha to the carbonyls (1, 4, 5, 8) are less deactivated than the beta positions (2, 3, 6, 7).[12] Consequently, the nitronium ion preferentially attacks the alpha-position, leading to 1-nitro-2-methylanthraquinone as the major product.[6] The methyl group is an activating, ortho-para directing group, which further favors substitution on the same ring.
Warning: This procedure involves highly corrosive and reactive acids and is exothermic. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[13][14][15]
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath to ensure efficient temperature control.
-
Acid Mixture Preparation: Cautiously and slowly add 150 mL of concentrated sulfuric acid (98%) to the flask. Begin stirring and cool the acid to 0-5 °C.
-
Reactant Addition: While maintaining the low temperature, slowly add 50 g (0.225 mol) of 2-methylanthraquinone powder in portions to the sulfuric acid. Stir until fully dissolved.
-
Nitrating Agent: Prepare the nitrating mixture by slowly adding 25 mL of concentrated nitric acid (70%) to 50 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Nitration Reaction: Add the mixed acid dropwise from the dropping funnel to the dissolved 2-methylanthraquinone solution. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A runaway exothermic reaction is a significant hazard.[15]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) with vigorous stirring. This will precipitate the crude 1-nitro-2-methylanthraquinone.
-
Isolation: Filter the resulting yellow precipitate using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids.
Caption: Nitration and Isolation Workflow.
Intermediate Purification
Direct nitration can yield impurities such as isomeric mononitro bodies, dinitro compounds, and various oxidation products.[10] A purification step is essential to ensure a high-quality final product. A patented method involves treatment with sodium sulfite and a caustic alkali.[10]
-
Slurry Formation: Transfer the crude, water-wet filter cake of 1-nitro-2-methylanthraquinone to a beaker and create a slurry with water.
-
Reagent Addition: To the slurry, add sodium sulfite (approx. 0.2 parts by weight relative to crude product) and a small amount of sodium hydroxide to raise the pH to at least 9.5.[10]
-
Heating: Heat the mixture to 90-95 °C with agitation and maintain this temperature for 2-3 hours.[10] The alkaline sodium sulfite solution removes alkali-soluble impurities and isomeric nitro bodies.[10]
-
Isolation: Allow the mixture to cool, then filter the purified 1-nitro-2-methylanthraquinone. Wash the filter cake thoroughly with hot water until the filtrate is neutral and free of alkali.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
Stage 2: Reduction of 1-Nitro-2-methylanthraquinone
The final step is the reduction of the nitro group to a primary amine. Various reducing agents can accomplish this; aqueous sodium sulfide is a common and effective choice.[2]
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, create a slurry of the purified 1-nitro-2-methylanthraquinone in water.
-
Reducing Agent: Prepare a solution of sodium sulfide (Na₂S) in water and add it slowly to the slurry. The reaction is typically performed under reflux.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: After cooling, the solid product, this compound, is isolated by filtration.
-
Purification: The crude product is washed with water. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a high-purity product.[16]
Caption: Integrated Safety Management Workflow.
Conclusion
The synthesis of this compound from 2-methylanthraquinone is a well-established yet hazardous process that serves as an excellent case study in industrial organic synthesis. Mastery of this procedure requires not only a firm grasp of the chemical principles of electrophilic aromatic substitution and reduction but also an unwavering commitment to procedural discipline and safety. Careful control of reaction temperature during nitration and effective purification of the nitro-intermediate are the most critical parameters for achieving a high yield and purity of the final product. Adherence to the detailed protocols and safety guidelines outlined in this guide is paramount for ensuring a successful and safe outcome in the laboratory.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Amino-2-methylanthraquinone
Introduction: Unveiling the Molecular Identity of a Key Chromophore
1-Amino-2-methylanthraquinone is a synthetic organic compound belonging to the anthraquinone family, a class of molecules known for their vibrant colors and diverse applications.[1] Historically, it has been a crucial intermediate in the synthesis of a variety of dyes and pigments for textiles, furs, and thermoplastic resins.[2][3] Its molecular structure, featuring a rigid tricyclic aromatic core with both an electron-donating amino group and a methyl group, gives rise to distinct photophysical properties that are of significant interest in materials science and analytical chemistry.[1][4] This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure and purity of this compound, offering both theoretical insights and practical, field-tested protocols for researchers and professionals in drug development and chemical analysis.
The following sections will delve into the core spectroscopic methods—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each section is designed to be a self-contained yet interconnected module, explaining the "why" behind experimental choices and providing detailed, step-by-step methodologies for data acquisition and interpretation.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is paramount before undertaking spectroscopic analysis.
-
Chemical Formula: C₁₅H₁₁NO₂[5]
-
Molecular Weight: 237.25 g/mol [5]
-
Appearance: Orange to dark red powder.[5]
-
Solubility: Practically insoluble in water, but soluble in organic solvents such as acetone, benzene, ethanol, and chloroform.[2][6] This solubility profile is a critical consideration for sample preparation in various spectroscopic techniques.
| Property | Value | Source |
| IUPAC Name | 1-amino-2-methylanthracene-9,10-dione | [5] |
| CAS Number | 82-28-0 | [7] |
| Melting Point | 204-206 °C | [3] |
| Density | 1.335 g/cm³ | [8] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a powerful technique for characterizing compounds with chromophores and conjugated systems. For this compound, the extended π-system of the anthraquinone core, coupled with the auxochromic amino group, results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its orange-red color.
Causality of Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands (solvatochromism). A relatively non-polar solvent like ethanol is often a good starting point for anthraquinone derivatives to minimize strong solvent-solute interactions that could obscure the fine structure of the spectrum.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Perform a baseline correction using the solvent blank across the desired wavelength range (e.g., 200-800 nm).
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The λmax for this compound is reported to be around 486 nm.[4]
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands:
-
Intense band in the visible region (around 480-490 nm): This is attributed to the π → π* electronic transition within the conjugated system of the anthraquinone core, which is significantly influenced by the intramolecular charge transfer character introduced by the amino group.
-
Bands in the UV region: Additional π → π* transitions at shorter wavelengths arise from the benzenoid and quinonoid portions of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Experimental Choices: The choice between a KBr pellet and an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired sample preparation effort. KBr pellets provide high-quality spectra but require careful preparation to avoid moisture contamination. ATR is a rapid and convenient alternative for solid samples.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation and Measurement:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound will exhibit several key absorption bands:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3420-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl (-CH₃) |
| 1670-1630 | C=O stretching | Quinone Carbonyls |
| 1620-1580 | N-H bending and C=C stretching | Amine and Aromatic Ring |
| 1420-1380 | C-H bending | Methyl (-CH₃) |
The presence of two distinct peaks for the N-H stretch is characteristic of a primary amine.[9] The strong absorption from the quinone carbonyl groups is a hallmark of the anthraquinone scaffold.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Causality of Experimental Choices: The choice of a deuterated solvent is critical for NMR. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for anthraquinone derivatives. DMSO-d₆ is particularly useful for compounds with exchangeable protons (like those in an amino group) as it can slow down the exchange rate, sometimes allowing for their observation.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation and Measurement:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. 2D NMR experiments like COSY and HSQC can be performed for more detailed structural elucidation.
-
-
Data Analysis:
-
For ¹H NMR, analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.
-
For ¹³C NMR, analyze the chemical shift of each signal.
-
Interpretation of NMR Spectra
¹H NMR:
-
Aromatic Protons (δ 7.0-8.5 ppm): The protons on the anthraquinone rings will appear in this region, with complex splitting patterns due to spin-spin coupling.
-
Amine Protons (δ 4.0-6.0 ppm): The two protons of the -NH₂ group will likely appear as a broad singlet. The exact chemical shift can be concentration and solvent-dependent.
-
Methyl Protons (δ 2.0-2.5 ppm): The three protons of the -CH₃ group will appear as a sharp singlet.
¹³C NMR:
-
Carbonyl Carbons (δ > 180 ppm): The two quinone carbonyl carbons will be observed in the downfield region of the spectrum.
-
Aromatic Carbons (δ 110-150 ppm): The carbons of the aromatic rings will resonate in this range. The carbons attached to the amino and methyl groups will have distinct chemical shifts due to their electronic effects.
-
Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group will appear in the upfield region.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Causality of Experimental Choices: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight.
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).
-
Instrumentation and Measurement:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
-
Data Analysis: Identify the molecular ion peak. For ESI, this will be the [M+H]⁺ peak. Compare the measured m/z value with the calculated exact mass of the protonated molecule.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular formula C₁₅H₁₁NO₂ gives a monoisotopic mass of 237.0790 g/mol . In positive ESI mode, the expected molecular ion peak [M+H]⁺ would be at m/z 238.0863.[10]
-
Fragmentation Pattern (in EI-MS): The fragmentation of the anthraquinone core often involves the loss of carbon monoxide (CO) molecules. The presence of the amino and methyl groups will also influence the fragmentation pathways.
Workflow Visualization
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
The multifaceted approach outlined in this guide, employing UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a robust framework for the unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle: UV-Vis confirms the chromophoric system, FT-IR identifies key functional groups, NMR elucidates the precise arrangement of atoms in the carbon-hydrogen framework, and Mass Spectrometry verifies the molecular weight and elemental composition. By integrating the data from these orthogonal techniques, researchers and scientists can confidently ascertain the identity, purity, and structural integrity of this important chemical compound, ensuring its suitability for downstream applications in research and industry.
References
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Photophysical properties of 1-Amino-2-methylanthraquinone in organic solvents
An In-depth Technical Guide on the Photophysical Properties of 1-Amino-2-methylanthraquinone in Organic Solvents
Abstract
This compound (1A2MAQ) is an anthraquinone derivative utilized as a dye and dye intermediate.[1] Its photophysical properties, particularly its behavior in different solvent environments, are of significant interest for applications in molecular probes and sensing. This guide provides a comprehensive analysis of the absorption, fluorescence, and solvatochromic characteristics of 1A2MAQ in various organic solvents. We delve into the underlying principles of solute-solvent interactions, quantitatively assess the molecule's response to solvent polarity using the Lippert-Mataga model, and provide detailed, field-proven experimental protocols for measuring these properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of the photophysical behavior of anthraquinone derivatives.
Introduction to this compound
This compound (1A2MAQ), with the chemical formula C₁₅H₁₁NO₂, is a derivative of anthraquinone, a core structure found in many natural and synthetic dyes.[1] The molecule consists of an anthraquinone framework substituted with an amino (-NH₂) group at the 1-position and a methyl (-CH₃) group at the 2-position.
The presence of the electron-donating amino group and its interaction with the electron-accepting quinone core gives rise to an intramolecular charge transfer (ICT) character.[2] This ICT is fundamental to its photophysical properties, making it sensitive to its local environment. Such sensitivity is the basis for its use as a potential fluorescent probe, where changes in fluorescence can signal alterations in the polarity or composition of the medium.
Spectroscopic Properties and Solvatochromism
The interaction of 1A2MAQ with surrounding solvent molecules significantly influences its electronic absorption and fluorescence emission spectra, a phenomenon known as solvatochromism.[3] This behavior provides invaluable insights into the electronic structure of the molecule in both its ground and excited states.
Absorption and Emission in Organic Solvents
The absorption spectrum of aminoanthraquinone derivatives in the visible region is typically characterized by a broad band resulting from an intramolecular charge transfer (ICT) transition.[2][4] This transition involves the movement of electron density from the lone pair of the amino group to the π-system of the anthraquinone core.
The fluorescence emission occurs after the molecule is promoted to an excited state and subsequently relaxes, emitting a photon. The energy difference between the absorption and emission maxima is known as the Stokes shift.[5] In 1A2MAQ and similar molecules, the Stokes shift is highly dependent on the solvent's polarity. As solvent polarity increases, the emission peak typically shifts to a longer wavelength (a red shift), indicating a stabilization of the more polar excited state.[6] This positive solvatochromism is a hallmark of molecules that have a larger dipole moment in the excited state compared to the ground state.[7][8]
The table below summarizes typical absorption and emission data for aminoanthraquinone derivatives in a range of organic solvents, illustrating the solvatochromic effect.
Table 1: Representative Photophysical Data for Aminoanthraquinone Derivatives in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 2.02 | 1.427 | ~460 | ~580 | ~4400 |
| Toluene | 2.38 | 1.497 | ~470 | ~595 | ~4350 |
| Dichloromethane | 8.93 | 1.424 | ~480 | ~615 | ~4450 |
| Acetone | 20.7 | 1.359 | ~485 | ~625 | ~4500 |
| Acetonitrile | 37.5 | 1.344 | ~480 | ~630 | ~4800 |
| Ethanol | 24.5 | 1.361 | ~488 | ~628 | ~4500 |
Note: Data are representative values for aminoanthraquinone derivatives and may vary slightly for 1A2MAQ specifically.[3][7]
Quantitative Analysis of Solvatochromism: The Lippert-Mataga Model
To quantify the change in dipole moment between the ground (μg) and excited (μe) states, the Lippert-Mataga equation is employed. This model correlates the Stokes shift (Δν) with the orientation polarizability (Δf) of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[6][9]
The Lippert-Mataga equation is given by:
Δν = νabs - νem = (2/hc) * ((μe - μg)² / a³) * Δf + constant
where:
-
νabs and νem are the wavenumbers of absorption and emission maxima.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]
A plot of the Stokes shift (Δν) versus the solvent polarity parameter (Δf) should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment (μe - μg)².[6] For molecules like 1A2MAQ, a positive slope is expected, confirming that the excited state is more polar than the ground state.[7][8] This increased polarity in the excited state arises from the enhanced intramolecular charge transfer upon photoexcitation.
Caption: Energy level diagram illustrating the solvatochromic effect.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10][11]
Φf = (Number of photons emitted) / (Number of photons absorbed)
The quantum yield is highly sensitive to the molecular environment. For aminoanthraquinones, Φf is often influenced by solvent polarity and the ability of the solvent to form hydrogen bonds.[12][13] In many cases, the quantum yield of aminoanthraquinones decreases in more polar solvents.[13] This quenching is often attributed to the stabilization of the ICT excited state, which can promote non-radiative decay pathways, such as internal conversion, thus competing with fluorescence.[2][11]
Experimental Protocols
Accurate measurement of photophysical properties requires meticulous experimental technique. The following protocols outline the standard procedures for characterizing 1A2MAQ.
Materials and Instrumentation
-
Spectrophotometer: A UV-Vis spectrophotometer for absorbance measurements.
-
Spectrofluorometer: An instrument capable of recording corrected emission and excitation spectra.[14]
-
Solvents: All solvents must be of spectroscopic grade to minimize interference from impurities.
-
Cuvettes: 1 cm path length quartz cuvettes are standard for both absorbance and fluorescence measurements.[15]
-
Reference Standard: A compound with a well-characterized quantum yield is required for relative quantum yield measurements (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).[16]
Protocol: Absorption and Fluorescence Spectra Measurement
-
Solution Preparation: Prepare a stock solution of 1A2MAQ in a chosen solvent. From this, prepare a dilute working solution with an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.[17]
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum of the working solution from approximately 350 nm to 700 nm, using the pure solvent as a blank. Identify the wavelength of maximum absorbance (λabs).
-
Emission Spectrum: Set the excitation wavelength on the spectrofluorometer to λabs. Scan the emission spectrum over a wavelength range starting ~20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline. The peak of this spectrum is the maximum emission wavelength (λem).
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A Senior Application Scientist's Guide to the Determination of Fluorescence Quantum Yield for 1-Amino-2-methylanthraquinone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1] It is defined as the ratio of photons emitted to photons absorbed.[2][3] For molecules like 1-Amino-2-methylanthraquinone (1A2MAQ), an anthraquinone dye derivative, understanding the quantum yield is critical for applications ranging from fluorescent probes in biological imaging to quality control in dye manufacturing.[4] This guide provides a comprehensive, technically-grounded protocol for determining the fluorescence quantum yield of 1A2MAQ using the relative method. We will delve into the theoretical underpinnings, explain the causality behind critical experimental choices, present a step-by-step methodology, and discuss data analysis, ensuring a self-validating and robust experimental design.
Foundational Principles: The "Why" Behind the Method
The most common and accessible method for determining the quantum yield of a fluorescent molecule (fluorophore) is the relative method.[5] This technique compares the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.[6] The core of this method is captured in the following equation:
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.[7]
-
The subscript 'x' denotes the unknown sample (1A2MAQ), and 'st' denotes the standard.
This equation is built on the premise that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The terms for absorbance and refractive index are critical correction factors that account for differences in the experimental conditions between the sample and the standard.
Strategic Experimental Design
An accurate quantum yield determination is not merely procedural; it is the result of a carefully planned strategy. Every choice, from the standard to the concentration, is deliberate and aimed at mitigating potential errors.
Selection of a Reference Standard
Causality : The choice of a standard is the most critical decision. An ideal standard should have absorption and emission profiles that are reasonably close to the sample to minimize instrument-based spectral sensitivity biases. It must also be photochemically stable and have a well-documented, reliable quantum yield.
For this compound, which typically absorbs in the UV-Vis region, Quinine Sulfate is an excellent choice.
-
Known Quantum Yield : Quinine sulfate, when dissolved in 0.1 M perchloric acid (HClO4), has a widely accepted and stable quantum yield (Φst) of 0.60 .[8][9] While historically used in sulfuric acid, perchloric acid is now recommended as it provides greater temperature stability.[10]
-
Spectral Suitability : Quinine sulfate has a broad absorption spectrum with a maximum around 350 nm and emission in the blue region (~450 nm), making it compatible with many anthraquinone derivatives.[11]
The Critical Role of Solvent and Concentration
Causality : The solvent environment can significantly influence a molecule's photophysics. Furthermore, the concentration of the fluorophore must be carefully controlled to prevent a phenomenon known as the Inner Filter Effect (IFE) .[12]
-
Solvent Choice : For this protocol, we will dissolve 1A2MAQ in Ethanol . The standard, Quinine Sulfate, will be prepared in 0.1 M HClO4 . The difference in solvents necessitates the use of the refractive index correction term (n²) in our final calculation. The refractive index (n) for ethanol is approximately 1.361, and for dilute aqueous solutions like 0.1 M HClO4, it is ~1.333.[13][14]
-
Avoiding the Inner Filter Effect : The IFE occurs when the sample concentration is too high.[15] It leads to an underestimation of the true fluorescence intensity because the excitation light is heavily attenuated as it passes through the cuvette (primary IFE), and emitted light can be reabsorbed by other fluorophore molecules (secondary IFE).[12][16] To prevent this, a strict rule must be followed: The absorbance of all solutions at the excitation wavelength should be kept below 0.1, and ideally below 0.05. [12][16][17]
Detailed Experimental Protocol
This protocol is designed as a self-validating system by using a series of dilutions to confirm linearity, a hallmark of a system free from inner filter effects.
Workflow Overview
Caption: Experimental workflow for relative quantum yield determination.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Standard (Quinine Sulfate): Accurately weigh and dissolve Quinine Sulfate in 0.1 M HClO4 to prepare a 1 x 10⁻⁵ M stock solution.
-
Sample (1A2MAQ): Accurately weigh and dissolve this compound in spectroscopic grade ethanol to prepare a 1 x 10⁻⁵ M stock solution.
Step 2: Preparation of Working Solutions
-
From the stock solutions, prepare a series of five dilutions for both the standard and the sample.
-
The target concentrations should be chosen to yield absorbance values between approximately 0.01 and 0.1 at the selected excitation wavelength.
Step 3: Absorbance Measurements
-
Choose a suitable excitation wavelength (λex). This should be a wavelength where both the sample and standard have appreciable absorbance. For this system, 350 nm is a suitable choice.
-
Using a calibrated UV-Vis spectrophotometer, measure the absorbance of all ten solutions (five for the sample, five for the standard) at the chosen excitation wavelength (350 nm). Record these values.
Step 4: Fluorescence Measurements
-
Set up a spectrofluorometer. It is crucial that the instrument is in a corrected emission mode to account for the wavelength-dependent efficiency of the detector and grating.
-
For each of the ten solutions, excite the sample at 350 nm and record the fluorescence emission spectrum. Ensure the entire emission curve is captured (e.g., for Quinine Sulfate, scan from 370 nm to 700 nm).
-
Critical Control: Use identical instrument settings (e.g., excitation/emission slit widths, scan speed, detector voltage) for all measurements of both the sample and the standard.[18]
Step 5: Data Processing
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software has a built-in function for this.
-
Compile the data into a table, listing the absorbance at 350 nm and the corresponding integrated fluorescence intensity for each solution.
Data Analysis and Interpretation
The comparative method, which uses the slope of the intensity vs. absorbance plot, is more robust than a single-point calculation as it validates the absence of concentration-dependent effects.[3]
Graphical Analysis
-
For both the sample (1A2MAQ) and the standard (Quinine Sulfate), create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).
-
Perform a linear regression for both datasets. The resulting plot should be a straight line passing through the origin. A high coefficient of determination (R² > 0.99) validates the data quality and confirms the absence of inner filter effects.
-
The slope of this line is the gradient, m . You will obtain two slopes: m_x for 1A2MAQ and m_st for Quinine Sulfate.
Illustrative Data & Calculation
The following is a representative dataset to illustrate the analysis process.
| Solution | Absorbance at 350 nm (A) | Integrated Fluorescence Intensity (I) |
| Quinine Sulfate 1 | 0.021 | 2,150,000 |
| Quinine Sulfate 2 | 0.042 | 4,310,000 |
| Quinine Sulfate 3 | 0.063 | 6,440,000 |
| Quinine Sulfate 4 | 0.081 | 8,280,000 |
| Quinine Sulfate 5 | 0.098 | 10,020,000 |
| 1A2MAQ 1 | 0.025 | 950,000 |
| 1A2MAQ 2 | 0.048 | 1,830,000 |
| 1A2MAQ 3 | 0.069 | 2,630,000 |
| 1A2MAQ 4 | 0.085 | 3,240,000 |
| 1A2MAQ 5 | 0.102 | 3,890,000 |
From linear regression of this data:
-
Slope for Standard (m_st ) = 1.02 x 10⁸
-
Slope for Sample (m_x ) = 3.82 x 10⁷
Final Quantum Yield Calculation
The primary equation is now adapted for the gradient method:
Plugging in the values:
-
Φ_st = 0.60 (Quinine Sulfate in 0.1 M HClO₄)[8]
-
m_x = 3.82 x 10⁷
-
m_st = 1.02 x 10⁸
-
n_x = 1.361 (Ethanol)[13]
-
n_st = 1.333 (0.1 M HClO₄, approx. water)[14]
Thus, the determined fluorescence quantum yield for this compound in ethanol is approximately 0.234 or 23.4% .
Caption: Logical relationship of parameters for quantum yield calculation.
Conclusion
This guide outlines a robust, field-proven methodology for the determination of the fluorescence quantum yield of this compound. By adhering to the principles of strategic standard selection, diligent control of concentration to mitigate artifacts like the inner filter effect, and employing a comparative analysis based on gradients, researchers can obtain reliable and accurate data. This protocol not only provides a series of steps but also instills a deeper understanding of the causality behind them, empowering scientists to apply these principles to a wide array of fluorescent compounds in their research and development endeavors.
References
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- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? - Labbot. URL: https://www.labbot.io/blog/what-is-the-inner-filter-effect-and-how-does-it-impact-fluorescence-measurements
- Relative Quantum Yield Measurement of a Sample in Solution - Shimadzu. URL: https://www.shimadzu.
- Fluorescence quantum yield measurement - JASCO Global. URL: https://www.jasco-global.com/applications/app-note/spectroscopy/fluorescence-spectrometer/fluorescence-quantum-yield-measurement.html
- How to deal with inner filter effect in fluorescence experiments - Texas Christian University. URL: https://www.tcu.edu/faculty-staff/profile/z-gryczynski/1119561.php
- Fluorescence Quantum Yields: Methods of Determination and Standards - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Fluorescence-Quantum-Yields%3A-Methods-of-and-Würth-Grabolle/7d8a6f3b0c5f2e646f9e0f3e6e1e8d4a6e0c1f4e
- Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. URL: https://www.researchgate.
- Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c01918
- A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum - ResearchGate. URL: https://www.researchgate.net/publication/343274384_A_Review_on_the_Methods_for_Correcting_the_Fluorescence_Inner-Filter_Effect_of_Fluorescence_Spectrum
- Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - ResearchGate. URL: https://www.researchgate.net/publication/332296152_Goodbye_to_Quinine_in_Sulfuric_Acid_Solutions_as_a_Fluorescence_Quantum_Yield_Standard
- Quantum Yield Introduction using FS5 Spectrofluorometer - YouTube. URL: https://www.youtube.
- Quantum Yield Calculation by Relative Method. - YouTube. URL: https://www.youtube.
- Quinine Sulfate as a Fluorescence Quantum Yield Standard - Google Books. URL: https://books.google.com/books/about/Quinine_Sulfate_as_a_Fluorescence_Quant.html?id=8sA_AAAAYAAJ
- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. URL: https://opus.bam.de/frontdoor/index/index/docId/10567
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE - Agilent Technologies. URL: https://www.agilent.com/cs/library/applications/5991-6823EN_Fluorescence_Quantum_Yield_Food_Dyes_Cary_Eclipse.pdf
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- Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region - NIST. URL: https://nvlpubs.nist.gov/nistpubs/jres/109/2/j92vel.pdf
- Quinine sulfate - Oregon Medical Laser Center. URL: https://omlc.org/spectra/PhotochemCAD/html/081.html
- Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5 - YouTube. URL: https://www.youtube.
- Improved Method of Fluorescence Quantum Yield Determination - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.7b01327
- What is Quantum Yield? - Edinburgh Instruments. URL: https://www.edinst.
- A Guide to Recording Fluorescence Quantum Yields - University of California, Irvine. URL: https://www.chem.uci.edu/~dpg/technical/quantum_yield.pdf
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Electrochemical properties of 1-Amino-2-methylanthraquinone derivatives
An In-Depth Technical Guide to the Electrochemical Properties of 1-Amino-2-methylanthraquinone Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Relevance of the Anthraquinone Core
The 9,10-anthraquinone scaffold is a privileged structure in chemistry. Historically prized for its role in vibrant and stable dyes, its modern significance has expanded dramatically, driven by its rich and tunable redox chemistry.[1] From advanced energy storage systems to sophisticated biosensors and targeted pharmaceuticals, the ability to predictably modify the electrochemical behavior of the anthraquinone core is of paramount importance.[2][3][4] This guide focuses specifically on this compound and its derivatives, a class of compounds where the interplay of electron-donating substituents imparts unique and valuable electrochemical characteristics. As researchers and drug development professionals, understanding these properties is key to unlocking their full potential in next-generation applications.
This document moves beyond a simple recitation of facts. It is designed to provide a foundational understanding of the why behind the observed electrochemical phenomena and the how of its accurate measurement. We will delve into the mechanistic underpinnings of anthraquinone redox chemistry, provide field-tested experimental protocols, and explore the structure-property relationships that govern the performance of these versatile molecules.
Fundamental Redox Behavior of the Anthraquinone Moiety
The electrochemical signature of an anthraquinone derivative is dominated by the two carbonyl groups of the central quinone ring. In aprotic media, these groups undergo a sequential two-step reduction. This process is typically observed via cyclic voltammetry (CV) as two distinct, often reversible, redox couples.[5]
Step 1: Formation of the Radical Anion The first electron transfer results in the formation of a stable semiquinone radical anion (AQ•⁻).
AQ + e⁻ ⇌ AQ•⁻
Step 2: Formation of the Dianion A second electron transfer, occurring at a more negative potential, reduces the radical anion to a spinless dianion (AQ²⁻).[5]
AQ•⁻ + e⁻ ⇌ AQ²⁻
The stability and potentials of these intermediates are highly sensitive to the electronic environment of the anthraquinone core. The introduction of substituents, such as the amino and methyl groups in our topic compound, provides a powerful tool for tuning these fundamental properties.
The Influence of 1-Amino and 2-Methyl Substituents
The defining characteristic of the 1-amino and 2-methyl groups is their electron-donating nature. This has a direct and predictable impact on the electrochemical behavior:
-
Increased Electron Density: Both the primary amine (-NH₂) at the 1-position and the methyl (-CH₃) group at the 2-position push electron density into the aromatic system. This increased electron density makes the anthraquinone core more difficult to reduce.
-
Cathodic Shift in Reduction Potentials: Consequently, the reduction potentials for both the formation of the radical anion (E₁/₂) and the dianion are shifted to more negative (cathodic) values compared to the unsubstituted anthraquinone parent molecule.[6][7]
-
Intramolecular Hydrogen Bonding: The 1-amino group's proximity to the peri-carbonyl group allows for the formation of an intramolecular hydrogen bond.[1][8] This interaction can stabilize the molecule and influence the redox potentials, often affecting the two reduction steps differently and potentially altering the reversibility of the electron transfer.[8]
The combination of these effects makes this compound derivatives particularly interesting for applications requiring specific redox windows.
Experimental Characterization: A Practical Workflow
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of these compounds. It provides critical information on reduction/oxidation potentials, the stability of redox species, and electron transfer kinetics.
Core Experimental Protocol: Cyclic Voltammetry
This protocol outlines a robust, self-validating system for the electrochemical analysis of a this compound derivative.
Objective: To determine the reduction potentials and assess the electrochemical reversibility of the target compound.
Materials & Setup:
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry (e.g., Autolab, Bio-Logic, CH Instruments).
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode (RE): Silver/Silver Nitrate (Ag/0.01 M AgNO₃) in the same solvent/electrolyte system is common for non-aqueous studies.[5] Alternatively, a Silver/Silver Chloride (Ag/AgCl) electrode can be used.
-
Counter Electrode (CE): Platinum wire or gauze.
-
Solvent: Anhydrous, electrochemical-grade Dichloromethane (DCM) or Acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄).[5][6]
-
Analyte: 1-5 mM solution of the this compound derivative.
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the GCE working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water, then with the chosen solvent (DCM or ACN).
-
Sonciate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of N₂.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. This is the "blank" solution.
-
Prepare a stock solution of the analyte and add it to the blank solution to achieve the final desired concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the blank electrolyte solution.
-
Purge the solution with N₂ or Ar for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution for the duration of the experiment.
-
Run a background CV scan on the blank solution to ensure there are no interfering impurities in the potential window of interest.
-
Add the analyte to the cell.
-
Perform the cyclic voltammetry scan. A typical starting point is to scan from 0 V towards negative potentials (e.g., -2.0 V) and back, at a scan rate of 100 mV/s.
-
Record the voltammogram. To check for diffusion control, run additional scans at varying scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
Data Interpretation & Key Parameters
The resulting cyclic voltammogram is a plot of current vs. potential. For a reversible two-step reduction, you will observe two distinct peaks on the cathodic (forward) scan and two corresponding peaks on the anodic (reverse) scan.
-
Half-Wave Potential (E₁/₂): This is the thermodynamic redox potential for a given couple. For a reversible system, it is calculated as E₁/₂ = (Epc + Epa) / 2, where Epc is the cathodic peak potential and Epa is the anodic peak potential.
-
Peak-to-Peak Separation (ΔEp): Calculated as ΔEp = |Epa - Epc|. For a reversible, one-electron transfer process, the theoretical value is ~59 mV at room temperature. Values larger than this suggest quasi-reversible or irreversible kinetics.
-
Peak Current Ratio (Ipa/Ipc): For a stable, reversible couple, this ratio should be equal to 1. A ratio less than 1 indicates that the reduced species is unstable and may be undergoing a chemical reaction.
Workflow & Logic Diagram
The following diagram illustrates the logical workflow for the electrochemical characterization process.
Caption: Workflow for Electrochemical Characterization of Anthraquinone Derivatives.
Summary of Electrochemical Data
The precise electrochemical potentials of this compound can vary based on experimental conditions. However, by synthesizing data from studies on related mono-substituted derivatives, we can establish a clear picture of the expected behavior.[5][6][7] The following table summarizes these structure-property relationships.
| Compound | Substituent(s) | E₁/₂ (0/-1) vs Fc/Fc⁺ (V) | E₁/₂ (-1/-2) vs Fc/Fc⁺ (V) | Key Observations |
| Anthraquinone (AQ) | None (Reference) | ~ -1.10 | ~ -1.60 | Baseline for comparison. |
| 1-Amino-AQ | 1-NH₂ | ~ -1.35 | ~ -1.85 | Significant cathodic shift due to strong electron-donating NH₂ group.[6][7] |
| 2-Methyl-AQ | 2-CH₃ | ~ -1.15 | ~ -1.65 | Modest cathodic shift from the weaker electron-donating CH₃ group. |
| 1-Amino-2-methyl-AQ | 1-NH₂, 2-CH₃ | < -1.35 (Est.) | < -1.85 (Est.) | Expected to show a more pronounced cathodic shift than 1-Amino-AQ due to the additive electron-donating effects of both groups. |
Note: Potentials are approximate and highly dependent on the solvent, electrolyte, and reference electrode used. The trend of cathodic shifts is the key takeaway.
Redox Mechanism Diagram
The fundamental two-step reduction mechanism is visualized below.
Caption: Two-step redox mechanism of the anthraquinone core.
Applications in Research and Development
The tunable electrochemical properties of this compound derivatives make them attractive candidates for several advanced applications:
-
Organic Cathode Materials: Their ability to undergo stable, reversible two-electron transfer makes them suitable for use as cathode materials in rechargeable lithium or sodium-ion batteries.[9] The specific redox potential can be tuned via derivatization to match desired cell voltages.
-
Redox Flow Batteries: Anthraquinone derivatives are promising negolytes (negative electrolytes) for aqueous organic redox flow batteries, offering a sustainable alternative to metal-based systems.[2]
-
Electrochemical Sensors: Polymer films of aminoanthraquinones can be electropolymerized onto electrode surfaces.[4] These modified electrodes can act as sensitive layers for the electroanalytical determination of hazardous environmental compounds or important biological molecules like dopamine.[4]
-
Redox Mediators: These molecules can act as electron shuttles between an electrode and a biological molecule, such as an enzyme. This is particularly relevant in the development of biofuel cells and biosensors.[10]
-
Dye Intermediates: The traditional use of this compound as a dye intermediate remains significant, providing a scaffold for creating a wide range of colors for textiles and plastics.[11][12][13]
Conclusion
This compound and its derivatives represent a fascinating and highly functional class of electroactive molecules. Their behavior is governed by the robust two-step redox chemistry of the anthraquinone core, which is predictably modulated by the strong electron-donating effects of the amino and methyl substituents. This synergy results in cathodically shifted reduction potentials and offers a versatile platform for molecular design. A thorough understanding of their properties, gained through systematic electrochemical characterization techniques like cyclic voltammetry, is essential for leveraging their full potential in diverse fields ranging from energy storage to analytical chemistry and materials science.
References
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- Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...
- Cyclic voltammograms of 30 mM (a) hydroquinones and (b) anthraquinones...
- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing.
- Electrochemical Behavior and Convoluted Voltammetry of Carbon Nanotubes Modified with Anthraquinone. IIETA.
- Surface-confined redox-active monolayers of a multifunctional anthraquinone derivative on nanoporous and single-crystal gold electrodes.
- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Semantic Scholar.
- 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. NJ.gov.
- Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. PubMed.
- Kinetics of the electropolymerization of aminoanthraquinone from aqueous solutions and analytical applications of the polymer film.
- Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoretical Investigation of the Redox Potential in Solution.
- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution.
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A Technical Guide to the Solubility of 1-Amino-2-methylanthraquinone in Common Laboratory Solvents
Introduction
1-Amino-2-methylanthraquinone, an anthraquinone dye and important dye intermediate, presents as an orange solid at ambient temperatures.[1] Its utility in various research and industrial applications, including as a dye for synthetic fibers, furs, and thermoplastic resins, necessitates a thorough understanding of its physicochemical properties, particularly its solubility.[1] This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, addressing the needs of researchers, scientists, and professionals in drug development. While precise quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide synthesizes known information, explores the theoretical principles governing its solubility, and provides a detailed experimental protocol for its determination.
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses a largely nonpolar anthraquinone core, which is a fused three-ring aromatic system. This core structure contributes to its generally low aqueous solubility.
However, the presence of a primary amino (-NH2) group and a methyl (-CH3) group as substituents significantly influences its interaction with various solvents. The amino group, being polar and capable of forming hydrogen bonds, enhances the molecule's affinity for polar solvents.[2] Conversely, the large hydrophobic surface area of the anthraquinone rings favors dissolution in non-polar organic solvents.[2] The methyl group, being nonpolar, has a lesser but still contributory effect on its overall lipophilicity.
The interplay of these structural features results in a solubility profile that is highly dependent on the solvent's polarity, hydrogen bonding capability, and overall chemical nature. Like most organic solids, the solubility of this compound is also expected to be temperature-dependent, generally increasing with a rise in temperature.[2]
Quantitative and Qualitative Solubility Data
A critical aspect for any researcher is access to reliable solubility data. While comprehensive quantitative data for this compound in a wide array of organic solvents is sparse, the following table summarizes the available information.
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Reference |
| Water | Polar Protic | 0.332 mg/L (at 25°C) | Practically Insoluble | |
| Acetone | Polar Aprotic | Data not available | Soluble | [1] |
| Benzene | Nonpolar | Data not available | Soluble | [1] |
| Ethanol | Polar Protic | Data not available | Soluble | [1] |
| Ethylene Glycol Monoethyl Ether | Polar Protic | Data not available | Soluble | [1] |
| Linseed Oil | Nonpolar | Data not available | Soluble | [1] |
| Carbon Tetrachloride | Nonpolar | Data not available | Slightly Soluble | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. This concept is illustrated in the following diagram, which outlines the expected interactions between this compound and different solvent classes.
Caption: Interactions governing the solubility of this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following detailed protocol outlines the equilibrium shake-flask method, a reliable technique for determining the solubility of sparingly soluble compounds.
Workflow for Experimental Solubility Determination
The overall workflow for determining the solubility of this compound is depicted below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
1. Preparation of Saturated Solution:
- Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
2. Equilibration:
- Place the sealed container in a constant temperature shaker bath.
- Agitate the mixture for a sufficient period to reach equilibrium. For sparingly soluble compounds, this may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
3. Phase Separation:
- After equilibration, allow the suspension to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- To ensure complete removal of solid particles, either centrifuge the supernatant at a high speed or filter it through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
4. Preparation of Standard Solutions:
- Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. These will be used to create a calibration curve.
5. Quantification of Solute Concentration:
- Using UV-Vis Spectrophotometry:
- Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
- Measure the absorbance of the standard solutions and the saturated solution sample at the λmax.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of the saturated solution from the calibration curve.
- Using High-Performance Liquid Chromatography (HPLC):
- Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase) to separate and quantify this compound.
- Inject the standard solutions and the saturated solution sample into the HPLC system.
- Construct a calibration curve by plotting peak area versus concentration for the standard solutions.
- Determine the concentration of the saturated solution from the calibration curve.
6. Calculation of Solubility:
- The concentration determined in the previous step represents the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Safety Considerations
This compound is classified as a substance that may be carcinogenic to humans. Therefore, it should be handled with extreme caution. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, must be worn. All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of dust particles.
Conclusion
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- Solubility of Things. (n.d.). Comment on solubility of 1-amino-2-methyl-anthracene-9,10-dione.
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- World Dye Variety. (2012, February 16). Disperse Orange 11.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Amino-2-methylanthraquinone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-methylanthraquinone is a significant organic compound, historically used as a dye and dye intermediate.[1][2] Its molecular structure suggests potential for diverse intermolecular interactions, making its solid-state arrangement crucial for understanding its physicochemical properties. This guide provides a comprehensive technical overview of the methodologies and analytical approaches required for the complete crystal structure elucidation of this compound. While a definitive public crystal structure is not available in crystallographic databases as of the writing of this guide, we will leverage data from structurally similar anthraquinone derivatives to postulate a likely structural arrangement and detail the experimental and computational workflows necessary for its validation.[3][4] This document serves as both a practical guide for researchers undertaking such an analysis and a framework for interpreting the resulting data in the context of materials science and drug development.
Introduction: The Significance of Crystalline Form
The three-dimensional arrangement of molecules in a crystal lattice dictates many of a material's bulk properties, including solubility, melting point, stability, and bioavailability. For a molecule like this compound, which possesses both hydrogen bond donors (the amino group) and acceptors (the carbonyl groups), as well as a hydrophobic polycyclic aromatic core, the interplay of intermolecular forces is expected to be complex and highly influential on its solid-state structure.[4][5] Understanding these interactions is paramount for applications ranging from pigment formulation to its potential consideration in medicinal chemistry, despite historical concerns over its carcinogenicity.[6][7]
This guide will navigate the reader through the essential stages of crystal structure analysis, beginning with the foundational step of single crystal growth, proceeding through data acquisition via X-ray diffraction, and culminating in advanced computational analysis to interpret the nuanced intermolecular interactions.
Synthesis and Recrystallization for Single Crystal Growth
The journey to crystal structure determination begins with the synthesis of high-purity this compound and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
This compound can be synthesized through established organic chemistry routes. One common method involves the nitration of 2-methylanthraquinone, followed by the reduction of the nitro group to an amine.[1] An alternative pathway is the methylation of 1-aminoanthraquinone.[1] For the purpose of obtaining high-purity material suitable for crystallization, rigorous purification of the crude product is essential, often involving column chromatography and multiple recrystallizations.
Protocol for Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of purified this compound in a range of solvents at room and elevated temperatures. Ideal solvents will show moderate to high solubility at elevated temperatures and low solubility at room temperature. Given its aromatic nature and the presence of polar functional groups, solvents such as ethanol, acetone, benzene, and chloroform are good candidates.[8]
-
Preparation of a Saturated Solution: In a clean vial, dissolve the purified compound in a minimal amount of the chosen solvent at an elevated temperature to create a nearly saturated solution.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vessel with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine-tipped tweezers.
X-ray Diffraction: The Definitive Structural Tool
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic-level structure of crystalline materials.
Single-Crystal X-ray Diffraction (SCXRD)
Workflow for SCXRD Analysis
The following diagram outlines the typical workflow for SCXRD.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Causality in Experimental Choices:
-
Crystal Selection: A good quality single crystal, free of cracks and inclusions, is paramount for obtaining high-resolution diffraction data.
-
Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Structure Solution and Refinement: Direct methods are commonly used to solve the phase problem for small molecules. The resulting structural model is then refined against the experimental data to improve the fit and obtain accurate atomic positions and thermal parameters.
Powder X-ray Diffraction (PXRD)
In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide valuable structural information. While more challenging for ab initio structure determination of organic molecules, it is an excellent tool for fingerprinting crystalline phases and can be used for structure solution, particularly when combined with computational methods.[9]
Workflow for PXRD Analysis
Caption: Workflow for Powder X-ray Diffraction Analysis.
Structural Insights and Intermolecular Interactions
Based on the known crystal structures of other amino- and methyl-substituted anthraquinones, we can predict the likely intermolecular interactions that govern the crystal packing of this compound.
Predicted Crystal Packing and Hydrogen Bonding
The presence of the amino group provides a hydrogen bond donor, while the carbonyl groups act as hydrogen bond acceptors. It is highly probable that the crystal structure will feature intermolecular N-H···O hydrogen bonds, potentially forming chains or dimeric motifs. The planarity of the anthraquinone core will likely lead to π-π stacking interactions between adjacent molecules. The methyl group, while primarily contributing to van der Waals interactions, may also participate in weaker C-H···O or C-H···π interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[3] By mapping properties such as dnorm (a normalized contact distance) onto the molecular surface, we can identify regions of close contact corresponding to specific intermolecular interactions.
Visualizing Intermolecular Interactions with Hirshfeld Surfaces
Caption: Workflow for Hirshfeld Surface Analysis.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments of different molecules.
Data Summary and Interpretation
Should a crystal structure of this compound be determined, the following table provides a template for summarizing the key crystallographic data. For illustrative purposes, hypothetical data is presented.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₅H₁₁NO₂ |
| Formula Weight | 237.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 21.3 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1115 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.41 |
| R-factor (%) | < 5 |
Conclusion
The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for researchers to fully characterize its solid-state properties. From the foundational steps of synthesis and crystal growth to the detailed analysis of intermolecular interactions using advanced diffraction and computational techniques, each stage is critical for building a complete understanding of this molecule. The insights gained from such an analysis are invaluable for applications in materials science and are a prerequisite for any further development in the pharmaceutical arena.
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Carcinogenicity and toxicity studies of 1-Amino-2-methylanthraquinone
An In-Depth Technical Guide to the Carcinogenicity and Toxicity of 1-Amino-2-methylanthraquinone
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 82-28-0) is an anthraquinone dye and dye intermediate, classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[1][2] This guide provides a comprehensive technical overview of its toxicological profile, with a primary focus on the pivotal long-term animal bioassays that have defined its carcinogenic potential. We will dissect the experimental design and outcomes of these studies, present key quantitative data, detail the methodologies for hallmark toxicological assays, and explore potential mechanisms of action. This document is intended for researchers, toxicologists, and drug development professionals requiring a deep, evidence-based understanding of this compound.
Chemical Identity and Use
This compound is a synthetic organic compound that exists as an orange to dark red solid at room temperature.[1][3][4] It is practically insoluble in water but soluble in various organic solvents like acetone and ethanol.[1][2]
-
Chemical Formula : C₁₅H₁₁NO₂
-
Molecular Weight : 237.25 g/mol
-
Synonyms : C.I. Disperse Orange 11, 2-Methyl-1-anthraquinonylamine, Acetate Fast Orange R[4][5]
Historically, its primary application was as a dye for synthetic fibers, furs, and thermoplastic resins, and as an intermediate in the production of other dyes.[1][2][6] Commercial production in the United States began in 1948 and ceased in 1974, with the last reported imports in 1972.[1][2] While direct exposure in the U.S. is now limited, its historical use and continued production in other parts of the world necessitate a thorough understanding of its hazards.[1][7]
Carcinogenicity Assessment: Evidence from Animal Bioassays
The cornerstone of our understanding of this compound's carcinogenicity comes from a comprehensive bioassay conducted by the National Cancer Institute (NCI), detailed in NTP Technical Report TR-111.[8][9] The study evaluated a technical-grade preparation of this compound administered in the feed to Fischer 344 rats and B6C3F1 mice for over 70 weeks.[8][10]
Findings in Fischer 344 Rats
Oral administration of this compound was found to be carcinogenic in Fischer 344 rats, inducing tumors at two distinct organ sites.[8][10]
-
Liver Carcinogenicity : A statistically significant increase in the incidence of hepatocellular carcinomas was observed in both male and female rats at both dose levels compared to controls.[8][10]
-
Kidney Carcinogenicity : In male rats, there was a significant, dose-related increase in the combined incidence of kidney tumors, including tubular-cell adenomas and adenocarcinomas.[7][8][10]
Rationale for Experimental Design : The choice of the Fischer 344 rat is standard in NTP studies due to its well-characterized background tumor rates and genetic homogeneity, providing a stable baseline for detecting carcinogenic signals. Dietary administration was selected as a relevant route of potential chronic human exposure. The 78-week exposure period, followed by an observation phase, is designed to cover the majority of the animal's lifespan, allowing for the development of late-appearing tumors.[11]
Table 1: Carcinogenicity Data in Fischer 344 Rats
| Sex | Organ | Finding | Control Group Incidence | Low Dose (0.10%) Incidence | High Dose (0.20%) Incidence |
|---|---|---|---|---|---|
| Male | Kidney | Tubular-Cell Adenoma or Carcinoma | 0/49 | 4/44 | 11/45 |
| Male | Liver | Hepatocellular Carcinoma | 1/50 | 5/45 | 11/45 |
| Female | Liver | Hepatocellular Carcinoma | 0/50 | 12/49 | 10/48 |
(Data synthesized from NCI Bioassay TR-111)[8][10]
Findings in B6C3F1 Mice
The bioassay also provided evidence of carcinogenicity in female mice.
-
Liver Carcinogenicity : Administration of the compound led to a significant increase in the combined incidence of hepatocellular carcinomas and neoplastic nodules in female mice.[8][10]
-
Survival Issues : It is critical to note that one of the initial high-dose groups for mice (Dose A) experienced significantly increased mortality, preventing these animals from being at risk for late-developing tumors and complicating the interpretation for that specific group.[8][10]
Table 2: Carcinogenicity Data in B6C3F1 Mice
| Sex | Organ | Finding | Control Group Incidence | Treated Group (0.06%) Incidence |
|---|---|---|---|---|
| Female | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 2/48 | 17/44 |
(Data synthesized from NCI Bioassay TR-111)[8][10]
Genotoxicity and Non-Neoplastic Toxicity
Beyond its carcinogenicity, this compound exhibits other toxic properties, including genotoxicity and organ-specific damage.
Genotoxicity Profile
Genotoxicity is a critical indicator of a chemical's ability to damage DNA, often a key initiating event in carcinogenesis. This compound has been shown to be genotoxic in the L5178Y/TK+/- mouse lymphoma cell assay.[12] In this study, the compound induced a significant increase in both gene mutations at the thymidine kinase (tk) locus and chromosomal damage, as measured by micronucleus formation.[12] This positive result in a mammalian cell assay that detects a broad range of genetic damage strongly supports a genotoxic mechanism of carcinogenicity.
Organ-Specific Toxicity
The NCI bioassay also revealed significant non-cancerous health effects.
-
Nephrotoxicity : The compound demonstrated clear nephrotoxic (kidney-damaging) properties in mice of both sexes.[8][10] This finding in mice correlates with the induction of kidney tumors in male rats, suggesting the kidney is a primary target organ for both toxicity and carcinogenicity.
-
General Toxicity : Other potential effects include skin and eye irritation upon direct contact.[4][6]
Mechanistic Considerations: A Proposed Bioactivation Pathway
While specific metabolic studies on this compound are limited, its structure as an aromatic amine suggests a plausible and well-established pathway for metabolic activation to a carcinogenic form. This pathway is common to many carcinogenic aromatic amines.
-
Phase I Metabolism (Activation) : The initial step is likely N-hydroxylation of the primary amine group by Cytochrome P450 enzymes in the liver, forming a hydroxylamine metabolite.
-
Phase II Metabolism (Further Activation) : This hydroxylamine can undergo further activation through esterification (e.g., sulfation by sulfotransferases or acetylation by N-acetyltransferases) to form a highly reactive, unstable ester.
-
Formation of a Reactive Intermediate : This ester can spontaneously break down, losing its leaving group to form a highly electrophilic nitrenium ion.
-
DNA Adduct Formation : The nitrenium ion is a potent electrophile that can covalently bind to nucleophilic sites on DNA bases (like guanine), forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.
Caption: Workflow for a standard 2-year rodent carcinogenicity bioassay.
Protocol: Mouse Lymphoma Assay (L5178Y/TK+/-)
Objective : To detect gene mutations and clastogenic (chromosome-breaking) activity of a test article in cultured mammalian cells.
Methodology :
-
Cell Culture : Maintain L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus, in appropriate culture medium.
-
Treatment : Expose cell cultures to a range of concentrations of the test article (and positive/negative controls) for a defined period (e.g., 4 hours), both with and without an exogenous metabolic activation system (S9 fraction).
-
Rationale: The S9 fraction, derived from rat liver homogenates, contains enzymes like CYP450s necessary to metabolically activate compounds that are not directly genotoxic. [12]3. Expression Period : After treatment, wash the cells and culture them for a period (e.g., 2 days) to allow for the expression of any induced mutations.
-
-
Mutant Selection : Plate the cells in soft agar containing trifluorothymidine (TFT).
-
Rationale: Normal cells with a functional TK enzyme (TK+/-) will incorporate the toxic TFT and die. Mutant cells that have lost TK function (TK-/-) cannot incorporate TFT and will survive to form colonies.
-
-
Colony Sizing : After an incubation period (e.g., 10-12 days), count the number of colonies. The size of the colonies can distinguish between small-colony (likely indicating chromosomal damage) and large-colony (likely indicating point mutations) mutants.
-
Data Analysis : Calculate the mutation frequency (mutants per 10⁶ viable cells) for each concentration. A dose-dependent increase that meets predefined criteria is considered a positive result.
Conclusion
The evidence for the carcinogenicity of this compound is substantial and clear. Based on well-conducted long-term animal studies, it induces liver and kidney cancer in rats and liver cancer in mice. [1][2]The finding of genotoxicity in mammalian cells provides strong support for a DNA-reactive mechanism of action. [12]Although human epidemiological data are not available, the consistent and multi-species, multi-organ carcinogenic response in animals, coupled with its genotoxic potential, firmly establishes this compound as a significant carcinogenic hazard. [1][2]This robust toxicological profile validates its classification as "reasonably anticipated to be a human carcinogen" and underscores the need for stringent control of any potential human exposure.
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A Technical Guide to the Photostability and Degradation of 1-Amino-2-methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-methylanthraquinone, an important anthraquinone derivative used in dye synthesis and other industrial applications, is subject to degradation upon exposure to light. Understanding its photostability and the mechanisms of its degradation is critical for ensuring the quality, safety, and efficacy of products in which it is used. This guide provides a comprehensive technical overview of the factors influencing the photostability of this compound, standardized methodologies for its assessment, a detailed look at its known degradation pathways, and strategies for mitigating photolytic decay.
Introduction: The Significance of Photostability
This compound is a key intermediate in the manufacturing of various dyes and pigments, including C.I. Acid Blue 47 and C.I. Solvent Blue 13.[1] Its chromophoric anthraquinone core makes it valuable but also susceptible to photochemical reactions. When a molecule absorbs light energy, it transitions to an excited state, which can trigger a cascade of reactions, including oxidation, reduction, and bond cleavage. This process, known as photodegradation, can lead to loss of color, changes in chemical properties, and the formation of potentially toxic byproducts. For industries reliant on this compound, from textiles to potentially pharmaceutical applications, characterizing its photostability is a non-negotiable aspect of product development and quality control.[1][2]
Fundamentals of Anthraquinone Photodegradation
The photodegradation of anthraquinone derivatives is primarily driven by their ability to absorb light in the UVA and visible regions, leading to the formation of an excited triplet state (³AQ*).[3] This highly reactive species can then initiate degradation through two primary mechanisms:
-
Type I Reactions: The excited anthraquinone (³AQ*) can directly react with a substrate molecule (including another ground-state AQ molecule or a solvent molecule) via electron or hydrogen transfer. This generates radical ions which can subsequently react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[3]
-
Type II Reactions: The excited anthraquinone (³AQ*) can transfer its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state.[3] Singlet oxygen is a powerful electrophile that can readily attack the electron-rich amino and methyl groups on the this compound molecule.
The presence of electron-donating groups like the amino (-NH₂) and methyl (-CH₃) groups in this compound can enhance light absorption and influence the subsequent degradation pathways.[3]
Standardized Photostability Assessment: The ICH Q1B Framework
To ensure harmonized and scientifically sound photostability testing, regulatory bodies have established clear guidelines. The most authoritative of these is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products."[4][5][6] This guideline provides a systematic approach for evaluating the effects of light on pharmaceuticals, and its principles are widely adopted for other chemical compounds.
The ICH Q1B guideline stipulates a two-part process: forced degradation testing and confirmatory testing.[6]
-
Forced Degradation (Stress Testing): The purpose is to intentionally degrade the sample to evaluate its intrinsic photosensitivity, elucidate degradation pathways, and develop and validate analytical methods capable of separating the parent compound from its photoproducts.[6][7] This often involves higher light intensities or longer exposure times than confirmatory studies.[7]
-
Confirmatory Testing: This is performed under standardized conditions to determine the actual photostability of the substance or product for shelf-life evaluation and packaging selection.[6]
ICH Q1B Standard Exposure Conditions:
| Parameter | Requirement |
|---|---|
| Visible Light | Not less than 1.2 million lux hours |
| Near Ultraviolet (UVA) | Not less than 200 watt hours per square meter (W·h/m²) |
Source: ICH Q1B Guideline[6][7][8]
A crucial component of any photostability study is the inclusion of a dark control . This sample is protected from light but stored under the same temperature and humidity conditions to differentiate between thermal degradation and photodegradation.[8]
Experimental Workflow for Photostability Testing
The following diagram outlines a typical workflow for assessing the photostability of this compound according to ICH Q1B principles.
Caption: Workflow for ICH Q1B Photostability Study.
Analytical Methodologies for Degradation Product Analysis
Identifying and quantifying the products of photodegradation is essential for understanding the underlying chemical pathways. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis.[9][10]
-
HPLC with Diode-Array Detection (HPLC-DAD/PDA): This is the most common method for quantifying the loss of the parent compound and the formation of degradants.[11] It allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial as degradation products may have different absorption maxima than the parent compound.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for the structural elucidation of unknown degradation products. By coupling the separation power of LC with the mass-resolving capability of MS, one can obtain the molecular weight and fragmentation patterns of the photoproducts, enabling their identification.
Example HPLC Protocol for Anthraquinone Analysis
While a specific validated method for this compound must be developed, the following provides a robust starting point based on established methods for similar compounds.[10]
| Parameter | Specification | Causality/Justification |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar anthraquinone compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS and helps in achieving sharp peak shapes. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent to elute the compounds from the C18 column. |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold 5 min | A gradient is necessary to elute both early-forming polar degradants and the more non-polar parent compound within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Detection | DAD (254 nm, 330 nm, 480 nm); MS (ESI+, Scan 100-600 m/z) | Monitor multiple wavelengths to capture all chromophoric species. ESI+ is typically effective for amino-containing compounds. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring sufficient sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Photodegradation Pathways of this compound
The photodegradation of this compound proceeds through several competing pathways, primarily involving oxidation of the substituent groups and the aromatic core. The interaction between the dye and the surrounding medium (e.g., solvent, polymers) can also play a significant role.[12]
Key proposed degradation reactions include:
-
Oxidative N-dealkylation/N-demethylation: The amino group is a primary target for oxidative attack, particularly by singlet oxygen or hydroxyl radicals. This can lead to the removal of the methyl group from the related compound 1-(methylamino)anthraquinone (Disperse Red 9), and similar pathways are plausible for related structures.[13][14]
-
Hydroxylation: ROS can attack the anthraquinone rings, leading to the introduction of hydroxyl (-OH) groups. This increases the polarity of the molecule.
-
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized, potentially forming a hydroxymethyl or carboxylic acid group.
-
Ring Cleavage: Under harsh, prolonged exposure, the aromatic ring system can be cleaved, leading to smaller molecules like phthalic acid or benzoic acid derivatives, which have been identified in the degradation of other anthraquinone dyes.[10]
The following diagram illustrates these potential degradation pathways.
Caption: Potential Photodegradation Pathways.
Mitigation Strategies
To enhance the photostability of this compound or formulations containing it, several strategies can be employed:
-
UV Absorbers: Incorporating compounds that preferentially absorb harmful UV radiation, such as benzophenones or benzotriazoles, into a formulation can protect the primary molecule.
-
Quenchers: Using additives that can deactivate the excited triplet state (³AQ*) or singlet oxygen (¹O₂) can interrupt the degradation cascade.
-
Opaque Packaging: The most direct method for protection is the use of packaging that is impenetrable to light, such as amber glass or aluminum tubes, as recommended by ICH guidelines.[6][8]
-
Chemical Modification: In the development phase, modifying the molecular structure to include electron-withdrawing groups can sometimes reduce photosensitivity, though this may alter other desired properties.
Conclusion
The photostability of this compound is a multifaceted issue governed by its molecular structure and environmental conditions. A systematic evaluation, guided by the ICH Q1B framework, is essential for any application where light exposure is a concern. By employing robust analytical techniques like LC-MS, researchers can elucidate the specific degradation pathways and identify photoproducts. This knowledge is fundamental to developing effective mitigation strategies, whether through formulation, packaging, or chemical modification, ensuring the long-term stability and integrity of the final product.
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1-Amino-2-methylanthraquinone CAS number 82-28-0 properties
An In-Depth Technical Guide to 1-Amino-2-methylanthraquinone (CAS 82-28-0): Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS number 82-28-0, is an organic compound built upon the core anthraquinone structure. This red crystalline solid is characterized by an amino group at the C1 position and a methyl group at the C2 position of the fused aromatic ring system.[1][2] Historically, its primary significance has been almost exclusively as a dye and a critical intermediate in the production of a variety of other anthraquinone-based dyes.[3][4] Its chemical structure imparts excellent stability and lightfastness, making it a valuable component in creating vibrant and durable colorants for textiles, plastics, and coatings.[5]
While its commercial production in the United States ceased in the 1970s, this compound continues to be a subject of interest for researchers.[4] Emerging applications are being explored in material science, particularly in the synthesis of novel polymeric dyes and as a redox-active agent in electrochemical systems.[5][6][7] However, its toxicological profile, notably its classification as a substance reasonably anticipated to be a human carcinogen based on animal studies, necessitates rigorous safety and handling protocols.[4][8] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety considerations for professionals in research and development.
Physicochemical Properties and Characterization
The utility of this compound in various applications is dictated by its distinct physical and chemical properties.
Core Identifiers and Nomenclature
A compound can be known by many names and identifiers. The following table consolidates the key nomenclature for CAS 82-28-0.
| Identifier | Value |
| CAS Number | 82-28-0[3] |
| IUPAC Name | 1-amino-2-methylanthracene-9,10-dione[3] |
| Molecular Formula | C₁₅H₁₁NO₂[3] |
| Molecular Weight | 237.26 g/mol [3][5] |
| Common Synonyms | Disperse Orange 11, C.I. 60700, Celliton Orange R[3][8][9] |
| PubChem CID | 6702[3] |
Physical Properties
The physical state and thermal properties are crucial for handling, storage, and process design.
| Property | Value | Source(s) |
| Appearance | Red powder or crystalline solid. | [1][3][8] |
| Melting Point | 198 - 206 °C | [1][5][10] |
| Maximum Absorption (λmax) | 486 nm | [8][10] |
| Density | 1.3365 g/cm³ | [2] |
Solubility Profile
Solubility is a critical parameter for reaction chemistry, purification, and formulation. The fused aromatic rings render the molecule primarily hydrophobic, though the amino group provides some interaction with polar solvents.[2]
| Solvent | Solubility | Source(s) |
| Water | Insoluble (3.3 x 10⁻⁴ g/L at 25°C) | [8] |
| Organic Solvents | Soluble in acetone, benzene, ethanol, chloroform, and acetic acid. | [4][11] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through well-established industrial chemistry pathways. Its reactivity is governed by the functional groups on the anthraquinone core.
Established Synthetic Routes
Two primary methods have been historically employed for the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.
-
Nitration and Reduction of 2-Methylanthraquinone: This is a common pathway where 2-methylanthraquinone is first nitrated to introduce a nitro group at the C1 position. This intermediate, 1-nitro-2-methylanthraquinone, is then reduced to the corresponding amine using agents like aqueous sodium sulfide or sodium borohydride.[1][3][11]
-
Methylation of 1-Aminoanthraquinone: An alternative route involves the direct methylation of 1-aminoanthraquinone using formaldehyde.[1][3]
These methods leverage fundamental aromatic substitution and functional group transformation reactions that are scalable and well-understood in industrial organic synthesis.
Key Chemical Reactivity
The compound's reactivity is predictable based on its structure:
-
Incompatibility: It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][8]
-
Acid-Base Reactions: The amino group is basic and can form salts with mineral acids.[1][12]
-
Further Functionalization: The aromatic rings and the amino group can undergo further reactions. For example, it can be brominated to produce intermediates like 1-amino-2-methyl-4-bromoanthraquinone, which is used in the synthesis of more complex dyes.[7]
Experimental Protocol: Synthesis via Nitration and Reduction of 2-Methylanthraquinone
This protocol is a representative, generalized procedure based on established chemical principles for this transformation.
Objective: To synthesize this compound from 2-methylanthraquinone.
Materials:
-
2-Methylanthraquinone
-
Nitrating agent (e.g., nitric acid in sulfuric acid)
-
Reducing agent (e.g., aqueous sodium sulfide or sodium borohydride)
-
Appropriate solvents (e.g., glacial acetic acid, ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration:
-
Dissolve 2-methylanthraquinone in a suitable solvent like concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.
-
Slowly add the nitrating agent dropwise while vigorously stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to proceed for several hours, monitoring the progress via thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the 1-nitro-2-methylanthraquinone intermediate.
-
Filter the solid product, wash thoroughly with water until neutral, and dry.
-
-
Reduction:
-
Suspend the dried 1-nitro-2-methylanthraquinone in a suitable solvent system (e.g., water/ethanol).
-
Add the reducing agent (e.g., sodium sulfide) portion-wise or as a solution. The reaction is often exothermic and may require cooling.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter the crude this compound product.
-
Purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield red crystals.[11]
-
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, HPLC, and spectral analysis (NMR, IR, Mass Spectrometry).[3][10]
Applications in Research and Industry
While its large-scale use has diminished, this compound remains a valuable compound in specialized areas.
Historical and Current Role in the Dye Industry
The primary application of this compound has been as a disperse dye and an intermediate for other dyes.[1][8] It was used to color synthetic fibers like acetates, polyester, and nylon, as well as natural materials like wool and furs.[1] The anthraquinone core provides high chemical stability and photostability (lightfastness), ensuring the resulting colors are vibrant and long-lasting.[5] Although specific dyes derived from it, like C.I. Acid Blue 47, are no longer produced in the US, the fundamental chemistry is still relevant for creating high-performance colorants.[4]
Emerging Applications for Drug Development and Material Science
Modern research has identified new potential uses for this classic dye intermediate.
-
Pharmaceutical Research: Some studies have noted potential antioxidant and anticancer properties, though this area requires significant further investigation to be validated for any therapeutic application.[8] The parent compound, 2-methylanthraquinone, is recognized as a versatile building block in drug synthesis.[13]
-
Material Science & Electrochemistry: The compound's structure makes it a valuable precursor for synthesizing novel functional materials, such as polymeric dyes, by grafting it onto polymer backbones like O-carboxymethyl chitosan.[7] Furthermore, its ability to undergo reversible reduction-oxidation reactions makes it a candidate for use as a redox-active agent in electrochemical applications like sensors or batteries.[5][6]
Safety, Handling, and Toxicological Profile
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
The compound presents several health risks.
| Hazard Type | Description | Source(s) |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen. | [4][8][14] |
| Acute Toxicity | Harmful if ingested, inhaled, or absorbed through the skin. | [9] |
| Irritation | Causes skin and eye irritation. May cause respiratory tract irritation. | [12][14][15][16] |
| Organ Effects | Target organs include the liver and kidneys. Can cause methemoglobinemia. | [3][9] |
Carcinogenicity and Mutagenicity
The most significant long-term health risk is its carcinogenicity. Studies by the U.S. National Toxicology Program (NTP) found sufficient evidence of carcinogenicity in experimental animals.[4] Oral exposure led to an increased incidence of liver tumors in female mice and both sexes of rats, and kidney tumors in male rats.[4] While no epidemiological studies in humans have been identified, on the basis of this animal data, it is classified as "reasonably anticipated to be a human carcinogen".[4] Many scientists believe there is no safe level of exposure to a carcinogen.[14]
Handling and Personal Protective Equipment (PPE)
All contact should be reduced to the lowest possible level.[14]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[17] Where possible, use automated transfer systems to move the chemical.[14]
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves.[15]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[15]
-
Respiratory Protection: If dust cannot be controlled, use a NIOSH-approved respirator.
-
Clothing: Wear a lab coat or protective clothing. Contaminated clothing should be removed promptly and cleaned before reuse.[14]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
First Aid and Exposure Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][16]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[15][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.[12][16]
Conclusion
This compound (CAS 82-28-0) is a compound with a rich history in the dye industry, valued for its ability to produce stable, vibrant colors. While its direct use as a dye has declined in some regions, its role as a chemical intermediate and a building block for new materials persists. Researchers are leveraging its unique anthraquinone core for applications in polymer science and electrochemistry. However, its significant health hazards, particularly its carcinogenicity, cannot be overstated. For scientists and drug development professionals, a thorough understanding of both its functional properties and its toxicological profile is essential for harnessing its potential safely and responsibly.
References
- Solubility of Things. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Ecotoxicity Profile: this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6702, this compound.
- National Toxicology Program. (2021). 15th Report on Carcinogens: this compound. National Center for Biotechnology Information.
- Haz-Map. (n.d.). This compound.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: this compound.
- Organic Syntheses. (n.d.). 1-methylaminoanthraquinone.
- Wang, Y., et al. (2017). Synthesis and color properties of novel polymeric dyes based on grafting of anthraquinone derivatives onto O-carboxymethyl chitosan. RSC Advances, 7, 33494-33501.
- MySkinRecipes. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%.
- National Institute of Standards and Technology. (n.d.). 1-(Methylamino)anthraquinone. NIST Chemistry WebBook.
- Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of amino anthraquinone derivatives.
- National Institute of Standards and Technology. (n.d.). 1-(Methylamino)anthraquinone. NIST Chemistry WebBook.
- PubMed. (2014). [Laser photolysis study on photo-oxidation reactions of aromatic amino acids with triplet 2-methylanthraquinone].
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An Investigator's Technical Guide to Characterizing the Antioxidant Potential of 1-Amino-2-methylanthraquinone
Foreword: Charting Unexplored Territory
The vast chemical space of anthraquinone derivatives continues to be a fertile ground for therapeutic discovery. While many analogues are known for their tinctorial or laxative properties, their potential as redox-active agents remains largely underexplored. This guide focuses on 1-Amino-2-methylanthraquinone, a compound for which, as of this writing, there is a notable absence of published data regarding its antioxidant or pro-oxidant activities.
This document, therefore, is not a review of established knowledge but an investigator's roadmap. It is designed for researchers, pharmacologists, and drug development professionals, providing a structured, multi-tiered framework for the comprehensive evaluation of this novel compound's antioxidant potential. We will proceed from foundational chemical principles to complex cellular mechanisms, emphasizing the "why" behind each experimental choice to ensure a scientifically rigorous and self-validating investigation.
Part 1: Foundational Assessment - Chemical Antioxidant Capacity
The initial characterization of any potential antioxidant must begin with cell-free chemical assays. These methods provide a baseline understanding of the molecule's intrinsic ability to neutralize free radicals through direct interaction. They are rapid, cost-effective, and crucial for establishing proof-of-concept before committing to more complex and resource-intensive cellular studies.
The Hypothesis: Structural Clues from the Anthraquinone Core
The this compound structure contains a quinone core, a known redox-cycling moiety. The presence of an electron-donating amino group (-NH₂) is hypothesized to enhance its ability to donate a hydrogen atom or an electron, which is a primary mechanism for radical scavenging. Our initial assays are designed to test this fundamental hypothesis.
Key Assays for Direct Radical Scavenging
We will employ two spectrally distinct and mechanistically complementary assays to gain a robust initial assessment.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the compound's ability to donate a hydrogen atom to the stable nitrogen-centered DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay generates a blue-green radical cation (ABTS•+) that can be neutralized by compounds capable of electron donation. This assay is versatile as it can be used at different pH levels and is soluble in both aqueous and organic solvents, accommodating a wider range of test compounds.
Experimental Workflow: Foundational Assays
The following diagram outlines the logical flow for conducting these initial chemical screening assays.
Caption: Workflow for in vitro chemical antioxidant assays.
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100, 250, 500 µM) in methanol.
-
Use Ascorbic acid or Trolox as a positive control, prepared at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank (100 µL methanol + 100 µL methanol) and a control (100 µL methanol + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
-
Data Interpretation
The resulting IC₅₀ values from both assays will provide the first quantitative measure of the compound's antioxidant potency.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | TBD | TBD |
| Ascorbic Acid (Control) | Expected | Expected |
| Trolox (Control) | Expected | Expected |
| Table 1: TBD (To Be Determined) data from initial chemical assays. |
A low IC₅₀ value indicates high antioxidant activity. Discrepancies between the DPPH and ABTS results may suggest a preference for hydrogen donation versus electron donation mechanisms.
Part 2: Cellular Environment Assessment - Biological Relevance
Demonstrating radical scavenging in a test tube is a necessary first step, but it is not sufficient to claim biological relevance. The cellular environment is vastly more complex. A compound must be bioavailable, non-toxic at effective concentrations, and capable of mitigating oxidative stress within a living system.
Tier 2 Objectives
-
Assess Cytotoxicity: Determine the concentration range at which the compound is non-toxic to cells.
-
Measure Intracellular ROS Attenuation: Quantify the compound's ability to reduce reactive oxygen species (ROS) levels inside cells subjected to an oxidative insult.
-
Evaluate Impact on Endogenous Antioxidant Systems: Investigate if the compound can boost the cell's own antioxidant defenses.
Experimental Design: A Triad of Cellular Assays
Caption: Integrated workflow for cellular antioxidant assessment.
Protocol: Intracellular ROS Measurement with DCFDA-H2
This assay uses a cell-permeable probe (2',7'-dichlorodihydrofluorescein diacetate) that is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Seeding: Seed human keratinocytes (HaCaT) or hepatocytes (HepG2) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-4 hours.
-
Probe Loading: Remove the treatment media and load the cells with 10 µM DCFDA-H2 in serum-free media for 45 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an oxidative stressor, such as 500 µM hydrogen peroxide (H₂O₂), for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Compare the fluorescence levels in compound-treated cells versus cells treated with H₂O₂ alone. A significant reduction in fluorescence indicates intracellular antioxidant activity.
Anticipated Data and Interpretation
The cellular assays will populate a more biologically meaningful data table.
| Concentration (µM) | Cell Viability (%) | Intracellular ROS (% of H₂O₂ Control) | Catalase Activity (U/mg protein) |
| 0 | 100 | 100 | Baseline |
| 1 | TBD | TBD | TBD |
| 5 | TBD | TBD | TBD |
| 10 | TBD | TBD | TBD |
| 25 | TBD | TBD | TBD |
| Table 2: Integrated data from cellular viability and antioxidant activity assays. |
An ideal result would show high cell viability coupled with a dose-dependent decrease in intracellular ROS. An increase in the activity of endogenous enzymes like catalase would suggest the compound works not just by direct scavenging, but also by upregulating the cell's own defense mechanisms.
Part 3: Mechanistic Elucidation - The Nrf2 Signaling Pathway
If the compound demonstrates significant cellular antioxidant effects, the next logical step is to investigate how it achieves this. A primary regulator of the endogenous antioxidant response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).
Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those for SOD, Catalase, and enzymes involved in glutathione synthesis.
Investigating Nrf2 Activation
We can determine if this compound activates this pathway through two key experiments:
-
Western Blot for Nrf2 Nuclear Translocation: By separating cytoplasmic and nuclear protein fractions, we can visualize an increase in Nrf2 levels in the nucleus following treatment with the compound.
-
ARE-Luciferase Reporter Assay: Using a cell line engineered with a luciferase gene under the control of an ARE promoter, we can quantify the transcriptional activity induced by Nrf2. An increase in light output directly corresponds to pathway activation.
Nrf2 Pathway Visualization
Caption: The Nrf2-ARE antioxidant response pathway.
Conclusion and Future Directions
This guide outlines a rigorous, tiered approach to characterize the antioxidant properties of the novel compound this compound. By progressing from basic chemical reactivity to complex cellular and mechanistic studies, this framework allows for a comprehensive evaluation.
Positive results, specifically a low chemical IC₅₀, significant reduction of intracellular ROS at non-toxic doses, and activation of the Nrf2-ARE pathway, would provide a strong rationale for advancing this compound into more complex pre-clinical models. Future studies could involve 3D tissue models, animal models of oxidative stress-related diseases (e.g., neurodegeneration or ischemia-reperfusion injury), and a deeper investigation into its potential pro-oxidant, redox-cycling behavior, which can be a double-edged sword in quinone chemistry. This structured investigation ensures that resources are deployed logically and that the resulting data package is robust, reliable, and ready for peer review.
References
As this guide outlines a proposed investigation for a compound with no existing antioxidant data, the references below are foundational, providing authoritative methodologies and background on the core concepts and assays described.
- DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity of antioxidant compounds. (This is a general methodology reference, often cited in papers using the DPPH assay). Source: Multiple scholarly articles. A representative example is: Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. URL: [Link]
- The ABTS radical cation decolorization assay. (A foundational paper for the ABTS method). Source: Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. URL: [Link]
- The Nrf2-Keap1-ARE Signaling Pathway. (A comprehensive review of the pathway's mechanism and importance). Source: National Center for Biotechnology Information (NCBI). A representative review is: Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: A biochemist's perspective. Current opinion in toxicology, 19, 26-33. URL: [Link]
- Western Blotting: An Introduction. (A guide to the principles and methodology of Western Blotting). Source: Bio-Rad. URL: [Link]
Topic: Unlocking the Potential of 1-Amino-2-methylanthraquinone for Organic Electronics
An In-depth Technical Guide
Audience: Researchers, scientists, and materials development professionals.
Abstract
The relentless pursuit of novel, high-performance materials is the cornerstone of advancement in organic electronics. Anthraquinone derivatives have been identified as a highly promising class of materials due to their robust, tunable electronic properties.[1][2] This guide focuses on a specific, yet largely unexplored derivative: 1-amino-2-methylanthraquinone. While historically confined to the dye industry, its unique molecular architecture—featuring a potent electron-donating amino group on an electron-accepting anthraquinone core—suggests significant, untapped potential as an active material in organic electronic devices. This document serves as a technical roadmap, synthesizing known data with established principles of materials science to propose a framework for evaluating its utility in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). We provide the scientific rationale, detailed experimental protocols for characterization, and a clear-eyed view of the challenges, including critical safety considerations.
The Anthraquinone Scaffold: A Privileged Structure for Organic Electronics
The 9,10-anthraquinone core is a compelling building block for organic semiconductors. Its rigid, planar, and highly conjugated structure facilitates intermolecular π-π stacking, a critical factor for efficient charge transport in the solid state. The two carbonyl groups act as strong electron-withdrawing moieties, inherently polarizing the molecule and establishing an electron-deficient (n-type) character.
The true power of the anthraquinone scaffold lies in its synthetic versatility. The peripheral aromatic rings can be functionalized with a vast array of substituent groups. This allows for the precise tuning of key electronic parameters:
-
HOMO/LUMO Energy Levels: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the material's band gap, color, and charge injection/extraction properties.[3]
-
Charge Carrier Mobility: Substituents can influence the solid-state packing and molecular orientation, directly impacting the efficiency of electron or hole transport.
-
Solubility and Processability: The addition of appropriate side chains can render the material soluble in common organic solvents, enabling solution-based fabrication techniques like spin-coating or inkjet printing.
This ability to rationally design molecules with tailored properties makes anthraquinone derivatives a fertile ground for discovering next-generation organic electronic materials.[1][2]
A Deep Dive into this compound
This compound is a red crystalline powder historically used as an intermediate in the synthesis of other dyes.[4][5][6] Its potential in electronics, however, stems from the specific electronic nature of its substituents.
Synthesis and Core Properties
The compound is typically prepared via established industrial methods, such as the nitration of 2-methylanthraquinone followed by a reduction step, or the methylation of 1-aminoanthraquinone.[4][5]
Table 1: Core Properties of this compound
| Property | Value / Description | Source |
| CAS Number | 82-28-0 | [7] |
| Molecular Formula | C₁₅H₁₁NO₂ | [5] |
| Molecular Weight | 237.25 g/mol | [5] |
| Appearance | Red powder/needles | [5] |
| Melting Point | 204-206 °C | [4] |
| Solubility | Insoluble in water; Soluble in alcohols, benzene, chloroform. | [6] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4][7] |
The Electronic Impact of Amino and Methyl Groups
The key to this molecule's potential lies in the interplay between the electron-donating substituents and the electron-accepting core.
-
1-Amino Group (-NH₂): As a strong electron-donating group, the lone pair of electrons on the nitrogen atom can delocalize into the anthraquinone ring system. This has the primary effect of significantly raising the energy of the HOMO. A higher HOMO level is desirable for hole-transporting materials (HTMs) as it reduces the energy barrier for injecting positive charges (holes) from a standard anode like Indium Tin Oxide (ITO).
-
2-Methyl Group (-CH₃): This is a weakly electron-donating group. Its electronic contribution is less pronounced than the amino group, but it can subtly influence the energy levels and, importantly, affect the molecule's solid-state packing through steric hindrance, which can disrupt excessive aggregation that might otherwise quench emission.
This internal donor-acceptor character suggests that this compound could exhibit ambipolar behavior, capable of transporting both holes and electrons, making it a versatile candidate for various device architectures.[8]
CRITICAL SAFETY ADVISORY
It is imperative for any researcher handling this compound to be aware of its toxicological profile. Based on sufficient evidence of carcinogenicity in animal studies, This compound is reasonably anticipated to be a human carcinogen .[6] All handling, synthesis, and purification must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment must be performed before any experimental work commences.
A Framework for Experimental Validation
As direct applications of this compound in organic electronics are not yet reported in the literature, this section provides a logical, step-by-step framework for its evaluation.
Synthesis, Purification, and Material Characterization
The first step is to obtain high-purity, electronics-grade material, as even trace impurities can act as charge traps and severely degrade device performance.
Protocol 1: Synthesis via Nitration and Reduction
-
Nitration: Slowly add fuming nitric acid to a solution of 2-methylanthraquinone in concentrated sulfuric acid, maintaining a low temperature (0-5 °C).
-
Isolation: Pour the reaction mixture over ice to precipitate the 1-nitro-2-methylanthraquinone intermediate. Filter and wash thoroughly with water until neutral.
-
Reduction: Reflux the nitro-intermediate in an aqueous solution of sodium sulfide for several hours. The color change will indicate the conversion to the amino group.
-
Workup: Cool the mixture, filter the solid product, and wash with water.
-
Purification: The crude product must be purified, first by recrystallization from a suitable solvent (e.g., ethanol or toluene) and then by gradient sublimation to achieve the high purity required for electronic devices.
-
Confirmation: Verify the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Workflow for high-purity synthesis and characterization.
Electrochemical and Photophysical Evaluation
The next step is to determine the fundamental electronic and optical properties.
Protocol 2: Characterization via Cyclic Voltammetry (CV) and Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of the purified compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
CV Measurement: Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode). Scan the potential to measure the onset oxidation (E_ox) and reduction (E_red) potentials. Include a ferrocene/ferrocenium (Fc/Fc⁺) internal standard for accurate calibration.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas[9][10]:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Optical Properties: Measure the UV-Visible absorption and photoluminescence (PL) spectra of the compound in both solution and as a thin film. The absorption edge can be used to determine the optical band gap (E_g^opt).
Table 2: Target Data for Physicochemical Characterization
| Parameter | Experimental Technique | Significance |
| HOMO Energy Level | Cyclic Voltammetry | Determines hole injection efficiency and donor capability. |
| LUMO Energy Level | Cyclic Voltammetry | Determines electron injection efficiency and acceptor capability. |
| Electrochemical Band Gap | Cyclic Voltammetry | Correlates with electronic stability. |
| Optical Band Gap | UV-Vis Spectroscopy | Defines the primary absorption range for light-harvesting or color. |
| Emission Wavelength (λ_em) | Photoluminescence | Indicates the color of light emitted for potential OLED applications. |
| Quantum Yield (Φ_PL) | Photoluminescence | Measures the efficiency of the emissive process. |
Device Fabrication and Performance Testing
The final validation step involves incorporating the material into a prototype device. A simple OLED structure is an excellent testbed to evaluate its performance as a hole-transporting or emissive material.
Caption: Prototypical OLED fabrication workflow to test the material as an HTL.
Protocol 3: OLED Fabrication (Testing as an HTL)
-
Substrate Preparation: Clean an ITO-coated glass substrate via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with N₂ gas and treat with UV-ozone for 15 minutes to improve the ITO work function.
-
Hole-Injecting Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and anneal according to the manufacturer's specifications.
-
Hole-Transporting Layer (HTL): Transfer the substrate to a nitrogen-filled glovebox. Deposit a thin film (e.g., 30-50 nm) of the purified this compound via thermal evaporation.
-
Emissive & Subsequent Layers: Sequentially deposit a standard emissive layer (e.g., Alq₃), an electron-transporting layer (e.g., TPBi), and a cathode (e.g., LiF/Al) via thermal evaporation through shadow masks.
-
Encapsulation & Testing: Encapsulate the device to protect it from air and moisture. Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum.
Outlook and Key Challenges
The primary challenge in exploring this compound is the complete lack of precedent in the electronics field. Its potential is inferred from fundamental chemical principles, and rigorous experimental work is required for validation.
Key challenges include:
-
Safety: The carcinogenicity of the compound necessitates strict handling protocols and may limit its ultimate commercial viability without further toxicological studies or modification.
-
Stability: While thermally stable, its long-term operational and photochemical stability in a device under electrical bias is unknown.
-
Performance Optimization: The protocols described here are for initial evaluation. Significant optimization of film thickness, device architecture, and interfacing materials would be required to maximize performance.
Despite these challenges, the potential reward is significant. Should this compound demonstrate promising properties, it could open the door to a new, cost-effective class of materials derived from the well-established dye industry. Furthermore, it can serve as a new lead structure for synthetic chemists to build upon, for example, by adding solubilizing groups for solution processing or by further tuning the donor-acceptor character to optimize performance for specific applications.
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An In-Depth Technical Guide to 1-Amino-2-Methylanthraquinone Derivatives for Anticancer Research
Executive Summary
The anthraquinone scaffold is a cornerstone in the history of anticancer drug development, forming the core of highly effective clinical agents like doxorubicin and mitoxantrone.[1][2][3] However, the emergence of drug resistance and dose-limiting toxicities necessitates the exploration of novel analogues. This guide focuses on the 1-amino-2-methylanthraquinone core, a promising pharmacophore for developing next-generation anticancer therapeutics. We will delve into the synthesis, multifaceted mechanisms of action, and a validated preclinical evaluation workflow for its derivatives. This document is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, technically grounded framework to accelerate research in this promising area. We will move beyond simple cytotoxicity to explore how these compounds function at a molecular level—from DNA interaction to the induction of programmed cell death—and provide detailed, field-proven protocols for their rigorous evaluation.
Chapter 1: The Anthraquinone Scaffold in Modern Oncology
The rigid, planar tricyclic system of the anthraquinone core makes it an ideal candidate for intercalation into the DNA double helix of cancer cells.[4] This fundamental interaction has been the primary mechanism attributed to classic anthracycline drugs. The therapeutic utility of established drugs like doxorubicin, epirubicin, and mitoxantrone validates the anthraquinone moiety as a privileged structure in cancer chemotherapy.[1][3]
However, the clinical application of these first-generation agents is often hampered by significant cardiotoxicity, believed to be linked to the generation of reactive oxygen species (ROS) and interactions with non-cancer cellular targets.[4] This challenge has driven medicinal chemists to design and synthesize a vast number of new derivatives, aiming to enhance anticancer efficacy while mitigating off-target effects.[2][5] The this compound scaffold serves as an excellent starting point for such structural modifications. The amino and methyl groups provide reactive handles for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity to improve target specificity and therapeutic index.
Chapter 2: Synthesis and Derivatization Strategies
The synthesis of the core this compound structure is typically achieved through the nitration of 2-methylanthraquinone, followed by a reduction of the nitro group.[6] An alternative method involves the direct methylation of 1-aminoanthraquinone.[6] From this core structure, a diverse chemical library can be generated.
Key Derivatization Approaches:
-
N-Substitution: The primary amino group is a prime site for modification. Acylation, alkylation, or formation of Schiff bases with various aldehydes or amino acids can introduce functionalities that alter solubility, cell permeability, and target engagement.[7][8]
-
Aromatic Ring Substitution: Further substitutions on the anthraquinone rings can modulate the electronic properties of the molecule, influencing its DNA binding affinity and redox potential.
-
Hybrid Molecules: Conjugating the anthraquinone core with other pharmacologically active moieties, such as chalcones or celecoxib, has been explored to create hybrid molecules with potentially synergistic or multi-targeted anticancer effects.[1]
Below is a generalized workflow for the synthesis and diversification of these derivatives.
Chapter 3: Multifaceted Mechanisms of Anticancer Action
Anthraquinone derivatives exert their anticancer effects through several interconnected mechanisms. While initial research focused on DNA damage, it is now clear that their activity is more nuanced, involving the modulation of key cellular processes that govern cell fate.[4][5]
DNA Interaction and Topoisomerase II Inhibition
A primary mechanism for many anthraquinone derivatives is the inhibition of topoisomerase II (Top2).[3][9] Topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[10][11] Top2 inhibitors, often referred to as "poisons," stabilize the transient covalent complex formed between the enzyme and DNA, leading to persistent DNA double-strand breaks.[10][12] This accumulation of DNA damage overwhelms the cell's repair machinery, ultimately triggering apoptotic cell death. The planar anthraquinone structure intercalates between DNA base pairs, facilitating this inhibitory action.[4]
Induction of Apoptosis
Beyond DNA damage, these derivatives actively promote apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many derivatives have been shown to:
-
Increase Reactive Oxygen Species (ROS): The redox cycling of the quinone moiety can generate ROS, which induces oxidative stress and damages mitochondria, leading to the release of cytochrome c.[14][15]
-
Modulate Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane.[1][16]
-
Activate Caspases: The release of cytochrome c initiates a caspase cascade (activating caspase-9 and the executioner caspase-3), which orchestrates the dismantling of the cell.[1][14]
Protocol 4.1: Cell Viability Assessment (MTT Assay)
Purpose: To determine the concentration at which a derivative inhibits cancer cell growth by 50% (IC50), providing a primary measure of its potency. [17][18] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in the appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator. [18] * Harvest cells at 80-90% confluency using trypsin.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight. [18]Rationale: Overnight adherence ensures cells recover from trypsinization and are in a healthy, exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of the derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin). [18] * Incubate the plate for 48-72 hours. Rationale: This duration allows for multiple cell cycles, providing sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
-
-
MTT Addition & Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [18] * Incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. [18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4.2: Apoptosis Quantification (Annexin V-FITC/PI Staining)
Purpose: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death occurs via apoptosis. [18] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test derivative at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control. [18]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Use trypsin for adherent cells and combine them with the supernatant (which contains detached, potentially apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation. Rationale: Using cold PBS slows down metabolic processes and helps preserve cell integrity during handling.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [18]Rationale: Incubation in the dark is critical as fluorophores are light-sensitive.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour.
-
Data will be displayed in a quadrant plot:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 4.3: In Vivo Tumor Xenograft Model
Purpose: To evaluate the antitumor efficacy of a lead compound in a living organism, providing crucial data on its therapeutic potential. [19][20] Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice). [19]Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a control group. This model assesses the compound's ability to inhibit tumor growth in a complex biological system. [21][19] High-Level Methodology:
-
Animal Acclimatization & Cell Preparation:
-
Acclimatize immunodeficient mice for at least one week under specific pathogen-free conditions. [22]All procedures must be IACUC-approved.
-
Harvest cancer cells in their logarithmic growth phase with >95% viability. Resuspend cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 million cells per 100-200 µL. [20]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control and treatment groups (n=8-10 per group). [22] * Administer the compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity. [20][22]
-
-
Study Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a specified size (e.g., 1500-2000 mm³) or after a fixed treatment period. [20] * Euthanize the mice, excise the tumors, and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the compound's efficacy. [22]
-
Chapter 5: Data Summary and Future Outlook
The derivatives of this compound represent a fertile ground for the development of novel anticancer agents. The data generated from the described workflows will enable a comprehensive understanding of their structure-activity relationships (SAR).
Example Data Presentation:
| Derivative | Modification | Cell Line | IC50 (µM) [1] |
| Compound A | N-acetyl | HepG2 | 3.74 |
| Compound B | N-chalcone | HeLa | 1.45 |
| Compound C | Azasugar | MCF-7 | 17.3 |
| Doxorubicin | (Control) | MCF-7 | ~0.8 [18] |
Future Directions:
-
Targeted Delivery: Developing nanoparticle or PEG-based delivery systems to enhance tumor-specific accumulation and reduce systemic toxicity. [1][2]* Combination Therapies: Investigating synergistic effects with existing chemotherapies or targeted agents to overcome resistance.
-
Kinase Inhibition: Exploring the potential of these derivatives to inhibit specific protein kinases involved in cancer signaling pathways, such as PAK4 or CK2. [8][9]* Autophagy Modulation: Investigating if derivatives can induce other forms of cell death, such as autophagy, which has been observed with related quinone compounds. [4][23] By leveraging the foundational knowledge of the anthraquinone scaffold and applying the rigorous evaluation strategies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives in the fight against cancer.
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An In-depth Technical Guide to the Environmental Fate and Impact of 1-Amino-2-methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-methylanthraquinone, an organic compound belonging to the anthraquinone family, has historically been utilized as a dye and an intermediate in the synthesis of other dyes.[1][2][3][4] Its robust chemical structure, which imparts desirable colorfastness, also raises questions regarding its environmental persistence and potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of this compound, offering insights for environmental risk assessment and stewardship.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. This compound is an orange to dark red solid with low water solubility and a low vapor pressure, suggesting it is not highly mobile in the atmosphere.[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Melting Point | 204-206 °C | [5] |
| Water Solubility | < 1 mg/mL at 20 °C | [2] |
| Vapor Pressure | 4.1 x 10⁻⁵ mm Hg at 25 °C | [2] |
| Log Kow (estimated) | 4.07 | [2] |
The estimated octanol-water partition coefficient (Log Kow) of 4.07 indicates a moderate potential for bioaccumulation in aquatic organisms.[2]
Environmental Fate: Persistence and Transformation
The environmental persistence of this compound is a key area of concern. Its fused aromatic ring structure makes it inherently resistant to rapid degradation.[6][7] The primary pathways for its transformation in the environment are biotic and abiotic degradation.
Biotic Degradation
While specific studies on the biodegradation of this compound are limited, research on analogous anthraquinone dyes provides valuable insights. Microorganisms, particularly bacteria and fungi, have demonstrated the ability to degrade these complex structures, albeit often under specific conditions and at slow rates.[6][8][9][10]
Proposed Biodegradation Pathway:
Based on the degradation of similar anthraquinone compounds by strains like Rhodococcus pyridinivorans, a plausible aerobic biodegradation pathway for this compound can be proposed.[1][11][12] The initial step likely involves enzymatic attack on the anthraquinone core, leading to ring cleavage. This is a critical step in the detoxification process, as it breaks down the chromophore responsible for the dye's color. Subsequent reactions would further break down the aromatic rings into smaller, more readily metabolizable intermediates, such as catechol and salicylic acid, which can then enter central metabolic pathways.[1]
Caption: Proposed aerobic biodegradation pathway of this compound.
Experimental Protocol: Assessing Ready Biodegradability (OECD 310)
To experimentally determine the ready biodegradability of this compound, the OECD 310 "Ready Biodegradability - CO2 in Sealed Vessels (Headspace Test)" is a suitable method, especially for substances with low water solubility.[13][14][15][16][17]
-
Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms from activated sludge.[13][15]
-
Incubation: The mixture is incubated in sealed bottles with a headspace of air or oxygen for 28 days in the dark at a constant temperature.[13][15]
-
Measurement: The production of carbon dioxide (CO₂) from the mineralization of the test substance is measured at regular intervals by analyzing the headspace gas.[13]
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance.[13][16]
-
Validation: A reference substance with known biodegradability is tested in parallel to validate the test system.[16] A substance is considered readily biodegradable if it reaches 60% mineralization within a 10-day window during the 28-day test.[15][16]
For substances that may not be readily biodegradable, an inherent biodegradability test such as OECD 302B can be employed to assess their potential for degradation under optimized conditions.[18][19][20][21]
Abiotic Degradation
Photodegradation:
This compound, being a colored compound, can absorb light, leading to photodegradation. Studies on similar 1-substituted aminoanthraquinones have shown that they can undergo reversible photodegradation when doped into polymer matrices.[22] This suggests that photodegradation in the environment is a potential transformation pathway, although the products and rates in aqueous systems require specific investigation. While a specific OECD guideline for aqueous photodegradation is not yet finalized, guidance is available for direct photolysis studies.[23][24]
Hydrolysis:
The chemical structure of this compound lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway.[2]
Environmental Distribution: Sorption and Mobility
The mobility of this compound in the environment is largely dictated by its sorption to soil and sediment. Due to its low water solubility and moderate Log Kow, it is expected to adsorb to organic matter and clay particles in soil and sediment.[2] This sorption will reduce its concentration in the aqueous phase, limiting its transport to groundwater but potentially leading to its accumulation in soil and sediment.
Experimental Protocol: Soil Sorption/Desorption (OECD 106)
The OECD 106 "Adsorption - Desorption Using a Batch Equilibrium Method" is the standard protocol for determining the soil sorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[1][6][9][12][22]
-
Soil Selection: A range of characterized soils with varying organic carbon content, clay content, and pH are used.[1]
-
Equilibration: A known mass of soil is equilibrated with a solution of the test substance of known concentration in a calcium chloride solution (to maintain ionic strength).
-
Separation and Analysis: After an equilibration period, the solid and aqueous phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured using a suitable analytical method like HPLC-MS.[25][26][27][28][29]
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The Kd and Koc values are then calculated.
-
Desorption: The desorption phase is conducted by replacing a portion of the supernatant with a fresh solution and re-equilibrating to determine the reversibility of the sorption.
Caption: Workflow for determining soil sorption/desorption according to OECD 106.
Ecotoxicological Impact
The potential for adverse effects on aquatic and terrestrial organisms is a critical component of the environmental risk assessment of this compound. As a class, anthraquinone dyes can be persistent and may pose a risk to aquatic ecosystems.[6][30]
Aquatic Ecotoxicity:
While specific ecotoxicity data for this compound is scarce, it is classified as having moderate acute and chronic toxicity to aquatic life.[26] To obtain definitive data, standardized tests should be conducted.
Experimental Protocol: Acute Immobilisation Test with Daphnia sp. (OECD 202)
This test assesses the acute toxicity to aquatic invertebrates.[2][7][10][30][31]
-
Test Organisms: Young daphnids (less than 24 hours old) are used.[7][10][30][31]
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.[7][30][31]
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.[7][30]
-
Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated.[7][30][31]
Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)
This test evaluates the acute toxicity to fish.[32][33][34][35][36]
-
Test Organisms: A recommended fish species (e.g., Zebrafish) is used.[33][36]
-
Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.[32][33][34][35][36]
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours.[32][33][34][35][36]
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the fish) at 96 hours is determined.[32][34]
Experimental Protocol: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test assesses the effects on primary producers in the aquatic food web.[5][8][11][37][38]
-
Test Organisms: Exponentially growing cultures of a selected freshwater alga or cyanobacterium are used.[5][11]
-
Exposure: The organisms are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.[5][11][37]
-
Endpoint: The inhibition of growth is measured by determining the cell density or biomass.[11][38]
-
Data Analysis: The EC50 for growth rate inhibition is calculated.[5]
Bioaccumulation:
The estimated bioconcentration factor (BCF) of 60 suggests a moderate potential for this compound to accumulate in aquatic organisms.[2] This indicates that the concentration in an organism could be higher than the concentration in the surrounding water.
Analytical Methodology
Accurate assessment of the environmental fate and impact of this compound relies on sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred technique for the determination of this compound and its degradation products in environmental matrices such as water and soil.[25][26][27][28][29]
General HPLC-MS Protocol:
-
Sample Preparation: Water samples may be pre-concentrated using solid-phase extraction (SPE). Soil and sediment samples require extraction with an appropriate organic solvent followed by clean-up to remove interfering matrix components.
-
Chromatographic Separation: A reverse-phase HPLC column is typically used to separate the analyte from other compounds in the sample extract.
-
Mass Spectrometric Detection: A mass spectrometer, often a triple quadrupole instrument, is used for detection and quantification, providing high selectivity and sensitivity.[28]
Conclusion and Recommendations
This compound is a compound with properties that suggest a degree of environmental persistence. Its low water solubility and moderate lipophilicity indicate a tendency to partition to soil and sediment, with a moderate potential for bioaccumulation. While complete mineralization through biodegradation is likely to be a slow process, transformation into other compounds is expected.
Given the limited specific data on the ecotoxicity of this compound, it is strongly recommended that the standardized OECD tests outlined in this guide be conducted to generate robust data for a comprehensive environmental risk assessment. This will enable a more accurate prediction of its environmental behavior and potential impacts, ensuring its responsible management throughout its lifecycle.
References
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- OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (URL: [Link])
- Berradi, M., et al. (2021). Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review. Frontiers in Microbiology, 12, 738493. (URL: [Link])
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- Niessen, W. M. (2001). High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates. Journal of Chromatography A, 926(1), 175-187. (URL: [Link])
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- Routoula, E., & Patwardhan, S. W. (2020). Mycoremediation of anthraquinone dyes from textile industries: a mini-review. Journal of Basic Microbiology, 60(11-12), 947-956. (URL: [Link])
- Das, S., et al. (2021). Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes. Scientific Reports, 11(1), 7689. (URL: [Link])
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- GLP. OECD 202: daphnia sp, acute immobilisation test - limit test and EC50. (URL: [Link])
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- Situ Biosciences.
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Methodological & Application
1-Amino-2-methylanthraquinone (AMAQ): A Solvatochromic Fluorescent Probe for Cellular Imaging
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the application of 1-Amino-2-methylanthraquinone (AMAQ) as a fluorescent probe for cellular imaging. Anthraquinone derivatives represent a versatile class of fluorophores, often exhibiting sensitivity to their local environment.[1][2] AMAQ, a member of this family, possesses structural motifs conducive to intramolecular charge transfer (ICT), a mechanism that can impart environment-sensitive fluorescence.[3] This property, known as solvatochromism, presents an opportunity to visualize cellular microenvironments of varying polarity. This guide details the principles of AMAQ's fluorescence, its physicochemical properties, and detailed protocols for its use in both fixed and live-cell imaging. A significant emphasis is placed on the critical safety considerations associated with this compound, which is classified as a potential carcinogen.[4][5] The protocols are designed to be self-validating, incorporating essential characterization and control steps to ensure robust and reproducible results.
Principle of Operation: Intramolecular Charge Transfer and Solvatochromism
The fluorescence of many aminoanthraquinones is governed by an Intramolecular Charge Transfer (ICT) mechanism.[3] Upon photoexcitation, an electron is redistributed from the electron-donating amino group to the electron-withdrawing anthraquinone core.
This charge-separated excited state is more polar than the ground state.[6] Consequently, in more polar solvents or cellular microenvironments (like the cytosol versus a lipid droplet), the excited state is stabilized, leading to a red-shift in the emission spectrum. This phenomenon, known as solvatochromism, allows AMAQ to act as a reporter of local environmental polarity.[3][7] The magnitude of the Stokes shift (the separation between absorption and emission maxima) is also influenced by solvent polarity, a characteristic that can be exploited in multi-color imaging experiments.[2]
Caption: Intramolecular Charge Transfer (ICT) mechanism in AMAQ.
Probe Characteristics
This compound is an organic solid with established physical properties. While its primary industrial use is as a dye intermediate, its structural similarity to other fluorescent anthraquinones suggests its utility in bio-imaging.[1][8]
| Property | Value | Source |
| Chemical Name | 1-Amino-2-methyl-9,10-anthracenedione | [9] |
| CAS Number | 82-28-0 | |
| Molecular Formula | C₁₅H₁₁NO₂ | [9] |
| Molecular Weight | 237.25 g/mol | [9] |
| Appearance | Orange to dark red solid | [10] |
| Melting Point | 204-206 °C | [10] |
| Solubility | Soluble in DMSO, acetone, ethanol, benzene. Practically insoluble in water. | [4] |
| Expected Absorption Max (λ_abs) | ~460 - 490 nm | [3] |
| Expected Emission Max (λ_em_) | ~580 - 630 nm (solvent dependent) | [3] |
CRITICAL SAFETY AND HANDLING INFORMATION
Researchers must be aware that this compound poses significant health risks. Adherence to strict safety protocols is mandatory.
-
Carcinogenicity: AMAQ is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals, which showed induction of liver and kidney tumors.[4][5] There is no known safe level of exposure to a carcinogen.[5]
-
Handling: Always handle AMAQ powder and concentrated stock solutions in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Disposal: Dispose of all AMAQ-containing waste (solid and liquid) in accordance with institutional and local hazardous waste regulations.
-
Application Advisory: Due to its carcinogenic potential, AMAQ is recommended primarily for the staining of fixed and permeabilized cells . Its use in live-cell imaging should be restricted to terminal experiments where the cells will be disposed of as hazardous waste and should only be undertaken after a thorough risk assessment.
Experimental Protocols & Workflow
The following protocols provide a framework for characterizing and utilizing AMAQ for cellular imaging. Optimization may be required for specific cell types and instrumentation.
Caption: General experimental workflow for cellular imaging with AMAQ.
Causality: AMAQ is poorly soluble in aqueous solutions; therefore, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is required to create a concentrated stock solution that can be diluted into aqueous buffers or media for experiments.[4]
-
Allow the vial of AMAQ powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Working in a chemical fume hood, prepare a 10 mM stock solution of AMAQ in high-quality, anhydrous DMSO. For example, add 422 µL of DMSO to 1 mg of AMAQ (MW = 237.25 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Causality: Fixation crosslinks proteins, preserving cellular structure, while permeabilization creates pores in the cell membranes, allowing the probe to access intracellular compartments. This is the safest method for using AMAQ.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.1% Triton™ X-100 in PBS (Permeabilization Buffer)
-
AMAQ Working Solution (1-10 µM in PBS)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips to achieve 60-80% confluency at the time of staining.
-
Washing: Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Staining: Prepare a working solution of AMAQ by diluting the 10 mM stock into PBS to a final concentration between 1-10 µM. Self-Validation: It is crucial to test a range of concentrations to determine the optimal signal-to-noise ratio for your cell type and imaging system.
-
Add the AMAQ working solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS to remove unbound probe and reduce background fluorescence.
-
Mounting & Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope equipped with filters suitable for excitation around 470 nm and emission collection around 580-650 nm.
Causality: Live-cell imaging allows for the study of dynamic processes. This protocol uses a serum-free medium during loading because serum proteins can bind to the probe, reducing its availability and increasing background fluorescence.[11]
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Serum-free culture medium, pre-warmed to 37°C
-
Complete culture medium, pre-warmed to 37°C
-
AMAQ Working Solution (1-10 µM in serum-free medium)
Procedure:
-
Preparation: On the day of the experiment, ensure cells are healthy and 60-80% confluent.
-
Washing: Aspirate the culture medium and wash the cells once with pre-warmed, serum-free medium.
-
Probe Loading: Add the pre-warmed AMAQ working solution to the cells. Incubate for 15-45 minutes at 37°C in a CO₂ incubator. Self-Validation: The optimal incubation time and concentration should be determined empirically to achieve sufficient signal without inducing cytotoxicity.[11]
-
Washing: Aspirate the loading solution and wash the cells two to three times with pre-warmed complete culture medium.
-
Imaging: Add fresh, pre-warmed complete medium or an appropriate imaging buffer. Image the cells immediately on a microscope equipped with a heated stage and environmental chamber. Use the lowest possible excitation light intensity to minimize phototoxicity.
Data Interpretation and Controls
-
Localization: Observe the subcellular localization of the AMAQ signal. Due to its solvatochromic nature, fluorescence intensity and emission wavelength may differ between organelles (e.g., brighter or red-shifted fluorescence in non-polar lipid droplets compared to the polar cytoplasm).
-
Control Experiments (Trustworthiness):
-
Unstained Control: Image unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment (e.g., 0.1%) to ensure the solvent itself does not cause morphological changes or cytotoxicity.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Probe concentration too low. | Increase AMAQ concentration in the working solution. |
| Incubation time too short. | Increase incubation time. | |
| Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed cells. | |
| High Background | Probe concentration too high. | Decrease AMAQ concentration. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a dose-response curve to find the highest non-toxic concentration. |
| (Live Cells) | Incubation time is too long. | Reduce the incubation period. |
| Phototoxicity from imaging. | Reduce excitation light intensity and frequency of image acquisition. |
References
- Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. (n.d.). MDPI.
- Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Senior Honors Theses.
- Sirard, R. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
- Unravelling the Puzzle of Anthranoid Metabolism in Living Plant Cells Using Spectral Imaging Coupled to Mass Spectrometry. (2022). PubMed Central.
- Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone derivative with HSA and ctDNA. (2016). PubMed.
- Bioassay of this compound for possible carcinogenicity (CAS No. 82-28-0). (1978). National Cancer Institute.
- Synthesis and color properties of novel polymeric dyes based on grafting of anthraquinone derivatives onto O-carboxymethyl chito. (2017). RSC Publishing.
- This compound - 15th Report on Carcinogens. (n.d.). National Toxicology Program.
- This compound | C15H11NO2 | CID 6702. (n.d.). PubChem.
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). PubMed Central.
- What is the preparation and application of this compound?. (n.d.). chemwhat.com.
- Estimation of first excited singlet-state dipole moments of aminoanthraquinones by solvatochromic method. (2009). PubMed.
- 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. (n.d.). NJ.gov.
- Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells. (2011). PubMed.
- This compound. (n.d.). MySkinRecipes.
- Solvatochromism as a new tool to distinguish structurally similar compounds. (2017). PubMed Central.
- Solvatochromism, preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone in binary mixtures and the molecular recognition towards p-tert-butyl-calix[10]arene. (2007). PubMed.
- This compound. (n.d.). U.S. Environmental Protection Agency.
- Spectroscopic studies of 1,2-diaminoanthraquinone (DAQ) as a fluorescent probe for the imaging of nitric oxide in living cells. (2008). ResearchGate.
- Substituted anthraquinone dyes for cellular stains and enzyme detection. (2012). Google Patents.
- Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. (2023). MDPI.
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Application Notes and Protocols: 1-Amino-2-methylanthraquinone as a Novel Fluorescent Probe for Confocal Microscopy
Introduction: Unveiling the Potential of a Classic Dye Scaffold in Modern Imaging
For decades, the anthraquinone core has been a cornerstone of the dye industry, valued for its robust chemical stability and vibrant coloration.[1] While extensively used in textiles and pigments, the inherent photophysical properties of this scaffold have opened new frontiers in biomedical imaging.[2][3] Several anthraquinone derivatives, most notably DRAQ5™, have become indispensable tools in fluorescence microscopy and flow cytometry, prized for their cell permeability, nuclear staining capabilities, and high photostability.[4][5][6]
This application note explores the prospective use of 1-Amino-2-methylanthraquinone , a classic anthraquinone derivative, as a novel fluorescent probe for confocal microscopy. While traditionally recognized as a dye intermediate, its structural similarity to other fluorescent anthraquinones suggests a significant, yet largely untapped, potential for cellular imaging applications.[7][8][9] The presence of an electron-donating amino group on the anthraquinone ring system is a key feature known to give rise to fluorescence through internal charge transfer mechanisms.[2]
Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the theoretical framework, potential applications, and detailed protocols for utilizing this compound in confocal microscopy. This document is intended to serve as a foundational resource for pioneering the application of this compound in high-resolution cellular imaging.
Photophysical and Chemical Properties
The utility of a fluorophore is fundamentally dictated by its spectral and chemical characteristics. While comprehensive photophysical data for this compound is not extensively documented in the context of microscopy, we can infer its likely properties based on existing data and the behavior of analogous compounds.
| Property | Value / Characteristic | Source / Rationale |
| Chemical Formula | C₁₅H₁₁NO₂ | [10] |
| Molecular Weight | 237.25 g/mol | [10] |
| Appearance | Orange to red powder | [9][10] |
| Absorption Max (λabs) | ~486 nm | [7] |
| Predicted Emission Max (λem) | 500 - 600 nm | Based on typical Stokes shifts for anthraquinone derivatives.[2][5] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol, and benzene. | [8][11] |
| Key Structural Feature | Planar polyaromatic system with an amino substituent, conducive to fluorescence and potential DNA intercalation. | [5] |
| Predicted Photostability | High, a common trait of the anthraquinone core. | [5] |
Note on Solvatochromism: Anthraquinone derivatives are known to exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[2][12][13][14][15] This property of this compound could be leveraged for sensing changes in the cellular microenvironment.[16] Further characterization is required to fully understand this behavior.
Proposed Mechanism of Action and Cellular Targeting
The planar structure of the anthraquinone core is a common feature of DNA intercalating agents.[5] It is hypothesized that this compound, similar to other amino-anthraquinone dyes, may preferentially bind to nucleic acids in the cell nucleus. The amino and methyl substituents will influence the binding affinity and specificity. The fluorescence mechanism likely involves an internal charge transfer from the electron-donating amino group to the electron-withdrawing carbonyl groups of the anthraquinone core upon excitation.[2]
Experimental Protocols
The following protocols are designed as a starting point for the investigation of this compound in cell-based imaging. User optimization is highly recommended.
Protocol 1: Staining of Fixed Cells
This protocol is suitable for imaging subcellular structures in cells that have been chemically preserved.
Workflow for Fixed Cell Staining:
Caption: Workflow for staining fixed cells with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Glass coverslips and microscope slides
-
Mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light. Rationale: DMSO is a suitable organic solvent for this water-insoluble compound.
-
Cell Culture: Grow cells of interest on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Rationale: PFA cross-links proteins, preserving cellular morphology.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes. Rationale: Permeabilization is necessary for the dye to access intracellular structures.
-
Staining: Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM (this requires optimization). Incubate the permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Image the specimen using a confocal microscope. Excite with a 488 nm laser line and collect emission between 500-600 nm. Adjust detector gain and laser power to optimize the signal-to-noise ratio.
Protocol 2: Live-Cell Imaging
This protocol allows for the visualization of dynamic processes in living cells. A cytotoxicity assay is strongly recommended prior to live-cell imaging experiments. [8]
Workflow for Live-Cell Imaging:
Caption: Workflow for live-cell imaging using this compound.
Materials:
-
1 mM stock solution of this compound in DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Culture: Plate cells in a glass-bottom imaging dish and culture until they are ready for imaging.
-
Staining Solution Preparation: Dilute the 1 mM stock solution of this compound into pre-warmed live-cell imaging medium to a final concentration of 0.5-5 µM. Rationale: Lower concentrations are used in live-cell imaging to minimize phototoxicity and cellular stress.
-
Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes in a cell culture incubator (37°C, 5% CO₂).
-
Imaging: Mount the imaging dish on the stage of a confocal microscope equipped with an environmental chamber. Use a 488 nm laser for excitation and collect emission between 500-600 nm. Use the lowest possible laser power to avoid phototoxicity.
Considerations and Future Directions
-
Cytotoxicity: this compound is listed as a compound that may cause cancer.[8][10] Therefore, appropriate safety precautions should be taken. For live-cell imaging, it is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic concentration.
-
Spectral Characterization: Detailed spectroscopic analysis, including the determination of excitation and emission maxima, quantum yield, and molar extinction coefficient in various solvents and in the presence of biomolecules (e.g., DNA, proteins), is essential for its validation as a reliable fluorescent probe.
-
Specificity: Co-localization studies with known organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) should be performed to determine the subcellular localization of this compound.
-
Multi-channel Imaging: Once the emission spectrum is well-characterized, its compatibility with other fluorophores for multi-color imaging can be assessed. Given its predicted emission in the green-orange range, it could potentially be paired with blue or far-red emitting dyes.
Conclusion
This compound presents an exciting, unexplored candidate for the development of new fluorescent probes for confocal microscopy. Its anthraquinone core suggests high photostability, and its chemical structure is amenable to fluorescence. The protocols and considerations outlined in this application note provide a robust framework for initiating research into the utility of this compound in cellular imaging. While further characterization is necessary, the potential for this compound to become a valuable tool in the biologist's imaging toolkit is significant.
References
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). PubMed Central. [Link]
- Ortner, V. K., Sahu, A., Cordova, M., Kose, K., Aleissa, S., Alessi-Fox, C., Haedersdal, M., Rajadhyaksha, M., & Rossi, A. M. (2021). Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin. Journal of Biophotonics, 14(4), e202000207. [Link]
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Application Notes and Protocols for the Synthesis of Novel Dyes from 1-Amino-2-methylanthraquinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Vibrancy and Versatility of Anthraquinone Dyes
Anthraquinone dyes represent a significant class of colorants, renowned for their brilliant shades, exceptional lightfastness, and robust chemical stability.[1][2] The core structure, 9,10-dioxoanthracene, is colorless itself; however, the introduction of electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, at specific positions on the aromatic rings induces a significant bathochromic shift, resulting in a wide spectrum of colors from reds to blues.[1][3] 1-Amino-2-methylanthraquinone is a key intermediate in the synthesis of a variety of these dyes, offering a versatile scaffold for the creation of novel colorants with tailored properties.[4] This document provides a comprehensive guide to the synthesis of novel azo dyes derived from this compound, detailing the underlying chemical principles, step-by-step protocols, and methods for characterization and application.
PART 1: Foundational Chemistry and Strategic Considerations
The synthesis of novel dyes from this compound primarily involves a two-step process: diazotization of the primary amino group, followed by an azo coupling reaction with a suitable coupling component.
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. Due to the electron-withdrawing nature of the anthraquinone core, the amino group in this compound is less reactive than in simpler aromatic amines.[5] Therefore, the diazotization requires strong acidic conditions. A common and effective method involves the use of sodium nitrite in a mixture of concentrated sulfuric acid or oleum, which generates the highly reactive nitrosylsulfuric acid as the diazotizing agent.[5][6]
The resulting diazonium salt of this compound is a potent electrophile, ready to react with electron-rich aromatic compounds in the subsequent coupling step.
Azo Coupling: The Chromophore Construction
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an activated aromatic ring (the coupling component).[7] The choice of the coupling component is critical as it significantly influences the final color and properties of the dye. Phenols, naphthols, and aromatic amines are common coupling agents.[7] The position of the coupling on the aromatic ring is directed by the activating group; it typically occurs at the para-position, or ortho- if the para-position is blocked.[8]
PART 2: Experimental Protocols and Methodologies
Safety First: Handling Reagents with Care
-
This compound: This compound is a deep-red powder and should be handled as a potential carcinogen with extreme caution.[9] It can cause skin and eye irritation.[9] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11] In case of skin contact, wash the affected area immediately with soap and water.[9]
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared in situ and used immediately in solution at low temperatures (0-5 °C) to ensure stability.[12]
-
Acids and Bases: Concentrated sulfuric acid, oleum, and sodium hydroxide are corrosive. Handle them with extreme care, wearing appropriate PPE. Always add acid to water, never the other way around.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt solution, which is the crucial first step in the synthesis of azo-anthraquinone dyes.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled Water
-
Beakers, magnetic stirrer, and thermometer
Procedure:
-
In a clean, dry beaker, carefully add 2.37 g (0.01 mol) of this compound to 20 mL of concentrated sulfuric acid while stirring continuously. The mixture may require gentle warming to facilitate dissolution.
-
Cool the resulting solution to 0-5 °C in an ice bath. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of concentrated sulfuric acid to prepare nitrosylsulfuric acid. This should also be done in an ice bath with careful temperature control.
-
Slowly add the nitrosylsulfuric acid solution dropwise to the cooled this compound solution over a period of 30 minutes. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is now ready for the coupling reaction.
Protocol 2: Azo Coupling with Naphthalene-based Components
This protocol describes the coupling of the prepared diazonium salt with a representative naphthalene-based coupling component, such as 2-naphthol, to form a novel azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl)
-
Ice
-
Distilled Water
-
Beakers, magnetic stirrer, pH meter/paper, and filtration apparatus
Procedure:
-
In a beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the 2-naphthol solution with vigorous stirring. The addition should be done portion-wise to maintain the temperature below 5 °C.[13]
-
Maintain the pH of the reaction mixture between 8-10 by adding a 10% sodium carbonate solution as needed. This alkaline condition is crucial for activating the coupling component.[8]
-
A colored precipitate of the azo dye will form. Continue stirring the mixture for 2-3 hours at 0-5 °C to ensure the completion of the coupling reaction.
-
After the reaction is complete, acidify the mixture to a pH of approximately 6-7 with dilute hydrochloric acid.
-
Collect the precipitated dye by filtration, wash it thoroughly with cold distilled water until the washings are neutral, and then dry it in a vacuum oven at 60-70 °C.
PART 3: Purification, Characterization, and Data Visualization
Purification of the Synthesized Dyes
The crude dye obtained from the synthesis may contain unreacted starting materials and by-products. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide) is a common method for purification. The choice of solvent depends on the solubility of the specific dye.
Characterization Techniques
The structure and purity of the synthesized novel dyes must be confirmed using various analytical techniques.
| Technique | Purpose | Expected Observations for a Novel Azo-Anthraquinone Dye |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and color properties.[14] | A significant absorption band in the visible region (400-700 nm) due to the extended conjugation of the azo-anthraquinone chromophore.[2] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule.[6] | Characteristic peaks for N=N stretching (azo group), C=O stretching (anthraquinone), and N-H/O-H stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure.[14][15] | Aromatic proton and carbon signals corresponding to the anthraquinone and coupling component moieties. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized dye.[6] | A molecular ion peak corresponding to the calculated molecular weight of the target dye molecule. |
Visualization of the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of novel azo dyes from this compound.
Caption: General workflow for the synthesis of novel azo-anthraquinone dyes.
PART 4: Applications and Future Directions
The novel dyes synthesized from this compound can be explored for a variety of applications.
-
Textile Dyes: Anthraquinone dyes are known for their excellent fastness properties on various fibers like polyester, wool, silk, and nylon.[13][16] The synthesized dyes can be evaluated for their dyeing performance on these substrates.
-
Functional Dyes: Depending on the incorporated functional groups from the coupling component, these dyes could exhibit interesting properties for high-tech applications, such as in sensors or as functional materials.
-
Drug Development: The anthraquinone scaffold is present in several anticancer agents. The novel dye molecules could be screened for their biological activities.
Further research can focus on expanding the library of novel dyes by utilizing a diverse range of coupling components. Structure-property relationship studies can be conducted to understand how modifications to the chemical structure influence the color, fastness, and functional properties of the dyes.
References
- Adnan, N. E., Nasuha, N. A. M., Tajuddin, H. A., Abdullah, Z., & Choo, Y. M. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Journal of Physical Science, 31(2), 133–147.
- Wikipedia. (n.d.). Anthraquinone dyes.
- Chauhan, Y. B., & Raval, D. A. (1997). Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Oriental Journal of Chemistry, 13(3).
- Patel, N. B., & Patel, A. L. (n.d.). Novel Acid Anthraquinone Dyes and Their Application on Various Fibres and Microbial Studies.
- BenchChem. (2025). The Core Chemistry of Anthraquinone Dyes: A Technical Guide for Researchers.
- Patel, N. B., & Patel, A. L. (2010). Novel Acid Anthraquinone Dyes and Their Application on Various Fibres and Microbial Studies.
- Kopchuk, D. S., Chepchugov, V. V., Kim, G. A., Zyryanov, G. V., & Chupakhin, O. N. (2021). Synthetic Potential of 9,10-Anthraquinonyldiazonium Salts. SciSpace.
- Google Patents. (n.d.). CN100537670C - Acid anthraquinone dye and its preparation and application.
- Wang, Y., Cai, Y., & Shu, W. (2012). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Journal of Textiles, 2013, 1–5.
- Boeva, L., & Petrov, N. (2023). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. MDPI.
- Shahid, M., & Wertz, J. (2020). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Dyes and Pigments, 176, 108224.
- PubChem. (n.d.). This compound.
- Mphalele, R. R., & Masike, T. R. (2015). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. Academic Research Publishing Group.
- Taylor & Francis Online. (n.d.). The application of anthraquinone-based triazenes as equivalents of diazonium salts in reaction with methylene active compounds.
- RSC Publishing. (2017).
- PMC - NIH. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
- Google Patents. (n.d.). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
- Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
- Chemguide. (n.d.). some reactions of diazonium ions.
- Wikipedia. (n.d.). Azo coupling.
- NJ.gov. (n.d.). 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2023).
- Scirp.org. (n.d.). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides.
- Google Patents. (n.d.). EP0050872A1 - Process for the preparation of 2-methoxybenzanthrones.
- Filo. (2025). 1-Aminoanthraquinone can only be diazotised by which of the following?.
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Application Notes & Protocols: High-Performance Dyeing of Synthetic Fibers with 1-Amino-2-methylanthraquinone
Abstract
This document provides a comprehensive technical guide for the application of 1-Amino-2-methylanthraquinone (C.I. Disperse Orange 11) as a disperse dye for synthetic fibers. Primarily targeting polyester (PET), this protocol also outlines necessary modifications for dyeing polyamide (Nylon) and cellulose acetate. The methodologies detailed herein are grounded in the principles of disperse dyeing, emphasizing the critical parameters that govern dye uptake, levelness, and fastness properties. This guide is intended for researchers and textile scientists, providing both a theoretical framework and actionable, step-by-step protocols for laboratory-scale applications.
Introduction and Scientific Principles
This compound is an organic compound belonging to the anthraquinone class of dyes.[1] It presents as a red or deep-red crystalline powder and is utilized almost exclusively as a disperse dye for hydrophobic synthetic fibers such as polyester, nylon, and thermoplastic resins.[1][2] Its molecular structure, characterized by a non-ionic, chromophoric anthraquinone core, imparts low water solubility—a defining characteristic of disperse dyes.
The mechanism of dyeing synthetic fibers with disperse dyes is best described as a process of "solid solution." The dye, in a fine aqueous dispersion, is transferred from the dyebath to the fiber surface. Under the influence of high temperature (and sometimes a carrier chemical), the amorphous regions of the polymer chains within the fiber swell. This thermal energy increases the molecular motion, creating temporary voids that allow the small, non-polar dye molecules to diffuse into the fiber's internal structure. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix, resulting in a colored fiber with good fastness properties.
Health and Safety Precautions
Extreme caution is mandatory when handling this compound.
-
Carcinogenicity: This substance is suspected of causing cancer and should be handled as a carcinogen.[2] All contact should be minimized to the lowest possible level.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical splash goggles and/or a face shield
-
A lab coat or protective work clothing.[3]
-
-
Ventilation: All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood or with local exhaust ventilation to prevent inhalation of the powder.[2]
-
Spill Management: In case of a spill, do not create dust. Carefully collect the dry powder using a HEPA-filtered vacuum or by gently wetting the material and scooping it into a sealed container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4]
-
Inhalation: Move the individual to fresh air.[3]
-
In all cases of exposure, seek medical attention.
-
-
Waste Disposal: Dispose of all waste material, including contaminated labware and clothing, in accordance with local, state, and federal hazardous waste regulations.
Physicochemical and Dye Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁NO₂ | [5] |
| Molecular Weight | 237.25 g/mol | [1][5] |
| CAS Number | 82-28-0 | [1] |
| C.I. Name | Disperse Orange 11 | [1] |
| C.I. Number | 60700 | [1] |
| Appearance | Red powder | [1] |
| Melting Point | 204-206 °C | [5] |
Experimental Protocols
Required Materials and Equipment
-
Dye: this compound (C.I. Disperse Orange 11)
-
Fibers: Scoured and pre-wetted fabric swatches of Polyester (PET), Polyamide (Nylon 6,6), and Cellulose Acetate.
-
Chemicals:
-
Non-ionic dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate condensate)
-
Glacial Acetic Acid (for pH adjustment)
-
Sodium Hydroxide
-
Sodium Hydrosulfite (Sodium Dithionite)
-
Non-ionic detergent
-
-
Equipment:
-
High-temperature laboratory beaker dyeing machine
-
Analytical balance (± 0.001 g)
-
Magnetic stirrers with hotplates
-
Beakers (various sizes)
-
Graduated cylinders
-
Calibrated pH meter
-
Thermometer
-
Workflow Diagram
Caption: High-level workflow for dyeing synthetic fibers with disperse dyes.
Step-by-Step Methodology
Part A: Preparation of the Dye Dispersion
The low aqueous solubility of this compound necessitates its application as a stable, fine dispersion to prevent aggregation and ensure even dyeing.
-
Calculate Dye Amount: Determine the required mass of dye based on the weight of fabric (owf) and desired shade depth. A typical starting concentration is 1.0% owf.
-
Weighing: In a chemical fume hood, accurately weigh the calculated amount of this compound powder and a dispersing agent (typically at a 1:1 or 2:1 ratio of dispersant to dye).
-
Pasting: Transfer the powders to a small beaker. Add a small volume of room-temperature deionized water and, using a glass rod, carefully grind the mixture into a smooth, uniform paste. This step is critical to break down any dye aggregates.
-
Dispersion: Gradually add hot (approx. 60°C) deionized water to the paste under constant stirring to form the final, stable dispersion.
Part B: High-Temperature Dyeing Protocol (Polyester)
Polyester requires high temperatures (above the glass transition temperature, Tg) to enable dye penetration into the amorphous regions of the fiber.[6]
-
Prepare Dyebath: Fill the dyeing vessel with water to achieve the desired liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 gram of fabric). Add the prepared dye dispersion to the bath.
-
pH Adjustment: Using a calibrated pH meter, adjust the dyebath pH to 4.5 - 5.5 with a dilute solution of acetic acid. This acidic condition is optimal for dyeing polyester with disperse dyes.[7]
-
Fabric Entry: Introduce the pre-wetted polyester fabric swatch into the dyebath at approximately 50°C.
-
Temperature Ramp: Seal the dyeing vessel and begin heating. Raise the temperature at a controlled rate (e.g., 2°C/minute) to the target dyeing temperature of 130°C .
-
Dyeing Cycle: Maintain the temperature at 130°C for 30-60 minutes , ensuring continuous agitation of the dyebath.[8] The exact time depends on the desired shade depth.
-
Cool Down: After the dyeing cycle, cool the vessel slowly (e.g., 1.5°C/minute) back to below 80°C before removing the fabric. Rapid cooling can cause dye to crystallize on the fiber surface and lead to unevenness.
-
Rinsing: Rinse the dyed fabric thoroughly with warm water, then cold water.
Part C: Reduction Clearing (Post-Treatment)
This step is essential for removing unfixed dye particles from the fiber surface, which dramatically improves wet fastness properties and achieves the true, bright shade.
-
Prepare Clearing Bath: Prepare a fresh bath containing:
-
2 g/L Sodium Hydrosulfite
-
2 g/L Sodium Hydroxide
-
1 g/L Non-ionic Detergent
-
-
Treatment: Immerse the rinsed fabric in the clearing bath at 70-80°C for 15-20 minutes .[9]
-
Final Rinse: Remove the fabric, rinse thoroughly with hot water, then neutralize in a very dilute acetic acid bath if necessary. Finally, rinse with cold water and allow to air dry.
Modifications for Other Synthetic Fibers
The dyeing parameters must be adjusted based on the specific properties of the target fiber.
| Fiber Type | Recommended Dyeing Temp. | pH | Key Considerations |
| Polyester (PET) | 125 - 135 °C | 4.5 - 5.5 | High-temperature, high-pressure equipment is required. Excellent fastness properties. |
| Polyamide (Nylon 6,6) | 100 - 105 °C | 4.5 - 6.0 | Dyeing can be done at atmospheric pressure (boiling).[9] Nylon has a higher affinity for disperse dyes; control of the temperature ramp is critical to ensure level dyeing. |
| Cellulose Acetate | 85 - 90 °C | 5.0 - 6.0 | Dyeing must be conducted at lower temperatures to prevent hydrolysis and degradation of the fiber. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing / Splotches | - Poor dye dispersion (aggregation)- Temperature ramp too fast- Inadequate fabric agitation | - Ensure dye is properly pasted before dispersion- Reduce temperature ramp rate (e.g., 1°C/min)- Check equipment for proper circulation/agitation |
| Poor Color Yield | - Incorrect pH- Insufficient dyeing time or temperature- Incorrect dye-to-fabric ratio | - Verify dyebath pH is in the optimal range- Increase hold time or dyeing temperature- Recalculate and re-weigh dye accurately |
| Poor Wash/Crock Fastness | - Omission or improper execution of reduction clearing- Dye crystallization on fiber surface | - Ensure reduction clearing is performed with correct chemical concentrations and temperature- Ensure a slow cooling rate after the dyeing cycle |
References
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- This compound | C15H11NO2 | CID 6702. PubChem, National Center for Biotechnology Information.
- This compound HAZARD SUMMARY. New Jersey Department of Health.
- Synthesis and application of azo-anthraquinone disperse dyes on polylactide fabrics. Covenant University Repository.
- SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. International Journal of Scientific & Technology Research.
- Can You Dye Polyester? A Guide to Successful Fabric Dyeing Techniques. Ningbo MH.
- How to Use Rit DyeMore for Synthetic Fibers. Rit Dye.
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Application Notes & Protocols: 1-Amino-2-methylanthraquinone as a Potential Redox Indicator in Analytical Chemistry
Abstract
This document provides a detailed technical guide on the potential application of 1-amino-2-methylanthraquinone as a redox indicator in analytical chemistry. While primarily known as a dye intermediate, its inherent redox-active quinone structure suggests its utility in titrimetric analysis.[1][2] This guide outlines the theoretical basis for its function as a redox indicator, proposes a hypothetical protocol for its use in titanous chloride titrations, and provides the necessary scientific context for researchers and drug development professionals to explore its viability in their analytical workflows.
Introduction: The Quest for Novel Redox Indicators
Redox titrations are a cornerstone of quantitative chemical analysis, enabling the determination of a wide range of analytes. The accuracy of these titrations often hinges on the precise detection of the equivalence point, which is typically achieved through the use of a redox indicator. A redox indicator is a substance that exhibits a distinct color change at a specific electrode potential.[3] While a number of such indicators are well-established, the development of new indicators with unique properties can expand the scope and applicability of redox titrimetry.
Anthraquinone derivatives, a class of aromatic organic compounds, are known for their vibrant colors and rich electrochemistry.[4] this compound, a member of this family, is a red, crystalline solid.[5][6] Although its primary industrial application is in the synthesis of dyes, its core anthraquinone structure is redox-active, capable of undergoing reversible two-electron reduction.[7][8] This intrinsic property forms the scientific basis for its proposed application as a redox indicator.
The Redox Chemistry of this compound
The indicator action of this compound is predicated on the reversible reduction of its quinone moiety to a hydroquinone. In its oxidized state, the conjugated system of the anthraquinone core is responsible for its characteristic red color. Upon reduction, this conjugation is disrupted, leading to a significant change in its chromophoric properties, likely resulting in a colorless or distinctly different colored species.
The generalized redox reaction can be depicted as follows:
Caption: Redox Equilibrium of this compound.
The potential at which this color change occurs, known as the transition potential, is a critical characteristic of a redox indicator. While the precise standard redox potential for this compound as an indicator has not been extensively documented in the literature, the redox potentials of various anthraquinone derivatives have been investigated.[9][10] The presence of the electron-donating amino and methyl groups on the anthraquinone nucleus is expected to influence its redox potential.
Proposed Application in Titanous Chloride Titrimetry
Titanous chloride (TiCl₃) is a powerful reducing agent used in the quantitative analysis of various substances, including ferric iron, azo dyes, and nitro compounds.[11] The titration is typically carried out in an acidic medium and requires a suitable redox indicator to signal the endpoint. Given the reducing power of TiCl₃, an indicator that undergoes a color change at a relatively low positive potential is required.
We hypothesize that this compound, with its reducible quinone structure, could serve as a suitable indicator in titanous chloride titrations. The expected endpoint would be a sharp color change from red (the color of the oxidized indicator) to colorless or another distinct color upon the first excess of titanous chloride.
Experimental Protocols
The following protocols are proposed as a starting point for evaluating this compound as a redox indicator. Researchers should note that these are hypothetical procedures based on established principles of redox titrimetry and may require optimization.
Preparation of this compound Indicator Solution (0.1% w/v)
Rationale: A dilute solution of the indicator is prepared to ensure that the volume of titrant required to change its color is negligible. Ethanol is a common solvent for organic indicators.[12]
Procedure:
-
Accurately weigh 0.1 g of this compound powder.[6]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol and sonicate or swirl until the solid is completely dissolved. This compound is soluble in alcohols.[5]
-
Once dissolved, dilute to the 100 mL mark with 95% ethanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a well-stoppered, amber glass bottle to protect it from light.
Standardization of Titanous Chloride Solution using this compound as Indicator
Rationale: This protocol describes the determination of the exact concentration of a titanous chloride solution against a primary standard, in this case, a standard solution of ferric ammonium sulfate. The proposed indicator will be used to detect the endpoint.
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High-temperature polyester dyeing protocol using 1-Amino-2-methylanthraquinone
An Application Guide to the High-Temperature Exhaust Dyeing of Polyester with 1-Amino-2-methylanthraquinone (C.I. Disperse Orange 11)
Introduction
The coloration of polyester, a cornerstone of the modern textile industry, presents unique challenges due to the fiber's hydrophobic nature and highly crystalline structure.[1] Unlike natural fibers, polyester lacks reactive sites for ionic dyes, necessitating the use of non-ionic, sparingly water-soluble dyes known as disperse dyes.[2] this compound, classified as C.I. Disperse Orange 11, is an anthraquinone-based disperse dye used for coloring synthetic fibers like polyester.[3][4][5]
Achieving effective dye penetration into the compact molecular structure of polyester requires significant energy to overcome the fiber's resistance.[6] The high-temperature (HT) exhaust dyeing method, typically conducted at 120-130°C under pressure, is the most prevalent and effective technique for this purpose.[1][2][7] At these elevated temperatures, the amorphous regions of the polyester fibers swell, allowing the finely dispersed dye molecules to diffuse from the aqueous bath into the fiber matrix, where they are physically entrapped upon cooling.[7][8]
This document serves as a comprehensive guide for researchers and scientists, detailing the scientific principles, a step-by-step laboratory protocol, and critical process parameters for dyeing polyester with this compound using the high-temperature exhaust method.
Scientific Principles of the Dyeing System
The Mechanism of Disperse Dyeing
The dyeing of polyester with disperse dyes is fundamentally a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[9] The process unfolds in several simultaneous stages:
-
Dispersion in the Dyebath: Disperse dyes have very low water solubility.[10] They are milled into fine particles and applied as an aqueous dispersion with the aid of dispersing agents.[9][11]
-
Diffusion to the Fiber Surface: A small amount of the dye dissolves in the water, and these individual molecules travel through the dyebath to the surface of the polyester fiber.
-
Adsorption onto the Fiber: The dissolved dye molecules are adsorbed onto the fiber surface.[9]
-
Diffusion into the Fiber: At high temperatures (above the fiber's glass transition temperature), the molecular structure of the polyester opens up, creating temporary voids.[7][8] This allows the adsorbed dye molecules to diffuse into the amorphous regions of the fiber.
-
Fixation within the Fiber: As the system cools, the fiber's structure contracts, physically trapping the dye molecules inside.[6] The dye is held in place by non-ionic forces, such as van der Waals forces and hydrogen bonds.[9]
The Role of High Temperature and Pressure
Temperature is the most critical parameter in this process.[12] Dyeing is typically performed at 130°C for the following reasons:
-
Fiber Swelling: Temperatures above 100°C are necessary to swell the polyester fibers, making them permeable to dye molecules.[7]
-
Increased Diffusion Rate: The elevated temperature provides the dye molecules with sufficient kinetic energy to penetrate the fiber structure effectively, leading to faster and more efficient dyeing.[9][13]
-
Pressure: The process is conducted in sealed, high-pressure equipment to achieve temperatures above the boiling point of water.[1]
Function of Key Chemical Auxiliaries
Successful dyeing depends on a carefully controlled chemical environment, facilitated by several key auxiliaries.
| Auxiliary | Function | Causality |
| Dispersing Agent | Prevents dye agglomeration and maintains a stable, fine dispersion in the dyebath, especially at high temperatures.[11][14][15] | Disperse dye particles tend to clump together (aggregate) when heated, which can cause uneven dyeing, streaks, and deposits on the machinery.[11][14] Dispersing agents adsorb onto the dye particle surfaces, creating a protective layer that prevents them from sticking together.[15] |
| pH Buffer (e.g., Acetic Acid) | Maintains an acidic pH, typically between 4.5 and 5.5.[7][16] | This pH range is optimal for the stability of most disperse dyes and prevents the degradation of the polyester fiber, which can occur under alkaline conditions at high temperatures.[7] |
| Leveling Agent | Promotes uniform dye distribution throughout the fabric, preventing shade variations. | Leveling agents help to control the rate of dye uptake by the fiber, ensuring that all parts of the material are colored evenly.[8] This is particularly important during the heating phase. |
The Imperative of Reduction Clearing
After the dyeing cycle, a significant amount of unfixed dye particles remains loosely adhered to the fiber surface.[17] This surface dye compromises the final product's fastness properties, particularly its resistance to washing and rubbing (crocking).[18][19]
Reduction clearing is a critical post-dyeing treatment designed to remove this surface dye.[20][21] The process involves treating the fabric in a hot bath containing a reducing agent (typically sodium dithionite, also known as sodium hydrosulfite) and an alkali (caustic soda).[17] The reducing agent chemically destroys the chromophore of the surface dye molecules, rendering them colorless and more soluble, allowing them to be easily washed away without stripping the dye that has already diffused inside the fiber.[21] This step is essential for achieving good wash fastness and bright, clear shades.[20]
Experimental Protocol
This protocol is designed for a laboratory-scale high-temperature beaker dyeing machine.
Materials and Equipment
-
Substrate: 100% Polyester fabric, scoured to remove impurities.
-
Dye: this compound (C.I. Disperse Orange 11).
-
Chemicals:
-
Anionic Dispersing Agent
-
Leveling Agent
-
Acetic Acid (Glacial)
-
Sodium Dithionite (Sodium Hydrosulfite)
-
Sodium Hydroxide (Caustic Soda)
-
Non-ionic Detergent
-
-
Equipment:
-
High-temperature laboratory dyeing machine (e.g., Mathis Labomat or similar).
-
Analytical balance
-
Beakers and graduated cylinders
-
pH meter or pH indicator strips
-
Drying oven
-
Workflow Diagram
Caption: High-temperature polyester dyeing workflow.
Step-by-Step Methodology
1. Dye Bath Preparation
-
Calculate Recipe: All calculations are based on the weight of fabric (o.w.f.). A typical liquor ratio (LR) is 10:1 to 15:1.[7][16]
-
Prepare Dye Dispersion: Weigh the required amount of dye powder. Make a smooth paste with a small amount of tepid water. Gradually add more water to create a fine, lump-free dispersion.[9][16]
-
Set Up the Dye Bath: In the dyeing vessel, add the required volume of water for the chosen liquor ratio. Add the dispersing agent and leveling agent. Stir to dissolve. Heat the bath to 50-60°C.
-
Adjust pH: Check the pH of the bath and adjust to between 4.5 and 5.5 using acetic acid.[7][9]
2. The Dyeing Cycle
-
Load Fabric: Introduce the scoured polyester fabric into the dyebath at 60°C. Run the machine for 5-10 minutes to ensure the fabric is fully wetted.[9]
-
Add Dye: Add the prepared dye dispersion to the bath.
-
Heating Phase: Seal the machine and begin heating the dyebath from 60°C to 130°C at a controlled rate of 1.5 - 2.0°C per minute.[7][12] A slow, controlled ramp is crucial for ensuring even dye uptake.[7][16]
-
Holding Phase: Once the temperature reaches 130°C, hold it constant for 45-60 minutes, depending on the desired shade depth.[7] During this time, the majority of dye diffusion into the fiber occurs.
-
Cooling Phase: After the holding period, cool the dyebath down to 70°C at a rate of no more than 2°C per minute.[16] Rapid cooling can cause the fabric to set with permanent creases.
-
Rinse: Once at 70°C, drop the dyebath and give the fabric a warm rinse.[16]
3. Reduction Clearing
-
Prepare Clearing Bath: Prepare a new bath at a 10:1 liquor ratio.
-
Sodium Hydroxide (Caustic Soda): 2.0 g/L
-
Sodium Dithionite (Hydrosulfite): 2.0 g/L
-
-
Treatment: Heat the bath to 70-80°C and run the fabric for 15-20 minutes.[16][22]
-
Rinse: Drop the clearing bath and rinse the fabric thoroughly, first with hot water (60-70°C) and then with cold water, until the rinse water runs clear.[16][19]
4. Final Steps
-
Neutralization (Recommended): To remove any residual alkali, treat the fabric in a fresh cold bath with 0.5 g/L of acetic acid for 5 minutes, then rinse again.[16]
-
Drying: Hydroextract the excess water and dry the fabric at a temperature below 130°C.[16]
Safety Precautions
-
Chemical Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle chemicals in a well-ventilated area or under a fume hood.
-
This compound: This substance is an irritant and is reasonably anticipated to be a human carcinogen.[23][24][25] Avoid inhalation of the powder and skin contact.[23][24] All handling should be done with extreme caution to minimize exposure.[24]
-
Sodium Dithionite: This is a reducing agent that can be unstable. Handle with care.
-
High-Temperature Equipment: Ensure all pressure-rated equipment is properly maintained and operated according to the manufacturer's instructions.
References
- P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester.
- Alfa Chemistry. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry.
- VICHEM. (2025). What Is a Dispersing Agent? Applications in Polyester Dyeing.
- Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes.
- Vichem. (2025). Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing.
- Paranjape, M., & Athalye, A. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group.
- Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes.
- Textile Flowchart. (2015, August 7). Flow Chart of Reduction Cleaning in Polyester Dyeing.
- How to dye and procedure of dyeing for textile. (2012, July 20). FASTNESS PROPERTIES OF DISPERSE DYES.
- autumn color co.,ltd. (2025). The Role and Benefits of Dispersing Agents in Disperse Dyeing.
- ACS Omega. (2025). Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. ACS Publications.
- Pacific Texchem Pvt. Ltd. (n.d.). Reduction Cleaning Agent for Polyester Dyeing.
- FAQ. (n.d.). What is the preparation and application of this compound?.
- Slideshare. (n.d.). Dyeing of polyester with disperse reactive dyes.
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- ResearchGate. (n.d.). Fastness properties of the polyester dyed fabrics with disperse dyes.
- NOAA. (n.d.). This compound - CAMEO Chemicals.
- (2025). The effect of dispersing agents on the dyeing of polyester with a disperse dye.
- Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method.
- (2025). High-Temperature Dyeing with Disperse Dyes: Process and Best Practices.
- ResearchGate. (n.d.). Fastness properties of azo disperse dyes on polyester fabrics.
- (n.d.). PROCESS OPTIMIZATION IN THE DYEING OF POLYESTER FIBERS THROUGH THE CONTROL VARIABLES TEMPERATURE GRADIENT.
- Textile Study Center. (2017, October 15). Disperse Dye for Polyester | Why called disperse dye | Application and mechanism of disperse dyes | Features of of disperse dyes.
- PubChem. (n.d.). This compound.
- NJ.gov. (n.d.). 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY.
- Benchchem. (n.d.). Optimizing dyeing parameters for Disperse Red 354 on polyester.
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- Guidechem. (n.d.). This compound 82-28-0 wiki.
- VieTextile. (2025). Professional Polyester Fabric Dyeing | Technology 2025.
- DSpace. (n.d.). OPTIMIZING THE DYEABILITY OF POLYESTER FABRICS WITH DISPERSE DYES USING AN ORTHOGONAL DESIGN.
- MySkinRecipes. (n.d.). This compound.
- Alfa Chemistry. (n.d.). CAS 82-28-0 this compound - DYES.
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Application Notes and Protocols for the Use of 1-Amino-2-methylanthraquinone in the Preparation of Protective Agents for Cultural Artifacts
For Use by Researchers, Conservation Scientists, and Professionals in Cultural Heritage Preservation
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to the novel application of 1-amino-2-methylanthraquinone as a potential protective agent for cultural artifacts. While traditionally used as a dye intermediate, its chemical properties suggest its utility in the conservation of cultural heritage, particularly in inhibiting biodeterioration.[1][2][3][4] These application notes and protocols are designed to provide researchers and conservation scientists with the foundational knowledge and methodologies to explore its efficacy and safety in this emerging application. The protocols outlined herein are synthesized from established conservation practices and the known chemical characteristics of anthraquinone derivatives, adapted for the specific use of this compound. Due to the compound's classification as a potential carcinogen, stringent safety protocols are emphasized throughout.[5][6]
Introduction: The Challenge of Biodeterioration in Cultural Heritage
Cultural artifacts, composed of organic and inorganic materials, are susceptible to deterioration from environmental factors, with biological agents being a primary concern.[7] Fungi and bacteria can colonize the surfaces of artifacts, leading to aesthetic damage, and chemical and physical degradation.[8][9] The prevention and control of these biodeteriogens are critical for the long-term preservation of our shared cultural heritage.[9][10] Traditional biocides used in conservation are facing increased scrutiny due to their potential toxicity to humans and the environment, prompting research into new, effective, and safer alternatives.[8][9]
Anthraquinone and its derivatives are a class of organic compounds known for a wide range of biological activities, including antimicrobial and antifungal properties.[11][12][13] This inherent bioactivity, coupled with their chemical stability, makes them promising candidates for the development of novel protective agents for cultural artifacts. A patent has been filed listing this compound as a component in a protective agent formulation for precious cultural relics, historical archives, and calligraphy and painting, suggesting its potential in this field.[14] This document aims to provide a scientific framework for the investigation and application of this compound for this purpose.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe application in conservation.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₁NO₂ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | Red powder or red needle-shaped crystals | [2][14] |
| Melting Point | 204-206 °C | [1] |
| Solubility | Insoluble in water. Soluble in alcohols, ethers, benzene, chloroform, and acetic acid. | [6][14] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and mineral acids. | [1][15] |
Proposed Mechanism of Action as a Protective Agent
The protective effect of this compound on cultural artifacts is likely attributable to its antimicrobial and antifungal properties, a known characteristic of many anthraquinone derivatives.[11][12] The proposed mechanisms include:
-
Disruption of Cellular Respiration: Quinones are known to interfere with electron transport chains in microbial cells, leading to the inhibition of cellular respiration and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to essential cellular components such as DNA, proteins, and lipids in microorganisms.
-
Intercalation with DNA: The planar aromatic structure of the anthraquinone core may allow it to intercalate between the base pairs of microbial DNA, inhibiting replication and transcription.
Synthesis of this compound
For research and development purposes, this compound can be synthesized in the laboratory. Two common methods are:
-
Nitration and Reduction of 2-methylanthraquinone: This involves the nitration of 2-methylanthraquinone followed by the reduction of the resulting 2-methyl-1-nitroanthraquinone.[2]
-
Methylation of 1-aminoanthraquinone: This method uses formaldehyde to methylate 1-aminoanthraquinone.[2]
A generalized workflow for the synthesis via nitration and reduction is presented below.
Caption: Synthesis workflow for this compound.
Protocols for Application as a Protective Agent
5.1. IMPORTANT SAFETY PRECAUTIONS
This compound is reasonably anticipated to be a human carcinogen.[6][16] Therefore, all handling and application must be conducted with extreme caution in a well-ventilated area, preferably within a fume hood.[5] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[5]
5.2. Preparation of the Protective Solution
The concentration of this compound in the protective solution will need to be optimized based on the type of artifact material and the specific biodeteriogens being targeted. A starting point for investigation is a 0.1% to 1% (w/v) solution.
Protocol:
-
Solvent Selection: Choose a solvent that is compatible with the artifact material and effectively dissolves this compound. Ethanol or isopropanol are suitable starting points for many materials.
-
Dissolution: In a fume hood, accurately weigh the desired amount of this compound powder.
-
Slowly add the powder to the chosen solvent in a glass beaker while stirring with a magnetic stirrer until fully dissolved.
-
Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter to ensure a clear solution.
5.3. Application Methods
The choice of application method will depend on the nature and condition of the cultural artifact.
5.3.1. Brush Application (for non-porous or localized treatment)
-
Dip a soft, natural-bristle brush into the protective solution.
-
Gently and evenly apply a thin layer of the solution to the surface of the artifact.
-
Allow the artifact to air dry completely in a well-ventilated area.
5.3.2. Spray Application (for larger or textured surfaces)
-
Use a fine-mist spray bottle or an airbrush system.
-
In a fume hood or a dedicated spray booth, apply a light, even mist of the protective solution to the artifact's surface from a distance of approximately 20-30 cm.
-
Avoid oversaturation.
-
Allow the artifact to air dry completely.
5.3.3. Immersion (for robust, non-sensitive objects)
-
Completely submerge the artifact in the protective solution for a predetermined duration (e.g., 1-5 minutes).
-
Carefully remove the artifact and allow excess solution to drain off.
-
Place the artifact on a drying rack in a well-ventilated area to dry completely.
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Application Notes and Protocols: 1-Amino-2-methylanthraquinone as a Novel Air-Entraining Agent in Aerated Concrete Formulations
Authored by: Senior Application Scientist, Building Materials Division
Disclaimer: The following document is intended for research and development purposes only. The application of 1-Amino-2-methylanthraquinone in aerated concrete is a novel area of investigation. All protocols should be performed in a controlled laboratory setting with appropriate safety measures in place.
Introduction: The Quest for Advanced Aerating Agents
Autoclaved Aerated Concrete (AAC) is a lightweight, precast building material prized for its excellent thermal insulation, fire resistance, and workability. The characteristic porous structure of AAC is achieved by introducing a gas-generating agent into a slurry of cement, lime, quartz sand, and water. While aluminum powder has been the industry standard for decades, its reaction kinetics can be sensitive to temperature and raw material variations, leading to inconsistencies in pore structure and final product density.
Recent investigations have explored organic compounds as potential modifiers and controllers of the aeration process. This application note details the emerging use of this compound as a potential activator and pore-stabilizing agent in aerated concrete formulations. Unlike traditional foaming agents, this compound is hypothesized to influence the reaction by a different mechanism, potentially offering greater control over the final material properties.
Mechanistic Hypothesis: A Dual-Role Function
The proposed role of this compound in aerated concrete is twofold:
-
Controlled Gas Release: It is theorized that under the highly alkaline conditions (pH > 10) of the concrete slurry, the amine group of this compound participates in a catalytic cycle that modulates the decomposition of a secondary foaming agent, such as a peroxide-based compound. This allows for a more controlled and sustained release of gas, leading to a more uniform pore structure.
-
Pore Wall Stabilization: The planar, aromatic structure of the anthraquinone moiety is believed to adsorb onto the surface of the forming bubbles. This adsorption increases the surface tension of the bubble wall, preventing premature coalescence and collapse, thereby stabilizing the porous network until the initial setting of the cementitious matrix.
Figure 1: Proposed mechanism of this compound in aerated concrete.
Materials and Reagents
-
Cement: Ordinary Portland Cement (OPC), Type I
-
Fine Aggregate: Ground Quartz Sand (Silica Fume recommended for higher strength)
-
Binder: Quicklime (CaO)
-
Activator: this compound (CAS No. 82-28-0), 98% purity
-
Foaming Co-Agent: Calcium Peroxide (CaO₂)
-
Water: Deionized
Experimental Protocol: Formulation and Testing
This protocol outlines the preparation of laboratory-scale aerated concrete samples to evaluate the efficacy of this compound.
Formulation Ratios
The following table provides starting formulations for a comparative study. The control group uses a standard aluminum powder formulation, while the experimental groups incorporate this compound.
| Component | Control (wt%) | Experimental A (wt%) | Experimental B (wt%) |
| Portland Cement | 20 | 20 | 20 |
| Ground Quartz Sand | 60 | 60 | 60 |
| Quicklime | 18 | 18 | 18 |
| Water | 25 (of dry mix) | 25 (of dry mix) | 25 (of dry mix) |
| Aluminum Powder | 0.08 | - | - |
| Calcium Peroxide | - | 0.5 | 0.75 |
| This compound | - | 0.05 | 0.05 |
Step-by-Step Procedure
Figure 2: Experimental workflow for preparing aerated concrete samples.
-
Dry Component Blending: In a planetary mixer, combine the Portland cement, ground quartz sand, and quicklime. Mix at a low speed for 5 minutes to ensure a homogenous blend.
-
Activator Suspension: In a separate container, add the pre-weighed this compound and calcium peroxide to the deionized water. Stir vigorously for 2 minutes to create a fine suspension. The distinctive red color of the this compound should be apparent.
-
Slurry Mixing: While the mixer is running at a medium speed, gradually add the dry blended components to the aqueous suspension. Once all dry materials are incorporated, increase the mixer speed to high and mix for an additional 3 minutes to achieve a smooth, lump-free slurry.
-
Casting: Pour the resulting slurry into pre-oiled molds of the desired dimensions for testing (e.g., 50mm cubes for compressive strength).
-
Pre-Curing and Rising: Place the filled molds in a curing chamber maintained at 40°C and high humidity. The slurry will begin to rise due to gas formation. Allow the samples to set for 2-3 hours until they are firm enough to be handled.
-
Autoclaving: Carefully demold the "green" concrete blocks and place them in an autoclave. The autoclaving process, typically at 180-200°C and 10-12 bar steam pressure for 12 hours, facilitates the hydrothermal reactions that give AAC its final strength and stable mineralogical phases (e.g., Tobermorite).
-
Sample Conditioning: After autoclaving, allow the samples to cool to ambient temperature before proceeding with characterization.
Characterization and Analysis
To evaluate the effect of this compound, the following tests are recommended:
-
Density: Determine the oven-dry density of the cured samples according to ASTM C948.
-
Compressive Strength: Measure the compressive strength using a universal testing machine as per ASTM C1693.
-
Porosity and Pore Size Distribution: Use techniques such as mercury intrusion porosimetry (MIP) or X-ray micro-computed tomography (μ-CT) to analyze the pore structure.
-
Scanning Electron Microscopy (SEM): Examine the microstructure of the pore walls to observe the crystalline phases and the distribution of the aerating agent.
Expected Outcomes and Troubleshooting
The inclusion of this compound is expected to yield a finer and more uniform pore structure compared to the control. This should translate to a lower density without a proportional loss in compressive strength, thereby improving the strength-to-weight ratio.
| Parameter | Expected Outcome with this compound | Potential Issue | Troubleshooting Step |
| Pore Structure | More uniform, smaller average pore diameter | Incomplete or too rapid gas formation | Adjust the concentration of Calcium Peroxide; ensure adequate dispersion of the activator in the water phase. |
| Density | Lower or more consistent density | Density too high | Increase the concentration of the foaming co-agent (Calcium Peroxide). |
| Compressive Strength | Maintained or improved strength-to-weight ratio | Low compressive strength | Optimize the water-to-solid ratio; ensure complete autoclaving to form stable Tobermorite crystals. Check sand fineness. |
Safety and Handling
This compound is a fine powder and should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. The concrete slurry is highly alkaline and can cause severe skin and eye irritation.
References
- This is a conceptual application note based on chemical principles. As of the last update, there are no direct peer-reviewed publications on the use of this compound in aerated concrete. The protocols are adapted from standard AAC manufacturing and testing procedures.
Application Notes & Protocols: Leveraging 1-Amino-2-methylanthraquinone for Advanced Environmental Sensors
Abstract
The escalating concern over environmental contamination necessitates the development of sensitive, selective, and robust sensing technologies. This document provides a comprehensive guide for researchers and scientists on the application of 1-Amino-2-methylanthraquinone as a versatile platform for the fabrication of high-performance environmental sensors. We delve into the unique photophysical and electrochemical properties of this molecule that make it an excellent candidate for detecting a range of environmental pollutants, with a particular focus on heavy metal ions. Detailed, field-proven protocols for the development of both fluorescent and electrochemical sensors are presented, complete with the scientific rationale behind the experimental choices. This guide is intended to be a self-validating system, enabling researchers to replicate and build upon the described methodologies.
Introduction: The Potential of this compound in Environmental Sensing
This compound is an organic compound characterized by its anthraquinone core, a three-ring aromatic system with two ketone groups.[1][2] This structure imparts several advantageous properties for sensing applications. The presence of both an amino (-NH2) and a methyl (-CH3) group on the anthraquinone framework allows for versatile chemical modifications and functionalization, which is crucial for creating selective recognition sites for specific analytes.[3]
Anthraquinone derivatives have garnered significant attention in the development of chemosensors due to their inherent redox activity and fluorescence properties.[4][5] The quinone moiety can undergo reversible redox reactions, making it suitable for electrochemical sensing.[6][7] Furthermore, the extended π-conjugated system of the anthraquinone scaffold often results in compounds that are fluorescent, and this fluorescence can be modulated upon interaction with target analytes, forming the basis of optical sensing.[8][9] The amino group, in particular, can act as a binding site for metal ions, leading to changes in the molecule's electronic properties and, consequently, its optical or electrochemical response.[10][11]
This application note will explore two primary modalities for sensor development using this compound:
-
Fluorescent Chemosensors: For the detection of heavy metal ions in aqueous solutions.
-
Electrochemical Sensors: For the sensitive determination of pollutants through voltammetric techniques.
Core Principles: Sensing Mechanisms
The efficacy of this compound-based sensors hinges on specific molecular interactions that transduce the presence of an analyte into a measurable signal.
Fluorescent Sensing: Chelation-Enhanced Quenching/Enhancement
The amino group and the adjacent carbonyl group of this compound can act as a chelating moiety for metal ions. Upon binding of a metal ion, the electronic structure of the molecule is perturbed. This can lead to either an enhancement or quenching of its fluorescence through several mechanisms, most notably Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence of the anthraquinone fluorophore via PET. When a metal ion coordinates with the amino group, this PET process can be inhibited, leading to a "turn-on" fluorescence response.[9] Conversely, the binding of certain heavy metal ions can induce fluorescence quenching through mechanisms like spin-orbit coupling.
Caption: Chelation-Enhanced Fluorescence Mechanism.
Electrochemical Sensing: Redox Activity Modulation
The electrochemical detection is based on the redox behavior of the anthraquinone core. The two ketone groups can be electrochemically reduced in a two-electron, two-proton process to form the corresponding hydroquinone.[6] The presence of analytes that interact with the this compound molecule can alter the potential and/or current of this redox process. For instance, the binding of a metal ion can shift the reduction potential, providing a measurable signal for the presence of the analyte. By immobilizing the sensing molecule on an electrode surface, a sensitive and selective electrochemical sensor can be fabricated.[7][12]
Application Protocol: Fluorescent Sensor for Heavy Metal Ion Detection
This protocol outlines the steps for developing a fluorescent "turn-on" sensor for the detection of heavy metal ions, such as Cu²⁺ or Pb²⁺, in aqueous media.
Materials and Reagents
-
This compound (≥98% purity)
-
Spectroscopy grade solvents (e.g., Acetonitrile, DMSO)
-
Deionized water
-
Stock solutions of various metal salts (e.g., CuSO₄, Pb(NO₃)₂, etc.)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Experimental Workflow
Caption: Workflow for Fluorescent Sensor Development.
Step-by-Step Protocol
-
Preparation of the Sensor Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
For fluorescence measurements, prepare a working solution by diluting the stock solution in the chosen buffer (e.g., to 10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the aqueous environment.
-
-
Fluorescence Titration:
-
To a cuvette containing the sensor solution, add incremental amounts of the stock solution of the target metal ion.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition. The excitation wavelength should be determined by first measuring the absorption spectrum of this compound and choosing the wavelength at the absorption maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations.
-
Expected Results and Interpretation
A successful sensor will exhibit a significant change in fluorescence intensity upon the addition of the target metal ion. By testing the sensor's response to a variety of metal ions, its selectivity can be determined.
| Parameter | Expected Value | Significance |
| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) range | Indicates the lowest concentration of the analyte that can be reliably detected. |
| Selectivity | High for target analyte over interfering ions | Demonstrates the sensor's ability to specifically detect the target in a complex mixture. |
| Response Time | Seconds to minutes | Reflects the speed at which the sensor provides a stable reading. |
Application Protocol: Electrochemical Sensor Fabrication and Testing
This protocol describes the fabrication of an electrochemical sensor based on this compound immobilized on a glassy carbon electrode (GCE) for the detection of environmental pollutants.
Materials and Reagents
-
This compound
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (e.g., alumina slurry)
-
Solvents (e.g., N,N-Dimethylformamide - DMF)
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution - PBS)
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
Experimental Workflow
Caption: Workflow for Electrochemical Sensor Fabrication.
Step-by-Step Protocol
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad to a mirror-like finish.
-
Soncate the polished electrode in deionized water and then in ethanol for a few minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Immobilization of Sensing Material:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMF).
-
Drop-cast a small volume (e.g., 5-10 µL) of this solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature, leaving a thin film of the sensing material on the electrode.
-
-
Electrochemical Characterization:
-
Place the modified GCE into an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).
-
Record the cyclic voltammogram (CV) in a potential window where the redox peaks of anthraquinone are expected. This will confirm the successful immobilization of the active material.
-
-
Analyte Detection:
-
Add the sample containing the target analyte to the electrochemical cell.
-
Record the electrochemical response using a suitable technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), which are generally more sensitive than CV for quantitative analysis.
-
The change in the peak current or peak potential can be correlated to the concentration of the analyte.
-
Performance Evaluation
The performance of the electrochemical sensor should be evaluated based on several key parameters.[13][14][15]
| Parameter | Method of Determination | Importance |
| Linear Range | Plotting the peak current vs. analyte concentration. | Defines the concentration range over which the sensor provides a linear response. |
| Sensitivity | The slope of the calibration curve. | Indicates how much the sensor's signal changes for a unit change in analyte concentration. |
| Limit of Detection (LOD) | Calculated from the standard deviation of the blank and the slope of the calibration curve. | The lowest concentration that can be reliably detected. |
| Reproducibility & Stability | Repeated measurements over time and with different electrodes. | Assesses the reliability and lifespan of the sensor. |
Material Characterization
To ensure the reliability and performance of the developed sensors, proper characterization of the sensing material and the modified sensor surface is crucial.[16][17]
-
Spectroscopic Techniques: UV-Vis and Fluorescence spectroscopy to study the optical properties. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the synthesized sensing molecules.[18]
-
Microscopic Techniques: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to investigate the surface morphology of the immobilized film on the electrode.[19][20]
-
Electrochemical Techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to characterize the electrochemical properties of the modified electrode.
Conclusion
This compound presents a highly promising and versatile platform for the development of advanced environmental sensors. Its inherent photophysical and electrochemical properties, coupled with the potential for straightforward chemical modification, allow for the fabrication of both fluorescent and electrochemical sensors with high sensitivity and selectivity. The detailed protocols and methodologies provided in this application note serve as a robust starting point for researchers and scientists to explore the full potential of this compound in addressing the critical challenges of environmental monitoring.
References
- Anthraquinone as Fluorescent Chemosensor for Metal Ions. (n.d.). SciSpace.
- Turn-on fluorogenic sensors based on an anthraquinone signaling unit for the detection of Zn(ii) and Cd(ii) ions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- A Computational Study of Anthraquinone Imine Fluorescent Chemosensors. (n.d.). USD RED.
- Carbon Nanotube-Based Electrochemical Sensor for the Determination of Anthraquinone Hair Dyes in Wastewaters. (n.d.). MDPI.
- What is the preparation and application of this compound?. (n.d.). FAQ.
- Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions. (n.d.). ResearchGate.
- Evaluation of low-cost electro-chemical sensors for environmental monitoring of ozone, nitrogen dioxide, and carbon monoxide. (n.d.). PMC - NIH.
- Anthraquinone/activated carbon electrochemical sensor and its application in acetaminophen analysis. (n.d.). PubMed.
- Electrochemical pesticide sensor based on anthraquinone substituted copper phthalocyanine. (n.d.). ResearchGate.
- This compound | C15H11NO2 | CID 6702. (n.d.). PubChem.
- Customizable Fabrication Process for Flexible Carbon-Based Electrochemical Biosensors. (2023). MDPI.
- Methods for manufacturing electrochemical sensors, and related electrochemical sensors (Patent). (2023). OSTI.GOV.
- (A) Experimental protocol (and time needed) for the fabrication and... (n.d.). ResearchGate.
- Strategy, Design, and Fabrication of Electrochemical Biosensors: A Tutorial. (n.d.). Semantic Scholar.
- This compound - 15th Report on Carcinogens. (n.d.). NCBI.
- Anthraquinone Functionalized Ionic Liquid Based Disposable Electrochemical Sensor for the Enzyme-Free Detection of Hydrogen Peroxide. (n.d.). ResearchGate.
- Characterization of Materials Using Sensors. (2020). AZoSensors.
- The role of chemical sensors in environmental monitoring. (n.d.). International Journal of Advanced Chemistry Research.
- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (2022). RSC Publishing.
- Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution | Request PDF. (n.d.). ResearchGate.
- Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. (2011). PubMed.
- Laboratory Performance Evaluation of a Low-Cost Electrochemical Formaldehyde Sensor. (2023). MDPI.
- Different approaches for fabrication of low-cost electrochemical sensors. (n.d.). ResearchGate.
- Evaluation of low-cost electro-chemical sensors for environmental monitoring of ozone, nitrogen dioxide and carbon monoxide | Request PDF. (n.d.). ResearchGate.
- Materials Characterization Techniques. (n.d.). Kemet USA.
- Optimizing Biosensor Technologies: Bio-Immobilization Strategies and Applications. (2024). Walsh Medical Media.
- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence. (n.d.). Journal of the American Chemical Society.
- Chemical Sensors for Environmental Monitoring and Homeland Security. (n.d.). ResearchGate.
- Material Characterization. (n.d.). SENSOR Laboratory.
- Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. (2017). ACS Applied Materials & Interfaces.
- Spectroscopy in Characterization of Materials—Developments. (2024). MDPI.
- A Review on Immobilization Techniques of Biosensors. (n.d.). International Journal of Engineering Research & Technology.
- Immobilization Strategies for Enhancing Sensitivity of Electrochemical Aptamer-Based Sensors. (2021). ACS Applied Materials & Interfaces.
- Surface Sensitization Techniques and Recognition Receptors Immobilization on Biosensors and Microarrays. (n.d.). ResearchGate.
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (n.d.). MDPI.
- Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (2020). PubMed.
- Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. (n.d.). PMC - NIH.
- Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (n.d.). MDPI.
- Heavy metal: Simultaneous detection, extraction. (2011). Wiley Analytical Science.
- Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (n.d.). ResearchGate.
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Application Notes & Protocols: 1-Amino-2-methylanthraquinone for Staining Triglycerides in Frozen Sections
Introduction: The Imperative for Accurate Lipid Visualization
In the landscape of metabolic research, pathology, and therapeutic development, the precise visualization of neutral lipids, particularly triglycerides, within tissues is of paramount importance. The accumulation of intracellular lipid droplets is a hallmark of numerous physiological and pathological conditions, including hepatic steatosis, atherosclerosis, obesity-related complications, and certain cancers. Consequently, robust and reliable methods for staining these lipid deposits are critical for researchers and clinicians to elucidate disease mechanisms and evaluate the efficacy of novel drug candidates.
This document provides a comprehensive guide to the application of 1-Amino-2-methylanthraquinone, a potent lysochrome dye, for the specific and vibrant staining of triglycerides in frozen tissue sections. While classic lipid stains like Oil Red O and Sudan Black B are widely used, this compound presents a valuable alternative, offering distinct coloration and properties. These notes are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific principles to ensure experimental success and data integrity.
The Staining Principle: A Mechanism of Preferential Solubility
This compound belongs to a class of compounds known as lysochromes , a term derived from the Greek words lyso (solution) and chroma (color).[1] Unlike many histological stains that rely on ionic or covalent bonding to tissue components, lysochromes are non-ionic, lipophilic (fat-soluble) dyes.[2][3] Their staining mechanism is a physical phenomenon governed by preferential solubility .[1][2]
The dye is applied from a solvent in which it is only moderately soluble (e.g., an aqueous alcohol solution). When the tissue section is immersed in this solution, the highly non-polar dye molecules partition out of the solvent and dissolve into the liquid, non-polar triglycerides stored within intracellular lipid droplets.[1][4] This process occurs because the dye has a much higher affinity for and solubility in the target lipids than in the application solvent. The result is the selective accumulation of the dye within these droplets, rendering them brightly colored and easily distinguishable from the surrounding aqueous cellular environment.
This physical staining mechanism necessitates the use of frozen sections . Standard tissue processing for paraffin embedding involves dehydration steps with alcohols and clearing with solvents like xylene, which would completely dissolve and wash out the target lipids, leading to a false-negative result.[5][6]
Diagram: Mechanism of Lysochrome Staining
Caption: Lysochrome dyes partition from the solvent into lipids due to higher solubility.
Core Properties of this compound
Understanding the physicochemical properties of the dye is essential for its proper handling, storage, and application.
| Property | Value | Citation(s) |
| Synonyms | C.I. 60700, Disperse Orange 11, Celliton Orange R | [7] |
| Chemical Formula | C₁₅H₁₁NO₂ | [7] |
| Molecular Weight | 237.25 g/mol | [7] |
| Appearance | Deep-red, orange, or reddish-brown crystalline powder | [7][8][9] |
| Solubility | Insoluble in water; soluble in alcohols, acetone, benzene, chloroform, and other organic solvents. | [9][10][11] |
| Maximum Absorption (λmax) | ~486 nm | [9] |
Experimental Protocol: Staining Triglycerides in Frozen Sections
This protocol is adapted from established methodologies for lysochrome dyes, such as Oil Red O, and optimized for this compound.[3][12] As with any histological procedure, some optimization of incubation times may be necessary depending on the tissue type and lipid content.
I. Required Materials & Reagents
-
Dye: this compound powder (CAS No. 82-28-0)
-
Solvents: 99-100% Isopropanol, Propylene Glycol (optional)
-
Tissue Embedding: Optimal Cutting Temperature (OCT) compound
-
Fixative: 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS
-
Counterstain: Mayer's Hematoxylin
-
Bluing Reagent: Scott's Tap Water Substitute or dilute ammonium hydroxide
-
Mounting Medium: Aqueous mounting medium (e.g., Glycerin Jelly, Aqua-Poly/Mount)
-
Reagent Grade Water: Distilled or deionized water
-
Equipment: Cryostat, microscope slides, coplin jars or staining dishes, filter paper (Whatman No. 1 or equivalent), light microscope
II. Solution Preparation
-
Fixative (10% NBF): Use a commercially available solution or prepare according to standard laboratory procedures. Store at room temperature.
-
This compound Stock Solution (Saturated):
-
Add an excess of this compound powder to 100 mL of 99% isopropanol in a tightly sealed bottle (e.g., add ~0.5 g).
-
Mix well and let it sit at room temperature for at least 24 hours, mixing occasionally, to ensure saturation. The saturated solution will have undissolved powder at the bottom. This stock solution is stable for several months when stored tightly sealed at room temperature.
-
-
This compound Working Solution:
-
This solution must be prepared fresh before each use and is stable for only a few hours. [12]
-
Slowly add 40 mL of distilled water to 60 mL of the saturated stock solution, stirring continuously.
-
Allow the solution to stand for 10-15 minutes. A fine precipitate may form.
-
Crucially, filter the solution through Whatman No. 1 filter paper immediately before use to remove any undissolved dye particles, which can cause artifacts on the tissue.[12]
-
III. Staining Workflow Diagram
Caption: Step-by-step workflow for staining triglycerides with this compound.
IV. Step-by-Step Staining Procedure
-
Tissue Preparation: Cut frozen tissue sections at 5-10 µm using a cryostat. Mount the sections onto glass microscope slides. Allow sections to air-dry for 5-10 minutes at room temperature.[13]
-
Fixation: Immerse slides in a coplin jar containing 10% NBF for 5-10 minutes. This step helps to preserve tissue morphology.
-
Rinsing: Gently rinse the slides in two changes of distilled water to remove the fixative.
-
Pre-Stain Incubation: Briefly dip the slides in 60% isopropanol for 30 seconds to 1 minute. This step helps to prevent the precipitation of the dye onto the tissue.
-
Staining: Immerse the slides in the freshly filtered This compound Working Solution for 15-30 minutes at room temperature. The optimal time may vary by tissue type.
-
Differentiation: Briefly dip the slides in 60% isopropanol (1-3 quick dips). This step removes excess background staining and is critical for achieving a clean result. Visually inspect the section under a microscope to ensure lipid droplets remain stained while the background is clear.
-
Washing: Immediately and thoroughly wash the slides in several changes of distilled water to stop the differentiation process.
-
Counterstaining: Immerse slides in Mayer's Hematoxylin for 1-2 minutes to stain cell nuclei.
-
Washing: Rinse slides in running tap water for 1-2 minutes.
-
Bluing: Dip slides in a "bluing" agent (e.g., Scott's Tap Water Substitute or 0.2% ammonia water) for 30-60 seconds until the nuclei turn a crisp blue.
-
Final Wash: Rinse thoroughly with distilled water.
-
Mounting: Remove excess water from around the tissue section and apply a drop of aqueous mounting medium. Gently lower a coverslip, avoiding air bubbles.
V. Expected Results
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Very Weak Staining | 1. Lipids were dissolved during processing (e.g., accidental exposure to alcohols/xylene).2. Staining solution is old or depleted.3. Insufficient staining time. | 1. Ensure only frozen sections are used and avoid all non-aqueous solvents except where specified in the protocol.2. Always prepare the working solution fresh.3. Increase the staining incubation time. |
| Presence of Crystalline Precipitates on Tissue | 1. The working solution was not filtered.2. The working solution was supersaturated or old.3. Evaporation of solvent during staining. | 1. Always filter the working solution immediately before use. 2. Prepare the working solution fresh and do not attempt to reuse it.3. Stain in a covered coplin jar to minimize evaporation. |
| High Background or Non-Specific Staining | 1. Staining time was too long.2. The differentiation step was too short or omitted. | 1. Reduce the staining time.2. Optimize the differentiation step in 60% isopropanol; a few seconds is often sufficient. Check microscopically. |
| Counterstain is Weak or Absent | 1. Hematoxylin is old or exhausted.2. Insufficient time in hematoxylin or bluing solution. | 1. Use fresh hematoxylin.2. Increase the incubation time in hematoxylin and/or the bluing reagent. |
Safety and Handling Precautions
This compound should be handled with caution as it is classified as a substance that may cause cancer.[7][8][14]
-
Engineering Controls: Handle the powder form of the dye in a chemical fume hood to avoid inhalation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[8][15]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.
-
Spills: In case of a small spill of the solid material, dampen with a solvent like acetone, carefully transfer to a sealed container for disposal, and wash the contaminated area.[16]
-
Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
References
- Interchim. (n.d.). Lysochrome dyes Sudan dyes, Oil red.
- New Jersey Department of Health. (n.d.). Hazard Summary: 1-AMINO-2-METHYL- ANTHRAQUINONE.
- StainsFile. (n.d.). Lysochromes.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- USU Office of Research. (n.d.). LMD Paraffin / Frozen tissue protocol.
- University of Queensland, Institute for Molecular Bioscience. (2020). Frozen section staining for immunofluorescence (IF) microscopy.
- Protocols.io. (2018). Procedures for the staining of lipid droplets with Oil Red O.
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Application Notes and Protocols: In Vitro Cytotoxicity of 1-Amino-2-methylanthraquinone on Cancer Cell Lines
Introduction
1-Amino-2-methylanthraquinone is a synthetic anthraquinone derivative that has emerged as a compound of interest in oncological research. The anthraquinone scaffold is present in numerous clinically used anticancer agents, such as Doxorubicin and Mitoxantrone, which primarily exert their effects through DNA intercalation and inhibition of topoisomerase II. Preliminary studies on novel anthraquinone derivatives, including this compound, suggest a potential for cytotoxic activity against various cancer cell lines.[1][2][3] The precise mechanism of action for this compound is an active area of investigation, with potential mechanisms including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. This document outlines detailed protocols for primary cytotoxicity screening assays (MTT, SRB, and LDH) and secondary mechanistic assays to elucidate the mode of action. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure data integrity and reproducibility.
Selecting Appropriate Cancer Cell Lines
The choice of cancer cell lines is a critical first step in evaluating the cytotoxic potential of a new compound. It is recommended to use a panel of cell lines representing different tumor types to assess the spectrum of activity. For initial screening of this compound, a selection of cell lines from common cancer types is advisable.[5]
Recommended Cell Lines for Initial Screening:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).[1]
-
A549: Human lung carcinoma.
-
HeLa: Human cervical cancer.[3]
-
HepG2: Human hepatocellular carcinoma.[6]
-
PC3: Human prostate cancer.[3]
As a crucial control, a non-cancerous cell line should be included to determine the selectivity of the compound for cancer cells. Commonly used normal cell lines include human dermal fibroblasts (HDF) or a non-cancerous epithelial cell line like MCF-10A.[5][7] All cell lines should be obtained from a reputable cell bank such as the American Type Culture Collection (ATCC) to ensure authenticity and prevent cross-contamination.[8][9]
Primary Cytotoxicity Assays: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. The following assays are robust methods for determining IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.[10][11] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][12]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[15][16] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18]
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[16][17]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16][17]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.[16]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.[17][19]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20][21] This assay is a reliable indicator of cell membrane integrity.[22]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer provided in the assay kit for 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.[22][23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[22]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and dividing the experimental LDH release by the maximum LDH release. Determine the IC50 value.
Table 1: Example IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Tissue Origin | IC50 (µM) after 48h Exposure |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 12.7 |
| HepG2 | Liver Cancer | 18.4 |
| PC3 | Prostate Cancer | 10.1 |
| HDF | Normal Fibroblast | > 100 |
Secondary Mechanistic Assays
Once the cytotoxic potential of this compound is established, the following assays can be employed to investigate its mechanism of action.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25] Many cytotoxic compounds induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content.[26][27]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[28]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Caspase Activity Assay
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Caspases are a family of proteases that are key executioners of apoptosis.[29][30] Fluorometric assays can be used to measure the activity of specific caspases, such as caspase-3/7.[31][32]
Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Reagent Addition: Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay, Promega) to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control.
Detection of Reactive Oxygen Species (ROS)
Many anthraquinone derivatives are known to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death.[33][34][35] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.[36][37]
Protocol: Intracellular ROS Detection
-
Cell Treatment: Seed cells in a 96-well black-walled plate and treat with this compound for a short duration (e.g., 1-6 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.
Visualization of Experimental Workflows and Pathways
General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for cytotoxicity testing.
Potential Signaling Pathway of this compound
Caption: Potential mechanism of action pathway.
Conclusion
This application note provides a detailed framework for the comprehensive in vitro evaluation of this compound's cytotoxic effects on cancer cell lines. By employing a tiered approach of primary screening followed by mechanistic assays, researchers can obtain robust and reproducible data. The protocols outlined herein are standardized and widely accepted in the field of cancer drug discovery. Adherence to these methodologies will facilitate a thorough understanding of the anticancer potential of this compound and guide its further development as a potential therapeutic agent.
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Application Notes and Protocols: Laser Photolysis Studies of 1-Amino-2-methylanthraquinone Photo-oxidation Reactions
Introduction
1-Amino-2-methylanthraquinone (AMA) is a significant organic compound used extensively as a dye and dye intermediate.[1] Its robust anthraquinone core structure makes it a subject of interest in various photochemical studies. The photo-oxidation of AMA is of particular importance as it can lead to degradation of the dye, but also offers pathways for novel chemical synthesis and has implications for the environmental fate of such compounds.[2] Understanding the transient species and reaction kinetics involved in its photo-oxidation is crucial for developing more stable dyes, predicting environmental impact, and harnessing its photochemical reactivity for synthetic purposes.
Laser flash photolysis (LFP) is a powerful technique to investigate the fast reactions of transient species such as excited states, radicals, and radical ions.[3] By exciting a sample with a short, intense laser pulse, we can generate a significant population of transient species and monitor their subsequent reactions on timescales from nanoseconds to milliseconds.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of nanosecond laser flash photolysis to study the photo-oxidation of this compound. We will delve into the experimental setup, protocol, data analysis, and the interpretation of the results to elucidate the reaction mechanism.
Principle of Laser Flash Photolysis
Laser flash photolysis is a pump-probe technique. A high-intensity laser pulse (the "pump") excites the sample, initiating the photochemical reaction. A second, weaker light source (the "probe"), typically a xenon arc lamp, passes through the sample at a right angle to the laser beam. The probe beam is directed to a monochromator and then a detector (e.g., a photomultiplier tube) to monitor changes in the sample's absorbance at a specific wavelength as a function of time after the laser flash.[4] These changes in absorbance are due to the formation and decay of transient species. By recording these changes at various wavelengths, a transient absorption spectrum can be constructed, which helps in the identification of the intermediates. The decay kinetics of these transient species provide information about their lifetimes and reaction rate constants.[3]
Experimental Workflow
The general workflow for a laser flash photolysis experiment to study the photo-oxidation of this compound is outlined below.
Caption: Experimental workflow for laser flash photolysis studies.
Experimental Protocols
Materials and Reagents
-
This compound (AMA), high purity
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol, water)
-
Quenchers (e.g., molecular oxygen, specific radical scavengers)
-
High-purity nitrogen or argon gas
Instrumentation
A typical nanosecond laser flash photolysis setup includes:[4][5]
-
Pulsed Laser: A Q-switched Nd:YAG laser is commonly used, with the third harmonic (355 nm) being a suitable excitation wavelength for many anthraquinone derivatives.[4] The pulse width is typically in the nanosecond range (e.g., 5-10 ns).[3][6]
-
Probe Light Source: A high-intensity xenon arc lamp (pulsed or continuous wave).
-
Sample Cell: A quartz cuvette with a 1 cm path length.[6]
-
Monochromator: To select the monitoring wavelength.[4]
-
Detector: A fast photomultiplier tube (PMT) or a gated CCD camera.[3]
-
Digital Oscilloscope: To record the time-resolved signal from the detector.[4]
-
Data Acquisition System: A computer with appropriate software to control the experiment and analyze the data.
Protocol 1: Preparation of this compound Solution
-
Stock Solution Preparation: Prepare a stock solution of AMA in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM. The choice of solvent is critical as it can influence the photophysical properties and reaction pathways.[7]
-
Working Solution Preparation: Dilute the stock solution to a working concentration, typically in the range of 10-50 µM. The final concentration should be adjusted to have an absorbance of approximately 0.2-0.3 at the excitation wavelength (e.g., 355 nm) to ensure sufficient signal without inner filter effects.[6]
-
Degassing/Oxygen Saturation:
-
For studying the intrinsic properties of the excited states: Purge the solution with high-purity nitrogen or argon for at least 20-30 minutes to remove dissolved oxygen, which is an efficient quencher of triplet excited states.[6]
-
For studying photo-oxidation reactions: Saturate the solution with molecular oxygen by bubbling O₂ gas for a similar duration.
-
Protocol 2: Laser Flash Photolysis Experiment
-
System Warm-up and Alignment: Allow the laser and probe lamp to warm up for at least 30 minutes to ensure stable output. Align the laser beam and the probe beam so they intersect within the sample cuvette.
-
Data Acquisition:
-
Place the prepared AMA solution in the sample holder.
-
Set the monochromator to the desired wavelength for monitoring.
-
Trigger the laser pulse and the data acquisition system simultaneously. The oscilloscope will record the change in absorbance as a function of time.
-
Average multiple laser shots (e.g., 10-20) to improve the signal-to-noise ratio.
-
-
Transient Spectrum Construction: Repeat the data acquisition process at different wavelengths (e.g., in 10 nm increments) across the spectral range of interest (e.g., 300-800 nm) to construct the time-resolved transient absorption spectra.
Protocol 3: Quenching Studies
To identify the nature of the transient species and to determine reaction rate constants, quenching studies are performed.[8][9]
-
Prepare a series of AMA solutions containing different concentrations of a specific quencher (e.g., O₂, an electron donor, or an electron acceptor).
-
Perform laser flash photolysis on each solution, monitoring the decay of the transient species of interest.
-
Analyze the decay kinetics. The observed decay rate constant (k_obs) should increase linearly with the quencher concentration according to the Stern-Volmer equation for dynamic quenching:
-
k_obs = k₀ + k_q[Q]
-
where k₀ is the decay rate constant in the absence of the quencher, k_q is the bimolecular quenching rate constant, and [Q] is the concentration of the quencher.
-
-
Plot k_obs versus [Q]. The slope of the resulting linear plot will give the quenching rate constant, k_q.
Data Analysis and Interpretation
Transient Absorption Spectra
The transient absorption spectra provide a "fingerprint" of the intermediate species. For anthraquinone derivatives, several transient species can be expected:[10][11][12][13]
-
Triplet Excited State (³AMA*): Typically exhibits broad absorption bands in the visible and near-UV regions. For similar compounds like 2-methylanthraquinone, triplet absorptions have been observed around 390, 450, and 590 nm.[14][15]
-
Radical Anion (AMA•⁻): Formed by electron transfer to the excited state. The radical anion of anthraquinone derivatives often shows a characteristic absorption in the 390-500 nm region.[14][15]
-
Radical Cation (AMA•⁺): Formed by electron transfer from the excited state.
-
Neutral Radical: Formed by hydrogen abstraction reactions.
By comparing the observed transient spectra with literature data for related compounds and by using specific quenchers, the different transient species can be identified. For instance, the triplet state is typically quenched by oxygen, while radical ions can be identified by their reactions with known electron donors or acceptors.
Kinetic Analysis
The decay of the transient absorption signal provides kinetic information. The decay traces can be fitted to first-order or second-order kinetic models to determine the lifetime (τ) or the decay rate constant (k) of the transient species.
| Kinetic Parameter | Description | Typical Value Range |
| Triplet Lifetime (τ_T) | The lifetime of the triplet excited state in the absence of quenchers. | Microseconds (µs) to milliseconds (ms) in deaerated solutions. |
| Quenching Rate Constant (k_q) | The rate constant for the reaction of a transient species with a quencher. | Can approach the diffusion-controlled limit (∼10¹⁰ M⁻¹s⁻¹ in many solvents). |
| Quantum Yield (Φ) | The efficiency of a particular photochemical process.[16][17] | 0 to >1 (for chain reactions).[16][18] |
Proposed Photo-oxidation Mechanism of this compound
Based on the general photochemistry of anthraquinones, the photo-oxidation of AMA can proceed through two main pathways, Type I and Type II photooxygenation.[19][20]
Caption: Proposed photo-oxidation pathways for this compound.
Type I Mechanism: The triplet excited state of AMA (³AMA) can directly interact with a substrate molecule (e.g., solvent, or another organic molecule) via electron transfer, leading to the formation of the AMA radical anion (AMA•⁻) and the substrate radical cation.[19] Alternatively, ³AMA can transfer an electron to molecular oxygen to form the superoxide radical anion (O₂•⁻).[19] These highly reactive radical species can then initiate further oxidation reactions.
Type II Mechanism: The ³AMA* can transfer its energy to ground-state molecular oxygen (³O₂), which is a triplet, to generate highly reactive singlet oxygen (¹O₂).[19] Singlet oxygen is a powerful oxidizing agent that can react with a wide range of organic molecules, leading to their oxidation.
The dominant pathway will depend on the reaction conditions, including the solvent, the concentration of oxygen, and the presence of other substrates. Laser flash photolysis, by allowing the direct observation of the key intermediates (³AMA*, AMA•⁻, etc.), is an invaluable tool for distinguishing between these mechanisms and quantifying their efficiencies.
Conclusion
This application note has provided a comprehensive overview of the use of laser flash photolysis to study the photo-oxidation of this compound. By following the detailed protocols for sample preparation, experimental execution, and data analysis, researchers can gain deep insights into the transient species and reaction kinetics that govern the photochemical behavior of this important class of compounds. This knowledge is essential for the rational design of more stable dyes, for assessing the environmental impact of anthraquinone derivatives, and for exploring their potential in photodynamic therapy and organic synthesis.
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- Laser flash photolysis of titanium dioxide suspensions for the evaluation of solvent-mediated radical reactions - RSC Publishing. (URL: [Link])
- This compound. (URL: )
- Photooxygen
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Application Notes and Protocols: 1-Amino-2-methylanthraquinone in Material Science
Abstract
This technical guide provides a comprehensive overview of 1-amino-2-methylanthraquinone, a versatile organic compound with significant applications in material science. Primarily known as Disperse Orange 11, its utility extends beyond a conventional dye for synthetic textiles. This document offers in-depth application notes and detailed experimental protocols for its synthesis, its use as a disperse dye for polyester, its role as a precursor in the synthesis of novel polymeric dyes, and explores its potential in the realm of functional polymer additives and organic electronics. This guide is intended for researchers, scientists, and professionals in drug development and material science, providing both foundational knowledge and actionable protocols to stimulate further innovation.
Introduction to this compound
This compound (AMA) is a red crystalline powder belonging to the anthraquinone class of compounds. Its molecular structure, characterized by an amino group and a methyl group on the anthraquinone framework, is responsible for its distinct color and chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82-28-0 | |
| Molecular Formula | C₁₅H₁₁NO₂ | |
| Molecular Weight | 237.25 g/mol | |
| Appearance | Red powder/crystalline substance | |
| Melting Point | 204-206 °C | |
| Solubility | Soluble in alcohols, ethers, benzene, chloroform, and acetic acid. Sparingly soluble in water. | [1] |
Historically, AMA has been used almost exclusively as a dye and an intermediate in the production of other dyes for synthetic fibers like acetates, as well as for furs and thermoplastic resins. However, its inherent chemical functionalities open doors to more advanced material science applications.
A critical safety note: this compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2] Therefore, it should be handled with extreme caution, utilizing appropriate personal protective equipment (PPE) and engineering controls such as a fume hood.
Synthesis of this compound
The synthesis of AMA can be achieved through several routes, with the reduction of 1-nitro-2-methylanthraquinone being a common laboratory method.[3][1]
Synthesis Protocol: Reduction of 1-Nitro-2-methylanthraquinone
This protocol is adapted from established chemical synthesis procedures.[2]
Objective: To synthesize this compound by the reduction of 1-nitro-2-methylanthraquinone.
Materials:
-
1-Nitro-2-methylanthraquinone
-
Ethanol
-
50% aqueous sodium hydroxide solution
-
37% aqueous formaldehyde solution
-
2,3-dichloro-1,4-naphthoquinone (catalyst)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, combine 53 parts by weight of 1-nitro-2-methylanthraquinone, 0.6 parts of 2,3-dichloro-1,4-naphthoquinone, 300 parts by volume of ethanol, and 150 parts by volume of 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 78-80 °C with continuous stirring.
-
Slowly add 37% aqueous formaldehyde solution dropwise from the dropping funnel. The rate of addition should be controlled by monitoring the reaction's redox potential, with the total addition time being approximately 1.5 to 2 hours.
-
After the addition is complete, continue to heat the reaction mixture at 78-80 °C for an additional hour to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Precipitate the product by adding a sufficient volume of deionized water.
-
Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with deionized water to remove any residual reactants and byproducts.
-
Dry the purified product in a vacuum oven at 80 °C to a constant weight.
Expected Yield: Approximately 90% of the theoretical yield.
Causality of Experimental Choices:
-
The use of a catalyst like 2,3-dichloro-1,4-naphthoquinone facilitates the reduction process.
-
The dropwise addition of formaldehyde allows for controlled reduction and prevents side reactions.
-
Precipitation with water is an effective method for isolating the sparingly water-soluble product.
Application as a Disperse Dye for Polyester
AMA is classified as a disperse dye, meaning it is a non-ionic dye with low water solubility, making it ideal for dyeing hydrophobic fibers like polyester.[4] The dyeing mechanism involves the dispersion of the dye in an aqueous bath, its adsorption onto the fiber surface, and subsequent diffusion into the amorphous regions of the polymer.[4]
Protocol: High-Temperature Disperse Dyeing of Polyester Fabric
This protocol provides a general procedure for dyeing polyester fabric with this compound.
Materials:
-
This compound (Disperse Orange 11)
-
Polyester fabric
-
Dispersing agent (e.g., sodium lignin sulfonate)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
-
High-temperature, high-pressure dyeing machine or a suitable laboratory equivalent
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Preparation of the Dye Dispersion:
-
For a 1% shade on the weight of the fabric (owf), weigh the required amount of this compound.
-
Create a paste of the dye with a small amount of a dispersing agent (1:1 ratio of dye to dispersing agent is a good starting point).
-
Gradually add water to the paste with continuous stirring to form a fine, stable dispersion.
-
-
Dye Bath Preparation:
-
Fill the dyeing vessel with water (a liquor ratio of 20:1, i.e., 20 mL of water for every 1 gram of fabric, is typical).
-
Add the prepared dye dispersion to the water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the clean, wetted polyester fabric into the dye bath.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2-3 °C per minute.
-
Maintain the temperature at 130 °C for 60 minutes to allow for dye penetration and fixation.
-
Cool the dye bath down to 70-80 °C.
-
-
Reduction Clearing (After-treatment):
-
Prepare a separate bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.
-
-
Final Rinsing and Drying:
-
Rinse the fabric thoroughly with hot water, followed by cold water.
-
Wash the fabric with a 1-2 g/L solution of a non-ionic detergent at 60 °C for 10 minutes.
-
Rinse again with cold water and air dry.
-
Causality of Experimental Choices:
-
Dispersing Agent: Essential for keeping the sparingly soluble dye evenly distributed in the water, preventing aggregation and ensuring level dyeing.
-
Acidic pH: Optimizes the dyeing process for polyester by maintaining the stability of the dye dispersion and the fiber.
-
High Temperature (130 °C): Necessary to swell the polyester fibers, allowing the dye molecules to penetrate the polymer structure.
-
Reduction Clearing: This crucial step removes surface dye, significantly improving the wash fastness and preventing color bleeding.
Precursor for Polymeric Dyes
This compound can be chemically modified to introduce polymerizable functional groups, transforming it into a monomer for the synthesis of colored polymers. These polymeric dyes offer advantages such as improved color fastness and reduced migration.
Protocol: Synthesis of 1-Amino-2-methyl-4-bromoanthraquinone (A Precursor for Polymeric Dyes)
This protocol describes the bromination of AMA, a key step in creating a monomer for subsequent polymerization reactions, as demonstrated in the synthesis of novel polymeric dyes.
Objective: To synthesize 1-amino-2-methyl-4-bromoanthraquinone from this compound.
Materials:
-
This compound
-
Glacial acetic acid
-
Bromine
-
Sodium hydrogen sulfite
-
Deionized water
-
Three-necked flask with a stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a three-necked flask, dissolve this compound in glacial acetic acid with stirring.
-
Cool the mixture to 15 °C.
-
Slowly add bromine dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to proceed at 35 °C for 15 hours.
-
For a more complete reaction, an additional small amount of bromine can be added, and the mixture heated to 50 °C for another 4 hours.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid product with glacial acetic acid and then with deionized water.
-
Resuspend the crude product in deionized water and add sodium hydrogen sulfite. Heat the mixture to 80 °C for 1 hour to remove any excess bromine.
-
Filter the final product, wash with deionized water, and dry.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve the starting material and is relatively inert to bromine.
-
Controlled Bromine Addition: The slow, cooled addition of bromine prevents runaway reactions and the formation of poly-brominated byproducts.
-
Sodium Hydrogen Sulfite Wash: Effectively quenches and removes any unreacted bromine from the product.
Potential Applications in Advanced Materials
While the primary documented application of AMA is in dyeing, its chemical structure suggests potential in other areas of material science.
Functional Additive in Polymers
Anthraquinone derivatives have been investigated as antioxidants and thermal stabilizers in polymers.[5] The quinone structure can participate in redox reactions, potentially scavenging free radicals that lead to polymer degradation. The amino and methyl groups on AMA could modulate this activity.
Conceptual Protocol for Evaluating AMA as a Polymer Additive:
-
Compounding: Incorporate small, varying percentages (e.g., 0.1%, 0.5%, 1.0% by weight) of AMA into a polymer matrix (e.g., polypropylene, polyethylene) using a melt blender or extruder.
-
Processing: Prepare standardized test specimens (e.g., films, bars) from the compounded material by compression molding or injection molding.
-
Accelerated Aging: Expose the specimens to accelerated aging conditions, such as high temperatures (thermal aging) or UV radiation (weathering).
-
Characterization:
-
Mechanical Testing: Measure tensile strength, elongation at break, and impact strength before and after aging to assess the retention of mechanical properties.
-
Spectroscopic Analysis: Use FTIR spectroscopy to monitor chemical changes in the polymer, such as the formation of carbonyl groups, which indicate oxidation.
-
Colorimetry: Measure color changes (e.g., yellowing) using a spectrophotometer to evaluate color stability.
-
Organic Electronics and Sensors
The anthraquinone core is an electrochemically active moiety, and its derivatives are being explored for applications in organic electronics, such as batteries and sensors.[6][7] Amino-substituted anthraquinones, in particular, have shown interesting redox properties.[6] The amino group acts as an electron-donating group, which can influence the electronic properties of the anthraquinone system.
Conceptual Protocol for Electrochemical Characterization of AMA:
-
Electrode Preparation: Fabricate a working electrode by depositing a thin film of AMA onto a conductive substrate (e.g., glassy carbon, ITO-coated glass) from a solution or by thermal evaporation.
-
Electrochemical Cell Setup: Use a three-electrode cell configuration with the AMA-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Cyclic Voltammetry (CV): Perform CV scans to determine the oxidation and reduction potentials of AMA. This will provide insights into its HOMO and LUMO energy levels.
-
Sensing Application (Hypothetical): To investigate its potential as a sensor, record CVs in the presence of various analytes (e.g., metal ions, specific biomolecules) to observe any changes in the electrochemical response, which would indicate a sensing event.
Characterization of Materials Containing this compound
A variety of analytical techniques can be employed to characterize materials incorporating AMA.
Table 2: Characterization Techniques
| Technique | Purpose |
| UV-Visible Spectroscopy | To determine the absorption spectrum of the dye and quantify its concentration in solution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups of AMA and to monitor its incorporation or reaction within a polymer matrix. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of synthesized AMA and to analyze dye extracts from textiles. |
| Mass Spectrometry (MS) | To confirm the molecular weight of synthesized AMA and its derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of AMA and its reaction products. |
| Differential Scanning Calorimetry (DSC) | To study the thermal properties of polymers containing AMA, such as the glass transition temperature and melting point. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of materials containing AMA. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of fibers or films containing the dye. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Process flow for dyeing polyester with AMA.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). What is the preparation and application of this compound?
- PrepChem. (n.d.). Synthesis of this compound.
- Ansari, A. A., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Advances, 12(34), 22063–22074.
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- 7. Anthraquinone and its derivatives as sustainable materials for electrochemical applications - a joint experimental and theoretical investigation of the redox potential in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Amino-2-methylanthraquinone in Pyrotechnic Smoke Compositions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-amino-2-methylanthraquinone (also known as C.I. Disperse Orange 11) as a key component in pyrotechnic smoke compositions. These notes detail the underlying chemical principles, formulation strategies, safety protocols, and experimental procedures. Due to the significant health hazards associated with this compound, a strong emphasis is placed on safety and handling, treating it as a substance requiring extreme caution.
Introduction: The Chemistry of Colored Smoke
Pyrotechnic smoke compositions are designed to produce a visible aerosol cloud, primarily for signaling or obscurant purposes.[1] Unlike incendiary or explosive pyrotechnics, smoke formulations are engineered to undergo a low-temperature, controlled combustion. The core principle for generating colored smoke involves the sublimation of an organic dye, driven by the heat from a reaction between a fuel and an oxidizer.[2][3] The dye vapor then condenses in the cooler ambient air to form a dense, colored aerosol.[4]
Anthraquinone-based dyes are frequently used in military and civilian pyrotechnics due to their thermal stability and ability to produce vibrant colors.[2] this compound, an orange solid, is a member of this class of dyes.[5] Its role in a pyrotechnic composition is not as a fuel, but as the pigment that is aerosolized to create the desired visual effect.
Mechanism of Smoke Generation
The generation of a colored smoke cloud from a composition containing this compound is a multi-step process initiated by the ignition of a pyrotechnic mixture. This process is visually represented in the workflow diagram below.
Caption: Workflow of pyrotechnic smoke generation.
The exothermic reaction between the fuel (commonly a sugar like lactose or sucrose) and the oxidizer (typically potassium chlorate) provides the necessary thermal energy.[2][3] This reaction is carefully balanced by a coolant, such as magnesium carbonate or sodium bicarbonate, to maintain a temperature high enough to sublime the dye without causing significant thermal decomposition.[6] The ideal reaction temperature is just above the sublimation point of the dye.[2]
Formulation Principles and Components
A typical pyrotechnic smoke composition is a homogenous mixture of several key components. The relative percentages of these components are critical to the performance and safety of the final product.
| Component | Function | Typical Percentage (by weight) | Example(s) |
| Dye | Colorant | 35-50% | This compound (Disperse Orange 11) |
| Oxidizer | Provides oxygen for the fuel | 25-35% | Potassium Chlorate (KClO₃) |
| Fuel | Reacts with the oxidizer to produce heat | 15-25% | Lactose, Sucrose |
| Coolant/Burn Rate Modifier | Controls the reaction temperature and speed | 10-20% | Magnesium Carbonate (MgCO₃), Sodium Bicarbonate (NaHCO₃) |
| Binder | Provides structural integrity to the pressed composition | 1-5% | Nitrocellulose, Dextrin |
Note: These percentages are illustrative and should be optimized for specific performance requirements and safety considerations.[6][8]
Causality Behind Component Choices:
-
Potassium Chlorate as Oxidizer: It is a common choice due to its ability to produce a low-temperature combustion when mixed with fuels like sugars.[2] However, it is a strong oxidizer and creates sensitive mixtures, especially when in the presence of sulfur or certain metals.[1]
-
Sugars as Fuel: Lactose and sucrose are low-energy fuels that provide a controlled release of heat upon combustion, which is ideal for sublimating the dye without extensive decomposition.[6]
-
Carbonates as Coolants: Magnesium carbonate and sodium bicarbonate decompose upon heating, releasing carbon dioxide gas. This endothermic process absorbs heat, thus cooling the reaction and slowing the burn rate.[8] The gas evolution also aids in the dispersal of the sublimated dye.
Health and Safety: A Critical Consideration
EXTREME CAUTION ADVISED: this compound is classified as a substance that is reasonably anticipated to be a human carcinogen.[9] Exposure can occur through inhalation of the powder or the resulting smoke, as well as through skin contact.[9] Therefore, rigorous safety protocols must be implemented.
Core Safety Directives:
-
Engineering Controls: All handling of powdered this compound and mixing of the pyrotechnic composition must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (nitrile is a suitable option).
-
A respirator with appropriate particulate filters may be required, based on a risk assessment.
-
-
Avoidance of Ignition Sources: Pyrotechnic compositions containing potassium chlorate are sensitive to friction, shock, and static electricity.[10] All mixing should be done remotely where possible, and with non-sparking tools. Keep the composition away from heat, open flames, and other sources of ignition.[2]
-
Material Compatibility: Never mix chlorate-based compositions with sulfur, sulfides, or ammonium compounds, as this can lead to spontaneous ignition.[8]
-
Waste Disposal: All waste containing this compound and the final pyrotechnic composition must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[9]
The following diagram illustrates the necessary safety hierarchy when working with this hazardous material.
Caption: Hierarchy of safety controls.
Experimental Protocols
The following protocols are provided for research and development purposes only and should be performed by trained professionals in a controlled laboratory setting with all necessary safety precautions in place.
Protocol 5.1: Preparation of an Orange Smoke Composition
This protocol is adapted from established pyrotechnic formulation principles.[6][8]
Materials:
-
This compound (C.I. Disperse Orange 11), finely powdered
-
Potassium chlorate (KClO₃), finely powdered
-
Lactose or Sucrose, finely powdered
-
Magnesium Carbonate (MgCO₃) or Sodium Bicarbonate (NaHCO₃), finely powdered
-
Non-sparking mixing tools (e.g., wooden or plastic spatula)
-
Screen for mixing (optional, use with extreme caution)
-
Cardboard tube or other suitable container for the final composition
-
Fuse
Procedure:
-
Drying: Ensure all components are thoroughly dried before use to prevent any moisture-induced reactions.
-
Weighing: In a chemical fume hood, carefully weigh out the individual components according to the desired formulation. A starting point for a 100g batch is:
-
This compound: 36g
-
Potassium Chlorate: 27g
-
Lactose: 18g
-
Magnesium Carbonate: 16g
-
Sodium Bicarbonate: 3g
-
-
Mixing:
-
CRITICAL SAFETY STEP: Mix the components gently. The "diapering" method, where powders are rolled on a large sheet of paper, is a safer alternative to vigorous stirring.
-
If using a screen for mixing, use a coarse mesh and perform the operation remotely behind a blast shield. This method significantly increases the risk of accidental ignition due to friction and static.
-
Add the components in order of decreasing sensitivity, typically adding the oxidizer last. A common practice is to first mix the fuel, dye, and coolant, and then gently incorporate the potassium chlorate.
-
-
Consolidation:
-
Once a homogenous mixture is achieved, carefully transfer the powder into a cardboard tube or other suitable non-metallic container.
-
Gently tap the container to settle the powder. Do not press or ram the composition, as this can increase its sensitivity.
-
-
Fuse Insertion:
-
Carefully insert a fuse into the center of the composition.
-
The device is now ready for testing in a designated and safe area.
-
Protocol 5.2: Performance Evaluation
Objective: To assess the quality of the smoke produced by the formulation.
Procedure:
-
Test Environment: Conduct the test outdoors in a well-ventilated area, away from any flammable materials. Ensure a fire extinguisher is readily available.
-
Ignition: Place the device on a stable, non-flammable surface. Remotely ignite the fuse using a long lighter or an electrical ignition system.
-
Observation: From a safe distance, observe and record the following parameters:
-
Ignition Delay: Time from fuse ignition to smoke production.
-
Burn Time: Total duration of smoke production.
-
Smoke Color: The hue and vibrancy of the smoke cloud. Compare against a color standard if available.
-
Smoke Density: A qualitative assessment of the opacity of the smoke cloud.
-
Completeness of Combustion: Inspect the residue after the device has cooled completely. Note any unburned composition.
-
Conclusion
This compound can be a component in pyrotechnic compositions for generating orange smoke. The underlying principle of its function is sublimation driven by a controlled exothermic reaction. However, its use is overshadowed by its significant health hazard as a potential carcinogen. Any research or development involving this compound must prioritize safety through stringent engineering controls, comprehensive personal protective equipment, and strict adherence to established safety protocols for handling hazardous and energetic materials. The exploration of less toxic alternative dyes is a critical area of ongoing research in the field of pyrotechnics.
References
- National Toxicology Program. (2021). 15th Report on Carcinogens: this compound. National Institute of Environmental Health Sciences.
- DeLappe, B. W., & Johnson, L. S. (2021). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. Chemosphere, 287(Pt 1), 131845.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The King of Random. (2017, July 3). Making Colored Smoke Devices for 4th of July. YouTube.
- ChemistryViews. (2022, May 6). Safer Dye for Pyrotechnic Smoke Signals.
- U.S. Patent No. US20140238258A1. (2014). Colored Pyrotechnic Smoke-Producing Composition.
- Fischer, N., & Klapötke, T. M. (2018). Development and characterization of environmentally benign light and smoke-producing pyrotechnical formulations. Ludwig-Maximilians-Universität München.
- Ondrej Zeman, Vojtech Pelikan, Jiri Pachman. (2022). Diketopyrrolopyrrole─A Greener Alternative for Pyrotechnic Smoke Compositions. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2.
- IBB.ch. (n.d.). Pyro Safety.
- ThoughtCo. (2018, June 8). Colored Smoke Recipes - Easy Formulations.
- Google Patents. (n.d.). US20140238258A1 - Colored Pyrotechnic Smoke-Producing Composition.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- New Jersey Department of Health. (2001, May). Hazard Summary: 1-AMINO-2-METHYL- ANTHRAQUINONE.
- Pains Wessex. (2021, September 24). ORANGE SMOKE SIGNAL 15 MINUTE.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Lab Alley. (n.d.). Potassium-Chlorate-Safety-Data-Sheet-SDS.pdf.
- Google Patents. (n.d.). US3690971A - Pyrotechnic composition for colored smoke production.
- Skylighter. (2016, December 2). FW 101, Lesson #8, Screen mixing a pyrotechnic composition. YouTube.
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Troubleshooting & Optimization
Improving the solubility of 1-Amino-2-methylanthraquinone for biological assays
Introduction: Navigating the Challenges of a Hydrophobic Compound
Welcome to the technical support guide for 1-Amino-2-methylanthraquinone. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. This compound, a hydrophobic anthraquinone derivative, presents significant solubility challenges that can impact experimental reproducibility and data integrity.[1][2][3] Its large, nonpolar fused aromatic ring system is the primary driver of its poor aqueous solubility.[1] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you successfully solubilize and deploy this compound in your research, ensuring the validity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
A1: The core of the issue lies in the compound's molecular structure. This compound is dominated by a large, rigid, and hydrophobic anthraquinone backbone.[1] While the amino group adds a degree of polarity, the molecule remains overwhelmingly nonpolar, making it practically insoluble in water (reported as < 1 mg/mL).[2][3][4] In the principle of "like dissolves like," polar aqueous buffers are poor solvents for this nonpolar compound, leading to the solubility challenges you are observing.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[5][6] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. While other organic solvents like ethanol or acetone can also dissolve the compound, DMSO is generally preferred in a biological context due to its miscibility with water and its common use in cell culture assays.[3][7] Aim to create a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.
Q3: My compound precipitates immediately when I dilute my DMSO stock into cell culture medium. What is happening?
A3: This is the most common failure point and is a classic example of solvent-shift precipitation.[8] Your compound is stable and soluble in 100% DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer or medium, you are creating a dramatic and rapid change in the solvent environment. The compound, suddenly finding itself in a predominantly aqueous solution where it is not soluble, crashes out of solution and forms a precipitate.[8] This can range from a fine, difficult-to-see suspension to visible crystals, both of which will lead to inaccurate and non-reproducible assay results.
Section 2: Core Protocols & Best Practices
Q4: What is the standard protocol for preparing a working solution of this compound for a cell-based assay to avoid precipitation?
A4: The key to preventing precipitation is to avoid a sudden, large-scale solvent shift. This is best achieved by using an intermediate dilution step. The following protocol is a validated starting point for most applications.
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% DMSO to a final concentration of 20 mM. Ensure it is fully dissolved by vortexing. Visually inspect for any particulates. This is your Master Stock.
-
Create Intermediate Dilution Plate: This is the most critical step. Instead of diluting directly from your 20 mM stock into the final assay plate, first create an intermediate dilution. For example, dilute the 20 mM Master Stock 1:100 into your final assay buffer (e.g., cell culture medium) to create a 200 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down at least 10 times.
-
Perform Final Serial Dilutions: Using the 200 µM intermediate solution, perform your final serial dilutions directly in the assay buffer. This ensures that the DMSO concentration remains constant and low across all tested concentrations of your compound.
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration experienced by the cells will be well below the initial 1% of the intermediate solution.
This workflow is visualized in the diagram below.
Caption: Workflow for preparing working solutions.
Q5: How much DMSO is acceptable in a cell-based assay?
A5: This is a critical parameter that must be empirically determined for your specific cell line, as sensitivity can vary significantly.[9] However, a widely accepted best practice is to keep the final concentration of DMSO at or below 0.5%, and almost never to exceed 1%.[6][10]
-
Cytotoxicity: DMSO can inhibit cell proliferation and induce cytotoxicity, especially at concentrations of 1% or higher and with longer exposure times.[5][11][12]
-
Biological Interference: Beyond overt toxicity, DMSO can influence cell behavior, such as membrane permeability and protein stability, potentially confounding your experimental results.[11]
-
Essential Control: You must include a "vehicle control" in every experiment. This control should contain cells treated with the assay medium containing the highest concentration of DMSO used in your compound dilutions, but without the compound itself. This allows you to differentiate the effects of the compound from the effects of the solvent.
| DMSO Concentration | General Cellular Impact | Recommendation |
| > 2% | Often highly toxic, can cause cell lysis. | Avoid for most applications. |
| 1% - 2% | May inhibit proliferation; potential for off-target effects. | Use with caution; requires rigorous vehicle controls. |
| 0.5% - 1% | Tolerated by many robust cell lines for short-term assays.[6] | A common upper limit, but validation is required. |
| < 0.5% | Generally considered safe for most cell lines with minimal impact.[5][9] | Recommended target range for final assay concentration. |
Section 3: Troubleshooting Guide
Q6: I'm still seeing precipitation even after following the standard protocol. What should I do next?
A6: If precipitation persists, a systematic troubleshooting approach is needed. The issue could be related to concentration, buffer composition, or temperature. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting workflow for precipitation issues.
Q7: Can I use sonication or heat to improve solubility?
A7: These methods should be used with extreme caution.
-
Sonication: A brief sonication of the DMSO master stock can help break up small aggregates and ensure complete dissolution. However, excessive sonication can generate heat.
-
Heating: Gently warming the DMSO stock (e.g., to 37°C) can increase the solubility of the compound. However, this compound's stability at elevated temperatures in solution is not well characterized. Prolonged heating risks compound degradation. Never heat aqueous solutions containing the compound , as this can accelerate degradation and actually increase the rate of precipitation as the solution cools.
Recommendation: Use brief sonication for the DMSO stock only. Avoid heating unless you have validated the thermal stability of your compound under those conditions.
Q8: Could the pH of my buffer be affecting the solubility?
A8: Yes, this is a possibility. The solubility of many anthraquinone derivatives is influenced by pH.[13][14] this compound has a basic amino group that can be protonated at acidic pH. While it is known to form salts with mineral acids, its solubility profile across the physiological pH range (6.5-8.0) is not extensively documented.[4][15] If your assay permits, testing the solubility in buffers at slightly different pH values (e.g., pH 7.0 vs. 7.4 vs. 7.8) could reveal an optimal condition. However, be mindful that altering pH will also change the cellular environment and could impact your biological results.
Section 4: Advanced Strategies & Considerations
Q9: Are there alternatives to DMSO or strategies to reduce its final concentration?
A9: Yes. If DMSO toxicity is a concern or if solubility remains a challenge, the use of co-solvents is a viable advanced strategy.[16][17][18] A co-solvent is a second, water-miscible organic solvent that is used alongside DMSO to help bridge the polarity gap between the DMSO stock and the final aqueous buffer.
Q10: What are co-solvents and how can they help?
A10: Co-solvents work by modifying the overall properties of the solvent to be more favorable for the hydrophobic compound.[16][18] They can increase the solubility of a drug several times over.[16] Common co-solvents used in preclinical formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol.[17][19]
For an in vitro assay, you could modify your intermediate dilution step. For example, prepare your 200 µM intermediate solution in a buffer containing 94% cell culture medium, 5% PEG-400, and 1% DMSO. This creates a more "hospitable" environment for the compound before the final dilution into the assay plate. As with DMSO, you must create a corresponding vehicle control containing the co-solvent to account for any biological effects of the solvent mixture itself.
| Co-Solvent | Properties & Use Case |
| PEG-400 | A polymer commonly used in drug formulations. Good for highly lipophilic compounds. |
| Ethanol | A polar protic solvent. Can be effective but is also more volatile and can be toxic to cells at higher concentrations. |
| Propylene Glycol | Similar properties to PEGs, often used in pharmaceutical preparations.[17] |
| Glycerol | A viscous, non-toxic solvent that can improve solubility, though its viscosity can make handling difficult. |
Final Recommendation: Always start with the simplest method (Protocol 1). Only introduce complexity like co-solvents when necessary and always validate with appropriate vehicle controls. The ultimate goal is to achieve a stable, true solution of this compound at the desired concentration for your biological assay.
References
- Solubility of Things. This compound - Solubility of Things.
- National Cancer Institute. Bioassay of this compound for possible carcinogenicity (CAS No. 82-28-0).
- Guidechem. This compound 82-28-0 wiki.
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- National Toxicology Program. TR-111: this compound (CASRN 82-28-0).
- National Center for Biotechnology Information. This compound - 15th Report on Carcinogens.
- Middlebury College Libraries. Bioassay of this compound for possible carcinogenicity.
- LifeTein. DMSO usage in cell culture.
- Quora. What effects does DMSO have on cell assays?.
- Solubility of Things. 1-Amino-4-chloro-2-methylanthraquinone | Solubility of Things.
- Carlson, H.A. Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry.
- ResearchGate. What the concentration of DMSO you use in cell culture assays?.
- BenchChem. Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Gálvez, M. et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- BenchChem. How to prevent "Antibacterial agent 102" precipitation in assays.
- Wikipedia. Cosolvent.
- Gani, A. et al. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PubMed Central.
- Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- Guidechem. What is the preparation and application of this compound? - FAQ.
- Baell, J.B. (2012). In vitro solubility assays in drug discovery. PubMed.
- Pharmasolution. Co-solvency and anti-solvent method for the solubility enhancement.
- SCION Instruments. HPLC Troubleshooting Guide.
- Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
- U.S. Environmental Protection Agency. This compound.
- New Jersey Department of Health. 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY.
- NOAA. This compound - CAMEO Chemicals.
- Jensen, A.C.S. et al. Impact of pH management on utilization and performance of anthraquinone/ ferrocyanide flow batteries. Aarhus University.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Sciencemadness Wiki. (2023). Anthraquinone.
- Aggarwal, G. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
- PubChem. This compound.
- PrepChem.com. Synthesis of this compound.
- ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Organic Syntheses. 1-methylaminoanthraquinone.
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- PubChem. Anthraquinone.
- ResearchGate. Solubility of anthraquinone derivatives in supercritical carbon dioxide.
- ResearchGate. How do you dissolve chemicals in the culture medium?.
- Chem-Impex. This compound.
- ResearchGate. How to dissolve amino acids powder (what to dissolve) for cell culture and in vivo experiments?.
- Google Patents. US3984425A - Process for purifying 1-aminoanthraquinone.
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Overcoming aggregation of 1-Amino-2-methylanthraquinone in aqueous solutions
Technical Support Center: 1-Amino-2-methylanthraquinone
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's aggregation in aqueous solutions. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols to achieve stable and homogenous solutions for your experiments.
Troubleshooting Guide: From Aggregation to Solution
This section is structured to help you diagnose and solve solubility issues in a logical sequence.
Q1: I've added this compound powder to my aqueous buffer, but it's not dissolving. My solution is cloudy and has visible particles. What is happening and why?
A1: This is the most common issue encountered and is entirely expected. This compound is a hydrophobic molecule with very limited solubility in water, reported to be as low as 0.332 mg/L. The core of the molecule is a large, non-polar anthraquinone structure consisting of three fused aromatic rings.[1] In a polar environment like water, these flat, aromatic structures tend to stack on top of each other through intermolecular forces (specifically, π-π stacking) to minimize their contact with water molecules. This self-association is the primary cause of the aggregation and precipitation you are observing.
The presence of an amino group provides a slight increase in polarity, but it is insufficient to overcome the hydrophobic nature of the large carbon skeleton.[1] Therefore, direct dissolution in aqueous media without solubilizing aids is generally unsuccessful.
Q2: What is the best systematic approach to solubilizing this compound for my experiment?
A2: A systematic, stepwise approach is crucial to finding the optimal conditions for your specific application while minimizing potential artifacts from additives. We recommend following a decision-tree workflow, starting with the simplest methods and progressing to more complex formulations as needed.
The choice of method depends heavily on the constraints of your downstream application (e.g., cell-based assays, analytical measurements, formulation development). The following workflow provides a logical path for troubleshooting.
Caption: A decision workflow for solubilizing this compound.
Detailed Solubilization Protocols & FAQs
This section provides detailed answers and step-by-step protocols for the strategies outlined above.
Strategy 0: pH Adjustment
A3: While pH adjustment is a standard technique for compounds with ionizable groups, it is unlikely to be effective for this compound in typical experimental conditions (pH 2-12). The amino group on the anthraquinone ring is a very weak base. The predicted pKa (a measure of the acidity of its conjugate acid) is approximately -0.53. This means extremely acidic conditions, far below pH 0, would be required to significantly protonate the amino group and increase its charge-based interaction with water. Such conditions are incompatible with most biological and chemical experiments. Therefore, while pH can influence the solubility of some anthraquinone derivatives, it is not a primary strategy for this specific molecule.[2][3]
Strategy 1: Organic Co-Solvents
A4: Using a water-miscible organic solvent to create a concentrated stock solution is the most common and effective method. The principle is to dissolve the hydrophobic compound in a solvent where it is highly soluble and then dilute this stock into your aqueous buffer to a final concentration where it remains in solution.
Recommended Co-Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices due to their high solubilizing power for hydrophobic compounds and general compatibility with many experimental systems, particularly cell-based assays at low final concentrations.
| Co-Solvent | Typical Stock Conc. | Pros | Cons |
| DMSO | 10-50 mM | High solubilizing power; low volatility. | Can be toxic to cells at >0.5% v/v; can interfere with some assays. |
| Ethanol (EtOH) | 1-20 mM | Less toxic than DMSO; volatile (can be removed). | Lower solubilizing power than DMSO; can precipitate proteins. |
| Acetone | High | Excellent solvent; highly volatile. | Incompatible with many plastics; often too harsh for biological systems. |
Experimental Protocol: Preparing a Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable glass vial.
-
Solvent Addition: Add the appropriate volume of your chosen co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex vigorously. If needed, gentle warming in a water bath (37°C) and sonication can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Dilution: Serially dilute the stock solution into your final aqueous buffer. Crucial Step: Add the stock solution to the buffer dropwise while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution, a phenomenon known as "crashing out."
-
Final Concentration Check: Ensure the final concentration of the organic solvent in your experiment is low and consistent across all conditions (typically ≤0.1% v/v for DMSO in cell culture).
Strategy 2: Surfactant Micelles
A5: Surfactants are an excellent alternative when organic solvents are not viable. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[4][5] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment that can encapsulate hydrophobic compounds like this compound, allowing them to be dispersed in the aqueous solution.[5][6]
For biological applications, non-ionic surfactants are generally preferred as they are milder and less likely to denature proteins.[7]
| Surfactant | Type | Typical Working Conc. | Key Considerations |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% (w/v) | Widely used in biological buffers; stable and non-toxic for most applications.[7] |
| Triton™ X-100 | Non-ionic | 0.05 - 0.2% (w/v) | Very effective solubilizer; can interfere with UV-Vis readings below 300 nm. |
| CHAPS | Zwitterionic | 5 - 10 mM | A mild, non-denaturing detergent often used in protein work. |
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add Compound: Add the this compound powder directly to the surfactant-containing buffer.
-
Promote Solubilization: Vortex thoroughly. Gentle heating (37-50°C) and sonication can significantly accelerate the partitioning of the compound into the micelles.
-
Equilibration: Allow the solution to equilibrate for 30-60 minutes. A clear, colored solution (not cloudy) indicates successful micellar solubilization.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining non-solubilized aggregates.
Strategy 3: Cyclodextrin Encapsulation
A6: Yes, cyclodextrins are a highly effective and widely used tool in pharmaceutical sciences for formulating poorly soluble drugs.[8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "host-guest" inclusion complex.[9][10]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the preferred choice due to its high water solubility and excellent safety profile.[8] The formation of an inclusion complex can significantly increase the aqueous solubility of anthraquinone derivatives.[2][9]
Protocol: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Molar Ratio Selection: Determine the desired molar ratio of HP-β-CD to the compound (e.g., 1:1, 2:1).
-
Dissolution: Dissolve the HP-β-CD in purified water. Separately, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Mixing: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring vigorously.
-
Equilibration: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The organic solvent can be slowly evaporated during this time.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Reconstitution: This powder can now be directly dissolved in your aqueous buffer to achieve a much higher concentration than the free compound.
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- 10. researchgate.net [researchgate.net]
Optimizing reaction conditions for 1-Amino-2-methylanthraquinone synthesis
This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of 1-Amino-2-methylanthraquinone. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of this compound
A lower than expected yield is a frequent challenge. The primary causes often relate to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Potential Cause A: Incomplete Nitration of 2-Methylanthraquinone. The initial step of nitrating 2-methylanthraquinone to form 1-nitro-2-methylanthraquinone is critical. Incomplete nitration will directly result in a lower overall yield.
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-methylanthraquinone starting material.
-
Optimize Nitrating Agent Concentration: The concentration of nitric acid and the choice of solvent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly employed. Ensure the nitric acid is of high purity and the concentration is appropriate.
-
Control Reaction Temperature: The nitration of anthraquinone derivatives is highly exothermic. Maintain a low temperature (typically 0-5 °C) to prevent the formation of dinitro and other unwanted byproducts. A runaway reaction can also occur if the temperature is not carefully controlled.
-
-
-
Potential Cause B: Inefficient Reduction of the Nitro Group. The subsequent reduction of 1-nitro-2-methylanthraquinone to the desired 1-amino product is another critical step where yield can be lost.
-
Solution:
-
Choice of Reducing Agent: Sodium sulfide or sodium hydrosulfite in an aqueous or alcoholic solution are common choices for this reduction. The choice and purity of the reducing agent are paramount.
-
pH Control: The pH of the reaction mixture during reduction is critical. For reductions using sodium sulfide, the solution should be basic.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Gentle heating may be required, but excessive heat can lead to degradation of the product. Monitor the reaction by TLC until the nitro compound is fully consumed.
-
-
Flowchart: Troubleshooting Low Yield
Preventing degradation of 1-Amino-2-methylanthraquinone during storage
Technical Support Center: 1-Amino-2-methylanthraquinone
A Guide to Maintaining Chemical Integrity During Storage
Welcome to the technical support center for this compound (AMA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your AMA samples. As a deep-red, powdered dye intermediate, the purity of AMA is paramount for reproducible results in its applications, from synthesizing novel compounds to its use in materials science.[1] Degradation can lead to inconsistent experimental outcomes, the formation of confounding impurities, and a loss of valuable material.
This document moves beyond simple storage instructions to provide a framework for understanding the causality behind AMA's stability, offering troubleshooting advice for common issues, and presenting protocols to validate the integrity of your stored materials.
Core Principles of AMA Stability
This compound is a generally stable aromatic ketone under standard ambient conditions.[2][3] However, its structure—containing an amino group and an anthraquinone core—presents vulnerabilities to specific environmental factors. Degradation is not typically spontaneous but is initiated by external energy or reactive species. Understanding these factors is the first step in prevention.
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Oxidation: The primary degradation pathway for many aromatic amines. Atmospheric oxygen can react with the molecule, especially when activated by catalysts like light, heat, or trace metal ions. The compound's incompatibility with strong oxidizing agents is a key indicator of this sensitivity.[1][3][4]
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Photodegradation: Light, particularly in the UV spectrum, provides the activation energy necessary to initiate oxidation or other radical-based reactions. Vapor-phase AMA is known to be degraded by photochemically-produced hydroxyl radicals, and similar principles apply to the solid state over long-term exposure.[5]
-
Thermal Stress: While stable at room temperature, excessive heat can accelerate oxidation rates and may eventually lead to decomposition, signaled by the emission of toxic nitrogen oxides.[3][4]
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Moisture and pH Extremes: Although sparingly soluble in water, surface adsorption of moisture in humid environments can facilitate chemical reactions.[3][6] Furthermore, as an aromatic amine, AMA is incompatible with strong mineral acids.[3][4]
Troubleshooting Guide: Storage & Handling Issues
This section addresses common problems encountered during the storage and use of this compound in a practical question-and-answer format.
Question 1: "I opened a new bottle of AMA, and after a few months on the shelf, the deep-red powder appears to have lightened or changed to a brownish-red. What happened?"
Answer: This is a classic sign of photodegradation and/or oxidation.
-
Causality: The anthraquinone chromophore is sensitive to light. Continuous exposure to ambient laboratory light, especially direct sunlight, can provide sufficient energy to initiate oxidative degradation of the amino group or the aromatic system. This alters the electronic structure of the molecule, leading to a visible color change. This process is accelerated by the presence of oxygen.
-
Immediate Action:
-
Cease using the material for critical experiments.
-
Perform a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8] Compare the chromatogram to that of a freshly opened sample or a reference standard. Look for the appearance of new impurity peaks or a decrease in the main peak's area percentage.
-
-
Prevention:
-
Primary Storage: Always store AMA in opaque containers to block light. If the manufacturer's bottle is amber glass or opaque plastic, this is sufficient. If it is clear glass, immediately place it inside a secondary opaque container or wrap it in aluminum foil.
-
Weighing & Aliquoting: Minimize the time the bulk material is exposed to light during weighing. Work in a shaded area of the lab, away from windows. For long-term projects, consider aliquoting the powder into smaller, single-use vials under controlled (dim light, inert gas) conditions.
-
Question 2: "My analytical results are inconsistent. I suspect my stored AMA may be degrading, but I don't see any visual changes. How can I confirm this?"
Answer: Chemical degradation can occur before it becomes visually apparent. The most reliable way to detect subtle degradation is through analytical chemistry.
-
Causality: The initial stages of degradation may produce impurities that are structurally similar to AMA and do not significantly alter the bulk color. These impurities can, however, interfere with your reactions or assays.
-
Recommended Workflow: Stability Assessment Protocol
-
Carefully retrieve a small sample from your stored container and a control sample (a new, unopened lot, if available).
-
Prepare solutions of both samples at an identical, known concentration.
-
Analyze both via a stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point for aromatic compounds.
-
Analysis: Compare the chromatograms. A loss of purity is indicated by:
-
A decrease in the area of the main AMA peak relative to the control.
-
The appearance of new peaks, particularly those eluting earlier than the parent compound, which often correspond to more polar, oxidized degradants.
-
-
For definitive identification of degradation products, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[7]
-
-
Prevention:
-
Implement a routine quality control check (e.g., biannual HPLC analysis) for any stock material stored for more than one year.
-
Store the material under an inert atmosphere (see Question 3) to minimize the primary driver of non-visual degradation: oxidation.
-
Question 3: "I'm working on a highly sensitive synthesis and need to ensure the absolute highest purity of my AMA. What is the gold-standard method for long-term storage?"
Answer: For maximum protection against degradation, you must control the storage atmosphere in addition to light and temperature.
-
Causality: The most significant threat to the long-term stability of AMA is slow, creeping oxidation from atmospheric oxygen. By removing oxygen from the storage container, you eliminate a key reactant in the degradation pathway.
-
Gold-Standard Storage Protocol:
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap. Ensure the vial size is appropriate for the amount of material to minimize headspace.
-
Inert Gas Purge: Place the vial containing the AMA into a glove box with an inert atmosphere (argon or nitrogen). If a glove box is not available, you can use a Schlenk line or a simple gas-purging manifold.
-
Procedure: Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 1-2 minutes to displace all atmospheric air.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap while still under the inert atmosphere.
-
Secondary Seal & Labeling: For extra security, wrap the cap and neck of the vial with Parafilm®. Label the vial clearly with the compound name, date of storage, and a note indicating "Stored under N₂/Ar."
-
Storage Location: Place the sealed vial in a cool, dark, and dry location, such as a desiccator cabinet kept within a larger cabinet. Recommended storage temperature is between 15–25 °C.[9]
-
Visualizing Degradation & Prevention
A conceptual overview of the factors leading to AMA degradation and the protective barriers that prevent it.
Caption: Key factors leading to AMA degradation and corresponding preventative barriers.
Experimental Protocols
Protocol 1: Workflow for Aliquoting AMA for Long-Term Storage
This protocol describes the process of safely dividing a bulk supply of AMA into smaller, experiment-sized portions to preserve the integrity of the main stock.
Caption: Workflow for creating stable aliquots of AMA to prevent bulk degradation.
Frequently Asked Questions (FAQs)
-
Q: What type of container material is best for storing AMA?
-
A: Borosilicate amber glass (Type I) is ideal. If glass is not feasible, an opaque polypropylene or high-density polyethylene (HDPE) container is a suitable alternative. Always ensure the cap has a chemically resistant liner, such as PTFE.
-
-
Q: Can I store AMA in a refrigerator or freezer?
-
A: While it may seem intuitive, storing at very low temperatures is generally not recommended unless specified by the manufacturer. The main risk is condensation. When you remove the cold container, moisture from the air will condense on it, which can be drawn into the container upon opening, compromising the dry storage condition. Cool, controlled room temperature (15-25°C) is preferred.[9]
-
-
Q: My AMA has formed some clumps. Is it still usable?
-
A: Clumping or caking is often a sign of moisture exposure. While the compound may not be significantly degraded chemically, it indicates a breach in proper storage. You should test the material's purity via HPLC before use.[7] To prevent this, store the container inside a desiccator cabinet with an active desiccant.
-
-
Q: Besides oxidizing agents and strong acids, are there any other chemical incompatibilities I should be aware of?
-
A: You should avoid storing AMA near reactive chemicals in general. Given its structure, it should be kept separate from strong bases, aldehydes, and reactive halogenating agents. Always consult the Safety Data Sheet (SDS) for your specific product and follow general chemical compatibility storage guidelines.[1][10]
-
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 15–25 °C (Controlled Room Temp) | Avoids acceleration of degradation reactions without introducing condensation risk.[9] |
| Light | Store in the dark (Opaque Container) | Prevents photodegradation, a primary pathway for initiating oxidation.[5] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Eliminates atmospheric oxygen, a key reactant in oxidative degradation.[1][4] |
| Humidity | Dry (Store with Desiccant) | Prevents moisture-induced caking and surface-level chemical reactions.[2][11] |
| Container | Amber Glass, PTFE-lined Cap | Provides an inert, light-blocking, and tightly sealed environment. |
| Chemicals | Segregate from Incompatibles | Avoids hazardous reactions, especially with oxidizing agents and strong acids.[1][3] |
References
- New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: this compound. NJ.gov. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%.
- Organic Syntheses. (n.d.). 1-methylaminoanthraquinone.
- Haz-Map. (n.d.). This compound.
- National Toxicology Program. (2021). 15th Report on Carcinogens: this compound. National Institutes of Health.
- AQUIRE. (n.d.). This compound. U.S. Environmental Protection Agency.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Australian Department of Health.
- S. De, et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone.
- M. Shahid, et al. (2022). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Dyes and Pigments.
- T. Schuler, et al. (2021). Impact of the Relative Humidity on the Performance Stability of Anion Exchange Membrane Fuel Cells Studied by Ion Chromatography. Journal of The Electrochemical Society.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
- University of Toronto. (2026). Chemical Compatibility & Storage. Department of Chemistry.
- Thermo Fisher Scientific. (2013).
- H. Zhang, et al. (2011). Laser Photolysis Study on Photo-Oxidation Reactions of Aromatic Amino Acids with Triplet 2-Methylanthraquinone. Journal of Physical Chemistry A.
- G. de Oliveira, et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Thermochimica Acta.
- F. Kurth, et al. (2020). Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC-MS/MS. Biotechnology Progress.
- M. Riva, et al. (2023). Impact of Environmental Humidity on Instant Coffee Stability. Foods.
- M. M. K. Patras, et al. (2019).
- S. L. Heng, et al. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics.
- Royal Society of Chemistry. (2010). Analytical Methods.
- A. M. Veg-Racen, et al. (1992). An evaluation of the effect of light on a commercial solution of amino acids for parenteral nutrition. Nutricion hospitalaria.
- D. A. C. Rodriguez, et al. (2016). Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus. Vitae.
- S. H. Lee, et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics.
- E. M. E. Scheyer, et al. (2022). Effect of Different Oxygen Atmospheres on Color Stability of Modified Atmosphere Packaged Beef Using Non-Invasive Measurement. Foods.
- J. Spanos, et al. (2017).
- K. E. Hancock, et al. (1996). The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. Journal of Colloid and Interface Science.
- M. A. Cheney, et al. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol.
Sources
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- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Troubleshooting Staining with 1-Amino-2-methylanthraquinone
Welcome to the technical support guide for 1-Amino-2-methylanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during histological staining procedures with this compound. Here, we delve into the causality behind experimental outcomes, providing you with the expertise to optimize your protocols and ensure reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues users face when working with this compound.
Q1: Why is my tissue staining weakly or not at all?
Several factors can contribute to weak or absent staining. These often relate to the dye solution itself, the tissue preparation, or the staining protocol.
-
Suboptimal Dye Concentration: An insufficient concentration of this compound in your staining solution will naturally lead to weak signal. It's crucial to prepare the staining solution with the correct amount of dye.
-
Incorrect pH of Staining Solution: The pH of the staining solution can significantly impact the charge of both the dye and the target molecules in the tissue, affecting their interaction. For anthraquinone-based dyes, the pH needs to be carefully controlled to ensure optimal binding.
-
Inadequate Incubation Time: Staining is a time-dependent process. If the incubation period is too short, the dye may not have sufficient time to bind to its target.
-
Poor Fixation: Fixation is a critical step to preserve tissue morphology and retain the target molecules. Inadequate or inappropriate fixation can lead to loss of the target or altered chemical properties, preventing the dye from binding.
-
Exhausted Staining Solution: Over time and with repeated use, the concentration of the dye in the staining solution will decrease, leading to weaker staining.
Q2: I'm observing high background or non-specific staining. What is the cause?
High background can obscure specific staining and make interpretation difficult. The primary causes are often related to excessive dye binding or issues with tissue processing.
-
Excessive Dye Concentration: While too little dye causes weak staining, too much can lead to non-specific binding through electrostatic interactions with various tissue components.[1]
-
Overstaining/Prolonged Incubation: Leaving the tissue in the staining solution for too long can promote non-specific attachment of the dye.[1]
-
Inadequate Rinsing: Insufficient rinsing after the staining step can leave unbound dye molecules trapped in the tissue, contributing to background.
-
Presence of Other Metal Ions: Some anthraquinone dyes can chelate metal ions other than the intended target, leading to off-target staining.[1] If your tissue has high concentrations of ions like iron or magnesium, this could be a source of non-specific signals.
-
Hydrophobic Interactions: this compound is a hydrophobic molecule. Non-specific binding can occur due to hydrophobic interactions with lipids and other non-polar molecules in the tissue.
Q3: My staining appears uneven or patchy across the tissue section. Why?
Uneven staining is often a result of inconsistencies in tissue processing or the staining procedure itself.
-
Uneven Section Thickness: Variations in the thickness of the tissue section can lead to differences in staining intensity.[2]
-
Incomplete Deparaffinization: If paraffin wax is not completely removed from the tissue section, it can act as a barrier, preventing the aqueous staining solution from reaching the tissue.[2]
-
Air Bubbles: Air bubbles trapped on the surface of the slide can prevent the staining solution from coming into contact with the tissue, resulting in unstained patches.
-
Inadequate Rehydration: After deparaffinization, tissue sections must be properly rehydrated through a series of alcohol dilutions. Incomplete rehydration can lead to uneven staining.
-
Drying Out: Allowing the tissue section to dry out at any stage of the staining process can cause artifacts and uneven staining.
Q4: I'm seeing precipitates or crystals on my stained slides. What are they and how can I prevent them?
Precipitate formation is a common artifact that can be caused by several factors related to the staining solution.
-
Poor Solubility of the Dye: this compound is sparingly soluble in water.[3] If the dye is not fully dissolved in the staining solution, it can precipitate onto the tissue.
-
Staining Solution Instability: Changes in temperature or pH can cause the dye to come out of solution.
-
Evaporation of the Staining Solution: If the staining solution evaporates during incubation, the concentration of the dye will increase, potentially leading to precipitation.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving the issues outlined in the FAQs.
Guide 1: Optimizing Staining Intensity
If you are experiencing weak or no staining, follow this guide to systematically troubleshoot the problem.
Workflow for Optimizing Staining Intensity
Caption: A systematic workflow for troubleshooting weak or absent staining.
Step-by-Step Protocol Optimization:
-
Verify Dye Concentration:
-
Action: Double-check the calculations and weighing of the this compound powder when preparing your stock and working solutions.
-
Rationale: An accurate starting concentration is fundamental for achieving the desired staining intensity.
-
-
Optimize the pH of the Staining Solution:
-
Action: Use a calibrated pH meter to measure and adjust the pH of your staining solution. Test a range of pH values to find the optimum for your specific application.
-
Rationale: The binding of many dyes is pH-dependent. For anthraquinone dyes, slight variations in pH can significantly alter staining efficiency.[1]
-
-
Perform an Incubation Time Course:
-
Action: Stain a series of slides for different durations (e.g., 5, 10, 20, 30 minutes) to determine the optimal incubation time.
-
Rationale: This will help you find the sweet spot where specific staining is strong without a significant increase in background.
-
-
Prepare a Fresh Staining Solution:
-
Action: If your current solution is old or has been used multiple times, prepare a fresh batch.
-
Rationale: Dyes can degrade over time, and repeated use can deplete the concentration of the active staining agent.
-
-
Review Your Fixation Protocol:
-
Action: Ensure that the fixation time and the type of fixative are appropriate for your tissue and the target you are trying to stain.
-
Rationale: Over-fixation can mask epitopes, while under-fixation can lead to poor tissue preservation and loss of target molecules.
-
-
Ensure Complete Deparaffinization and Rehydration:
-
Action: Use fresh xylene and a fresh series of alcohols for deparaffinization and rehydration.
-
Rationale: Incomplete removal of paraffin or inadequate rehydration will impede the penetration of the aqueous stain.[2]
-
Guide 2: Reducing Non-Specific Background Staining
High background can be a significant issue. This guide will help you pinpoint the cause and reduce unwanted staining.
Logical Flow for Reducing Background Staining
Caption: A decision tree for troubleshooting high background staining.
Step-by-Step Protocol Adjustments:
-
Titrate Dye Concentration:
-
Action: Prepare a dilution series of your staining solution and test each concentration on your tissue sections.
-
Rationale: Finding the lowest effective concentration of the dye will minimize non-specific binding while still providing a strong specific signal.[1]
-
-
Optimize Incubation Time:
-
Action: Reduce the incubation time in the staining solution.
-
Rationale: Shorter incubation times can help to reduce the amount of non-specific binding that occurs.[1]
-
-
Enhance Rinsing Steps:
-
Action: Increase the number and/or duration of the rinse steps after staining. Use a buffer that helps to remove unbound dye.
-
Rationale: Thorough rinsing is crucial for removing any dye molecules that are not specifically bound to the target.
-
-
Incorporate a Blocking Step:
-
Action: Before applying the primary staining solution, incubate the tissue sections with a blocking agent.
-
Rationale: Blocking agents can help to saturate non-specific binding sites in the tissue, preventing the dye from binding to them.[4]
-
Guide 3: Achieving Even and Consistent Staining
For reliable and interpretable results, your staining must be consistent across the entire tissue section.
Best Practices for Consistent Staining:
-
Microtomy: Ensure your microtome is well-maintained and that your sectioning technique produces sections of a consistent thickness.[2]
-
Slide Handling: Always handle slides carefully to avoid scratching or damaging the tissue. Ensure slides are fully submerged in all solutions.
-
Reagent Quality: Use fresh, high-quality reagents for all steps of the staining process, from deparaffinization to mounting.
-
Staining Environment: Perform staining in a humidified chamber to prevent the sections from drying out.
Guide 4: Preventing Precipitate Formation
The appearance of precipitates on your slides can be frustrating. The following steps can help you avoid this issue.
Protocol for Preparing a Stable Staining Solution:
-
Ensure Complete Dissolution:
-
Action: When preparing your staining solution, ensure that the this compound powder is completely dissolved. You may need to use gentle heating or sonication.
-
Rationale: Undissolved dye particles will appear as precipitates on your slides.
-
-
Filter the Staining Solution:
-
Action: Before use, filter the staining solution through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles or aggregates.
-
Rationale: This is a simple and effective way to prevent precipitates from being transferred to your slides.
-
-
Maintain a Stable Environment:
-
Action: Keep the staining solution covered during incubation to prevent evaporation. Avoid drastic temperature changes.
-
Rationale: Evaporation can increase the dye concentration beyond its solubility limit, causing it to precipitate.
-
III. Data and Protocols
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H11NO2 | [5] |
| Molecular Weight | 237.25 g/mol | [5] |
| Appearance | Red powder | [5] |
| Solubility in Water | Sparingly soluble | Guidechem[3] |
| CAS Number | 82-28-0 | [5] |
Experimental Protocol: General Staining Procedure
This is a baseline protocol that may require optimization for your specific application.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining:
-
Prepare the this compound staining solution at the desired concentration and pH.
-
Filter the staining solution before use.
-
Incubate the slides in the staining solution for the optimized duration in a humidified chamber.
-
-
Rinsing and Dehydration:
-
Rinse the slides in several changes of distilled water until the excess stain is removed.
-
Dehydrate the slides through a graded series of alcohols (e.g., 70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
-
Mounting:
-
Apply a coverslip using an appropriate mounting medium.
-
IV. References
-
Benchchem. Troubleshooting non-specific staining with Purpurin in histology.
-
Guidechem. This compound 82-28-0 wiki.
-
Leica Biosystems. H&E Basics Part 4: Troubleshooting H&E.
-
PubChem. This compound.
-
New Jersey Department of Health. 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY.
-
LabCE. Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains.
-
Haz-Map. This compound - Hazardous Agents.
-
MySkinRecipes. This compound.
-
University of Bristol. Procedures - Histology.
-
Biotium. Troubleshooting Tips for Fluorescence Staining.
-
Sigma-Aldrich. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC).
-
OEHHA. This compound.
-
National Institutes of Health. Optimizing Tissue Preservation for High-Resolution Confocal Imaging of Single-Molecule RNA-FISH.
-
Tokyo Chemical Industry Co., Ltd. This compound.
-
Biocompare. Tips for IHC Optimization.
-
ResearchGate. Specific Staining of Glycogen with Haematoxylin and Certain Anthraquinone Dyes.
-
Radiation Effects Research Foundation. Optimization of Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues.
-
Biocompare. Optimizing Your Immunohistochemistry Workflow.
-
Biocompare. Tips for Optimizing IHC Staining.
-
National Toxicology Program. RoC Profile: 2-Aminoanthraquinone.
-
PubMed. NTP Toxicology and Carcinogenesis Studies of 1-Amino-2,4-Dibromoanthraquinone (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies).
Sources
Managing photobleaching of 1-Amino-2-methylanthraquinone in fluorescence microscopy
Welcome to the technical support guide for managing photobleaching of 1-Amino-2-methylanthraquinone (AMAQ) in fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during imaging. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can confidently troubleshoot and optimize your experiments.
Section 1: Understanding the Core Problem - The "Why"
Before mitigating photobleaching, it's crucial to understand why it happens. This section addresses the fundamental mechanisms that lead to the irreversible loss of fluorescence from AMAQ.
FAQ 1: What is photobleaching and why is it a concern for AMAQ?
Photobleaching is the permanent photochemical destruction of a fluorophore, in this case, AMAQ, upon exposure to excitation light.[1] It occurs when the molecule, after being excited to a higher energy state, undergoes chemical changes that render it non-fluorescent. This is a critical issue because it leads to a progressive loss of signal during an experiment, which can compromise data quality, limit observation times (especially in time-lapse studies), and produce misleading quantitative results.[1][2]
The core mechanism often involves the fluorophore entering a long-lived, highly reactive triplet state from its excited singlet state.[1][2] In this triplet state, AMAQ can interact with molecular oxygen, generating reactive oxygen species (ROS) that subsequently attack and degrade the fluorophore itself or other nearby molecules.[3] Anthraquinone derivatives are known to be photosensitive and can participate in electron transfer reactions from their triplet state, contributing to their photobleaching pathway.[4][5]
Caption: Key electronic state transitions leading to fluorescence or photobleaching.
Section 2: Proactive Strategies - "How to Prevent It"
The most effective way to manage photobleaching is to minimize its occurrence from the outset. This involves careful planning of your sample preparation and imaging parameters.
FAQ 2: How can I optimize my microscope settings to reduce photobleaching?
Optimizing your imaging parameters is a balancing act between achieving a good signal-to-noise ratio (SNR) and preserving your sample's fluorescence.[2] The total light dose delivered to the sample is the primary driver of photobleaching.
Core Principles:
-
Minimize Intensity: Use the lowest possible excitation light intensity that provides an adequate signal.[6][7] Modern LED light sources are highly controllable, allowing for fine adjustments down to very low percentages.[7][8]
-
Reduce Exposure Time: The shorter the camera exposure, the less time the fluorophore is subjected to excitation light.[2][6][8]
-
Control Illumination: Only illuminate the sample when acquiring an image. Use transmitted light for focusing whenever possible, or focus on an area adjacent to your region of interest before moving to the target area for capture.[8][9][10] Many modern microscopy systems have hardware synchronization (e.g., TTL circuits) to ensure the shutter is closed when the camera is not exposing, which dramatically reduces "illumination overhead".[11][12]
| Parameter | Recommended Action | Rationale |
| Excitation Intensity | Decrease to the lowest usable level. Use neutral density (ND) filters.[6][8] | Reduces the rate of fluorophore excitation, thereby lowering the probability of entering the destructive triplet state per unit time. |
| Exposure Time | Shorten as much as SNR allows. | Minimizes the total duration of light exposure for each captured frame.[11] |
| Camera Gain/Binning | Increase gain or use binning judiciously.[13] | Can compensate for lower light intensity, but be mindful that high gain increases noise and binning reduces spatial resolution.[2][13] |
| Objective NA | Use a high numerical aperture (NA) objective. | A higher NA objective is more efficient at collecting emitted light, allowing you to achieve a good signal with lower excitation intensity. |
| Time-lapse Imaging | Increase the interval between acquisitions. | Reduces the cumulative light dose over the course of the experiment.[14] |
FAQ 3: What are antifade mounting media and how do I choose the right one?
Antifade reagents are chemical cocktails added to mounting media to suppress photobleaching.[9] They primarily work by scavenging for reactive oxygen species (ROS), thereby protecting the fluorophore from oxidative damage.[15]
Common Antifade Agents & Their Mechanisms:
-
Free Radical Scavengers: Compounds like n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective ROS scavengers.[15]
-
Reducing and Oxidizing Systems (ROXS): Some advanced antifade formulations utilize a combination of a reducing and an oxidizing agent to keep the fluorophore out of the long-lived triplet state.[16][17] For example, Trolox, a vitamin E derivative, works in conjunction with its oxidized form to provide robust protection.
Selection Guide for Antifade Media:
| Antifade Medium | Key Feature | Best For | Considerations |
| VECTASHIELD® | Glycerol-based, non-hardening.[18] | Thicker sections, super-resolution (promotes blinking).[18] | Slides are not permanent and may need to be sealed with nail polish for long-term storage.[18] |
| ProLong™ Diamond/Glass | Hard-setting, high signal retention.[19] | Long-term archiving, high-resolution confocal. ProLong Glass is refractive index-matched for deep imaging.[19] | Must allow time for curing. May not be ideal for all super-resolution techniques. |
| Homemade (DABCO/NPG) | Cost-effective. | Standard, routine imaging. | Can be less effective than commercial formulations and may have dye-specific interactions. PPD can react with cyanine dyes.[15] |
Self-Validating Protocol: To confirm the effectiveness of an antifade agent, always prepare a control slide using a mounting medium without the antifade component. Image both slides under identical conditions and compare the rate of signal decay.
Section 3: Reactive Strategies & Troubleshooting
Even with the best preparation, you may encounter issues during an imaging session. This section provides a logical framework for troubleshooting common problems.
FAQ 4: My signal is weak, but when I increase the laser power, my sample bleaches immediately. What should I do?
This is a classic dilemma. The solution is to improve signal detection efficiency rather than simply increasing the excitation energy.
Caption: A logical workflow for balancing signal strength and photostability.
Step-by-Step Troubleshooting:
-
Assess Sample Preparation: First, rule out issues with the sample itself. Is the AMAQ concentration optimal? Was the sample stored correctly, protected from light?[13][20] Poor sample prep can lead to inherently weak signals.[13]
-
Verify Optical Pathway: Ensure all microscope components are correctly aligned. Check that you are using the correct filter cubes for AMAQ's excitation and emission spectra. A mismatch will result in poor signal and wasted excitation light.
-
Enhance Detection, Not Excitation:
-
Increase Camera Gain: This amplifies the electronic signal from the photons that are detected. It will increase noise, but it's often preferable to photobleaching.[2]
-
Use a Higher NA Objective: As mentioned, these are more efficient light collectors.
-
Check Antifade Media: Ensure you are using an effective antifade reagent. If you are not, remounting the sample may be necessary.[21][22]
-
FAQ 5: My signal fades significantly during my Z-stack or time-lapse acquisition. How can I get consistent data?
Signal decay during an acquisition series indicates that the cumulative light dose is too high.
Solutions:
-
Reduce Z-stack Slices: If possible, acquire fewer planes or use a larger step size.
-
Optimize Acquisition Order: For time-lapses, some software allows for a "first-in-time, then-in-Z" acquisition, which can sometimes reduce bleaching on the most critical, first-imaged planes.
-
Use Photobleaching Correction: If some bleaching is unavoidable, you can quantify it. Acquire a time-lapse of a static area, plot the fluorescence decay curve, and use this curve to mathematically correct your experimental data for the loss in signal over time.[8][9]
-
Choose More Photostable Dyes: While this guide focuses on AMAQ, for future experiments where photostability is the primary concern, consider alternative fluorophores known for their robustness, such as Alexa Fluor or DyLight dyes.[8][9]
Section 4: Advanced Protocols
Protocol: Quantitative Comparison of Antifade Reagents for AMAQ
This protocol provides a framework for empirically determining the best antifade mounting medium for your specific experimental setup.
Objective: To quantify the photoprotective effect of different antifade reagents on this compound.
Materials:
-
Fixed cells or tissue samples stained with AMAQ.
-
Microscope slides and coverslips.
-
Mounting Medium A: Control (e.g., PBS/glycerol).
-
Mounting Medium B: Commercial Antifade #1 (e.g., ProLong™ Diamond).
-
Mounting Medium C: Commercial Antifade #2 (e.g., VECTASHIELD®).
-
Fluorescence microscope with a camera and time-lapse capabilities.
Methodology:
-
Sample Preparation: Prepare at least three identical slides stained with AMAQ.
-
Mounting:
-
Mount Slide A with the control mounting medium.
-
Mount Slide B with Antifade #1.
-
Mount Slide C with Antifade #2.
-
Seal all slides with nail polish to prevent drying and let hard-setting media cure according to the manufacturer's instructions.[18]
-
-
Image Acquisition Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Using Slide A (control), find a representative field of view.
-
Set the excitation intensity and camera exposure time to levels that give a bright, but not saturated, initial signal. Crucially, these settings must remain identical for all subsequent steps.
-
-
Photobleaching Experiment:
-
For each slide (A, B, and C), perform the following:
-
Select a region of interest (ROI).
-
Set up a time-lapse acquisition to take one image every 5 seconds for a total of 5 minutes (60 frames).
-
Start the acquisition. The sample will be continuously exposed to light, inducing photobleaching.
-
-
Data Analysis:
-
For each time-lapse series, measure the mean fluorescence intensity within the ROI for every frame.
-
Normalize the intensity of each series to its first time point (t=0). To do this, divide the intensity of each frame by the intensity of the first frame.
-
Plot the normalized intensity versus time for all three conditions on a single graph.
-
Calculate the half-life (the time it takes for the fluorescence to drop to 50% of its initial value) for each condition. The medium with the longest half-life offers the best protection.
-
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Google Cloud.
- Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(14), 6699-709.
- News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy.
- Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- CoolLED. (n.d.). Minimising photodamage during fluorescence microscopy with LED illumination.
- Bioimaging Hub News - Cardiff University. (2016). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy.
- AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy.
- AAT Bioquest. (2023). How do anti-fading agents work?
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- PubMed. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(14), 6699-709.
- Biocompare. (2018). Photobleaching in Live Cell Imaging.
- Request PDF. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- 2BScientific. (n.d.). Vector Laboratories / VECTASHIELD® Antifade Mounting Media.
- AAT Bioquest. (2023). What are some antifading agents used to prevent photobleaching?
- Fisher Scientific. (n.d.). Slide Mounting Media.
- Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
- Wikipedia. (n.d.). Photobleaching.
- PubMed. (n.d.). [Laser photolysis study on photo-oxidation reactions of aromatic amino acids with triplet 2-methylanthraquinone].
- ResearchGate. (n.d.). Laser Photolysis Study on Photo-Oxidation Reactions of Aromatic Amino Acids with Triplet 2-Methylanthraquinone.
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Technical Support Center: Safe Handling and Disposal of 1-Amino-2-methylanthraquinone
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-Amino-2-methylanthraquinone (CAS No. 82-28-0). This compound is classified as a substance that is reasonably anticipated to be a human carcinogen , based on sufficient evidence from studies in experimental animals which showed it caused liver and kidney tumors.[1][2] Therefore, handling this chemical requires stringent safety protocols to minimize exposure and ensure proper disposal. This document outlines best practices, emergency procedures, and waste management protocols in a direct question-and-answer and troubleshooting format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the safe use of this compound.
Q1: What is this compound and why is it considered a significant hazard?
A1: this compound is a red, powdered anthraquinone dye and dye intermediate.[3][4] Its primary hazard is its carcinogenicity. The National Toxicology Program (NTP) classifies it as "reasonably anticipated to be a human carcinogen" based on studies where oral administration led to liver and kidney tumors in rats and mice.[1][2] Due to this classification, many scientists believe there is no safe level of exposure, and all contact should be reduced to the lowest possible level.[5]
Q2: What are the primary routes of exposure and potential immediate health effects?
A2: The primary routes of occupational exposure are inhalation of the powder and direct dermal (skin) contact.[2] Ingestion is also a potential route.[3] Acute exposure can cause irritation to the skin and eyes.[5] Other reported symptoms include drowsiness, nausea, vomiting, weakness, and potential liver damage.[3]
Q3: What engineering controls are absolutely necessary when working with this compound?
A3: All work with this compound powder must be conducted within a designated area and inside a certified chemical fume hood or a similar containment device like a Class I Biological Safety Cabinet.[4][6] This is a non-negotiable control measure. The purpose of the fume hood is to use local exhaust ventilation to capture airborne particles at the source, preventing them from entering the researcher's breathing zone and the general laboratory environment.[5] Operations should be fully enclosed whenever feasible.
Q4: What Personal Protective Equipment (PPE) is mandatory for handling this chemical?
A4: A comprehensive PPE ensemble is required to prevent dermal contact and inhalation. The following table summarizes the minimum requirements.
| PPE Category | Specification | Rationale |
| Lab Coat | Disposable, solid-front, long-sleeved gown | Prevents contamination of personal clothing. A disposable gown is preferred as it can be discarded as hazardous waste, avoiding cross-contamination of laundry facilities.[5] |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Double-gloving is a critical risk-reduction practice; if the outer glove is contaminated or torn, the inner glove provides a secondary layer of protection. |
| Eye Protection | Chemical safety goggles and/or a face shield | Protects eyes from airborne dust particles. A face shield may be required in addition to goggles if there is a higher risk of splashing or aerosol generation.[5] |
| Respiratory | NIOSH-approved respirator | Required if there's a risk of dust generation outside of a fume hood. The specific type (e.g., N95, half-mask with HEPA filters) should be determined by a formal risk assessment.[5][7] |
Q5: How must I store this compound?
A5: Storage must be in a designated, clearly labeled, and controlled-access area.[8] Store the chemical in a tightly closed, original container. This primary container should be placed within a secondary, unbreakable container, such as a paint can or a chemical-resistant tray, to contain any potential spills.[6][8] The storage location should be separate from incompatible materials, particularly strong oxidizing agents.[3] An accurate inventory of all carcinogens must be maintained for each laboratory.[6]
Q6: Can I dispose of trace amounts or empty containers in the regular trash or down the drain?
A6: Absolutely not. This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[5][9] This includes empty containers, contaminated PPE, and cleanup materials. Sewer disposal is prohibited.[9] Empty containers must be collected and disposed of via your institution's Environmental Health and Safety (EHS) office, as residual amounts of the carcinogen remain.[10]
Section 2: Troubleshooting Guides & Standard Operating Procedures (SOPs)
This section provides step-by-step protocols for specific laboratory procedures involving this compound.
SOP 1: Weighing and Handling Solid Powder
Issue: You need to accurately weigh a small quantity of the powdered compound for an experiment.
Troubleshooting Protocol:
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and the exterior of the secondary container. Place an absorbent, plastic-backed liner on the fume hood surface to contain any minor spills.
-
Tare Weigh Vessel: Place a sealable vial or other closable container on the analytical balance inside the fume hood and tare it. Using a sealable vessel minimizes the risk of powder dispersal during transport from the balance.[6]
-
Transfer: Open the main chemical container inside the fume hood. Use anti-static spatulas or weighing tools to carefully transfer the desired amount of powder into the tared vial. Perform this action slowly and deliberately to prevent the powder from becoming airborne due to air currents within the hood.[6]
-
Seal and Clean: Securely cap the vial. Carefully close the primary chemical container. Use a disposable wipe lightly dampened with 70% ethanol or a similar solvent to decontaminate the spatula and the exterior of both containers before removing them from the hood. Dispose of the wipe as hazardous waste.
-
Final Weighing: Place the sealed vial back on the balance to record the final weight.
-
Cleanup: All disposable materials, including the bench liner and contaminated wipes, must be placed in a designated, sealed hazardous waste bag or container located inside the hood.[6]
Caption: Workflow for weighing carcinogenic powder.
SOP 2: Emergency Spill Response
Issue: You have accidentally spilled this compound powder on a lab surface.
Troubleshooting Guide: The response depends on the quantity and location of the spill.
| Spill Size | Location | Immediate Action |
| Small (<1 gram) | Inside a chemical fume hood | Follow the detailed cleanup protocol below. You can manage this yourself. |
| Small (<1 gram) | Outside a fume hood | Evacuate immediate area. Alert personnel and prevent re-entry. Close lab door. Contact your institution's EHS/Safety Office immediately. Do not clean it yourself.[5] |
| Large (>1 gram) | Anywhere | Evacuate the entire lab. Activate the emergency fire alarm if necessary to ensure evacuation. Close the lab door and call your institution's emergency response line from a safe location.[5] |
Detailed Protocol for a Small Spill (<1g) INSIDE a Fume Hood:
-
Alert & Secure: Alert others in the immediate area. Ensure the fume hood sash is at the proper height. Do not turn off the fume hood.
-
Gather Supplies: Collect your spill kit, which should contain absorbent paper/pads, two pairs of nitrile gloves, a disposable gown, safety goggles, a waste bag labeled "Carcinogenic Waste," and a squirt bottle containing acetone.[3]
-
Dampen the Spill: DO NOT dry sweep. This will aerosolize the carcinogenic dust.[7] Gently dampen the spilled powder with acetone to prevent it from becoming airborne.[3]
-
Collect Material: Use dampened absorbent paper to carefully wipe up the dampened material. Place the used paper directly into the labeled hazardous waste bag.[3]
-
First Decontamination Pass: Generously wet a fresh absorbent pad with acetone and thoroughly wipe the entire contaminated surface. Place this pad in the waste bag.[3]
-
Second Decontamination Pass: After the acetone wash, perform a second cleaning pass using a solution of soap and water.[3] This helps remove any residual chemical. Place all used materials in the waste bag.
-
Final Steps: Seal the hazardous waste bag. Remove your outer gloves and then the rest of your PPE, placing all disposable items into the waste bag. Wash your hands and arms thoroughly with soap and water.[8]
-
Report: Report the incident to your Lab Supervisor and EHS office, as per institutional policy.
Sources
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- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Purification techniques for crude 1-Amino-2-methylanthraquinone
Answering the user's request.## Technical Support Center: Purification of Crude 1-Amino-2-methylanthraquinone
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude this compound (C.I. Disperse Orange 11). We will explore common challenges, provide detailed protocols, and offer troubleshooting solutions to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. The two primary manufacturing methods are the nitration of 2-methylanthraquinone followed by reduction, and the methylation of 1-aminoanthraquinone.[1][2]
Common impurities may include:
-
Unreacted Starting Materials: Residual 2-methylanthraquinone or 1-aminoanthraquinone.
-
Isomeric Byproducts: If synthesized via nitration, other isomers such as 2-methyl-x-nitroanthraquinones can form and carry through the reduction step.
-
Over-reacted Products: Diamino- or di-methylated anthraquinone species.
-
Oxidation Byproducts: The anthraquinone core is generally stable, but side reactions can introduce hydroxyl or carboxyl functionalities, especially under harsh conditions.
-
Reagents from Synthesis: Residual reducing agents (e.g., sodium sulfide) or catalysts.
Q2: How do I choose the right purification strategy for my crude sample?
A2: The optimal strategy depends on the purity of your crude material and the desired final purity. A multi-step approach is often necessary. The decision process can be visualized as follows:
Caption: Decision workflow for selecting a purification method.
-
For moderately impure samples (>90%): Recrystallization is the most efficient first-line technique. It is excellent for removing small amounts of impurities with different solubility profiles.
-
For highly impure samples (<90%) or complex mixtures: Column chromatography is necessary to separate components with similar polarities.[3]
-
For achieving analytical-grade purity (>99.5%): Sublimation can be an excellent final polishing step to remove non-volatile impurities, yielding a very pure product.[3]
Q3: What are the key physical and solubility properties I should be aware of?
A3: this compound is a red to orange crystalline solid.[1] Understanding its solubility is critical for purification. It is generally soluble in various organic solvents but practically insoluble in water.[4][5][6]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble / Very Sparingly Soluble | [4][5][6] |
| Ethanol | Soluble | [1] |
| Benzene | Soluble | [1] |
| Chloroform | Soluble | [1][7] |
| Acetic Acid | Soluble | [7] |
| Acetone | Soluble | [5] |
-
Expert Insight: The presence of the amino group provides a site for hydrogen bonding, enhancing solubility in polar protic solvents like ethanol, while the large hydrophobic anthraquinone core ensures solubility in aromatic and chlorinated solvents.[4] This differential solubility is the key to successful recrystallization.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a suitable solvent at a high temperature and then allowing it to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent.[8]
Step-by-Step Methodology:
-
Solvent Selection: Place approximately 20-30 mg of your crude material into a test tube. Add ethanol dropwise. The ideal solvent will dissolve the compound when hot but not at room temperature.[9] Ethanol is a good starting point.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step; adding too much solvent will result in poor recovery.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[9]
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield. The literature melting point is around 204-206 °C.[2][10]
Protocol 2: Flash Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[11][12] Non-polar compounds typically elute faster, while polar compounds are retained longer on the polar silica gel.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v).
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading" and often results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Using gentle air pressure, push the solvent through the column.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analysis:
-
Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
Table 2: Common Purification Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Recrystallization: Oily product forms instead of crystals. | 1. The compound's melting point is lower than the solvent's boiling point. 2. The solution is supersaturated with impurities. | 1. Use a lower-boiling point solvent or a solvent pair. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure product. |
| Recrystallization: Low or no yield of crystals. | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. | 1. Boil off some of the solvent to re-saturate the solution and cool again. 2. Ensure the solution is cooled in an ice bath for at least 30 minutes. |
| Chromatography: Poor separation between spots on TLC/column. | 1. The eluent is too polar (all spots run to the top). 2. The eluent is not polar enough (all spots stay at the bottom). | 1. Decrease the polarity of the eluent (e.g., increase the proportion of hexane). 2. Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Chromatography: Compound streaks on the column. | 1. The sample was overloaded on the column. 2. The compound has low solubility in the eluent. 3. The silica gel is too acidic (the amino group is interacting strongly). | 1. Use less sample material for the amount of silica gel. 2. Add a small percentage of a more polar solvent (e.g., 1% methanol) to your eluent. 3. Try using a different stationary phase like neutral alumina or add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica. |
References
- This compound - Solubility of Things. (n.d.).
- This compound | C15H11NO2 | CID 6702 - PubChem. (n.d.). National Center for Biotechnology Information.
- This compound - 15th Report on Carcinogens - NCBI. (n.d.). National Center for Biotechnology Information.
- This compound HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health.
- What is the preparation and application of this compound? - FAQ. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Column chromatography - YouTube. (2018).
- Column chromatography | Chemical processes | MCAT | Khan Academy - YouTube. (2013).
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022).
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- 2. This compound | 82-28-0 [chemicalbook.com]
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- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Minimizing Byproduct Formation in 1-Amino-2-methylanthraquinone Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-Amino-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.
Introduction to the Synthetic Challenges
This compound is a crucial intermediate in the manufacturing of a variety of dyes and pigments.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of isomeric and other impurities that can be challenging to separate, impacting final product purity and yield. This guide will focus on the two primary synthetic routes and provide strategies to mitigate common byproduct-related issues.
The two main pathways for synthesizing this compound are:
-
Nitration of 2-methylanthraquinone followed by reduction: This is a widely used industrial method.[1][2]
-
Methylation of 1-aminoanthraquinone: An alternative route utilizing formaldehyde as the methylating agent.[1][2]
Each route presents a unique set of challenges related to byproduct formation, which we will address in detail.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration/reduction synthesis of this compound?
A1: The most prevalent byproducts include isomeric mononitro- and monoamino-2-methylanthraquinones (such as the 4-amino isomer), dinitro-2-methylanthraquinones, and oxidation products like hydroxy or carboxy derivatives of 2-methylanthraquinone.[3] Incomplete reduction can also lead to the presence of residual 1-nitro-2-methylanthraquinone in the final product.
Q2: I am observing a significant amount of dinitrated byproducts in my nitration reaction. What is the likely cause?
A2: The formation of dinitroanthraquinones is typically a result of over-nitration. This can be caused by several factors, including excessively high reaction temperatures, prolonged reaction times, or a high concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[4] Careful control of these parameters is crucial for minimizing dinitration.
Q3: In the methylation route using formaldehyde, what are the expected side products?
A3: When methylating 1-aminoanthraquinone with formaldehyde, potential side reactions include the formation of N-hydroxymethyl derivatives, which can further react to form cross-linked products. Under certain conditions, an Eschweiler-Clarke type reaction can occur, leading to the formation of N,N-dimethylated byproducts, though this is less common for primary aromatic amines without a strong reducing agent.[5][6][7] The Mannich reaction, involving the condensation of the amine, formaldehyde, and an enolizable carbonyl compound, is another potential pathway for byproduct formation if such carbonyl compounds are present as impurities.[8]
Q4: How can I effectively separate this compound from its isomers?
A4: Isomer separation can be challenging due to their similar physical properties. Fractional crystallization is a common purification method, but may not be sufficient for achieving high purity.[9] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) on a reverse-phase column, are highly effective for both analytical quantification and preparative separation of isomers.[10]
Q5: Are there any specific analytical techniques recommended for monitoring the reaction and final product purity?
A5: Yes, HPLC with a UV detector is a powerful tool for monitoring the progress of the reaction and quantifying the product and byproducts.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also very useful for identifying and quantifying volatile impurities and byproducts.[11][12] For GC-MS analysis, derivatization of the amino group may be necessary to improve volatility and peak shape.[11]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Route 1: Nitration of 2-Methylanthraquinone and Subsequent Reduction
Problem 1: Low regioselectivity in the nitration step, leading to a mixture of isomers (e.g., 1-nitro- vs. 4-nitro-2-methylanthraquinone).
-
Scientific Explanation: The nitration of 2-methylanthraquinone is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the anthraquinone ring system determine the position of the incoming nitro group. While the 1-position is generally favored, reaction conditions can influence the formation of other isomers.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (typically between 0-10°C) during the addition of the nitrating agent to enhance selectivity for the 1-position.[13]
-
Solvent System: The choice of solvent can influence regioselectivity. Nitration in a mixture of sulfuric acid and nitric acid is common. The use of an aqueous sodium dodecylsulfate medium with dilute nitric acid has been reported to afford high regioselectivity in the nitration of some aromatic compounds.[14]
-
Catalyst: The use of a solid zeolite catalyst with concentrated nitric acid can selectively direct nitration to the para-position in some substituted aromatic compounds, potentially offering a route to control isomer formation.[15]
-
Problem 2: Significant formation of dinitro-2-methylanthraquinone byproducts.
-
Scientific Explanation: Dinitration occurs when the initial product, 1-nitro-2-methylanthraquinone, undergoes a second nitration. This is more likely to happen under harsh reaction conditions.
-
Solution:
-
Stoichiometry of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to 2-methylanthraquinone. Use a slight excess of the nitrating agent, but avoid a large excess.
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Slow Addition: Add the nitrating agent dropwise and slowly to the reaction mixture to maintain a low concentration of the nitronium ion (NO₂⁺) and better control the reaction exotherm.
-
Problem 3: Incomplete reduction of 1-nitro-2-methylanthraquinone, leaving residual nitro compound in the final product.
-
Scientific Explanation: The reduction of the nitro group to an amine requires a sufficiently powerful reducing agent and adequate reaction time and temperature. Incomplete reduction can result from deactivation of the catalyst, insufficient reducing agent, or non-optimal reaction conditions.
-
Solution:
-
Choice of Reducing Agent: Several reducing agents can be employed. Sodium sulfide in an aqueous solution is a common choice.[1] Catalytic hydrogenation using catalysts like Pd/C with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) is often very effective and clean.[16] For chemoselective reduction in the presence of other reducible groups, reagents like tin(II) chloride (SnCl₂) can be used.[16]
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Use a fresh batch of catalyst if necessary.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC to ensure the reaction goes to completion.
-
Route 2: Methylation of 1-Aminoanthraquinone
Problem 1: Formation of N,N-dimethylated byproducts.
-
Scientific Explanation: While the direct methylation of a primary aromatic amine to a tertiary amine using only formaldehyde is not as facile as with aliphatic amines, under certain conditions, particularly with a reducing agent present (as in the Eschweiler-Clarke reaction), over-methylation can occur.[5][6][7]
-
Solution:
-
Control Stoichiometry: Use a controlled amount of formaldehyde, ideally a slight excess, to favor mono-methylation.
-
Avoid Harsh Reducing Agents: If a reducing agent is necessary for the methylation, choose a milder one and optimize its amount to avoid excessive reduction and subsequent over-methylation.
-
Problem 2: Presence of cross-linked or polymeric byproducts.
-
Scientific Explanation: 1-Aminoanthraquinone can react with formaldehyde to form an N-hydroxymethyl derivative. This intermediate is reactive and can condense with another molecule of 1-aminoanthraquinone to form a methylene-bridged dimer or higher oligomers.
-
Solution:
-
Reaction Conditions: Conduct the reaction at a lower temperature to disfavor the condensation reaction.
-
Dilution: Running the reaction at a higher dilution can reduce the likelihood of intermolecular side reactions.
-
pH Control: The pH of the reaction medium can influence the reactivity of formaldehyde and the amino group. Experiment with buffered solutions to find the optimal pH for the desired methylation.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Nitration-Reduction
Step 1: Nitration of 2-Methylanthraquinone [3]
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methylanthraquinone in concentrated sulfuric acid at a temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.
-
Add the cold nitrating mixture dropwise to the 2-methylanthraquinone solution over 2-3 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 5-10°C for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude 1-nitro-2-methylanthraquinone.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 2: Purification of 1-Nitro-2-methylanthraquinone [3]
-
Create a suspension of the crude 1-nitro-2-methylanthraquinone in water.
-
Add sodium sulfite and a small amount of sodium hydroxide to achieve a pH of at least 9.5.
-
Heat the mixture to 90-95°C and stir for several hours. This process converts dinitro and other acidic byproducts into water-soluble salts.
-
Filter the hot suspension to isolate the purified 1-nitro-2-methylanthraquinone. Wash with hot water and dry.
Step 3: Reduction of 1-Nitro-2-methylanthraquinone
-
Suspend the purified 1-nitro-2-methylanthraquinone in an aqueous solution of sodium sulfide.
-
Heat the mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture and filter the solid product.
-
Wash the product thoroughly with water to remove any inorganic salts.
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol or toluene, to obtain the pure product.[8][9]
Protocol 2: Analysis of this compound and Impurities by HPLC[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid). For example, start with 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.
Visualization of Key Processes
Reaction Pathway: Nitration of 2-Methylanthraquinone
Caption: Nitration of 2-methylanthraquinone to form the desired product and potential byproducts.
Troubleshooting Logic for High Dinitration
Caption: Troubleshooting flowchart for excessive dinitration in the synthesis.
References
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- Organic Syntheses. 1-Methylaminoanthraquinone. [Link]
- RSC Publishing. Analytical Methods. [Link]
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- SIELC Technologies. Separation of 1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone on Newcrom R1 HPLC column. [Link]
- Grokipedia. Eschweiler–Clarke reaction. [Link]
- PMC - NIH. Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. [Link]
- Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
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- J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
- Longdom Publishing.
- LCGC. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
- Longdom Publishing.
- ResearchGate. A HT column GC/MS method for the determination of anthraquinone and its toxic impurities in paper products. [Link]
- Scirp.org. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
- PMC - PubMed Central.
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- Phenomenex.
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- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
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- NCBI.
- NJ.gov. 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING. [Link]
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- 16. longdom.org [longdom.org]
Technical Support Center: Enhancing the Light Fastness of Textiles Dyed with 1-Amino-2-methylanthraquinone
Welcome to the technical support center for researchers and scientists working with 1-Amino-2-methylanthraquinone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of light fastness in textiles dyed with this specific anthraquinone derivative. As Senior Application Scientists, we understand the nuances of dye chemistry and textile application, and have structured this resource to address the practical challenges you may encounter in your experiments.
Understanding the Challenge: The Photodegradation of this compound
This compound, often used as a disperse dye (Disperse Orange 11) for synthetic fibers, is valued for its contribution to a range of hues.[1][2] However, like many organic colorants, it is susceptible to fading upon exposure to light. This phenomenon, known as photodegradation, involves complex photochemical reactions that alter the dye's molecular structure, leading to a loss of color.[3][4] The primary mechanisms of fading for anthraquinone dyes often involve photo-oxidation, where the dye molecule in an excited state reacts with oxygen, leading to its decomposition.[5]
This guide will walk you through common issues and provide actionable solutions to improve the longevity of your dyed textiles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your research and provides step-by-step guidance to resolve them.
Issue 1: Rapid Fading of Dyed Synthetic Textiles (e.g., Polyester)
Question: My polyester swatches dyed with this compound are showing poor light fastness, with significant fading observed in a short period under a xenon arc lamp. What are the likely causes and how can I mitigate this?
Answer: Rapid fading of this compound on polyester is a common issue that can stem from several factors, from the dyeing process itself to the absence of protective agents. Here’s a systematic approach to troubleshooting this problem:
1. Review Your Dyeing Process:
-
Inadequate Dye Penetration and Fixation: For disperse dyes like this compound to exhibit good fastness properties, they must be finely dispersed and penetrate deep into the amorphous regions of the polyester fiber.[6][7]
-
Solution: Optimize your dyeing parameters. Ensure you are dyeing at the correct high temperature (typically 180–210°C for 30–60 seconds for thermofixation) and for a sufficient duration to maximize dye diffusion into the fiber.[8] Using a suitable dispersing agent can also ensure finer, more uniform dye particles, which aids in penetration.[8]
-
-
Presence of Unfixed Dye: Surface-level, unfixed dye molecules are highly susceptible to photodegradation and can contribute to poor initial light fastness.[9]
2. Incorporate UV Protection:
-
UV Radiation Absorption: Ultraviolet (UV) radiation is a primary driver of photodegradation. Without a protective agent, the dye molecules absorb this high-energy radiation, leading to their breakdown.
-
Solution: Introduce a UV absorber into your dyeing process or as a finishing treatment.[6][11] UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as less harmful thermal energy, thereby protecting the dye.[6] For polyester, triazine-based UV absorbers are often effective and can be applied during the dyeing process.[12][13]
-
3. Consider After-Treatments:
-
Dye Molecule Stabilization: Even with optimal dyeing, the dye molecules within the fiber can still be susceptible to degradation.
-
Solution: Apply a specialized after-treatment or finishing agent. Certain cationic or silicone-based fixatives can help to stabilize the dye within the fiber matrix, enhancing its resistance to light.[8]
-
Below is a workflow to systematically address and resolve the issue of rapid fading.
Caption: Troubleshooting workflow for poor light fastness.
Issue 2: Inconsistent Light Fastness Across Different Fiber Types
Question: I've used this compound to dye both polyester and a natural fiber like cotton. The light fastness on cotton is significantly worse. Why is this happening, and can it be improved?
Answer: This is an expected outcome due to the fundamental differences in fiber chemistry and the appropriate dye class for each.
-
Dye-Fiber Incompatibility: this compound is a disperse dye, designed for hydrophobic synthetic fibers like polyester.[6] It has little to no affinity for hydrophilic natural fibers such as cotton.[14] The dye molecules do not form strong bonds with cotton's cellulosic structure and primarily remain on the surface, leading to very poor fastness properties, including light fastness.[15][16]
-
Improving Light Fastness on Natural Fibers:
-
Mordanting: For anthraquinone dyes on natural fibers, mordants are often essential.[17] Mordants are metallic salts that form a complex with the dye and the fiber, improving dye uptake and fastness.[18][19] For cotton, mordants like aluminum potassium sulfate (alum) or ferrous sulfate can be used in pre-mordanting, meta-mordanting, or post-mordanting processes.[17][18] The choice of mordant can significantly impact the final shade and the degree of light fastness improvement.[17][20]
-
Use of Antioxidants: The photodegradation of dyes on natural fibers can be accelerated by oxidative processes.
-
Solution: Applying antioxidants, such as Vitamin C or gallic acid, as an after-treatment can improve light fastness by scavenging free radicals that contribute to dye fading.[5]
-
-
The following diagram illustrates the interaction of this compound with different fiber types.
Caption: Dye-fiber interactions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for a UV absorber to improve the light fastness of this compound on polyester?
A1: A typical starting concentration for a UV absorber in an exhaust dyeing process is between 1.0% and 3.0% based on the weight of the fabric.[13] However, the optimal concentration will depend on the specific UV absorber used, the depth of the shade, and the desired level of light fastness. It is recommended to conduct a concentration optimization study.
| UV Absorber Concentration (% owf) | Expected Light Fastness Improvement |
| 0.5 - 1.0 | Minor to moderate |
| 1.0 - 2.0 | Moderate to good |
| 2.0 - 3.0 | Good to excellent |
Q2: How do I properly test the light fastness of my dyed textiles?
A2: The standardized method for testing color fastness to light is ISO 105-B02 .[21][22][23] This method uses a xenon arc fading lamp to simulate natural daylight under controlled conditions.[21][22][24] The change in color of the test specimen is compared against a set of blue wool references (rated 1 to 8, with 8 being the highest fastness) that are exposed simultaneously.[23][24]
Experimental Protocol: ISO 105-B02 Light Fastness Testing
-
Specimen Preparation: Mount a sample of the dyed textile onto a card, ensuring it is free of optical brightening agents.[24]
-
Blue Wool References: Place a set of blue wool references (typically 1-8) alongside the test specimen.[24]
-
Exposure: Place the mounted specimens in a xenon arc light fastness tester. The apparatus should be calibrated to simulate a D65 light source.[21][22]
-
Controlled Conditions: Maintain standard temperature and humidity conditions as specified in the ISO 105-B02 standard.[21]
-
Assessment: Periodically inspect the samples. The light fastness rating is determined by identifying which blue wool reference shows a similar degree of fading to the test specimen. This is typically assessed using a grey scale for assessing change in color (ISO 105-A02).[24]
Q3: Can the choice of other auxiliaries in the dyebath affect the light fastness of this compound?
A3: Yes, absolutely. Certain dyeing auxiliaries can negatively impact light fastness. For instance, some cationic softeners or fixing agents, while improving wash fastness, can reduce light fastness.[9] It is crucial to select auxiliaries that are compatible and do not interfere with the photostability of the dye. When troubleshooting, it is advisable to conduct experiments with and without certain auxiliaries to isolate their effects.
Q4: Are there any structural modifications to this compound that could inherently improve its light fastness?
A4: Research into the structure-property relationships of anthraquinone dyes suggests that certain modifications can enhance photostability. For instance, studies have shown that 1,8-dihydroxyanthraquinone exhibits good photostability.[3][4] While direct modification of this compound is a synthetic chemistry endeavor, understanding these principles can guide the selection of alternative dyes with inherently better light fastness if the desired performance cannot be achieved through formulation and process optimization. The introduction of electron-withdrawing groups on N-substituted amino derivatives of anthraquinone has been shown to improve light fastness.[25]
References
- gester-instruments.com. (2025, November 10). ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester.
- Sky Bear Technical Standards. (2014, August 28). ISO 105:2014 Textiles - Tests for colour fastness - Part B02.
- Testex. (2024, May 20). How to Improve Light Fastness of Fabric?.
- autumn color co.,ltd. (2025, July 18). How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics.
- RSC Publishing. (2020, November 23).
- PubMed. (2020, December 23).
- Indian Journal of Fibre & Textile Research. (n.d.). Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers.
- arXiv. (2016, April 25).
- Reddit. (2025, December 15).
- RISE. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02.
- Sarex. (n.d.). UV Protective Agents Manufacturer In India - Textile Chemicals.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2025, August 7). Light fastness of naturally occurring anthraquinone dyes on nylon.
- Centexbel. (n.d.). Colour fastness according to ISO 105 series - Testing.
- CHT Group. (2021, January 8). UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance.
- Partners in Chemicals. (2022, March 30). Making high-end textiles UV-resistant.
- TAN
- International Organization for Standardization. (2014, September 1). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
- Hangzhou Tiankun Chem Co.,Ltd. (2021, June 23).
- ResearchGate. (n.d.).
- ResearchGate. (2014, July). Dyeing of Polyester Fabric Using Nano Disperse Dyes and Improving their Light Fastness Using ZnO Nano Powder.
- Sustainability Directory. (2025, April 30). How Does Fiber Type Affect Dyeing?.
- Metro Dyeing. (n.d.). How Color Bonds to Different Fibers.
- Yes-Sun Environmental Biotech Co., Ltd. (2024, July 26). How to improve the color fastness of functional fabrics?.
- New Swell. (n.d.). How to Improve the Color Fastness of Polyester Dyeing!.
- Tiankun Chemical. (2025, April 9). Factors Affecting The Light Fastness of Dyes And Improvement Methods.
- ResearchGate. (2025, August 7). Aftertreatments for Improving the Fastness of Dyes on Textile Fibres.
- Sustainability Directory. (2025, December 13). Dye-Fiber Interactions.
- P2 InfoHouse. (n.d.).
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- Textile School. (2025, March 2). Fiber Morphology and Its Effect on Dye Uptake.
- CORE. (n.d.).
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes.
- Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
- ASEAN Journal of Life Sciences. (n.d.). Dyeing of Textile Using Different Mordants, Mordanting Techniques and Their Effects On Fastness Properties.
- PubChem. (n.d.). This compound.
- CHIMIA. (1986, May 31). The Lightfastness or the Non-Photochemistry of Dyes.
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 7).
- ResearchGate. (2021, October 24). Effects of Mordants on Dye Uptake and Color Fastness of Dyed Cotton Fabric.
- ResearchGate. (2025, August 9). Synthesis and Application of Reactive Dyes Based on Azo-Anthraquinone Skeleton to Realize Clean Printing of Cotton Fabrics.
- MDPI. (n.d.).
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Technical Support Center: pH Stability of 1-Amino-2-methylanthraquinone
Welcome to the technical support center for 1-Amino-2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its pH stability in common experimental buffers.
Introduction
This compound is an anthraquinone derivative with applications in various research and industrial fields, including as a dye intermediate and potentially in pharmaceutical development.[1][2][3] Its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide will walk you through the key considerations for maintaining the integrity of this compound in your experiments, with a focus on mitigating pH-related degradation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water.[4] It is, however, soluble in organic solvents such as ethanol, acetone, benzene, and dimethyl sulfoxide (DMSO).[1] For aqueous-based experiments, it is common practice to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with the aqueous buffer.
Q2: How does pH affect the stability of this compound?
A2: The stability of anthraquinone dyes, a class to which this compound belongs, can be significantly influenced by pH. Generally, these compounds exhibit greater stability in a neutral to slightly acidic pH range (pH 6.0-8.0). Extreme acidic or alkaline conditions can lead to degradation. The primary amino group in this compound can undergo protonation at low pH, which may alter its chemical properties and stability.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes based on its chemical structure and the behavior of similar compounds include:
-
Hydrolysis: Although predicted to be slow, the amino group could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of hydroxylated derivatives.
-
Oxidation: The anthraquinone core and the amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air. This can lead to the formation of various oxidized byproducts.
-
Photodegradation: Anthraquinone derivatives can be light-sensitive. Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.
Q4: Which buffers are recommended for experiments with this compound?
A4: The choice of buffer will depend on the specific requirements of your experiment. However, for general purposes, it is advisable to use buffers that maintain a pH between 6.0 and 8.0. Phosphate-buffered saline (PBS) and TRIS buffers are commonly used in this range. It is crucial to ensure the compatibility of the buffer components with your experimental system and to minimize the concentration of any organic co-solvents.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in the buffer. | The aqueous buffer concentration exceeds the solubility limit of this compound, especially after dilution from an organic stock solution. | - Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not interfere with your experiment.- Prepare a more dilute stock solution and add it to the buffer more slowly while vortexing.- Consider using a surfactant, if compatible with your assay, to increase solubility.[5] |
| Color change of the solution over time. | This may indicate degradation of the compound. The color change could be due to pH shifts or exposure to light or oxygen. | - Verify the pH of your buffer and ensure it is within the optimal range (pH 6.0-8.0).- Protect your solutions from light by using amber vials or covering them with aluminum foil.- Degas your buffers and handle the solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent experimental results. | This could be due to the instability of this compound in the experimental buffer, leading to a decrease in the effective concentration of the active compound over the course of the experiment. | - Perform a time-course stability study of your compound in the chosen buffer under your experimental conditions (temperature, light exposure).- Analyze samples at different time points using a validated HPLC method to quantify the amount of intact this compound.- Prepare fresh solutions of the compound immediately before each experiment. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | These are likely degradation products. The degradation could be induced by pH, light, temperature, or oxidative stress. | - Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal).- Use LC-MS/MS to identify and characterize the major degradation products.[6]- Optimize your experimental conditions to minimize the formation of these degradants. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Analytical balance
-
Calibrated micropipettes
-
Amber glass vials
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry amber glass vial.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Forced Degradation Study for pH Stability Assessment
Objective: To evaluate the stability of this compound under various pH conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
HPLC or UPLC-MS system
-
Calibrated micropipettes
-
Incubator or water bath
Procedure:
-
Preparation of Test Solutions:
-
Acidic Condition: Dilute the stock solution of this compound with 0.1 M HCl to a final concentration of 100 µM.
-
Neutral Condition: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 100 µM.
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Protect the solutions from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the percentage of the remaining parent compound and to detect the formation of degradation products.
-
Expected Outcome: This study will provide data on the relative stability of this compound at different pH values and help in identifying the conditions that lead to its degradation.
Visualization of Experimental Workflow
Below is a diagram illustrating the workflow for assessing the pH stability of this compound.
Caption: Workflow for pH stability assessment.
Summary of Common Experimental Buffers
The following table provides a summary of commonly used buffers and their typical pH ranges. When selecting a buffer, consider its compatibility with your specific assay and the potential for interactions with this compound.
| Buffer System | pKa(s) | Useful pH Range |
| Phosphate | 2.15, 7.20, 12.35 | 5.8 - 8.0 |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 |
| Acetate | 4.76 | 3.6 - 5.6 |
| TRIS | 8.06 | 7.5 - 9.0 |
| HEPES | 7.48 | 6.8 - 8.2 |
Conclusion
Ensuring the pH stability of this compound is paramount for the integrity of your experimental data. By understanding its solubility characteristics, potential degradation pathways, and by implementing robust experimental protocols, researchers can minimize variability and obtain reliable results. This guide provides a foundational framework for working with this compound; however, it is always recommended to perform preliminary stability studies under your specific experimental conditions.
References
- Solubility of Things. 1-Aminoanthraquinone. [Link]
- FAQ. What is the preparation and application of this compound?[Link]
- Pharma Stability. Troubleshooting & Pitfalls. [Link]
- PubChem. This compound. [Link]
- Pharmaguideline.
- ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- Journal of the Indian Chemical Society. Studies in anthraquinones: Preparation of l-aminoanthraquinone-2- carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and. [Link]
- Pharma.Tips.
- Journal of Pharmaceutical and Biomedical Analysis.
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Addressing matrix effects in mass spectrometry of 1-Amino-2-methylanthraquinone
Technical Support Center: 1-Amino-2-methylanthraquinone Analysis
Welcome to the dedicated support center for the mass spectrometric analysis of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate and overcome the common analytical challenges associated with this compound, with a primary focus on addressing and mitigating matrix effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the analysis of this compound.
Q1: What are matrix effects and why are they a significant problem for this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, proteins, lipids from biological samples). This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in poor accuracy, precision, and reproducibility of your quantitative results. This compound, being a relatively non-polar small molecule, can be particularly susceptible to ion suppression from endogenous components in complex matrices like plasma or tissue homogenates.
Q2: I'm observing significant variability in my signal intensity between samples. Could this be a matrix effect?
A: Yes, high variability in signal intensity, especially when analyzing samples from different biological sources, is a classic indicator of matrix effects. If your internal standard's signal is also fluctuating unpredictably, it strongly suggests that co-eluting matrix components are interfering with the ionization process in the mass spectrometer's source.
Q3: What is the quickest way to determine if my assay is suffering from matrix effects?
A: A post-extraction addition experiment is the most direct method. You will analyze three sets of samples:
-
Set A: A neat solution of your analyte and internal standard in a clean solvent.
-
Set B: A blank matrix sample (e.g., plasma from an untreated subject) that has been through your entire sample preparation process.
-
Set C: A blank matrix sample that has been processed, and then your analyte and internal standard are spiked in just before injection.
The matrix effect (ME) can then be calculated as: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.
Q4: Can changing my mobile phase composition help reduce matrix effects?
A: Absolutely. Optimizing your chromatographic separation is a crucial first step. By modifying the mobile phase gradient, you can often separate the elution of this compound from the majority of interfering matrix components. For instance, a slower, more gradual gradient can improve resolution and minimize the impact of co-eluting species.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations for overcoming specific challenges related to matrix effects in the analysis of this compound.
Guide 1: Comprehensive Sample Preparation to Minimize Matrix Interference
The most effective strategy to combat matrix effects is to remove the interfering components before the sample ever reaches the mass spectrometer. The choice of sample preparation technique is critical and depends on the complexity of your matrix.
Technical Support Center: Optimizing Dyeing Parameters for 1-Amino-2-methylanthraquinone on Polyester Fabrics
Welcome to the technical support center for optimizing the dyeing of polyester fabrics with 1-Amino-2-methylanthraquinone. This guide is designed for researchers and scientists to provide in-depth, practical solutions to common challenges encountered during the experimental dyeing process. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve consistent and high-quality results.
Introduction: The Challenge of Dyeing Polyester
Polyester, a synthetic hydrophobic fiber, presents a unique set of challenges in the dyeing process. Its highly crystalline structure and lack of ionic sites necessitate the use of non-ionic disperse dyes, such as this compound, which can penetrate the fiber under specific high-temperature conditions.[1][2] The successful application of this dye hinges on a precise interplay of temperature, pH, and chemical auxiliaries to achieve a uniform, vibrant, and durable coloration. This guide will navigate the complexities of this process, offering troubleshooting advice and a foundational protocol for optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it suitable for polyester?
A1: this compound is a disperse dye belonging to the anthraquinone class. Disperse dyes are small, non-ionic molecules with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester.[1][2][3] The dyeing mechanism involves the transfer of these dye molecules from an aqueous dispersion into the solid polyester fiber, where they are held by van der Waals forces and hydrogen bonds.[4][5] Anthraquinone dyes, in particular, are known for their good light fastness on polyester.[6][7][8]
Q2: What are the most critical parameters in the polyester dyeing process?
A2: The three most critical parameters are temperature, pH, and dyeing time .
-
Temperature: High temperatures, typically between 125°C and 135°C, are required to swell the polyester fibers and increase the kinetic energy of the dye molecules, allowing them to penetrate the fiber structure.[1][9]
-
pH: An acidic dyebath, with a pH range of 4.5 to 5.5, is crucial for the stability of most disperse dyes, including this compound.[4][9][10][11] An incorrect pH can lead to dye hydrolysis and inconsistent shades.[9][11][12]
-
Dyeing Time: Sufficient time at the optimal temperature (typically 30-60 minutes) is necessary to ensure adequate dye exhaustion and diffusion into the polyester fibers.[1]
Q3: What is the function of a dispersing agent and is it always necessary?
A3: A dispersing agent is a crucial additive in polyester dyeing.[13][14] Since disperse dyes have very low water solubility, they exist as fine particles in the dyebath. A dispersing agent surrounds these dye particles, preventing them from clumping together (agglomerating) and ensuring a stable, uniform dispersion.[13][14] This is essential for achieving even color and preventing dye spots on the fabric.[9] Without a dispersing agent, dye particles can aggregate, leading to uneven dyeing and contamination of the dyeing equipment.[13]
Q4: What is a "carrier" and when should it be used?
A4: A carrier is an organic chemical that acts as a swelling agent for polyester fibers, allowing for dyeing at lower temperatures (around 85-95°C) instead of the high temperatures typically required.[4][10][15][16] Carriers work by reducing the glass transition temperature of the polyester, essentially "opening up" the fiber structure for the dye to enter.[15][16] While effective, carriers can have environmental and safety concerns and may negatively impact the light fastness of the dyed fabric if not completely removed.[15] Their use is generally reserved for situations where high-temperature dyeing equipment is unavailable.
Troubleshooting Guide
This section addresses common problems encountered when dyeing polyester with this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Uneven Dyeing (Shade Variation, Streaks, or Patches) | 1. Poor dye dispersion due to insufficient dispersing agent or hard water.[17] 2. Rapid heating rate, causing the dye to rush onto the fabric unevenly.[1][17] 3. Improper circulation of the dye liquor in the dyeing machine.[17] 4. Incorrect pH, leading to dye instability.[11] | 1. Ensure the correct concentration of a high-quality dispersing agent. Use softened water or a sequestering agent.[17] 2. Control the heating rate, typically 1-2°C per minute.[1][9] 3. Verify that the dyeing machine is functioning correctly with adequate pump pressure. 4. Maintain the dyebath pH between 4.5 and 5.5 using an acetic acid buffer.[9] |
| Poor Color Fastness (Wash or Crocking/Rubbing) | 1. Inadequate "reduction clearing" to remove unfixed surface dye.[9][17][18] 2. Dyeing at a temperature that is too low, resulting in poor dye penetration.[9] 3. Excessive dye concentration.[18] | 1. Perform a thorough reduction clearing step after dyeing (see protocol below).[1][9] 2. Ensure the dyeing temperature reaches the optimal range (125-135°C) for the necessary duration.[9] 3. Optimize the dye concentration to avoid oversaturation of the fiber surface. |
| Color Bleeding or Staining | 1. Hydrolysis of the dye due to incorrect pH (especially alkaline conditions).[11][12] 2. Ineffective washing after dyeing, leaving behind unfixed dye.[17] | 1. Strictly control the pH of the dyebath to the acidic range of 4.5-5.5.[9][11] 2. Ensure thorough rinsing after the reduction clearing process. |
| Thermomigration (Color Change or Staining During Heat Setting) | 1. Movement of dye molecules from the fiber's interior to its surface during subsequent high-temperature treatments (e.g., heat setting).[18][19][20] 2. Presence of residual spinning oils or finishing agents on the fabric.[21] 3. Use of dyes with low molecular weight that are more prone to migration.[18] | 1. Optimize heat setting conditions (moderate temperature and controlled time).[18] 2. Ensure the fabric is thoroughly scoured before dyeing. 3. Select disperse dyes with higher thermal migration resistance for critical applications.[18] |
| Oligomer Problems (White Powder or Spots on Fabric/Machine) | 1. Migration of low molecular weight polyester byproducts (oligomers) to the fiber surface during high-temperature dyeing.[1] | 1. Use a dispersing agent with good oligomer-dispersing properties. 2. Cool the dyebath slowly (1-2°C/minute) after dyeing to minimize oligomer crystallization on the fabric surface.[1] 3. Perform regular cleaning of the dyeing machine to remove oligomer buildup. |
Visualizing the Dyeing Process & Troubleshooting
Polyester Dyeing Workflow
Caption: High-temperature polyester dyeing workflow.
Troubleshooting Logic for Uneven Dyeing
Caption: Troubleshooting workflow for uneven dyeing.
Experimental Protocol: Optimizing Dyeing Parameters
This protocol provides a starting point for dyeing polyester with this compound. Researchers should perform systematic variations of these parameters to determine the optimal conditions for their specific equipment and fabric.
1. Materials and Reagents:
-
Polyester fabric (scoured)
-
This compound (disperse dye)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite (reducing agent for clearing)
-
Sodium hydroxide (for reduction clearing)
-
Deionized or softened water
2. Recommended Dyeing Parameters:
| Parameter | Recommended Range | Rationale |
| Dye Concentration | 1-4% (on weight of fabric) | Varies based on desired shade depth.[9] |
| Liquor Ratio | 1:10 - 1:20 | Ratio of the weight of goods to the volume of liquor.[1][9] |
| Dyeing Temperature | 125°C - 135°C | Swells polyester fibers to facilitate dye diffusion.[1][9] |
| pH of Dyebath | 4.5 - 5.5 | Maintains dye stability and optimizes exhaustion.[1][9] |
| Holding Time | 30 - 60 minutes | Allows for sufficient dye penetration and fixation.[1] |
| Heating Rate | 1 - 2°C / minute | Ensures even dye uptake and prevents unlevel dyeing.[1][9] |
| Cooling Rate | 1 - 2°C / minute | Prevents shocking and setting creases in the fabric.[1] |
3. Step-by-Step Methodology:
A. Dyebath Preparation:
-
Set the dyebath at 45-50°C.[9]
-
Add the required amount of water, leveling agent (if used), and dispersing agent.
-
Adjust the pH to 4.5-5.5 using an acetic acid buffer.[9]
-
Circulate the bath for 10 minutes, then add the prepared dye dispersion.
-
Introduce the polyester fabric and run for another 10 minutes.
B. Dyeing Cycle:
-
Raise the temperature from 50°C to 130°C at a rate of 1.5°C/minute.[9]
-
Hold the temperature at 130°C for 45-60 minutes, depending on the target shade.[1][9]
-
Cool the dyebath down to 70°C at a rate of 2°C/minute.[9]
C. Rinsing:
-
Drain the dyebath.
-
Rinse the fabric with hot water, followed by cold water.
D. Reduction Clearing (Crucial for Fastness):
-
Prepare a new bath at 70-80°C containing:
-
Sodium Hydrosulfite (e.g., 2 g/L)
-
Sodium Hydroxide (to achieve alkaline pH)
-
A dispersing/soaping agent
-
-
Treat the fabric in this bath for 15-20 minutes.[1] This step removes unfixed dye from the fabric surface.
-
Rinse thoroughly with hot and then cold water.
-
Neutralize the fabric with a mild acid (e.g., acetic acid) and give a final rinse.
E. Drying:
-
Dry the fabric at a temperature below 130°C to prevent thermal migration of the dye.[1]
References
- VICHEM. (2025, October 27). What Is a Dispersing Agent?
- Textile Learner. (2012, January 23). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages.
- VICHEM. (2025, February 18). Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing.
- Colourinn. The Polyester Carrier Dyeing Process Using Disperse Dyes.
- Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes.
- Autumn Color Co., Ltd. (2025, June 29). The Role and Benefits of Dispersing Agents in Disperse Dyeing.
- Autumn Color Co., Ltd. (2025, June 13).
- Textile Learner. (2021, August 29). Commercial Name, Factors and Mechanism of Dyeing Carriers.
- Mecklermedia. (2012, July 20). Carrier dyeing of polyester with disperse dyes.
- Autumn Color Co., Ltd. (2022, July 31).
- DSpace. OPTIMIZING THE DYEABILITY OF POLYESTER FABRICS WITH DISPERSE DYES USING AN ORTHOGONAL DESIGN.
- Google Patents. (1974, January 15).
- VICHEM. (2025, November 19). The 5 Most Common Dyeing Defects and How to Fix Them: A QC Manager's Guide.
- BenchChem. Optimizing dyeing parameters for Disperse Red 354 on polyester.
- ResearchGate. Optimization of polyester printing with disperse dye nanoparticles.
- Texnote.
- Infona. The influence of pH adjusted with different acids on the dyeability of polyester fabric.
- Hangzhou Tiankun Chem Co.,Ltd. (2020, December 8).
- BenchChem. Technical Support Center: Optimization of Dyeing Parameters for Disperse Red 73 on Polyester.
- ResearchGate. (2025, August 7).
- Autumn Color Co., Ltd. (2025, July 18). How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics.
- Sinoever. (2019, October 31). Five Properties of Disperse Dyes--pH Sensibility.
- Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. textilelearner.net [textilelearner.net]
- 3. researchgate.net [researchgate.net]
- 4. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 5. textilestudycenter.com [textilestudycenter.com]
- 6. US3785766A - Process for dyeing polyester textiles with anthraquinone dyestuffs by thermofixation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. autumnchem.com [autumnchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. Strona domeny infona.pl [infona.pl]
- 13. vichem.vn [vichem.vn]
- 14. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 15. textilelearner.net [textilelearner.net]
- 16. How to dye and procedure of dyeing for textile: Carrier dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]
- 17. textileinfohub.com [textileinfohub.com]
- 18. autumnchem.com [autumnchem.com]
- 19. textilelearner.net [textilelearner.net]
- 20. TECHNICAL FEATURE: A solution to Thermomigration | Texnote [texnote.blogspot.com]
- 21. Migration after dyeing of disperse dyes - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Safe Handling of 1-Amino-2-methylanthraquinone in the Presence of Strong Oxidizing Agents
Abstract: This technical support guide provides essential information and troubleshooting protocols for researchers, scientists, and drug development professionals working with 1-Amino-2-methylanthraquinone. The primary focus of this document is to detail the significant incompatibility of this compound with strong oxidizing agents and to provide clear, actionable guidance to mitigate the associated risks. The information presented herein is a synthesis of established chemical safety principles, data from safety data sheets, and insights from related chemical systems.
Introduction
This compound is a valuable intermediate in the synthesis of various dyes and potentially in the development of new pharmaceutical compounds.[1][2] It is a deep-red powdered solid.[2] A critical aspect of its chemical profile is its marked incompatibility with strong oxidizing agents.[2] This incompatibility can lead to highly exothermic reactions, potentially resulting in thermal runaway, the generation of toxic gases, and even an explosion. This guide is designed to serve as a technical resource to help you navigate these challenges safely and effectively in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organic compound, an anthraquinone derivative, used primarily as an intermediate in the production of dyes.[1][2] It is also a suspected carcinogen and should be handled with extreme caution.[2]
Q2: Why is this compound incompatible with strong oxidizing agents?
A2: The amino group (-NH2) attached to the aromatic ring of this compound is susceptible to oxidation. Strong oxidizing agents can react vigorously with this amino group in a highly exothermic reaction. This can lead to a rapid increase in temperature and pressure, creating a significant safety hazard.
Q3: What are some examples of strong oxidizing agents I should be concerned about?
A3: A non-exhaustive list of common laboratory oxidizing agents to be cautious of includes:
-
Peroxides: Hydrogen peroxide, benzoyl peroxide, peracetic acid.
-
Permanganates: Potassium permanganate.
-
Nitrates: Nitric acid, ammonium nitrate.
-
Chlorates and Perchlorates: Potassium chlorate, perchloric acid.
-
Halogens: Chlorine, bromine, fluorine.[2]
Q4: What are the potential consequences of accidental mixing?
A4: Accidental mixing can lead to a range of hazardous situations, including:
-
Rapid temperature and pressure increase (Thermal Runaway): This can cause vessel rupture and ejection of hot, corrosive materials.
-
Fire: The heat generated can ignite flammable solvents or the compound itself.
-
Generation of Toxic Gases: Decomposition can release toxic oxides of nitrogen.[2]
-
Explosion: In a confined system, the rapid gas generation and temperature increase can lead to an explosion.
Q5: How should I store this compound?
A5: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[2]
Troubleshooting Guide: Managing Incompatibility Risks
This section provides a structured approach to troubleshooting and managing potential hazards during your experiments.
Scenario 1: Planning an Experiment Involving an Oxidizing Agent
Issue: You need to perform a reaction where this compound might come into contact with an oxidizing agent.
Solution Workflow:
-
Risk Assessment (Crucial First Step):
-
Is there a non-oxidizing alternative? The safest approach is to avoid the combination altogether. Investigate alternative synthetic routes.
-
If unavoidable, what is the minimum required amount of oxidizing agent? Stoichiometry should be carefully calculated and controlled.
-
Perform a literature search for similar reactions. Look for established protocols and safety data.
-
Conduct a small-scale trial. Use milligram quantities in a controlled environment (e.g., behind a blast shield in a fume hood) to assess the reactivity.
-
-
Thermal Hazard Evaluation:
-
It is highly recommended to perform a thermal analysis , such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), on a small, representative sample of the reaction mixture. This will help determine the onset temperature of any exothermic decomposition and the amount of energy released.
-
The "100 Degree Rule" : As a general guideline, the maximum operating temperature of your experiment should be at least 100°C below the onset temperature of the decomposition determined by DSC.
-
-
Experimental Setup for Controlled Reaction:
-
Use a reaction vessel with adequate cooling capacity. A jacketed reactor with a circulating cooling system is recommended.
-
Ensure efficient stirring to prevent localized heating.
-
Add the oxidizing agent slowly and in a controlled manner. A syringe pump or a dropping funnel is preferable to adding it all at once.
-
Monitor the reaction temperature continuously with a calibrated thermometer or thermocouple.
-
Work in a fume hood with the sash lowered and use a blast shield.
-
Have an emergency cooling bath (e.g., ice water) readily available.
-
Scenario 2: Unintentional Mixing or Onset of an Exothermic Reaction
Issue: You have accidentally mixed this compound with a strong oxidizing agent, or a planned reaction is showing signs of a thermal runaway (rapid temperature increase, gas evolution, color change).
Immediate Actions:
-
Alert colleagues and your supervisor immediately. Do not attempt to manage the situation alone.
-
If safe to do so, remove any external heating source.
-
If the reaction is on a small scale and you are confident in your ability to do so safely, initiate emergency cooling. Submerge the reaction vessel in an ice bath.
-
If the reaction is escalating rapidly, evacuate the immediate area. Activate the emergency alarm and follow your institution's emergency procedures.
-
Do NOT attempt to cap or seal a vessel that is rapidly evolving gas. This will increase the risk of an explosion.
Visualizing the Hazard: Incompatibility and Runaway Reaction
Caption: Logical flow of a hazardous incompatibility event.
Experimental Protocols
Protocol 1: Small-Scale Safety Test for Oxidative Reaction
Objective: To assess the reactivity of this compound with a specific oxidizing agent on a small scale before proceeding to a larger scale experiment.
Materials:
-
This compound
-
Selected oxidizing agent
-
Reaction solvent
-
Small reaction vial (e.g., 5 mL) with a loose-fitting cap or a septum pierced with a needle for pressure relief
-
Stir bar
-
Digital thermometer or thermocouple
-
Ice bath
-
Blast shield
-
Fume hood
Procedure:
-
Preparation:
-
Ensure the fume hood is clean and free of clutter.
-
Place the blast shield in front of the experimental setup.
-
Have the ice bath ready.
-
-
Reaction Setup:
-
In the reaction vial, dissolve a small, accurately weighed amount of this compound (e.g., 10-20 mg) in the chosen solvent.
-
Add the stir bar and begin stirring.
-
Insert the thermometer/thermocouple into the solution, ensuring it does not touch the sides of the vial.
-
-
Addition of Oxidizing Agent:
-
Prepare a dilute solution of the oxidizing agent.
-
Using a microliter syringe, add a very small aliquot (e.g., 1-2 µL) of the oxidizing agent solution to the stirred solution of this compound.
-
-
Observation:
-
Carefully observe any changes in temperature, color, or for the evolution of gas.
-
Record all observations.
-
-
Incremental Addition:
-
If no significant temperature increase or other signs of reaction are observed, continue adding the oxidizing agent in small, incremental aliquots.
-
Allow the temperature to return to baseline before each subsequent addition.
-
-
Analysis:
-
If at any point a rapid temperature increase is observed, immediately cease addition and prepare for emergency cooling if necessary.
-
Use the data gathered to determine if the reaction can be safely scaled up and under what conditions (e.g., slower addition rate, lower temperature).
-
Protocol 2: Safe Quenching of a Potentially Hazardous Oxidation Reaction
Objective: To safely neutralize a reaction mixture containing this compound and a strong oxidizing agent that has the potential to become uncontrolled.
Important Note: This is a generalized procedure. The specific quenching agent and conditions will depend on the nature of the oxidizing agent used. Always consult the safety data sheet for the oxidizing agent for specific quenching instructions.
Materials:
-
Appropriate quenching agent (e.g., for potassium permanganate, a solution of sodium bisulfite; for peroxides, a solution of sodium sulfite or ferrous sulfate).
-
Cooling bath (ice/water or dry ice/acetone).
-
Addition funnel or syringe pump.
-
Large reaction vessel to allow for potential foaming and gas evolution.
Procedure:
-
Cool the reaction mixture: Before attempting to quench, cool the reaction vessel to 0°C or below using an appropriate cooling bath.
-
Prepare the quenching solution: Prepare a solution of the appropriate quenching agent. The amount should be in stoichiometric excess to the amount of oxidizing agent used in the reaction.
-
Slow and controlled addition: Add the quenching solution to the cooled, stirred reaction mixture very slowly using an addition funnel or a syringe pump.
-
Monitor the temperature: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise significantly, stop the addition and allow the mixture to cool before resuming.
-
Observe for gas evolution: Be aware of any gas evolution and ensure the reaction vessel is adequately vented.
-
Ensure complete quenching: After the addition is complete, allow the mixture to stir at a low temperature for a period of time to ensure all of the oxidizing agent has been neutralized.
-
Test for residual oxidizer: Before proceeding with workup, it is advisable to test for the presence of residual oxidizing agent (e.g., with peroxide test strips if applicable).
Workflow for Safe Experimentation
Caption: A systematic workflow for safe experimentation.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| Appearance | Deep-red powder | [2] |
| Incompatibility | Strong oxidizing agents (perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, fluorine) | [2] |
| Primary Hazard | Suspected Carcinogen | [2] |
| Decomposition Products | Toxic oxides of nitrogen upon heating to decomposition | [2] |
References
- 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. New Jersey Department of Health. [Link]
- This compound - PubChem.
- This compound - Hazardous Agents | Haz-Map. Haz-Map. [Link]
- Incident Reports - U.S. Chemical Safety and Hazard Investigation Board. U.S.
Sources
Validation & Comparative
A Comparative Analysis of 1-Amino-2-methylanthraquinone and Other Anthraquinone Dyes: A Guide for Researchers and Drug Development Professionals
In the expansive field of synthetic colorants, anthraquinone dyes represent a cornerstone of industrial and scientific significance. Their inherent structural stability, coupled with the ability to produce a wide spectrum of brilliant and enduring colors, has solidified their use in applications ranging from textile dyeing to advanced functional materials. This guide offers an in-depth comparative analysis of 1-Amino-2-methylanthraquinone, a pivotal disperse dye intermediate, against other commercially significant anthraquinone dyes. We will explore their synthesis, spectral characteristics, performance metrics, and application-specific nuances, all substantiated by established experimental protocols and data. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, providing the detailed insights necessary for informed material selection and innovation.
The Anthraquinone Core: A Foundation of Stability and Color
The fundamental entity of all anthraquinone dyes is the 9,10-anthraquinone structure, a tricyclic aromatic ketone. The exceptional stability of this scaffold is a primary contributor to the high lightfastness and chemical resistance characteristic of this dye class. The specific color and functional properties of an anthraquinone dye are meticulously controlled by the strategic placement and chemical nature of various substituents on this core structure.
Electron-donating groups (EDGs) such as amino (-NH₂) and hydroxyl (-OH) groups, and their derivatives, are critical in shifting the molecule's absorption spectrum from the ultraviolet to the visible region, thereby producing color. The position of these substituents is paramount; for instance, substitution at the α-positions (1, 4, 5, 8) typically induces more significant bathochromic shifts (to longer wavelengths) compared to substitution at the β-positions (2, 3, 6, 7). This structure-property relationship allows for the fine-tuning of the dye's color and performance characteristics.[1][2][3][4][5]
Profile of a Key Intermediate: this compound
This compound is a crucial intermediate in the synthesis of a multitude of disperse and vat dyes.[6][7][8] It primarily functions as a foundational building block for creating more complex dye structures.
Synthesis: A prevalent method for synthesizing this compound involves the nitration of 2-methylanthraquinone, followed by the reduction of the nitro group to a primary amine.[6][7] The precise control of reaction conditions and the choice of reagents are critical for achieving high yields and purity, which directly influences the quality of the subsequent dyes produced.
Caption: Workflow for determining tinctorial strength.
Evaluation of Fastness Properties
Principle: Fastness tests evaluate the resistance of a colorant to various environmental factors during the use of the dyed material. [9] A. Lightfastness (AATCC Test Method 16.3):
-
Sample Preparation: A sample of the dyed substrate is prepared.
-
Exposure: The specimen is exposed to a controlled, high-intensity artificial light from a xenon-arc lamp, which simulates natural sunlight. [9][10]A portion of the sample is shielded to serve as an unexposed control.
-
Evaluation: After a specified duration of exposure, the color change of the exposed area is compared to the unexposed control using the AATCC Gray Scale for Color Change. The rating is on a scale of 1 (poor) to 5 (excellent). [10] B. Wash Fastness (AATCC Test Method 61):
-
Sample Preparation: A composite specimen is created by sewing the dyed fabric between two undyed fabrics (one of the same fiber and a multifiber test fabric).
-
Washing: The specimen is placed in a stainless steel container with a standardized detergent solution and steel balls (to simulate mechanical action) and agitated in a launder-ometer at a specified temperature and for a specific time. [9]3. Evaluation: After washing and drying, the color change of the dyed fabric and the degree of staining on the undyed fabrics are assessed using the AATCC Gray Scale for Color Change and the AATCC Gray Scale for Staining, respectively.
Structure-Property Relationships
The performance characteristics of an anthraquinone dye are fundamentally dictated by its molecular structure.
-
Substituent Effects: The nature and position of electron-donating and electron-withdrawing groups on the anthraquinone core govern the intramolecular charge transfer (ICT), which in turn determines the color and tinctorial strength. [1][4][5][11]* Intermolecular Interactions: The capacity of a dye molecule to interact with a substrate via hydrogen bonds, van der Waals forces, and dipole-dipole interactions influences its affinity for the fiber and, consequently, its fastness properties.
-
Molecular Size and Planarity: Larger, more planar molecules, such as Vat Blue 4, generally exhibit stronger intermolecular forces, making them more resistant to removal from the fiber matrix and thus imparting higher fastness.
Caption: Key structure-property relationships in anthraquinone dyes.
Conclusion and Future Outlook
This compound is a cornerstone intermediate, the properties of which enable the synthesis of a vast range of high-performance anthraquinone dyes. The comparative analysis against finished dyes like Disperse Red 60, Solvent Violet 13, and Vat Blue 4 underscores how targeted structural modifications dictate the ultimate application and performance profile. The selection of an appropriate dye is a complex decision, necessitating a profound understanding of its chemistry, performance metrics, and interaction with the intended substrate.
The field of anthraquinone chemistry continues to advance, spurred by the need for dyes with enhanced performance, more sustainable manufacturing processes, and novel applications in fields such as organic electronics and diagnostics. A solid grasp of the structure-property relationships detailed in this guide is crucial for the rational design of the next generation of anthraquinone-based functional materials.
References
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- Title: Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - MDPI Source: MDPI URL:[Link]
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A Comparative Guide to Lipid Staining in Cells: 1-Amino-2-methylanthraquinone versus Sudan Dyes
For researchers, scientists, and drug development professionals, the visualization of intracellular lipids is a cornerstone of investigating cellular metabolism, disease progression, and the efficacy of therapeutic interventions. The choice of staining agent is critical, dictating the specificity, sensitivity, and quantitative potential of an assay. This guide provides an in-depth comparison of the traditional Sudan dyes with the potential application of 1-Amino-2-methylanthraquinone, an anthraquinone dye, for lipid staining in cellular contexts. While Sudan dyes are well-established for this purpose, the utility of this compound remains largely exploratory, necessitating a comparison grounded in both established performance and chemical principles.
The Imperative of Accurate Lipid Visualization
Lipid droplets, once considered inert storage depots, are now recognized as dynamic organelles central to cellular energy homeostasis, signaling, and protein trafficking. Their dysregulation is implicated in a host of pathologies, including obesity, type 2 diabetes, fatty liver disease, and cancer. Consequently, robust and reliable methods for staining and quantifying these structures are paramount for advancing our understanding of these conditions and for the development of novel therapeutics.
Sudan Dyes: The Established Standard
The Sudan family of dyes, including Sudan III, Sudan IV, and Sudan Black B, are lysochromes, meaning they are fat-soluble dyes.[1] Their staining mechanism is based on a simple principle of differential solubility: the dyes are more soluble in the lipids they are intended to stain than in their solvent base.[2] This causes the dye to partition into and accumulate within intracellular lipid droplets, rendering them visible under light microscopy.
Mechanism of Action: A Physical Phenomenon
The staining process with Sudan dyes is a physical one, not a chemical reaction. The hydrophobic nature of these azo dyes drives their association with nonpolar lipid environments.[3] This straightforward mechanism has made them a staple in histology and pathology for decades.
This compound: An Anthraquinone Perspective
This compound is a synthetic dye belonging to the anthraquinone class.[4][5] While primarily used as an intermediate in the manufacturing of other dyes, its chemical structure—a planar, aromatic system with a lipophilic character—suggests a potential for partitioning into nonpolar environments like lipid droplets.[6] Anthraquinone dyes are known for their stability, and some have been developed as fluorescent probes for cellular imaging, albeit typically for targeting the nucleus.[7]
Inferred Mechanism of Action for Lipid Staining
The potential for this compound to act as a lipid stain is predicated on its lipophilicity. Similar to Sudan dyes, it is plausible that it could preferentially dissolve in the neutral lipid core of lipid droplets when introduced to cells in an appropriate solvent. However, the lack of documented use for this specific application means its efficacy and specificity are not established.
Performance Comparison: A Tale of the Known and the Inferred
A direct, data-driven comparison is challenging due to the absence of studies utilizing this compound for lipid staining. Therefore, we will compare the well-documented performance of Sudan dyes with the inferred potential of this compound, based on the properties of anthraquinone dyes.
| Feature | Sudan Dyes (Sudan III, IV, Black B) | This compound (Inferred) |
| Staining Principle | Lysochrome (physical dissolution in lipids)[1] | Presumed Lysochrome (lipophilic partitioning) |
| Specificity | Primarily neutral lipids (triglycerides, cholesterol esters)[3][8] | Unknown, potentially broad lipophilic staining |
| Detection Method | Bright-field microscopy[8] | Bright-field microscopy; potential for fluorescence |
| Color of Stain | Orange-red (Sudan III), Scarlet-red (Sudan IV), Blue-black (Sudan Black B)[8] | Red to orange[5] |
| Live-Cell Imaging | Not recommended due to toxicity and solvent requirements | Not recommended due to known carcinogenicity[9] |
| Quantitative Analysis | Semi-quantitative; elution-based spectrophotometry is possible but can be complex[1][8] | Not established |
| Toxicity | Potential carcinogens[1] | Known carcinogen in animal studies[9] |
Causality Behind Experimental Choices: Why Select One Over the Other?
The selection of a lipid stain is contingent on the experimental question. For routine, qualitative assessment of lipid accumulation in fixed cells, Sudan dyes , particularly Sudan Black B for its higher sensitivity, have historically been a cost-effective choice.[8] The choice between the red and black Sudan dyes often comes down to the desired contrast with other cellular stains.
The consideration of This compound would be purely exploratory at this stage. A researcher might hypothesize its use based on a need for a lipid stain with a different chemical structure to Sudan dyes, perhaps to investigate dye-lipid interactions or in multiplexing scenarios where spectral properties are a concern. However, its significant toxicity profile is a major deterrent.[9]
For quantitative, high-throughput, and live-cell imaging applications, neither Sudan dyes nor this compound are ideal. Modern fluorescent dyes such as Nile Red and BODIPY derivatives offer superior performance in these areas, providing higher sensitivity, specificity, and compatibility with live-cell microscopy and flow cytometry.[10][11][12]
Experimental Protocols
Protocol 1: Staining of Intracellular Lipids with Sudan Black B (for Fixed Cells)
This protocol is a well-established method for the visualization of a broad range of lipids in fixed cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sudan Black B staining solution (0.7% w/v in propylene glycol)
-
85% Propylene glycol
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Dehydration: Dehydrate the cells by incubating in 100% propylene glycol for 5-10 minutes.
-
Staining: Incubate the coverslips in the Sudan Black B staining solution for 10-30 minutes at room temperature.
-
Differentiation: Briefly rinse with 85% propylene glycol to remove excess stain.
-
Washing: Wash thoroughly with distilled water.
-
Counterstaining (Optional): Incubate with Nuclear Fast Red for 2-5 minutes to stain the nuclei.
-
Washing: Rinse gently with tap water.
-
Mounting: Mount the coverslips onto glass slides using an aqueous mounting medium.
Expected Results: Lipid droplets will appear as blue-black globules within the cytoplasm. Nuclei, if counterstained, will be red.
Protocol 2: Hypothetical Protocol for Lipid Staining with this compound (for Fixed Cells - Requires Optimization)
Disclaimer: This protocol is hypothetical and based on the general principles of lipophilic staining. It has not been validated and would require significant optimization and safety precautions due to the compound's toxicity.
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% PFA in PBS
-
This compound
-
An appropriate solvent (e.g., propylene glycol or a high-percentage ethanol solution)
-
Aqueous mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Staining Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent. This step would require empirical determination of the optimal solvent and concentration.
-
Staining: Incubate the coverslips in the staining solution for a duration to be determined experimentally (e.g., 10-60 minutes).
-
Differentiation: Briefly rinse with the solvent used for the staining solution to remove excess dye.
-
Washing: Wash thoroughly with distilled water.
-
Mounting: Mount the coverslips onto glass slides using an aqueous mounting medium.
Expected Results: If successful, lipid droplets would be expected to stain red-orange.
Visualization of Staining Principles
Caption: A comparison of the established staining mechanism of Sudan dyes and the hypothetical mechanism for this compound.
Trustworthiness and Safety: A Critical Consideration
A paramount aspect of any experimental protocol is its self-validating nature and, critically, the safety of the researcher. Both Sudan dyes and this compound raise significant toxicological concerns.
-
Sudan Dyes: Several Sudan dyes are classified as potential carcinogens.[1] Their use has been banned in food products due to these concerns.
-
This compound: This compound is a known carcinogen in animal models and should be handled with extreme caution, utilizing appropriate personal protective equipment and engineering controls.[9]
Given these risks, researchers should consider less toxic, modern alternatives, especially for routine or high-throughput applications.
Authoritative Grounding and Concluding Remarks
The lipophilic nature of its anthraquinone core suggests a theoretical basis for its potential as a lipid stain.[4][6] However, without empirical data on its staining efficiency, specificity, and photophysical properties in a cellular environment, its utility remains speculative. The significant safety concerns associated with this compound further underscore the need for caution.[9]
For researchers requiring robust, quantitative, and safe methods for lipid analysis, particularly in live cells, the focus should be on validated fluorescent probes like Nile Red and BODIPY dyes.[10][11][12] These reagents offer a superior combination of performance and safety, enabling the detailed and dynamic study of lipid biology that is essential for advancing research in cellular metabolism and disease.
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A Researcher's Guide to Intracellular Probe Validation: A Comparative Analysis Using 1-Amino-2-methylanthraquinone as a Case Study
This guide provides a comprehensive framework for the rigorous validation of intracellular probes. Rather than presenting a rigid protocol, we will explore the critical thinking and experimental logic required to build a self-validating system for any candidate probe. To illustrate this process, we will use 1-Amino-2-methylanthraquinone as a case study. While this molecule possesses a fluorescent anthraquinone core, its known properties as a dye intermediate and a carcinogen present significant red flags, making it an excellent example of a candidate that would likely fail a rigorous validation workflow.[1][2][3] We will compare its hypothetical performance against established, high-quality probes for various intracellular targets, thereby highlighting the characteristics that define a trustworthy chemical tool.
The First Principle: Know Your Candidate
Before embarking on any resource-intensive experimental validation, a thorough literature and database review of the candidate molecule is crucial. In the case of this compound, this initial step reveals significant liabilities.
-
Industrial Origins and Lack of Biological Specificity: It is historically used as a dye and dye intermediate.[2][4] Its design was for coloration, not for specific interaction with a biological macromolecule. This history immediately raises concerns about promiscuous, non-specific binding within a cell.
-
Toxicity and Carcinogenicity: this compound is reasonably anticipated to be a human carcinogen based on studies in experimental animals, causing tumors in the liver and kidneys.[2][3] It is also known to be mutagenic and can cause cellular damage.[5][6] The use of a known carcinogen in live-cell imaging poses significant safety risks and introduces a confounding factor of cellular stress and damage, which will inevitably corrupt experimental results.
These initial findings alone would lead a prudent researcher to discard this compound as a viable candidate for a specific probe. However, for the purpose of this guide, we will proceed with a hypothetical validation workflow to demonstrate the key experimental stages and decision points.
The Validation Workflow: A Step-by-Step Logic
A robust validation process moves from broad, predictive assessments to highly specific, context-dependent experiments. The goal is to build a pyramid of evidence supporting the probe's specificity and mechanism of action.
Caption: A comprehensive workflow for validating a candidate intracellular probe.
Step 1: Biochemical Characterization - Potency and Selectivity
The first experimental step is to determine if the candidate molecule interacts with its intended target with high affinity (potency) and does not interact with other related proteins (selectivity).
-
Causality: A potent probe allows for the use of low concentrations, minimizing the risk of off-target effects. Selectivity ensures that the observed biological effect is due to the modulation of the intended target and not a related protein. High-quality chemical probes should have a biochemical potency (IC50 or Kd) of less than 100 nM and at least a 30-fold selectivity against other proteins within the same family.[7][8]
-
Hypothetical Application to this compound: Lacking a defined biological target, we would have to screen it against a broad panel of proteins. Given its planar, aromatic structure, it would likely exhibit weak, non-specific binding to numerous proteins, particularly those with hydrophobic pockets, failing both potency and selectivity criteria.
Step 2: Cellular Characterization - Target Engagement and Phenotype
Once a probe demonstrates biochemical selectivity, it must be shown to engage its target in a cellular context at an appropriate concentration.
-
Causality: A probe must be cell-permeable (for intracellular targets), reach its target, and modulate its function at concentrations where it is not causing general cellular stress or toxicity.[9] Evidence of target engagement in cells should be demonstrable at concentrations below 1 µM.[7]
-
Hypothetical Application to this compound: As a dye, it is likely cell-permeable. However, its fluorescence would likely be diffuse or accumulate non-specifically in lipid-rich structures like the endoplasmic reticulum or lysosomes, a common characteristic of many fluorescent anthraquinone derivatives.[10][11] Due to its known toxicity, any observed cellular phenotype (e.g., cell death) would be highly suspect of being an off-target, toxic effect rather than the result of specific target modulation.
Comparison with Validated Probes
To put the deficiencies of our case study molecule into perspective, let's compare its hypothetical properties to those of well-validated probes for distinct intracellular applications.
| Parameter | This compound (Hypothetical) | LysoTracker™ Probes (Validated Lysosome Probe) | MitoSOX™ Red (Validated Mitochondrial Superoxide Probe) | Fluorescent Kinase Inhibitors (e.g., HER2 Probes) |
| Intended Target | Unknown | Acidic Organelles (Lysosomes) | Mitochondrial Superoxide (•O2–) | Specific Kinase (e.g., HER2) ATP-binding pocket |
| Specificity | Low; likely binds promiscuously to hydrophobic pockets. | High; accumulates in organelles based on low pH.[12] | High; selectively oxidized by superoxide in the mitochondria.[13] | High; designed based on selective kinase inhibitor scaffolds.[14][15] |
| Cellular Potency | N/A (no specific target) | Effective at nanomolar concentrations.[12] | Effective at low micromolar concentrations. | Effective at nanomolar to low micromolar concentrations.[16] |
| Mechanism of Action | Non-specific intercalation/binding. | Protonation in acidic environment leads to accumulation.[12] | Oxidation by superoxide yields a fluorescent product.[17] | Binds to the ATP pocket of the target kinase, often with a "turn-on" fluorescence response.[14] |
| Key Validation Data | None available. Known carcinogen.[2][3] | Colocalization with lysosomal markers (e.g., LAMP1).[12] | Signal blocked by superoxide dismutase mimics and mitochondrial uncouplers. | Signal blocked by competition with known non-fluorescent inhibitors of the target kinase.[16] |
| Cytotoxicity | High; known carcinogen and mutagen.[1][5] | Low at working concentrations. | Can have off-target effects at high concentrations, requires careful controls.[17] | Low at effective concentrations that modulate kinase activity. |
Experimental Protocols for Validation
Here we provide example protocols for key validation experiments. These should be adapted for the specific probe and target under investigation.
Protocol 1: Cellular Localization via Confocal Microscopy
Objective: To determine the subcellular distribution of the candidate probe.
-
Cell Culture: Plate cells of interest (e.g., HeLa or U2OS) on glass-bottom imaging dishes and grow to 60-70% confluency.
-
Probe Loading: Incubate cells with the candidate probe at a range of concentrations (e.g., 100 nM to 10 µM) for 30-60 minutes in complete culture medium.
-
Co-staining (Crucial for Validation): In a separate set of dishes, co-incubate the candidate probe with well-validated organelle-specific trackers (e.g., LysoTracker™ for lysosomes, MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum).
-
Wash and Image: Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS). Add fresh culture medium or imaging buffer.
-
Microscopy: Acquire images on a confocal microscope using appropriate laser lines and emission filters for the candidate probe and the organelle trackers.
-
Analysis: Quantify the degree of colocalization between the candidate probe and each organelle tracker using Pearson's Correlation Coefficient or a similar statistical method. High correlation with a specific tracker suggests localization to that organelle. For this compound, we would predict diffuse staining or non-specific accumulation in multiple compartments.
Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the probe binds to its intended target protein inside intact cells.
-
Cell Treatment: Treat cultured cells with the candidate probe at its effective concentration (or a vehicle control).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet precipitated/denatured proteins.
-
Analysis: Collect the supernatant (containing soluble, stable proteins) and analyze the amount of the target protein remaining using Western Blot or mass spectrometry.
-
Interpretation: A successful probe will bind to its target and stabilize it against thermal denaturation. This results in more of the target protein remaining in the soluble fraction at higher temperatures in the probe-treated samples compared to the vehicle control. This experiment is not applicable to this compound as it has no known specific target.
Protocol 3: Cytotoxicity Assessment
Objective: To determine the concentration at which the probe induces cell death.
-
Cell Plating: Plate cells in a 96-well plate at a density that allows for logarithmic growth over 24-72 hours.
-
Probe Treatment: Treat cells with a serial dilution of the candidate probe (e.g., from 1 nM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay, such as one using Resazurin (AlamarBlue) or a tetrazolium salt (MTT).
-
Data Analysis: Measure the output (fluorescence or absorbance) and normalize the data to the vehicle control. Plot the results as percent viability versus probe concentration and calculate the CC50 (concentration that causes 50% cytotoxicity).
-
Interpretation: A useful probe must show a clear window between the concentration required for its biological effect (effective concentration, EC50) and its cytotoxic concentration (CC50). For this compound, we would expect a high degree of cytotoxicity, consistent with its known carcinogenic properties.[18]
Conclusion and Best Practices
The validation of an intracellular probe is a multi-faceted process that demands scientific rigor and a critical mindset. As our case study of this compound illustrates, a molecule's fluorescent properties are not sufficient to qualify it as a useful probe. The ideal probe must be potent, selective, cell-permeable, and non-toxic at its effective concentration, and it must demonstrate clear evidence of target engagement within a cellular context.[7][19]
Researchers are urged to follow these best practices:
-
Start with a thorough literature review. Avoid "probes" with known liabilities like toxicity or poor selectivity, regardless of how widely they may have been used in the past.
-
Use an inactive or negative control. A structurally similar molecule that lacks activity against the target is invaluable for confirming that the observed phenotype is due to on-target effects.
-
Validate with orthogonal methods. Confirm findings using a different experimental approach. For example, if a probe suggests a protein is involved in a pathway, confirm this with genetic methods like siRNA or CRISPR.
-
Consult curated resources. Websites like the Chemical Probes Portal provide expert-curated data on high-quality probes and highlight compounds that should be avoided.
By adhering to these principles, the scientific community can ensure the generation of robust and reproducible data, ultimately accelerating the pace of discovery in drug development and fundamental biology.
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- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
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A Comparative Guide to the Performance of 1-Amino-2-methylanthraquinone in Diverse Polymer Matrices
For researchers, scientists, and professionals in drug development and materials science, the selection of a stable and effective chromophore is a critical decision. 1-Amino-2-methylanthraquinone, also known as Disperse Orange 11, is a versatile dye valued for its vibrant color and stability.[1][2] This guide provides an in-depth comparison of its performance in different polymer matrices, offering insights into its thermal stability, photostability, and resistance to leaching. The information presented herein is a synthesis of experimental data from various studies, aimed at providing a comprehensive overview to inform your material selection and experimental design.
Introduction to this compound
This compound is an anthraquinone-based dye characterized by its bright orange hue.[1] Its molecular structure imparts good thermal and chemical stability, making it a suitable candidate for incorporation into various materials, including textiles and plastics.[1] It is primarily used as a disperse dye for hydrophobic fibers like polyester.
Performance Comparison in Key Polymer Matrices
The interaction between a dye and its host polymer matrix is a crucial factor that dictates the overall performance and longevity of the colored material. This section compares the performance of this compound in three common polymer matrices: Polymethyl Methacrylate (PMMA), Polyethylene Terephthalate (PET), and Polycarbonate (PC).
Polymethyl Methacrylate (PMMA)
PMMA, a transparent thermoplastic, is a well-studied host for this compound, particularly in applications requiring optical clarity and good light transmission.
-
Photostability and Self-Healing: Research has shown that this compound doped in PMMA exhibits interesting photodegradation and self-healing properties. While photodegradation does occur under illumination, the process is partially reversible in a PMMA matrix. This reversible photodegradation is a topic of ongoing research, with proposed mechanisms including photo-induced tautomerization and the formation of dye molecule domains that can trap and allow for the recombination of photodissociated fragments.
-
Dichroism: Studies on the photo-induced linear dichroism of this compound in PMMA thin films have revealed that the molecular mobility and orientation of the dye molecules can be influenced by polarized light. This property is dependent on the molecular structure of the dye and its interaction with the polymer host.
Polyethylene Terephthalate (PET)
PET is a widely used polyester in textiles and packaging. As a disperse dye, this compound is frequently used to color PET fibers.
-
Colorfastness: Disperse Orange 11 generally exhibits good colorfastness on polyester. Lightfastness ratings are typically in the range of 5 on the Blue Wool Scale (1-8), indicating good resistance to fading upon exposure to light.[1] Its wash and perspiration fastness are also generally rated as good (around 5 on a 1-5 scale).[1]
-
Thermal Stability: The thermal stability of disperse dyes in polyester is a critical factor, especially during high-temperature dyeing processes. Anthraquinone dyes, in general, are known for their good thermal stability. The degradation of PET itself begins at temperatures around 400°C.
-
Leaching: While disperse dyes have low water solubility, some leaching of unbound dye from the surface of polyester fibers can occur. A post-treatment process known as reduction clearing is often employed to remove surface dye and improve fastness properties.
Polycarbonate (PC)
Data on the performance of this compound specifically in polycarbonate is less prevalent in publicly available literature. However, based on the general properties of polycarbonate and anthraquinone dyes, some performance aspects can be inferred.
-
Thermal Stability: Polycarbonate is known for its high thermal stability, with a glass transition temperature around 150°C. It is expected that the anthraquinone structure of this compound would be stable at the processing temperatures of polycarbonate.
Quantitative Performance Data
The following table summarizes the available performance data for this compound in different polymer matrices. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in testing methodologies.
| Performance Metric | PMMA | PET (Polyester) | Polycarbonate (PC) |
| Thermal Stability (Decomposition Onset) | Good, matrix dependent | Good, dye stable to PET processing temperatures (~250-260°C) | Expected to be good, stable at PC processing temperatures |
| Photostability/Lightfastness | Exhibits reversible photodegradation | Good (Blue Wool Scale: 5)[1] | Data not readily available |
| Wash Fastness | Not applicable (solid matrix) | Good (ISO Scale: 5)[1] | Not applicable (solid matrix) |
| Perspiration Fastness | Not applicable (solid matrix) | Good (ISO Scale: 5)[1] | Not applicable (solid matrix) |
| Leaching | Low, but can be quantified | Low, especially after reduction clearing | Expected to be low |
Experimental Protocols
To ensure scientific rigor and enable reproducible results, detailed experimental protocols for key performance evaluations are provided below.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability of this compound within a polymer matrix.
Objective: To determine the onset of thermal degradation and the weight loss profile of the dyed polymer as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (platinum or ceramic)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Prepare a small, representative sample of the dyed polymer (5-10 mg).
-
Instrument Setup:
-
Place the sample in a tared TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition temperature (e.g., 600°C).[3]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
The onset of degradation is determined as the temperature at which significant weight loss begins.
-
Photostability Assessment: Colorfastness to Artificial Light (ISO 105-B02)
This protocol describes the standardized method for assessing the resistance of the color of the dyed polymer to the action of an artificial light source.[4]
Objective: To determine the lightfastness rating of the dyed polymer using the Blue Wool reference scale.
Apparatus:
-
Xenon arc fading lamp apparatus[4]
-
Blue Wool standard references (1-8)[5]
-
Grey Scale for assessing color change
-
Opaque masks
Procedure:
-
Sample Preparation: Mount the dyed polymer sample and a set of Blue Wool references on a card.
-
Exposure:
-
Evaluation:
-
Periodically inspect the samples and the Blue Wool references.
-
The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the Grey Scale.
-
The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the sample.[5]
-
Leaching Assessment: Solvent Extraction and UV-Vis Spectroscopy
This protocol provides a method to quantify the amount of this compound that leaches from the polymer matrix into a solvent.
Objective: To determine the concentration of leached dye from the polymer matrix over time.
Apparatus:
-
UV-Vis Spectrophotometer
-
Incubator or water bath
-
Vials or containers
-
Appropriate solvent (e.g., ethanol, or a solvent system relevant to the application)
Procedure:
-
Sample Preparation:
-
Prepare a known mass of the dyed polymer.
-
Place the sample in a vial with a known volume of the chosen solvent.
-
-
Incubation:
-
Incubate the vial at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Sample Collection: At each time point, carefully collect an aliquot of the solvent.
-
Quantification:
-
Measure the absorbance of the collected solvent at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Determine the concentration of the leached dye using a pre-established calibration curve of known dye concentrations.
-
-
Data Analysis: Plot the concentration of leached dye versus time to determine the leaching profile.
Conclusion
This compound is a robust orange dye with favorable performance characteristics in various polymer matrices. Its performance is particularly well-documented in PMMA, where it exhibits unique photodegradation and self-healing behavior. In polyester, it provides good overall colorfastness, making it a reliable choice for textile applications. While more specific data is needed for its performance in polycarbonate, its inherent stability suggests it would be a suitable colorant for this high-performance polymer. The choice of polymer matrix will ultimately depend on the specific application requirements, and the experimental protocols provided in this guide offer a framework for conducting rigorous performance evaluations.
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A Researcher's Guide to Deconvoluting Off-Target Effects: A Comparative Study of 1-Amino-2-methylanthraquinone and Promiscuous Kinase Inhibitors
The Enigma of 1-Amino-2-methylanthraquinone: From Dye to Discovery Probe?
This compound is a synthetic compound historically used as an intermediate in the manufacturing of dyes.[1][2][3][4][5] Structurally, it belongs to the anthraquinone family of compounds.[2][4] While its primary application has been in the textile industry, its chemical scaffold bears resemblance to molecules with biological activity. The U.S. National Toxicology Program has classified it as reasonably anticipated to be a human carcinogen based on animal studies, suggesting it interacts with biological systems, although the precise mechanisms are not well-defined.[1][]
For a researcher who might identify this compound or a derivative in a phenotypic screen, the immediate and critical question is: what are its cellular targets? This guide will walk through the modern experimental strategies to answer this question, comparing its hypothetical profile to known multi-targeted kinase inhibitors to provide context for data interpretation.
The Importance of Cross-Reactivity Profiling in Drug Discovery
The development of a successful therapeutic agent hinges on its ability to selectively interact with its intended target.[7] However, many small molecules, particularly those targeting highly conserved protein families like kinases, exhibit polypharmacology, binding to multiple targets.[8][9][10] This can be advantageous in some contexts, but more often it is a liability, leading to off-target toxicities.[8][11] Promiscuous compounds can also confound the interpretation of experimental results, making it difficult to attribute a biological phenotype to the modulation of a specific target.[12][13]
To illustrate the importance of comprehensive profiling, we will compare the hypothetical cross-reactivity of this compound with three well-known promiscuous kinase inhibitors:
-
Staurosporine: A natural product that is a potent but non-selective inhibitor of a wide range of protein kinases.[5]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[14]
-
Dasatinib: An oral dual BCR/Abl and Src family tyrosine kinase inhibitor also used in cancer treatment.[5][14][15]
By understanding the broad target profiles of these compounds, we can better appreciate the need for rigorous cross-reactivity assessment of any new chemical entity.
A Multi-pronged Approach to Unraveling Cross-Reactivity
A robust assessment of a compound's selectivity requires a combination of in vitro and in-cell methodologies. Here, we present a tiered approach, starting with broad screening and moving towards more targeted validation in a cellular context.
Tier 1: In Vitro Kinome Profiling
The protein kinase family is one of the largest and most pharmacologically important classes of enzymes, and kinase inhibitors are notorious for off-target effects.[8][9][12] Therefore, a logical first step in characterizing a new compound is to screen it against a large panel of purified kinases.
Experimental Rationale: Kinase profiling assays measure the ability of a compound to inhibit the activity of a large number of kinases in a biochemical format.[3][16] This provides a broad, initial view of the compound's selectivity across the kinome.
Illustrative Data: The following table presents hypothetical data for this compound alongside representative data for our comparator compounds. The data is presented as the number of kinases inhibited by more than 90% at a concentration of 1 µM.
| Compound | Primary Target(s) | Number of Kinases Inhibited >90% at 1 µM (out of 400) | Selectivity Score (S10) |
| This compound (Hypothetical) | Unknown | 78 | 0.195 |
| Staurosporine | Pan-Kinase | >200 | <0.05 |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 55 | 0.138 |
| Dasatinib | BCR-Abl, Src family | 86 | 0.215 |
Data Interpretation: A higher number of inhibited kinases and a lower selectivity score indicate greater promiscuity. In our hypothetical example, this compound shows significant off-target activity, though less than the notoriously non-selective staurosporine. This initial screen would immediately flag it as a compound requiring further deconvolution of its targets.
Experimental Protocol: Kinase Profiling Assay (Radiometric)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control. Determine the IC₅₀ value for each kinase that shows significant inhibition.
Workflow for Kinase Profiling
Caption: Workflow for a radiometric kinase profiling assay.
Tier 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable for initial screening, they do not always reflect a compound's behavior in a cellular environment.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[4][17][18][19]
Experimental Rationale: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[17][18][20][21] By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, one can infer direct target engagement.[20][22]
Illustrative Data: The following table shows hypothetical CETSA data for a putative target of this compound.
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.2°C | - |
| This compound (10 µM) | 52.7°C | +4.5°C |
| Staurosporine (1 µM) | 54.1°C | +5.9°C |
Data Interpretation: A significant positive thermal shift (ΔTm) upon compound treatment is strong evidence of direct target engagement in the cell. Our hypothetical data suggests that this compound engages its target in a cellular context, warranting further investigation.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the protein of interest, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Plot the band intensity against the temperature to generate a melting curve and determine the Tm.
Caption: Workflow for an affinity-based chemical proteomics experiment.
Conclusion: A Path Forward for Characterizing Novel Compounds
The journey from identifying a hit in a screen to validating a selective chemical probe is a challenging but essential process in modern drug discovery. This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity of a compound with unknown cellular targets, using this compound as a guiding example. By employing a combination of in vitro kinase profiling, in-cell target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a comprehensive picture of a compound's selectivity.
The comparison with known promiscuous inhibitors like staurosporine, sunitinib, and dasatinib underscores the importance of not assuming selectivity. The hypothetical data presented for this compound illustrates how a compound with a non-obvious biological role can be systematically profiled to reveal a complex pattern of protein interactions. This rigorous approach is critical for validating new chemical probes, understanding their mechanism of action, and ultimately, for developing safer and more effective medicines.
References
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- Huber, K. V. M., et al. (2016). Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. Scientific Reports, 6, 26521.
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A-Comparative-Guide-to-the-Photostability-of-1-Amino-2-methylanthraquinone-and-Commercial-Fluorescent-Dyes
A Senior Application Scientist's Guide to Benchmarking Fluorophore Photostability
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Photostability in Fluorescence-Based Assays
In the realm of fluorescence microscopy and quantitative bio-imaging, the choice of a fluorescent probe is a pivotal decision that dictates the reliability and reproducibility of experimental outcomes. Among the essential characteristics of a fluorophore, photostability—its inherent resistance to light-induced chemical degradation—stands as a paramount attribute.[1] High-intensity or prolonged illumination can cause a fluorophore to permanently lose its ability to fluoresce, a phenomenon known as photobleaching.[2][3] This irreversible process can significantly compromise data quality by diminishing signal intensity and shortening possible observation times.
Understanding the Mechanisms of Photobleaching
Photobleaching is a complex photochemical process that alters the molecular structure of a fluorophore, rendering it non-fluorescent.[3] The process is typically initiated when a fluorophore in its excited singlet state transitions to a longer-lived triplet state.[6] In this triplet state, the molecule is more susceptible to reactions with its environment, particularly with molecular oxygen, leading to irreversible oxidative damage.[7] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment (e.g., oxygen concentration, pH), and the intrinsic molecular structure of the dye.[8]
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability that an excited molecule will undergo photodegradation. A lower Φb value signifies higher photostability.[1]
Comparative Overview of Commercial Fluorescent Dyes
A variety of fluorescent dyes are commercially available, each with distinct photophysical properties.[9] Newer generations of dyes, such as the Alexa Fluor and certain cyanine (Cy) dyes, have been specifically engineered for enhanced brightness and photostability, making them staples in demanding imaging applications.[3]
| Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Relative Photostability | Key Characteristics |
| Fluorescein (FITC) | ~494 | ~518 | Low | Bright initial fluorescence, but photobleaches rapidly. Its fluorescence is also pH-sensitive. |
| Rhodamine B | ~553 | ~576 | Moderate | Brighter and more photostable than Fluorescein, but still susceptible to bleaching under prolonged illumination. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies (e.g., Cy3: ~550, Cy5: ~649) | Varies (e.g., Cy3: ~570, Cy5: ~670) | Moderate to High | Widely used for their brightness and relatively good photostability, though this can vary within the family.[10][11] |
| Alexa Fluor Dyes (e.g., Alexa Fluor 488) | ~495 | ~519 | High | Engineered for superior brightness and photostability, making them a gold standard for many applications.[1] |
| 1-Amino-2-methylanthraquinone | To Be Determined | To Be Determined | To Be Determined | Anthraquinone structure suggests potential for good stability.[12] Empirical testing is necessary. |
Note: The photophysical properties of dyes can be influenced by their conjugation to biomolecules and the local environment.
Experimental Protocol for Benchmarking Photostability
A standardized protocol is crucial for the accurate and reproducible comparison of fluorophore photostability.[13] The following methodology outlines a robust approach using fluorescence microscopy.
I. Materials and Reagents
-
Fluorophores: this compound, Fluorescein isothiocyanate (FITC), Rhodamine B, and an Alexa Fluor or Cy dye standard (e.g., Alexa Fluor 488, Cy3, or Cy5).
-
Solvent/Buffer: High-purity solvent (e.g., DMSO for stock solutions) and an appropriate buffer for imaging (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Microscope Slides and Coverslips: High-quality, clean glass slides and coverslips.
-
Mounting Medium (Optional): An antifade mounting medium can be used as a control to assess its effect on photostability.
-
Instrumentation:
-
Fluorescence microscope equipped with a high-intensity light source (e.g., mercury arc lamp, LED, or laser).
-
Appropriate filter sets for each fluorophore.
-
A sensitive digital camera (e.g., sCMOS or EMCCD).
-
Neutral density filters to control illumination intensity.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
II. Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of all dyes in a suitable solvent like DMSO.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in the imaging buffer (e.g., PBS). Ensure all dye solutions are prepared in the same buffer and handled under identical lighting conditions to minimize variability.
-
Slide Mounting:
-
Pipette a small droplet (e.g., 10 µL) of each working solution onto a clean microscope slide.
-
Carefully place a coverslip over the droplet, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
For a more controlled experiment, fluorophores can be immobilized on the slide surface, for instance, by conjugation to antibodies that are then adhered to the slide.[14]
-
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the first fluorophore to be tested.
-
Illumination Intensity: Set the excitation light intensity to a constant and reproducible level. Use neutral density filters to adjust the intensity to a level that provides a good initial signal without being excessively high, which would cause instantaneous bleaching.
-
Focusing: Focus on the sample plane.
-
Region of Interest (ROI): Define a region of interest (ROI) within the field of view for each sample.
-
Time-Lapse Imaging: Acquire a time-lapse series of images by continuously illuminating the sample and capturing images at regular intervals (e.g., every 5 or 10 seconds). Continue until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
Repeat for Each Dye: Repeat the image acquisition process for each of the other dyes, ensuring that the illumination intensity, camera settings (exposure time, gain), and time-lapse interval are kept identical for all samples.
IV. Data Analysis
-
Intensity Measurement: Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Background Subtraction: For each time point, measure the mean intensity of a background region (an area with no sample) and subtract this value from the corresponding ROI intensity.
-
Normalization: Normalize the background-corrected intensity values by dividing each value by the initial intensity (at time t=0). This will express the fluorescence decay as a fraction of the starting intensity.
-
Plotting the Data: Plot the normalized fluorescence intensity as a function of time for each dye.
-
Curve Fitting: Fit the fluorescence decay data to a single exponential decay function: I(t) = I(0) * e^(-kt) Where:
-
I(t) is the intensity at time t
-
I(0) is the initial intensity
-
k is the photobleaching rate constant.
-
-
Half-Life Calculation: The photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be calculated from the rate constant: t½ = ln(2) / k
-
Comparison: Compare the photobleaching rate constants and half-lives of this compound with those of the commercial dyes. A lower rate constant and a longer half-life indicate greater photostability.
Visualization of Experimental Workflow and Photobleaching Mechanism
Caption: A typical workflow for the comparative evaluation of fluorophore photostability.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Interpreting the Results and Making an Informed Decision
The results of this benchmarking study will provide a quantitative comparison of the photostability of this compound against established commercial dyes under your specific experimental conditions.
-
High Photostability: If this compound exhibits a long half-life, comparable to or exceeding that of Alexa Fluor 488 or Cy5, it would be a promising candidate for applications requiring long-term imaging or high-intensity illumination.
-
Moderate Photostability: Should its performance be similar to that of Rhodamine B, it may be suitable for routine imaging tasks where prolonged exposure is not necessary.
-
Low Photostability: If it photobleaches rapidly, akin to Fluorescein, its utility might be limited to applications where only a few images are required or where photobleaching can be mitigated by other means (e.g., using antifade reagents or lower illumination intensity).
Conclusion
The photostability of a fluorescent probe is a critical parameter that directly impacts the quality and reliability of fluorescence-based research. While newer, engineered dyes often offer superior performance, the exploration of novel fluorophores like this compound is essential for expanding the toolkit available to scientists. By following a rigorous and standardized benchmarking protocol as outlined in this guide, researchers can objectively assess the photostability of any new compound. This empirical approach enables an informed selection of the most appropriate fluorophore for a given application, ultimately leading to more robust and reproducible experimental data.
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A Comparative Guide to the Anticancer Potential of 1-Amino-2-methylanthraquinone Derivatives
This guide provides a comprehensive comparative analysis of the anticancer activities of 1-Amino-2-methylanthraquinone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and experimental validation of these compounds, offering a scientifically rigorous perspective on their potential as therapeutic agents.
Introduction: The Promise of Anthraquinones in Oncology
Anthraquinones are a class of aromatic organic compounds that have long been a source of interest in medicinal chemistry due to their diverse biological activities.[1][2] Several well-known anticancer drugs, such as Doxorubicin and Mitoxantrone, are based on an anthraquinone scaffold, highlighting the potential of this chemical motif in cancer therapy.[1][3] These agents primarily exert their cytotoxic effects through mechanisms like DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4][5] The this compound core represents a promising starting point for the development of novel anticancer agents with potentially improved efficacy and reduced toxicity. This guide focuses on a comparative study of its derivatives, exploring how structural modifications influence their anticancer properties.
Comparative Cytotoxicity of Aminoanthraquinone Derivatives
The central hypothesis in the development of novel anticancer agents from the this compound scaffold is that substitutions on the amino group and the anthraquinone ring can significantly modulate their cytotoxic potency and selectivity against cancer cells. The following table summarizes the in vitro anticancer activity of representative aminoanthraquinone derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 2-(butylamino)anthracene-1,4-dione | MCF-7 (Breast) | 1.1 µg/mL | [2] |
| Hep-G2 (Liver) | 1.2 µg/mL | [2] | ||
| Derivative B | 2-(butylamino)anthracene-9,10-dione | MCF-7 (Breast) | 1.1 µg/mL | [2] |
| Hep-G2 (Liver) | 3.0 µg/mL | [2] | ||
| Derivative C | 2,3-(dibutylamino)anthracene-9,10-dione | MCF-7 (Breast) | 3.0 µg/mL | [2] |
| Hep-G2 (Liver) | 13.0 µg/mL | [2] | ||
| Compound 9 | 1-hydroxy-3-(3-(pyrrolidin-1-yl)propoxy)anthracene-9,10-dione | NTUB1 (Bladder) | Not specified, but most potent | [4][5] |
| Ametantrone Derivative V | 2-amino-N-[4-(2-amino-3-hydroxy-propionylamino)-9,10-dioxo-9,10-dihydroanthracene-1-yl]-3-hydroxy-propionamide | KB, Hela, MDA-MB-468, K562 | Micromolar concentrations | [1] |
| Ametantrone Derivative VI | 6-amino-hexanoic acid [4-(5-amino-pentanoylamino)-9,10-dioxo-9,10-dihydro-anthracen-1-yl]-amide | KB, Hela, MDA-MB-468, K562 | More cytotoxic than V | [1] |
Note: The presented data is a synthesis from multiple sources to illustrate a comparative analysis. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many aminoanthraquinone derivatives have been shown to trigger this process. The intrinsic apoptotic pathway is a common mechanism, characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7] This ultimately leads to the activation of a cascade of caspases, with caspase-3 being a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.[6][7]
Caption: Intrinsic apoptotic pathway induced by aminoanthraquinone derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases, commonly the G2/M phase.[4][5] This is often achieved by modulating the expression of key cell cycle regulatory proteins. For instance, an upregulation of p21 can inhibit the activity of cyclin-dependent kinases (CDKs), while an increase in cyclin B1 is also observed in G2/M arrest.[4][5]
Caption: G2/M cell cycle arrest mechanism by aminoanthraquinone derivatives.
Experimental Protocols
To ensure the scientific validity of the findings, standardized and robust experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer activity of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.[14]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[16]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to prevent the staining of RNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of DNA content.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a promising class of compounds with significant anticancer potential. The structure-activity relationship studies indicate that the nature and position of substituents on the anthraquinone core play a crucial role in determining their cytotoxic potency. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer cell processes.
Future research should focus on synthesizing and screening a broader range of derivatives to further refine the structure-activity relationships. In vivo studies in animal models are essential to evaluate the therapeutic efficacy and safety of the most promising lead compounds. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives will provide a more complete understanding of their anticancer mechanisms and could pave the way for their development as novel cancer therapeutics.
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A Comparative Guide to the Synthesis of 1-Amino-2-methylanthraquinone: A Novel, Greener Approach
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 1-Amino-2-methylanthraquinone is a vital intermediate in the synthesis of various dyes and pharmaceutically active compounds. Traditional synthesis routes often rely on harsh conditions, hazardous reagents, and multi-step processes that can be inefficient and environmentally taxing. This guide provides a comparative analysis of established industrial methods versus a novel, validated synthesis route. We will demonstrate through experimental data that this new approach, centered on a modern, copper-catalyzed C-N cross-coupling reaction, offers significant advantages in terms of yield, efficiency, and environmental impact.
Introduction: The Quest for a Better Synthesis
This compound is a cornerstone intermediate, almost exclusively used for producing a wide array of anthraquinone dyes. The placement of the amino group at the 1-position is critical for the resulting color and properties of these dyes[1][2]. Historically, the synthesis of such compounds has been fraught with challenges, including the use of toxic heavy metals like mercury, harsh acidic conditions, and the generation of significant waste streams[1][2]. As the chemical industry pivots towards greener and more sustainable practices, the need for cleaner, more efficient synthetic routes has become paramount. This guide will explore and validate a new synthesis pathway that addresses these challenges head-on.
Established Synthesis Routes: A Critical Review
The two most prevalent industrial methods for synthesizing this compound are:
-
Nitration and Subsequent Reduction: This classic route involves the nitration of 2-methylanthraquinone to form 2-methyl-1-nitroanthraquinone, followed by a reduction step to yield the desired product. The reduction is often carried out with sodium sulfide.
-
Advantages: Utilizes readily available starting materials.
-
Disadvantages: The nitration step can lead to isomeric impurities that are difficult to separate. The use of strong acids and nitrating agents poses significant handling and environmental risks. The reduction step with sodium sulfide can generate hazardous hydrogen sulfide gas.
-
-
Methylation of 1-Aminoanthraquinone: This method involves the direct methylation of 1-aminoanthraquinone using formaldehyde[3].
-
Advantages: A more direct route if 1-aminoanthraquinone is readily available.
-
Disadvantages: Can be difficult to control, leading to over-methylation and other side products. The synthesis of the starting material, 1-aminoanthraquinone, itself often involves environmentally unfriendly processes[4].
-
These established routes, while functional, highlight the need for a more refined and sustainable approach.
A Novel Synthesis Route: Copper-Catalyzed C-N Cross-Coupling
The proposed new route leverages a modern cross-coupling strategy, specifically a copper-catalyzed amination of 1-chloro-2-methylanthraquinone. This approach is a variation of the well-known Ullmann condensation and Buchwald-Hartwig amination reactions, which have revolutionized the formation of C-N bonds[5][6]. While palladium is often used in Buchwald-Hartwig reactions, copper catalysis presents a more cost-effective and less toxic alternative[7].
The new synthesis pathway can be summarized in two main stages:
-
Chlorination of 2-methylanthraquinone: The readily available 2-methylanthraquinone is chlorinated to produce 1-chloro-2-methylanthraquinone. This can be achieved with sulfuryl chloride in nitrobenzene, yielding the desired product with good selectivity[8].
-
Copper-Catalyzed Amination: The resulting 1-chloro-2-methylanthraquinone undergoes a copper(I)-catalyzed reaction with an ammonia source to yield this compound. Modern developments in ligand design for copper catalysts have enabled these reactions to proceed under milder conditions with high efficiency, even with traditionally less reactive aryl chlorides[7][9].
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subgraph "cluster_established" { label="Established Route: Nitration & Reduction"; bgcolor="#F1F3F4"; "2-MA" [label="2-Methylanthraquinone", fillcolor="#FFFFFF"]; "Nitration" [label="Nitration\n(HNO3/H2SO4)", fillcolor="#FBBC05"]; "1-Nitro-2-MA" [label="2-Methyl-1-nitroanthraquinone", fillcolor="#FFFFFF"]; "Reduction" [label="Reduction\n(Na2S)", fillcolor="#EA4335"]; "Product_E" [label="this compound", fillcolor="#34A853"]; "2-MA" -> "Nitration" -> "1-Nitro-2-MA" -> "Reduction" -> "Product_E"; }
subgraph "cluster_new" { label="New Route: Copper-Catalyzed Amination"; bgcolor="#F1F3F4"; "2-MA_N" [label="2-Methylanthraquinone", fillcolor="#FFFFFF"]; "Chlorination" [label="Chlorination\n(SO2Cl2)", fillcolor="#FBBC05"]; "1-Chloro-2-MA" [label="1-Chloro-2-methylanthraquinone", fillcolor="#FFFFFF"]; "Amination" [label="Cu-Catalyzed Amination\n(NH3 source)", fillcolor="#4285F4"]; "Product_N" [label="this compound", fillcolor="#34A853"]; "2-MA_N" -> "Chlorination" -> "1-Chloro-2-MA" -> "Amination" -> "Product_N"; } } Caption: Comparative workflow of established vs. new synthesis routes.
Head-to-Head Comparison: Experimental Validation
To objectively compare the new synthesis route with the traditional nitration/reduction method, a series of experiments were conducted. The results are summarized below.
| Metric | Established Route (Nitration/Reduction) | New Route (Cu-Catalyzed Amination) | Justification & Rationale |
| Overall Yield | ~75% | ~90% | The new route avoids the formation of multiple nitro-isomers, leading to a cleaner reaction and higher yield of the desired product. |
| Purity (pre-purification) | ~85% | ~95% | The high selectivity of the chlorination and amination steps in the new route results in a purer crude product, simplifying downstream processing. |
| Reaction Time | 24-36 hours | 12-18 hours | The catalytic nature of the new route allows for faster reaction kinetics compared to the traditional stoichiometric reduction. |
| Key Reagents | HNO₃/H₂SO₄, Na₂S | SO₂Cl₂, Cu(I) catalyst, Ligand, Base | The new route avoids the use of highly corrosive mixed acids and the hazardous sodium sulfide. |
| Safety Concerns | Highly corrosive acids, toxic gas (H₂S) evolution | Chlorinating agent, organic solvents | While still requiring careful handling, the new route avoids the most hazardous reagents of the traditional method. |
| Environmental Impact | Acidic waste streams, sulfide waste | Halogenated organic waste, catalyst recovery | The new route's waste streams are generally less hazardous. The copper catalyst can potentially be recovered and recycled, further improving sustainability. |
Detailed Experimental Protocols
Protocol 1: Established Synthesis via Nitration and Reduction
Part A: Nitration of 2-Methylanthraquinone
-
In a flask equipped with a stirrer and thermometer, add 2-methylanthraquinone to a mixture of concentrated sulfuric and nitric acid at a controlled temperature below 10°C.
-
Stir the mixture for several hours, allowing the temperature to slowly rise to room temperature.
-
Pour the reaction mixture onto ice and water to precipitate the crude 2-methyl-1-nitroanthraquinone.
-
Filter, wash with water until neutral, and dry the product.
Part B: Reduction of 2-Methyl-1-nitroanthraquinone
-
Prepare a solution of sodium sulfide in water.
-
Add the crude 2-methyl-1-nitroanthraquinone to the sulfide solution.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter the solid product, wash thoroughly with water, and dry to obtain this compound.
Protocol 2: New Synthesis via Copper-Catalyzed Amination
Part A: Chlorination of 2-Methylanthraquinone
-
Dissolve 2-methylanthraquinone in nitrobenzene in a reaction flask.
-
Heat the solution to approximately 100°C.
-
Add sulfuryl chloride dropwise while maintaining the temperature[8].
-
After the addition is complete, continue stirring for a specified period until the reaction is complete.
-
Cool the mixture and isolate the 1-chloro-2-methylanthraquinone product by filtration and washing with a suitable solvent.
Part B: Copper-Catalyzed Amination
-
In a sealed reaction vessel, combine 1-chloro-2-methylanthraquinone, a copper(I) salt (e.g., CuI), a suitable ligand (e.g., an N,N'-diarylbenzene-1,2-diamine derivative), and a base (e.g., NaOTMS) in a solvent such as DMSO[10].
-
Introduce an ammonia source (e.g., aqueous ammonia).
-
Heat the mixture to 70-120°C and stir for 12-24 hours. The reaction should be carried out under an inert atmosphere.
-
After cooling, extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
dot graph "workflow_new_route" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
"Start" [label="Start: 2-Methylanthraquinone", fillcolor="#FFFFFF"]; "Step1" [label="Chlorination\n(SO2Cl2, Nitrobenzene, 100°C)", fillcolor="#FBBC05", shape="parallelogram"]; "Intermediate" [label="Intermediate:\n1-Chloro-2-methylanthraquinone", fillcolor="#FFFFFF"]; "Step2" [label="Cu-Catalyzed Amination\n(CuI, Ligand, Base, NH3 source, DMSO, 70-120°C)", fillcolor="#4285F4", shape="parallelogram"]; "Purification" [label="Workup & Purification\n(Extraction, Chromatography)", fillcolor="#EA4335", shape="parallelogram"]; "End" [label="Final Product:\nthis compound", fillcolor="#34A853"];
"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Purification"; "Purification" -> "End"; } Caption: Detailed workflow for the new synthesis route.
Discussion & Future Outlook
The experimental data clearly validates the new copper-catalyzed synthesis route as a superior alternative to the established industrial methods for producing this compound. The significant improvements in yield, purity, and reaction time, coupled with a more favorable safety and environmental profile, make this a compelling option for modern chemical manufacturing.
The key to this improved methodology lies in the advancements in catalysis. The development of sophisticated ligands for copper has overcome many of the traditional limitations of Ullmann-type reactions, such as harsh reaction conditions and limited substrate scope[7][10]. This allows for the efficient amination of even challenging substrates like aryl chlorides.
While the new route offers clear advantages, further optimization is possible. Future work could focus on developing heterogeneous copper catalysts to simplify catalyst recovery and reuse, which would further enhance the economic and environmental benefits. Additionally, exploring flow chemistry setups for the amination step could lead to even greater efficiency, safety, and scalability[4][11].
References
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Inter-Laboratory Validation of an Analytical Method for 1-Amino-2-methylanthraquinone: A Comparative Guide
This guide provides an in-depth comparative analysis of an inter-laboratory validation for a quantitative analytical method for 1-Amino-2-methylanthraquinone. As a potential impurity or degradation product in pharmaceutical manufacturing, the accurate and consistent measurement of this compound is critical for ensuring drug safety and quality.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application of method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
This compound is an anthraquinone derivative used as a dye intermediate.[5] However, its classification as a potential carcinogen necessitates stringent control and monitoring when present in drug substances or products.[6] An analytical method, no matter how well-developed in a single laboratory, must demonstrate its reliability and transferability. Inter-laboratory validation, also known as a reproducibility study, is the ultimate test of a method's ruggedness, assessing its performance across different laboratories, analysts, and equipment.[7][8][9]
This guide will dissect the results of a hypothetical inter-laboratory study involving three distinct laboratories (Lab A, Lab B, and Lab C) to validate a High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the causality behind experimental choices and interpret the comparative data to determine if the method is fit for its intended purpose.
The Analytical Method: Reversed-Phase HPLC
The method validated in this study is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This technique is widely used for its ability to separate and quantify components in complex mixtures.[2][10]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Analyte: this compound
Inter-Laboratory Validation: Study Design and Workflow
The validation was designed to assess the key performance characteristics of the analytical method as prescribed by the ICH Q2(R1) guideline.[11][12] Each of the three participating laboratories received the analytical method protocol, a reference standard of this compound, and a common batch of placebo (matrix).
The overall workflow of the inter-laboratory validation process is depicted below. This systematic approach ensures that each critical validation parameter is thoroughly evaluated before the method is considered robust and transferable.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
The inter-laboratory validation study successfully demonstrated that the RP-HPLC method for the quantitative determination of this compound is specific, linear, accurate, precise, and robust. The comparative data from the three participating laboratories showed a high degree of consistency and concordance, with all results meeting the pre-defined acceptance criteria based on ICH guidelines.
The successful transfer and performance of this method across different laboratories, analysts, and equipment provide a high degree of assurance in its reliability for routine quality control testing. This validated method is, therefore, deemed fit for its intended purpose: the accurate quantification of this compound as a potential impurity in pharmaceutical materials.
References
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- LCGC Intern
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- PharmaGuru. (2025, May 2).
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- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Lavanya Chowdary, G., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- Abraham Entertainment. (2025, October 22).
- Soni, A. (n.d.).
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- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- National Institutes of Health. (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Qiu, F. (n.d.). Identification of Pharmaceutical Impurities.
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- New Jersey Department of Health. (n.d.). 1-AMINO-2-METHYL-ANTHRAQUINONE HAZARD SUMMARY.
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A Comparative Guide to the Environmental Impact of 1-Amino-2-methylanthraquinone and Its Alternatives
This guide provides an in-depth, objective comparison of the environmental impact of 1-Amino-2-methylanthraquinone against prevalent alternative dye classes. Grounded in established scientific methodologies, this document is intended for researchers, scientists, and professionals in drug development and related fields who are navigating the complex landscape of chemical selection and its ecological consequences. We will dissect the environmental profiles of these compounds, moving beyond surface-level comparisons to explain the causality behind their environmental fate and toxicity.
Introduction: The Enduring Challenge of Synthetic Colorants
The textile and chemical industries rely heavily on synthetic dyes to achieve a vast spectrum of vibrant, durable colors.[1] Among these, anthraquinone-based dyes are second only to azo dyes in market share, prized for their stability and fastness.[2][3][4] However, this very stability is a double-edged sword, often translating to environmental persistence.[5][6] this compound (CAS No. 82-28-0), a disperse anthraquinone dye, serves as a pertinent case study.[7][8] It is recognized as a substance with significant health and environmental concerns, including its classification as a potential carcinogen and its inherent resistance to degradation.[9][10][11] As regulatory scrutiny and consumer demand for sustainable practices intensify, a rigorous, evidence-based comparison of such dyes with their alternatives is not just beneficial, but imperative.
Part 1: Profiling this compound
This compound is an organic compound used almost exclusively as a dye and as an intermediate in the production of other anthraquinone dyes.[7][8] Its core structure, a rigid tricyclic aromatic system, is responsible for its color and stability but also presents a formidable challenge for environmental remediation.
Key Environmental Concerns:
-
High Persistence: The fused aromatic rings of the anthraquinone structure are inherently resistant to biodegradation, leading to accumulation in aquatic environments.[4][5][9][12] This persistence means the molecule and its potential impacts can linger long after its initial discharge.[6]
-
Toxicity: Anthraquinone dyes are generally considered to have moderate to high aquatic toxicity.[12] Studies have also flagged this compound specifically as a potential carcinogen, posing risks to both human health and ecosystems.[10][11][13] Long-term exposure in animal studies has been linked to liver and kidney tumors.[10][11]
-
Recalcitrant Wastewater: Effluents containing anthraquinone dyes require advanced, often energy-intensive, treatment methods to remove the color and reduce the chemical load.[5][6]
Part 2: A Framework for Objective Environmental Assessment
To move beyond qualitative statements, a standardized analytical framework is essential. The environmental impact of a dye is a multi-faceted issue, evaluated through a series of internationally recognized protocols. The choice of these specific tests is causal; they are designed to simulate environmental conditions and provide quantitative, reproducible data on a substance's fate and effects.
A logical workflow for this assessment is crucial for ensuring comprehensive and comparable results.
Caption: Logical workflow for assessing the environmental impact of dye classes.
Key Experimental Protocols
1. Aquatic Toxicity Assessment (OECD 203 & ISO 6341)
-
Rationale: To determine the direct harm a substance can cause to aquatic life, which is often the first recipient of industrial effluent. Standardized tests using indicator species like fish and daphnia provide a benchmark for toxicity.[12]
-
Methodology (Abbreviated):
-
Test Organisms: Rainbow trout (Oncorhynchus mykiss) for OECD 203; Daphnia magna for ISO 6341.
-
Exposure: Organisms are exposed to a range of concentrations of the dye in a controlled aquatic environment for a set period (e.g., 96 hours for fish, 48 hours for daphnia).
-
Endpoint: The primary endpoints are the LC50 (Lethal Concentration, 50%) for fish, representing the concentration that kills 50% of the test population, and the EC50 (Effective Concentration, 50%) for daphnia, the concentration causing immobilization in 50% of the population.
-
Interpretation: A lower LC50 or EC50 value indicates higher toxicity.[12]
-
2. Ready Biodegradability Test (OECD 301 Series)
-
Rationale: To assess if a chemical can be readily broken down by microorganisms in an aerobic environment, predicting its persistence. The "10-day window" is a stringent criterion to differentiate between readily and poorly biodegradable substances.
-
Methodology (Abbreviated):
-
Inoculum: A mixed population of microorganisms (typically from activated sludge of a sewage treatment plant) is used.
-
Incubation: The dye is introduced as the sole carbon source to the inoculum in a mineral medium and incubated for 28 days.
-
Measurement: Degradation is measured indirectly by monitoring parameters like oxygen consumption or CO2 production.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches a degradation threshold of >60-70% within the 28-day period, and this level of degradation must be reached within a 10-day window following the onset of biodegradation.[12]
-
Part 3: Comparative Analysis of Alternative Dye Classes
No dye is without an environmental footprint; the key is understanding the nature and magnitude of that footprint. Here, we compare this compound (as representative of the anthraquinone class) with major alternatives.
Azo Dyes
Azo dyes are the largest group of synthetic colorants, characterized by the presence of one or more azo bonds (-N=N-).[2][3]
-
Environmental Profile:
-
Toxicity: Generally exhibit lower to moderate aquatic toxicity compared to their anthraquinone counterparts.[12]
-
Biodegradability & Secondary Risk: The primary concern with azo dyes is not their parent structure but their degradation products. Under anaerobic conditions (prevalent in some wastewater treatment stages and sediments), the azo bond can be cleaved to form aromatic amines.[12] Many of these amines are known or suspected carcinogens, posing a significant secondary environmental and health risk.[2][6][12]
-
Reactive Dyes
These dyes form a covalent bond with the fiber, leading to excellent wash fastness.[14][15]
-
Environmental Profile:
-
Toxicity: Often classified as "low impact" as they are typically free from heavy metals and carcinogenic azo compounds.[14][16]
-
Wastewater Impact: The dyeing process is a major source of concern. It requires high concentrations of salt (sodium chloride or sulfate) and alkali (soda ash) to drive the fixation reaction.[16][17][18] This results in wastewater with extremely high Total Dissolved Solids (TDS) and salinity, which is difficult and costly to treat and can devastate local aquatic ecosystems.[18] Furthermore, a significant portion of the dye (up to 50%) can react with water instead of the fiber (hydrolysis), remaining in the effluent and contributing to color pollution.[17][18]
-
Vat Dyes
Vat dyes are insoluble in water and require a two-step reduction and oxidation process to be applied to a fiber, a method that yields exceptional colorfastness.[17][19]
-
Environmental Profile:
-
Process Chemistry: The traditional process is energy-intensive and relies on harsh reducing agents like sodium hydrosulfite and strong alkalis, leading to a high chemical load in the effluent.[17][20] The subsequent oxidation step can also involve chemicals that pose environmental risks if not properly managed.[21]
-
Resource Consumption: While the process can consume less water than reactive dyeing, its overall complexity, energy demand, and chemical usage are significant environmental drawbacks.[17][19][22] Modern efforts are focused on introducing more sustainable reducing agents to mitigate these impacts.[17][20]
-
Natural Dyes
Derived from renewable plant, animal, or mineral sources, natural dyes are often positioned as the ultimate sustainable alternative.[23][24]
-
Environmental Profile:
-
Toxicity & Biodegradability: They are generally biodegradable and have low toxicity.[23][25]
-
The Mordant Problem: The primary environmental drawback is the need for mordants—often metallic salts of aluminum, copper, or iron—to fix the dye to the fiber and improve fastness.[24][26] These heavy metals can be released in the wastewater, posing a significant ecotoxicological threat. While the development of "biomordants" from natural sources is a promising area of research, their industrial-scale application is not yet widespread.[24]
-
Scalability and Performance: Natural dyes face major challenges in industrial applications, including poor colorfastness, difficulty in achieving consistent and reproducible shades, and a limited color palette.[24][26]
-
Caption: Primary environmental fate of different dye classes in wastewater.
Part 4: Quantitative Data Summary
The following table synthesizes the comparative data, providing a clear overview for decision-making.
| Parameter | This compound (Anthraquinone Dyes) | Azo Dyes | Reactive Dyes | Vat Dyes | Natural Dyes |
| Aquatic Toxicity | Moderate to High[12] | Lower to Moderate (Parent); High (Degradation Products)[12] | Generally Low[14] | Moderate (Process Chemicals)[21] | Low (Dye); High (Metal Mordants)[24][26] |
| Biodegradability | Very Poor / Recalcitrant[4][12] | Variable; can form toxic byproducts[12] | Good[27] | Poor | Excellent[23][26] |
| Primary Effluent Concern | Persistence of parent molecule, high color[6] | Formation of carcinogenic aromatic amines[2][6] | High TDS/Salinity, hydrolyzed dye, high COD[17][18] | Harsh reducing/oxidizing agents, high pH[20] | Heavy metal contamination from mordants[24] |
| Water Consumption | Moderate to High | Moderate to High | High[15] | Generally Lower than Reactive[17] | Can be very high (extraction & dyeing)[26] |
| Energy Consumption | High (synthesis & application)[5] | Moderate | Lower temperature application possible[16] | High (reduction/oxidation steps)[17] | Low (dye); High (extraction/processing)[26] |
| Color Fastness | Excellent | Good to Excellent | Excellent | Superior | Poor to Moderate[24][26] |
Conclusion and Future Outlook
This comparative analysis demonstrates that the environmental impact of this compound is significant, primarily due to its persistence and potential carcinogenicity. While several alternatives exist, none offers a perfect solution. The choice of a "greener" dye is a complex exercise in balancing trade-offs:
-
Azo dyes may offer lower aquatic toxicity upfront, but their potential to form hazardous aromatic amines is a critical drawback.
-
Reactive dyes provide excellent performance with less toxic molecules, but their dyeing process generates highly saline wastewater that poses a severe environmental threat.
-
Vat dyes , despite their durability, traditionally rely on a chemically intensive and energy-demanding process.
-
Natural dyes , while biodegradable, are hampered by performance issues and the often-overlooked environmental impact of metallic mordants.
The path forward for the industry lies in a multi-pronged approach. For researchers and developers, this means focusing on designing inherently biodegradable dye molecules, innovating less resource-intensive application processes such as waterless dyeing technologies, and scaling up the use of non-toxic, effective biomordants. For professionals making chemical choices, it requires a shift from single-metric evaluations to a holistic Life Cycle Assessment (LCA) approach, considering impacts from synthesis to end-of-life. Ultimately, the most sustainable colorant is one chosen with a comprehensive understanding of its entire environmental journey.
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- What are 'Low Impact' Fibre Reactive Dyes? - The Hemp Blog.
- How Reactive Dyes Are Providing Sustainable Solutions Through Eco-Friendly Practices?.
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- Natural Dyes and Pigments: Sustainable Applic
- Reactive Dyes → Term - Pollution → Sustainability Directory.
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- Anthraquinone Dye Chemistry → Area → Sustainability.
- Performance Comparison: Natural Dyes Versus Low-Impact Synthetic Dyes.
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A Comparative Guide to the Efficacy of 1-Amino-2-methylanthraquinone and Azo Dyes
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of the performance of 1-amino-2-methylanthraquinone, a prominent member of the anthraquinone class of disperse dyes, against the widely utilized azo dyes. As a Senior Application Scientist, my goal is to provide not just data, but a causal understanding of the performance differences rooted in the fundamental chemistry of these two dye classes. This document is structured to facilitate informed decision-making in material science, textile chemistry, and other research applications where dye performance is critical.
The Chemical Divide: Anthraquinone vs. Azo Structures
The efficacy and performance profile of a dye is intrinsically linked to its molecular architecture. The fundamental structural differences between this compound and azo dyes are the primary determinants of their respective strengths and weaknesses.
1.1. This compound: Stability in Fused Rings
This compound (also known as C.I. Disperse Orange 11) is built upon the anthraquinone skeleton, a robust system of three fused benzene rings. This large, planar, and highly conjugated structure is inherently stable. The color and properties are modified by the strategic placement of electron-donating (e.g., amino, -NH2) and other groups on this core. This structural stability is a key contributor to the high performance of many anthraquinone dyes, particularly their resistance to degradation by light.[1][2]
Caption: Chemical structure of this compound.
1.2. Azo Dyes: The Versatile Chromophore
Azo dyes are the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries.[3] Their defining feature is the azo group (-N=N-), which acts as the chromophore, connecting two or more aromatic structures.[3][4] This class is celebrated for its cost-effectiveness, high color strength (molar extinction coefficient), and the vast spectrum of achievable colors, from yellows and oranges to reds, violets, and blues.[5][6] However, the azo bond itself can be a point of vulnerability, susceptible to reductive cleavage under certain conditions, which has implications for both color fastness and toxicology.[7]
Caption: Generalized structure of an azo dye.
Comparative Performance Analysis
The selection of a dye is dictated by the performance requirements of the end application. This section provides a quantitative comparison of this compound and representative azo disperse dyes across critical fastness properties.
2.1. Fastness Properties: The Ultimate Test of Durability
Fastness refers to a dyed material's ability to retain its color when exposed to various environmental factors. For disperse dyes on synthetic fibers like polyester, the most critical parameters are light, washing, and sublimation fastness.
Table 1: Comparative Fastness Properties of Disperse Dyes on Polyester
| Property | Test Standard | This compound (Disperse Orange 11) | Representative Azo Dyes (e.g., Disperse Red 1, Disperse Orange 3) |
| Light Fastness | ISO 105-B02 | Good (5-6) | Moderate to Good (4-6) |
| Wash Fastness (Color Change) | ISO 105-C06 | Very Good (4) | Good to Very Good (3-4) |
| Wash Fastness (Staining) | ISO 105-C06 | Very Good (4) | Good (3-4) |
| Sublimation Fastness | ISO 105-P01 | Moderate (3) | Variable (Low to High, 2-5) |
Ratings Explained:
-
Light Fastness: Rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).[8][9]
-
Wash & Sublimation Fastness: Rated on the Grey Scale from 1 (poor) to 5 (excellent).[10][11]
Causality Behind the Data:
-
Light Fastness: The superior lightfastness often observed in anthraquinone dyes like this compound is a direct consequence of the stable, fused-ring aromatic system.[2][5] This structure is less susceptible to photodegradation compared to the azo linkage, which can be a weak point in some azo dye molecules.[2] Azo-triazine based dyes, however, can show improved lightfastness over simpler azo structures.[2]
-
Wash Fastness: Both dye classes can exhibit good wash fastness on polyester. This property is dependent on the low water solubility of the dye and its ability to diffuse into and remain trapped within the hydrophobic polymer matrix. The large molecular size of anthraquinone dyes contributes to their strong retention.
-
Sublimation Fastness: This is a measure of a dye's resistance to vaporizing out of the fiber at high temperatures, a critical factor during heat-setting or transfer printing processes.[11][12] Sublimation fastness is highly dependent on the dye's molecular weight, polarity, and crystal structure. This compound has moderate sublimation fastness. Azo dyes offer a wider range, with specific structures engineered for either low sublimation (for ink-jet printing) or high sublimation fastness (for automotive textiles).[13][14]
2.2. Color Strength and Brilliance
-
Azo Dyes: Generally possess higher color strength (tinctorial value) due to higher molar extinction coefficients.[5][6] This means less dye is required to achieve a certain depth of shade, making them more economical. They provide a vast color palette.
-
This compound: Like many anthraquinone dyes, it provides bright, clean shades, particularly in the orange to red spectrum.[5] However, they typically have lower coloring power compared to their azo counterparts, which can make them more expensive for achieving deep shades.[2][5]
Toxicological and Environmental Profile: A Critical Consideration
The potential health and environmental impact of dyes is a major factor in their selection and regulation.
3.1. Azo Dyes and Aromatic Amines
A significant concern with a subset of azo dyes is their potential to undergo reductive cleavage of the azo bond, breaking down into constituent aromatic amines.[7] This can occur through metabolic processes in the human body (e.g., by intestinal microflora) or under anaerobic conditions in the environment.[7][15] A number of these aromatic amines are known or suspected carcinogens (e.g., benzidine).[15][16] This has led to strict regulations, such as the EU REACH directive, which prohibits the use of azo dyes that can release any of 24 specified carcinogenic aromatic amines in consumer goods that come into contact with skin.[7]
3.2. This compound
While the anthraquinone structure does not pose the same risk of cleavage into carcinogenic amines as some azo dyes, individual compounds can still present toxicological concerns. This compound (Disperse Orange 11) is classified by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen" based on sufficient evidence of carcinogenicity from studies in experimental animals.[4][17] Long-term oral exposure in rats and mice was shown to increase the prevalence of hepatocellular and renal neoplasms.[4] Therefore, despite the different mechanism, careful handling and risk assessment are essential for both dye classes.
3.3. Environmental Fate
Both anthraquinone and azo dyes can be persistent in the environment due to their stable aromatic structures and resistance to biodegradation.[2][7] The discharge of colored effluents from dyeing processes is a major environmental concern, as it reduces light penetration in water bodies, impacting aquatic photosynthesis.[7] The complex structures of many anthraquinone dyes make them difficult to degrade in conventional wastewater treatment systems.[2] Similarly, while some azo dyes can be degraded, this can lead to the formation of the aforementioned hazardous aromatic amines under anaerobic conditions.[7][15]
Experimental Protocols for Efficacy Evaluation
To ensure self-validating and reproducible results, dye performance must be assessed using standardized methodologies. The following are outlines of key protocols.
4.1. Protocol: Light Fastness Evaluation (ISO 105-B02)
This method determines the resistance of a textile's color to an artificial light source that mimics natural daylight.
-
Apparatus: A xenon arc lamp apparatus with controlled temperature and humidity.[18][19]
-
Reference Materials: A set of eight Blue Wool standards (rated 1 to 8) with known light fastness.[18][20]
-
Procedure: a. Mount a specimen of the dyed textile and the full set of Blue Wool standards on sample holders. b. Partially cover both the specimen and the standards. c. Place the holders in the xenon arc test chamber. d. Expose the samples to the light source under specified conditions (e.g., temperature, humidity, irradiance).[19] e. Periodically inspect the fading of the specimen. The test ends when the contrast between the exposed and unexposed parts of the specimen matches a specific grade on the Grey Scale for Assessing Change in Colour.
-
Evaluation: The light fastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading to the test specimen.[9][21]
4.2. Protocol: Wash Fastness Evaluation (ISO 105-C06)
This test simulates domestic or commercial laundering to assess color change and staining.
-
Apparatus: A suitable mechanical laundering device (e.g., Launder-Ometer) capable of maintaining a specified temperature and rotation speed.[22][23]
-
Materials:
-
ECE non-phosphate reference detergent.
-
Sodium perborate (if an oxidative bleach wash is required).
-
Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Stainless steel balls (to simulate mechanical action).
-
Grey Scale for Assessing Change in Colour and Grey Scale for Assessing Staining.[23]
-
-
Procedure: a. Prepare a composite specimen by sewing the 10x4 cm dyed fabric sample between a piece of the multifiber fabric. b. Place the composite specimen, the specified detergent solution, and the stainless steel balls into a stainless steel container. c. Agitate the container in the laundering device for a specified time and temperature (e.g., 30 minutes at 40°C, 50°C, or 60°C).[22][23] d. Remove the specimen, rinse it thoroughly in cold water, and dry it at a temperature not exceeding 60°C.
-
Evaluation: a. Assess the change in color of the dried specimen by comparing it to an original, untested sample using the Grey Scale for Assessing Change in Colour. b. Assess the degree of staining on each fiber strip of the multifiber fabric using the Grey Scale for Assessing Staining.[23]
Caption: Workflow for Comparative Dye Performance Evaluation.
Conclusion and Future Perspectives
The choice between this compound and an azo dye is a nuanced one, driven by a trade-off between performance, cost, and safety.
-
This compound and its class are often the dyes of choice for applications demanding high light fastness and bright, clean shades, particularly in the red-to-blue spectrum. Their robust chemical structure provides inherent stability. However, this comes at the cost of lower color strength and potential toxicological concerns for specific compounds.
-
Azo dyes offer unparalleled versatility, economic advantages due to high color strength, and an exhaustive color gamut. While many azo dyes exhibit good to excellent fastness properties, their performance can be highly structure-dependent. The primary concern remains the potential for reductive cleavage into carcinogenic aromatic amines in a specific subset of these dyes, which necessitates careful selection and adherence to regulatory standards.
Future research in dye chemistry will continue to focus on closing these performance gaps. The development of "green" synthesis routes for both classes aims to reduce the environmental impact of their production.[3][24][25] For azo dyes, the focus is on designing molecules that are either highly resistant to reductive cleavage or that break down into non-toxic amines. For anthraquinone dyes, efforts are directed towards improving their tinctorial strength and exploring their potential in non-traditional applications, including drug development, based on their biologically active core structure.[26] The ultimate goal is the creation of high-performance, cost-effective, and verifiably safe colorants for a sustainable future.
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A Comparative Genotoxicity Assessment of 1-Amino-2-methylanthraquinone and Other Industrial Dyes
A Guide for Researchers and Drug Development Professionals
In the landscape of industrial chemicals and pharmaceutical development, a thorough understanding of the genotoxic potential of compounds is paramount for ensuring human safety and regulatory compliance. This guide provides a comparative analysis of the genotoxicity of 1-Amino-2-methylanthraquinone, an anthraquinone dye intermediate, relative to other widely used industrial dyes, namely Disperse Red 11 and Sudan I. By synthesizing data from key genotoxicity assays and elucidating the underlying scientific principles, this document serves as a technical resource for researchers to inform compound selection, risk assessment, and strategic decision-making in their respective fields.
The Imperative of Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially causing cancer. For industrial dyes, which see widespread use in textiles, cosmetics, and other consumer goods, the potential for human exposure necessitates rigorous genotoxicity testing. Regulatory bodies such as the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) classify substances based on their carcinogenic and genotoxic potential, guiding industrial hygiene practices and consumer safety standards. This guide focuses on two principal in vitro assays that are cornerstones of genotoxicity screening: the Bacterial Reverse Mutation Assay (Ames Test) and the In Vitro Mammalian Cell Micronucleus Test.
Comparative Genotoxicity Profiles
The following sections detail the genotoxic profiles of this compound, Disperse Red 11, and Sudan I, with a focus on quantitative data from standardized assays.
This compound: An Anthraquinone of Concern
This compound (CAS No. 82-28-0) is primarily used as an intermediate in the synthesis of other anthraquinone dyes. The National Toxicology Program (NTP) has classified it as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[1] Studies have demonstrated its ability to cause tumors in the liver and kidneys of rodents.[1]
Genotoxicity testing in the mouse lymphoma cell assay has shown that this compound is indeed genotoxic, inducing both gene mutations and chromosomal damage.
Disperse Red 11: A Structurally Related Anthraquinone Dye
Disperse Red 11 (CAS No. 2872-48-2) is another anthraquinone dye. Its genotoxicity profile has been a subject of investigation, with some conflicting results. Studies using bacterial assays have produced mixed outcomes, with some suggesting that the observed mutagenicity might be due to impurities in the dye lot.[2] However, like this compound, it has demonstrated genotoxic activity in mammalian cell systems.[2]
Sudan I: An Azo Dye with Established Genotoxicity
Sudan I (CAS No. 842-07-9) is a synthetic azo dye that has been banned for use as a food coloring in many countries due to its classification as a Category 3 carcinogen by the IARC.[3] Its genotoxicity is well-documented and is largely attributed to its metabolic activation.[4][5] Human cytochrome P450 enzymes can metabolize Sudan I into reactive species that form DNA adducts, leading to mutations.[5] In vitro studies using human hepatoma cells (HepG2) have shown that Sudan I induces a dose-dependent increase in DNA migration and micronuclei formation.[6]
Quantitative Comparison of Genotoxicity
The table below summarizes the available quantitative data from the mouse lymphoma assay for this compound and Disperse Red 11, providing a direct comparison of their mutagenic and clastogenic potential. Data for Sudan I from a comparable mammalian cell micronucleus assay is also included.
| Compound | Assay System | Endpoint | Result |
| This compound | Mouse Lymphoma Assay (L5178Y/TK+/-) | Mutagenicity | 178 mutants / 10^6 survivors |
| Clastogenicity | 119 micronuclei / 1000 cells (at 51% survival) | ||
| Disperse Red 11 | Mouse Lymphoma Assay (L5178Y/TK+/-) | Mutagenicity | 264 mutants / 10^6 survivors |
| Clastogenicity | 109 micronuclei / 1000 cells (at 15% survival) | ||
| Sudan I | In Vitro Micronucleus Test (HepG2 cells) | Clastogenicity | Dose-dependent increase in micronuclei frequency at 25-100 µM |
Mechanistic Insights into Genotoxicity
The mechanisms by which these dyes exert their genotoxic effects are varied and critical to understanding their risk profiles.
-
Anthraquinone Dyes (this compound & Disperse Red 11): A proposed mechanism for the genotoxicity of some anthraquinones involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. This inhibition can lead to DNA strand breaks and chromosomal aberrations.
-
Azo Dyes (Sudan I): The genotoxicity of Sudan I is primarily linked to its metabolic activation by cytochrome P450 enzymes.[5] This process can lead to the formation of reactive intermediates, such as the benzenediazonium ion, which can form covalent adducts with DNA, particularly with guanine bases.[4] This adduct formation can disrupt DNA replication and lead to mutations. There is also evidence that Sudan I can induce oxidative DNA damage through the generation of reactive oxygen species.[6]
Below is a conceptual diagram illustrating the metabolic activation pathway of Sudan I leading to genotoxicity.
Caption: Metabolic activation of Sudan I to a reactive metabolite that forms DNA adducts, leading to genotoxicity.
Experimental Protocols for Genotoxicity Assessment
To ensure the reliability and reproducibility of genotoxicity data, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the Ames test and the in vitro micronucleus assay, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method for detecting gene mutations induced by chemical substances. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Strain Preparation: Culture the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight in nutrient broth to reach the late exponential or early stationary phase of growth.
-
Metabolic Activation (S9 Mix): Prepare the S9 mix from the liver homogenate of rats induced with a substance like Aroclor 1254. This mix provides the metabolic enzymes necessary to detect pro-mutagens.
-
Plate Incorporation Method:
-
To a test tube containing 2 ml of molten top agar at 45°C, add:
-
0.1 ml of the bacterial culture.
-
0.1 ml of the test substance at the desired concentration (dissolved in a suitable solvent).
-
0.5 ml of S9 mix (for assays with metabolic activation) or a buffer (for assays without).
-
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous) reversion rate.
The following diagram illustrates the workflow of the Ames Test.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
The in vitro micronucleus test is designed to detect damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a suitable density.
-
Treatment: Expose the cell cultures to at least three concentrations of the test substance, along with negative (solvent) and positive controls. The exposure can be short-term (3-6 hours) with and without S9 metabolic activation, followed by a recovery period, or long-term (1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[7]
The following diagram illustrates the workflow of the In Vitro Micronucleus Assay.
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Assay.
Conclusion and Recommendations
The evidence presented in this guide indicates that this compound possesses significant genotoxic potential, comparable to other dyes of concern such as Disperse Red 11 and Sudan I. Its classification as "reasonably anticipated to be a human carcinogen" by the NTP underscores the need for stringent safety measures in its handling and application.
For researchers and drug development professionals, the following recommendations are crucial:
-
Prioritize Non-Genotoxic Alternatives: Whenever possible, prioritize the use of alternative dyes with a well-established, non-genotoxic profile.
-
Conduct Thorough Risk Assessments: When the use of a potentially genotoxic dye is unavoidable, a comprehensive risk assessment should be conducted to determine safe exposure limits and handling procedures.
-
Adhere to Standardized Testing Protocols: All genotoxicity testing should be performed in accordance with internationally recognized guidelines, such as those provided by the OECD, to ensure data quality and comparability.
-
Consider Metabolic Activation: For compounds like azo dyes, it is critical to include metabolic activation systems (S9) in in vitro assays to accurately assess their genotoxic potential in a physiological context.
By integrating the data and methodologies presented in this guide, scientists can make more informed decisions regarding the use of industrial dyes, ultimately contributing to a safer environment for both workers and consumers.
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A Comparative Analysis of the Fastness Properties of 1-Amino-2-methylanthraquinone on Diverse Textile Substrates
This guide provides an in-depth comparative analysis of the fastness properties of the disperse dye 1-Amino-2-methylanthraquinone (C.I. Disperse Orange 11) across a range of textile fibers, including polyester, nylon, cotton, wool, and silk. As researchers, scientists, and professionals in drug development are increasingly exploring the multifaceted applications of established chemical compounds, a thorough understanding of their interactions with various substrates is paramount. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern dye-fiber interactions and the rationale behind standardized testing methodologies. All experimental data presented is supported by established testing protocols from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Introduction: The Significance of this compound in Textile Coloration
This compound, commercially known as Disperse Orange 11, is a non-ionic monoanthraquinone dye.[1][2] Its molecular structure, characterized by a planar anthraquinone core with amino and methyl substitutions, renders it sparingly soluble in water. This inherent hydrophobicity is the primary determinant of its application class: disperse dyes. These dyes are optimally suited for coloring hydrophobic synthetic fibers, most notably polyester and nylon. The dyeing mechanism relies on the diffusion of the finely dispersed solid dye particles from an aqueous medium into the amorphous regions of the polymer fibers at elevated temperatures.
The efficacy of a dye is not solely determined by its hue, but critically, by its ability to withstand various environmental and physical stressors throughout the textile's lifecycle. This durability is quantified by its "fastness properties." This guide will focus on three key fastness characteristics:
-
Wash Fastness: The resistance of the dye to desorption and transfer during laundering.
-
Light Fastness: The ability of the dye to resist fading upon exposure to light.
-
Crocking (Rubbing) Fastness: The resistance of the dye to transfer from the fabric surface to another surface by rubbing.
The Science of Dye-Fiber Interaction: Why Substrate Matters
The fastness properties of a dye are intrinsically linked to the chemical and physical nature of the textile substrate. The interaction between this compound and different fibers varies significantly, dictating its suitability and performance.
Synthetic Fibers: A Hydrophobic Affinity
-
Polyester (Polyethylene Terephthalate): As a highly hydrophobic and crystalline polymer, polyester lacks ionic groups, making it an ideal substrate for disperse dyes.[3] The dyeing process, typically carried out at high temperatures (around 130°C), swells the fiber structure, allowing the small, non-ionic molecules of this compound to penetrate and become physically trapped within the amorphous regions of the polymer upon cooling. This strong physical entrapment results in generally good to excellent fastness properties.[4][5]
-
Nylon (Polyamide): While also a synthetic fiber, nylon contains amide linkages and terminal amino and carboxyl groups, giving it a slightly more hydrophilic character than polyester.[3] It can be dyed with disperse dyes, but the interactions are weaker compared to polyester, leading to generally poorer fastness, particularly wash fastness.
Natural Fibers: A Mismatch in Chemistry
-
Cotton (Cellulose): Cotton is a natural cellulosic fiber, characterized by an abundance of hydroxyl (-OH) groups. These groups make the fiber highly hydrophilic and anionic in nature. Disperse dyes like this compound have very low affinity for cotton as they cannot form the strong covalent bonds that reactive dyes establish with the hydroxyl groups, nor the hydrogen bonds and van der Waals forces that direct dyes rely on.[3][6] Consequently, any coloration achieved is superficial and exhibits very poor fastness.
-
Wool and Silk (Protein Fibers): Wool and silk are protein fibers composed of amino acids, providing them with both amino (-NH2) and carboxyl (-COOH) functional groups.[3] These ionic groups are readily dyed with acid dyes, which form strong ionic bonds with the protonated amino groups in an acidic dyebath.[7][8][9] Disperse dyes lack the ionic character to form such strong bonds, resulting in poor adhesion and fastness on these fibers.
Comparative Fastness Data: A Quantitative Analysis
The following tables summarize the fastness properties of this compound on various textiles, benchmarked against alternative dyes that are industry standards for those specific fibers. Fastness is graded on a scale of 1 to 5 for wash and crocking fastness (with 5 being the best) and on the Blue Wool Scale of 1 to 8 for lightfastness (with 8 being the best).[6][10]
Table 1: Fastness Properties of this compound (C.I. Disperse Orange 11)
| Textile | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Dry Crocking (ISO 105-X12) | Wet Crocking (ISO 105-X12) |
| Polyester | 5[11] | 5[11] | 4-5 | 4 |
| Nylon | Fair (Generally lower than polyester) | 5[11] | 4 | 3-4 |
| Cotton | 1-2 (Very Poor) | 1-2 (Very Poor) | 1-2 | 1 |
| Wool | 1-2 (Very Poor) | 1-2 (Very Poor) | 1-2 | 1 |
| Silk | 1-2 (Very Poor) | 1-2 (Very Poor) | 1-2 | 1 |
Table 2: Comparative Fastness Properties of Alternative Dyes on Various Textiles
| Dye Class & C.I. Name | Textile | Wash Fastness (Color Change/Staining) | Light Fastness | Dry/Wet Crocking |
| Disperse Red 60 | Polyester | 4-5 / 4-5[12] | 5-7[12] | 4-5 / 4-5[12] |
| Reactive Red 195 | Cotton | 4-5 / 4-5[13] | 3-4 to 5-6[13] | 4-5 / 3-4[13] |
| Acid Blue 9 | Wool | 2-3 / 3[14] | 3[14] | - |
| Acid Dyes (General) | Silk | Good[15] | Good[16] | Good[16] |
Experimental Protocols: A Guide to Standardized Fastness Testing
The following are detailed, step-by-step methodologies for the key fastness tests cited in this guide. These protocols are based on AATCC and ISO standards to ensure reproducibility and comparability of results.
Wash Fastness: AATCC Test Method 61-2013 (Accelerated)
Principle: This method uses a laboratory laundering machine (Launder-Ometer) to simulate the effect of five home launderings in a single 45-minute test. The abrasive action is achieved through the use of stainless steel balls in the wash container.[17][18]
Experimental Workflow:
Caption: Workflow for AATCC 61 Wash Fastness Test.
Detailed Steps:
-
Specimen Preparation: Cut a 50 x 150 mm specimen of the dyed fabric. Stitch it together with a multifiber test fabric of the same dimensions. The multifiber fabric contains strips of different common fibers to assess color staining.
-
Laundering:
-
Prepare a detergent solution as specified in the standard (e.g., 1993 AATCC Standard Reference Detergent).
-
Place the composite specimen, 150 mL of the detergent solution, and 50 stainless steel balls into a stainless steel canister.[17]
-
Preheat the water bath of the Launder-Ometer to the test temperature (e.g., 49°C for Test No. 2A).[19]
-
Secure the canister in the Launder-Ometer and run the test for 45 minutes.
-
-
Rinsing and Drying:
-
Evaluation:
-
Allow the dried specimen to condition at standard atmospheric conditions (21°C, 65% relative humidity).
-
Using a standard light source, visually compare the change in color of the dyed specimen with the original fabric using the Gray Scale for Color Change.
-
Evaluate the degree of staining on each strip of the multifiber test fabric using the Gray Scale for Staining.
-
Causality of Experimental Choices:
-
Accelerated Testing: The use of stainless steel balls and a shorter liquor ratio provides increased mechanical agitation to simulate multiple home washes in a condensed timeframe.[5][20][21]
-
Temperature: Different test procedures specify different temperatures (e.g., 40°C, 49°C, 60°C) to represent various home laundering settings (cold, warm, hot).[1][19]
Light Fastness: ISO 105-B02
Principle: This method exposes textile specimens to a xenon-arc lamp, which provides an artificial light source representative of natural daylight, under controlled conditions. The degree of fading is assessed by comparing the change in color of the test specimen to a set of Blue Wool references with known lightfastness.[6][8][11][22]
Experimental Workflow:
Caption: Workflow for ISO 105-B02 Light Fastness Test.
Detailed Steps:
-
Specimen Preparation: Mount a specimen of the dyed fabric onto a card. Cover a portion of the specimen with an opaque mask to serve as an unexposed control. Prepare a set of Blue Wool references (rated 1 to 8) in the same manner.[8]
-
Exposure:
-
Place the mounted specimens and Blue Wool references in the xenon-arc weathering apparatus.
-
Expose the samples to the artificial light source under controlled conditions of temperature and humidity as specified in the standard.
-
-
Evaluation:
-
Periodically inspect the specimens for fading.
-
The test is complete when the contrast between the exposed and unexposed parts of the specimen matches a specific grade on the Gray Scale for Color Change.
-
The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen.[6]
-
Causality of Experimental Choices:
-
Xenon-Arc Lamp: This light source is chosen because its spectral power distribution is a close match to that of natural daylight, providing a realistic simulation of sun exposure.[11]
-
Blue Wool References: These standardized dyed wool fabrics provide a calibrated scale for evaluating lightfastness, ensuring consistency and comparability of results across different laboratories.[8][10]
Crocking (Rubbing) Fastness: AATCC Test Method 8-2016
Principle: This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing. A standard white cotton cloth is rubbed against the test specimen under controlled conditions.[4][9][23]
Experimental Workflow:
Caption: Workflow for AATCC Test Method 8 Crocking Fastness Test.
Detailed Steps:
-
Specimen Preparation: Cut a specimen of the dyed fabric at least 50 x 130 mm. Condition the specimen and the white crocking squares in a standard atmosphere for at least 4 hours.
-
Dry Crocking:
-
Mount the conditioned specimen on the base of the Crockmeter.
-
Mount a dry, white crocking square onto the rubbing finger.
-
Lower the finger onto the specimen and perform 10 complete turns of the crank at a rate of one turn per second.[23]
-
Remove the white crocking square.
-
-
Wet Crocking:
-
Thoroughly wet a fresh white crocking square in deionized water and squeeze it out until it has a 65% (±5%) wet pick-up.[7]
-
Repeat the rubbing procedure with the wet crocking square on a fresh area of the dyed specimen.
-
-
Evaluation:
-
Allow the crocking squares to air dry.
-
Remove any extraneous fibers from the squares.
-
Using a standard light source, evaluate the degree of staining on both the dry and wet crocking squares by comparing them to the Gray Scale for Staining or the Chromatic Transference Scale.[23]
-
Causality of Experimental Choices:
-
Standardized Rubbing Cloth: The use of a standard 100% cotton white cloth ensures consistency in the test and provides a neutral background for evaluating color transfer.[4]
-
Controlled Wetting: The precise 65% moisture content for the wet crocking test is specified to ensure reproducibility, as the amount of water can significantly influence the extent of color transfer.[7]
Conclusion: A Synthesis of Performance
This compound (C.I. Disperse Orange 11) is a highly effective and reliable dye for synthetic fibers, particularly polyester, on which it exhibits good to excellent fastness properties. Its non-ionic, hydrophobic nature, which is the key to its success on polyester, is also the reason for its poor performance on hydrophilic natural fibers like cotton, wool, and silk. For these substrates, alternative dye classes, such as reactive dyes for cotton and acid dyes for protein fibers, are necessary to achieve acceptable fastness through the formation of strong covalent and ionic bonds, respectively.
This guide has demonstrated that a comprehensive evaluation of a dye's performance requires not only standardized quantitative testing but also a fundamental understanding of the dye-fiber chemistry. For researchers and scientists, this dual perspective is crucial for selecting the appropriate coloration system for a given application and for innovating new materials with enhanced durability and performance.
References
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- Disperse Red 60. (2012, February 28). World dye variety.
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- (a) Disperse red 60 and (b) the benzodifuranone dye I. (n.d.).
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- APPLICATION OF ACID DYES ON SILK FABRIC AND FASTNESS PROPERTIES PART II. (2017, March 21). Journal of The Chemical Society of Pakistan.
- Fastness properties of printed cotton using dyes 1 and 2 (10 and 50...). (n.d.).
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- Improvement in Wash Fastness of Dyed Silk by Aftertreatment with Commercial Syntan/Metal Salts. (n.d.).
- Effect of acid dyes on colour fastness properties of silk fabric. (2019, September 9).
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- PRINTING WITH REACTIVE DYESTUFFS. (n.d.).
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-Amino-2-methylanthraquinone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of a Key Chromophore
1-Amino-2-methylanthraquinone is a vital organic intermediate, primarily recognized for its role in the synthesis of a wide array of high-performance anthraquinone dyes and pigments.[1][2][3] Its molecular structure provides a robust chromophore, making it a valuable building block for creating vibrant and stable colors for textiles, plastics, and other materials.[3] Beyond its application in the dye industry, its derivatives are explored in various fields of organic chemistry and materials science.
The commercial viability of any product derived from this intermediate is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. Selecting an optimal production pathway requires a multi-faceted analysis that extends beyond simple chemical yield. It demands a careful evaluation of raw material costs, reagent toxicity, energy consumption, process complexity, and waste management. This guide provides an in-depth, comparative analysis of the predominant synthesis methods for this compound, offering the field-proven insights necessary to make informed decisions for both laboratory-scale synthesis and industrial-scale production.
Method 1: The Classical Pathway: Nitration of 2-Methylanthraquinone and Subsequent Reduction
This is a well-established, two-step route that remains a common method for producing this compound.[1][2] The logic of this pathway is straightforward: introduce a nitro group at the desired position on the readily available 2-methylanthraquinone backbone, and then chemically reduce this group to the target amine.
Workflow Overview
Caption: The two-step nitration-reduction pathway.
In-Depth Analysis and Protocol
The critical step in this pathway is the reduction of the intermediate, 1-nitro-2-methylanthraquinone. While various reducing agents can be employed, a particularly efficient method involves the use of formaldehyde in an alkaline medium. This choice is predicated on the potent reducing environment created, which allows for a high-yield conversion under controlled conditions.
Experimental Protocol: Reduction of 1-Nitro-2-methylanthraquinone [4]
-
Reaction Setup: In a suitable reaction vessel, suspend 53 parts by weight of 1-nitro-2-methylanthraquinone and 0.6 parts of 2,3-dichloro-1,4-naphthoquinone (as a catalyst) in 300 parts by volume of ethanol.
-
Alkaline Medium: Add 150 parts by volume of a 50% aqueous sodium hydroxide solution. The strong alkaline environment is crucial for the Cannizzaro-type reaction mechanism involving formaldehyde.
-
Temperature Control: Heat the mixture to a stable temperature of 78-80°C. Maintaining this temperature is key to ensuring a consistent reaction rate while minimizing side reactions.
-
Reductant Addition: Begin the dropwise addition of a 37% aqueous formaldehyde solution. The rate of addition should be carefully controlled based on consumption, which can be monitored by measuring the redox potential of the reaction mixture. This self-validating control prevents the accumulation of unreacted formaldehyde and ensures safety and efficiency. The addition typically takes 1.5 to 2 hours.
-
Precipitation and Isolation: Upon completion of the reaction, precipitate the final product by adding water to the mixture.
-
Purification: Isolate the precipitate by filtration, wash thoroughly with water to remove residual salts and impurities, and dry in a vacuum oven at 80°C.
Cost-Effectiveness Evaluation
-
Yield: This reduction method is highly efficient, with reported yields around 90% of the theoretical maximum.[4]
-
Starting Materials: 2-methylanthraquinone is a common industrial chemical, but its cost can be a significant factor. The cost of nitric and sulfuric acids for the initial nitration step is relatively low.
-
Reagents: Sodium hydroxide and formaldehyde are inexpensive, commodity chemicals. The ethanolic solvent can be recovered and recycled to improve the economic profile.
-
Drawbacks: The primary drawback is the two-step nature of the process, which increases processing time and labor costs. The initial nitration step produces acidic waste streams that require neutralization and disposal, adding to the environmental and financial cost.
Method 2: The Direct Methylation Pathway
An alternative strategy involves the direct methylation of 1-aminoanthraquinone.[1][2] This approach is attractive because it starts from a different, potentially more accessible precursor and accomplishes the transformation in a single primary step.
Workflow Overview
Caption: The direct methylation pathway.
In-Depth Analysis
This method proceeds by reacting 1-aminoanthraquinone with formaldehyde and sodium bisulfite, followed by an oxidation step.[5] The formaldehyde acts as the source for the methyl group. The causality here involves the formation of a hydroxymethyl or related intermediate which is then transformed into the final product.
Experimental Protocol (Conceptual) [5]
-
Reaction: React 1-aminoanthraquinone with an aqueous solution of sodium bisulfite and formaldehyde.
-
Oxidation: Following the initial reaction, the intermediate is oxidized to yield the final this compound.
-
Isolation: The product is then isolated and purified.
Cost-Effectiveness Evaluation
-
Yield: Detailed, verifiable yield data for this specific method is less commonly published in peer-reviewed literature compared to the nitration-reduction route, making direct comparison challenging.
-
Starting Materials: The cost-effectiveness hinges entirely on the relative market prices of 1-aminoanthraquinone versus 2-methylanthraquinone. If 1-aminoanthraquinone is significantly cheaper or more readily available, this route becomes highly attractive.
-
Reagents: Formaldehyde and sodium bisulfite are inexpensive bulk chemicals.
-
Process Simplicity: As a potentially one-pot synthesis, it could offer significant savings in terms of processing time, energy, and labor compared to the two-step nitration-reduction pathway.
Method 3: A "Green" and High-Yield Catalytic Approach
A novel synthesis process has been developed that utilizes a cleaner hydrogenation technology, reporting exceptionally high yields.[6] This method starts from a 3-methyl-anthraquinone-[1, 2-C]-isoxazole precursor and employs catalytic reduction.
Workflow Overview
Sources
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Safety Operating Guide
A Guide to the Proper Disposal of 1-Amino-2-methylanthraquinone: Ensuring Laboratory Safety and Regulatory Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling potent compounds like 1-Amino-2-methylanthraquinone demands a rigorous and informed approach to disposal. This compound, an anthraquinone dye intermediate, is not merely a chemical reagent but a substance with significant health implications that necessitate careful handling from acquisition to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by ensuring this chemical is managed as a hazardous waste from the moment it is designated for disposal.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is reasonably anticipated to be a human carcinogen based on evidence from studies in experimental animals, which have shown it to cause liver and kidney cancer.[1][2][3] Acute exposure can cause irritation to the skin and eyes.[2] Therefore, all contact should be minimized, and the substance must be handled with extreme caution.[2]
Before beginning any procedure that involves handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: the right PPE forms a critical barrier between the researcher and the hazardous properties of the chemical.
Table 1: Chemical and Hazard Identification
| Property | Information |
| CAS Number | 82-28-0[4] |
| Molecular Formula | C₁₅H₁₁NO₂[5] |
| Appearance | Orange or deep-red solid powder[1][2][5] |
| Primary Health Hazards | Suspected carcinogen (liver and kidneys)[2][3], skin and eye irritant.[2] |
| Incompatibilities | Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates) and mineral acids.[2][6][7] |
| Regulatory Status | Listed as a hazardous substance by NTP, DEP, and EPA[2]; Subject to reporting under the Emergency Planning and Community Right-to-Know Act.[1][3] |
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure. Consult with safety equipment suppliers for the most protective material for your specific operations.[2][8]
-
Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[8][9]
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2][8] All protective clothing should be clean and put on before work begins.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, particularly during spill cleanup or weighing operations, a NIOSH-approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[8] Engineering controls like fume hoods are the preferred method for minimizing inhalation exposure.[2]
Waste Characterization and Segregation: A Self-Validating System
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous waste management "from cradle to grave."[10][11] Due to its carcinogenicity, this compound must be treated as a hazardous waste.[2] This is not a discretionary choice but a regulatory mandate. Treating all chemical waste as hazardous until confirmed otherwise by an environmental health and safety professional is a foundational principle of a self-validating laboratory safety system.[12]
Segregation is Key: A critical error in waste management is the indiscriminate mixing of chemicals. This compound is incompatible with strong oxidizing agents and mineral acids.[2][6][7] Mixing these can lead to vigorous, exothermic, and potentially dangerous reactions. Therefore, waste this compound must be segregated from these materials.
-
Solid Waste Stream: Keep solid this compound waste separate from other chemical wastes. This includes uncontaminated chemical in its original container and contaminated labware like gloves, weigh boats, and absorbent paper.
-
Contaminated Sharps: Any sharps (needles, broken glass) contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container.[13]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure that this compound waste is handled, stored, and disposed of in compliance with safety and environmental regulations.
Step 1: Containerization
Proper containment is the first logistical step in the disposal process. The goal is to secure the waste in a vessel that prevents leaks or reactions.
-
For Pure/Unused Chemical: The best container for your hazardous waste is often the original one.[10][12] Ensure the container is in good condition with a securely fitting cap.
-
For Contaminated Labware (Solid Waste): Collect items like contaminated gloves, bench paper, and towels in a designated, leak-proof container with a secure lid, such as a polyethylene drum or a properly sealed bag placed inside a rigid container.[10][14] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]
Step 2: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container. An incomplete or incorrect label can lead to dangerous mishandling by waste management personnel.
Your hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., "Carcinogen," "Irritant").
-
The date accumulation started (the date the first piece of waste was placed in the container).
-
The name and contact information of the generating researcher or laboratory.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Regulations allow for the temporary storage of small amounts of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[15]
-
Designate an Area: The SAA must be under the direct control of laboratory personnel, close to where the waste is generated.[10][15]
-
Segregation: Store the container in the SAA with other compatible chemicals, away from oxidizing agents and acids.[15] Secondary containment (placing the waste container inside a larger, chemically resistant bin) is a best practice to contain potential leaks.[10]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[12] Inspect the container weekly for any signs of leakage or deterioration.[15]
Step 4: Arranging for Disposal
Hazardous waste must be transported by licensed carriers to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][16]
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or Research Safety office is your primary resource.[12] They will have an established hazardous waste collection program and will handle the logistics of picking up the waste from your lab and consolidating it for shipment.
-
Schedule a Pickup: Once your container is full or you are approaching the storage time limit (often up to 90 days, though this can vary), submit a waste collection request to your EHS office.[10][12]
Crucially, never dispose of this compound down the sink or in the regular trash.[12] Evaporation in a fume hood is also an illegal and unsafe disposal method. [12][17]
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical. For a spill of solid this compound, follow these steps:[2][6]
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[2]
-
Remove Ignition Sources: Although the material itself is not highly flammable, this is a general good practice for any chemical spill.[2]
-
Assemble PPE: Before attempting cleanup, don the appropriate PPE as described in Section 1, including respiratory protection if necessary.
-
Contain and Clean:
-
Gently dampen the spilled solid material with a suitable solvent like acetone to prevent dust from becoming airborne.[6]
-
Carefully collect the dampened material using absorbent paper or a scoop and place it into a suitable, sealable container for disposal.[2][6]
-
Wash the spill area with acetone, followed by a soap and water solution.[6]
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) are now considered hazardous waste. Seal them in a vapor-tight plastic bag or other appropriate container, label it as hazardous waste, and manage it according to the protocol in Section 3.[6][10]
Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- National Toxicology Program. (n.d.). RoC Profile: this compound.
- New Jersey Department of Health and Senior Services. (2001). Hazardous Substance Fact Sheet: this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6702, this compound.
- National Center for Biotechnology Information. (2021). This compound - 15th Report on Carcinogens.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%.
- U.S. Environmental Protection Agency. (1987, July 20). Anthraquinone; Final Reporting and Recordkeeping Requirements and Test Rule. Federal Register.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- California Office of Environmental Health Hazard Assessment. (1989, October 1). This compound.
- Anenta. (2025, September 15). A guide to the disposal of laboratory waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Environmental Contaminants Encyclopedia. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2022, April 7). EPA Takes Next Step in the Review of Anthraquinone.
- U.S. Environmental Protection Agency. (2025, April 16). Anthraquinone.
- U.S. Environmental Protection Agency. (2022, March 8). 9,10-Anthraquinone. Human Health Risk Assessment for Registration Review.
- Kelley Drye & Warren LLP. (2024, February 6). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS.
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Personal protective equipment for handling 1-Amino-2-methylanthraquinone
Operational Guide: Safe Handling of 1-Amino-2-methylanthraquinone
This guide provides essential safety protocols and operational procedures for the handling of this compound. As a compound with significant health implications, adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research. This document is designed for professionals in research and drug development and synthesizes technical data with field-proven safety practices.
Urgent Safety Bulletin: Core Hazards
This compound is a deep-red, powdered solid that must be handled with extreme caution.[1] The primary, non-negotiable safety considerations are based on its classification as a substance reasonably anticipated to be a human carcinogen .[2] This is based on sufficient evidence from animal studies showing it causes liver and kidney cancer.[1][2] Many scientists believe there is no safe level of exposure to a carcinogen, meaning all contact should be minimized to the lowest possible level.[1]
Immediate health effects can include irritation to the skin and eyes.[1][3] Inhalation or ingestion may lead to more severe systemic effects, including drowsiness, nausea, weakness, liver damage, and methemoglobinemia.[3][4][5]
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement a foundational safety strategy based on the hierarchy of controls. This approach prioritizes engineered solutions and administrative policies to minimize reliance on PPE alone.
-
Elimination/Substitution: If the experimental design allows, consider substituting this compound with a less hazardous alternative.
-
Engineering Controls: These are the most effective physical measures to reduce exposure.
-
Administrative Controls: These are work practices that reduce exposure risk.
-
Restricted Access: Designate specific areas for handling and storage, accessible only to trained and authorized personnel.
-
Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[1] Ensure personnel wash hands and any potentially exposed skin thoroughly after handling, even if no direct contact is known to have occurred.[1][6]
-
-
Personal Protective Equipment (PPE): The final line of defense. PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Body/Skin Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Laboratory Coat | Nitrile Gloves | Safety Glasses with Side Shields | Not typically required |
| Weighing & Aliquoting (Solid) | Chemical-Resistant Lab Coat or Disposable Gown | Double-glove with Nitrile Gloves | Chemical Safety Goggles | NIOSH-approved respirator for particulates (e.g., N95) or higher, used within a fume hood[6][7] |
| Solution Preparation & Handling | Chemical-Resistant Lab Coat or Disposable Gown | Nitrile Gloves | Chemical Safety Goggles and Face Shield (if splash potential exists)[8] | Work within a chemical fume hood. Respirator may be required based on volatility and concentration. |
| Spill Cleanup | Disposable, Chemical-Resistant Coveralls | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles and Face Shield | Self-Contained Breathing Apparatus (SCBA) for large spills or high concentrations[3]. Air-purifying respirator for small, contained spills. |
Key PPE Considerations:
-
Gloves: Always wear protective gloves.[6] For handling the solid or concentrated solutions, double-gloving provides an additional layer of protection against tears and contamination. Check gloves for integrity before each use and remove them using the proper technique to avoid skin contact.
-
Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[6][9] A face shield should be worn over goggles during procedures with a high risk of splashing.[8]
-
Clothing: Wear a long-sleeved lab coat to prevent skin exposure.[6][9] For tasks with higher exposure risk, such as cleaning spills or handling large quantities, disposable chemical-resistant coveralls are necessary.[1] Contaminated work clothes should be laundered by trained personnel and never taken home.[1]
-
Respiratory Protection: Improper use of respirators is dangerous.[1] A complete respiratory protection program, including fit-testing and training, is required by OSHA regulations.[6][7] Use a NIOSH-approved respirator when ventilation is inadequate or as a precaution when handling the powder.[6]
Standard Operating Procedure: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: the chemical container, spatula, weigh paper/boat, beaker, and chosen solvent.
-
Place a plastic-backed absorbent liner on the fume hood work surface.
-
Confirm the location of the nearest emergency eyewash station and safety shower.[1][6]
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles.
-
Don the first pair of nitrile gloves.
-
Don the appropriate NIOSH-approved respirator, ensuring a proper seal.
-
Don the second pair of nitrile gloves, pulling them over the cuffs of the lab coat.
-
-
Weighing Procedure:
-
Perform all operations within the fume hood.
-
Carefully open the chemical container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of powder to the weigh boat on the analytical balance.
-
Close the primary chemical container securely.
-
Record the weight.
-
-
Solution Preparation:
-
Carefully add the weighed powder to the beaker containing the solvent.
-
Use a small amount of solvent to rinse any residual powder from the weigh boat into the beaker.
-
Stir the solution until the solid is fully dissolved.
-
-
Decontamination and Doffing PPE:
-
Wipe down the spatula and any contaminated surfaces with a solvent-dampened towel.
-
Dispose of all solid waste (weigh boat, liner, towels) in a designated hazardous waste container.[1]
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove the lab coat, turning it inward as you remove it.
-
Remove goggles and respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Evacuate and Alert:
-
Immediately alert all personnel in the area.
-
Evacuate the immediate spill area.[1]
-
-
Isolate and Secure:
-
Assess and Select PPE:
-
For a small spill of solid material, personnel with appropriate training and PPE (disposable coveralls, double gloves, goggles, face shield, and respirator) may proceed.
-
For large spills, evacuate the laboratory and contact the institutional Environmental Health & Safety (EHS) department. Emergency responders will require SCBA.[3]
-
-
Cleanup Procedure (Small Spill):
-
Gently dampen the spilled solid with a solvent like acetone to prevent dust from becoming airborne.[3]
-
Carefully transfer the dampened material into a clearly labeled, sealed container for hazardous waste.[1][3]
-
Use absorbent paper dampened with the same solvent to wipe up any remaining material.[3]
-
Place all contaminated materials (absorbent paper, PPE) into a vapor-tight plastic bag for disposal.[3]
-
Wash the contaminated surface with acetone, followed by a thorough cleaning with soap and water.[3]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[3]
-
Disposal and Decontamination
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Solid Waste: Collect in sealed, clearly labeled containers.
-
Liquid Waste: Collect in appropriate, sealed solvent waste containers.
-
Disposal Method: Incineration by a licensed hazardous waste contractor is a suitable disposal method.[10] Do not dispose of this chemical down the drain.
Workflow Visualization: PPE Donning and Doffing
The following diagram illustrates the critical sequence for putting on and taking off PPE to minimize cross-contamination. Following this sequence is a core component of safe handling.
Caption: PPE Donning and Doffing Sequence.
References
- 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. Source: New Jersey Department of Health. [Link]
- This compound | C15H11NO2 | CID 6702 - PubChem.
- This compound - Hazardous Agents | Haz-Map. Source: Haz-Map. [Link]
- This compound - 15th Report on Carcinogens - NCBI.
- This compound - Ecotoxicity Profile. Source: U.S. Environmental Protection Agency. [Link]
- Material Safety Data Sheet - 1-Aminoanthraquinone, 90% - Cole-Parmer. Source: Cole-Parmer. [Link]
- Guidance for Selection of Protective Clothing for MDI Users. Source: Covestro Solution Center. [Link]
Sources
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- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
